1,2,3,4-Tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFREDWKELGWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930967 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-81-1 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif in medicinal chemistry and natural product synthesis.[1] As a "privileged scaffold," its rigid bicyclic framework is frequently found in a vast array of biologically active compounds, including alkaloids, antitumor antibiotics, and neuroactive agents.[2][3][4] The hydrochloride salt of 1,2,3,4-tetrahydroisoquinoline is a stable, water-soluble form that serves as a versatile and crucial starting material for the synthesis of more complex molecules in drug discovery and development.[5]
This guide offers a detailed examination of the fundamental properties of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical characteristics, spectroscopic signature, core synthesis methodologies, and critical applications, providing a comprehensive technical overview grounded in established scientific principles.
PART 1: Physicochemical and Spectroscopic Properties
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications. Its core properties are summarized below.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClN | [5][6] |
| Molar Mass | 169.65 g/mol | [5][6] |
| Appearance | Typically a solid (e.g., white to off-white powder/crystals) | [5] |
| Melting Point | 198-202 °C | [7] |
| Solubility | Soluble in water | [5][8][9] |
| pH in Solution | Acidic due to the hydrochloride component | [5] |
| CAS Number | 14099-81-1 | [6] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the structure and purity of 1,2,3,4-tetrahydroisoquinoline and its derivatives.
-
¹H NMR: The proton NMR spectrum is characteristic of the tetrahydroisoquinoline core. It will typically show signals corresponding to the aromatic protons on the benzene ring and distinct signals for the aliphatic protons at positions 1, 3, and 4 of the heterocyclic ring, along with a signal for the amine proton.[10][11]
-
¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and the three aliphatic carbons (C1, C3, C4) of the heterocyclic ring.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the secondary amine (often broadened in the hydrochloride salt), C-H stretching from both the aromatic and aliphatic regions, and C=C stretching from the aromatic ring.[13]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the free base (1,2,3,4-tetrahydroisoquinoline) typically shows a prominent molecular ion peak (M+) at m/z 133, corresponding to its molecular weight.[13][14]
PART 2: Synthesis and Experimental Protocols
The most prominent and historically significant method for synthesizing the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[1][15]
The Pictet-Spengler Reaction: Mechanism and Rationale
First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[16][17]
The causality behind this powerful reaction lies in a three-step sequence:
-
Schiff Base Formation: The amine group of the β-arylethylamine nucleophilically attacks the carbonyl carbon, forming a Schiff base (or imine) intermediate.
-
Iminium Ion Activation: In the presence of an acid catalyst (like HCl), the Schiff base is protonated to form a highly reactive electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular Friedel-Crafts-type reaction to close the ring and, after deprotonation, form the final tetrahydroisoquinoline product.[18]
The workflow is visualized in the diagram below.
Caption: The Pictet-Spengler Reaction Workflow.
General Experimental Protocol for Pictet-Spengler Synthesis
This protocol describes the classic synthesis of the parent 1,2,3,4-tetrahydroisoquinoline from phenethylamine and formaldehyde (often using a formaldehyde equivalent like dimethoxymethane or paraformaldehyde).
Materials:
-
β-Phenylethylamine
-
Formaldehyde source (e.g., 37% aqueous formaldehyde or paraformaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine β-phenylethylamine (1.0 eq) with concentrated hydrochloric acid (a sufficient volume to act as solvent and catalyst). The mixture will exotherm as the amine salt forms.
-
Addition of Carbonyl: Slowly add the formaldehyde source (approx. 1.1 eq) to the stirred acidic solution.
-
Heating: Heat the reaction mixture to reflux (typically around 100 °C) and maintain for 2-4 hours.[1] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is strongly basic (pH > 12). This step deprotonates the product's hydrochloride salt to the free base. Perform this step in an ice bath to manage the heat of neutralization.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the free base product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. This yields the crude 1,2,3,4-tetrahydroisoquinoline free base, often as an oil.
-
Salt Formation (Optional but recommended): To obtain the stable hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in ether/isopropanol. The this compound will precipitate as a solid.
-
Purification: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum. Recrystallization can be performed if higher purity is required.
PART 3: Applications in Drug Development & Research
The THIQ scaffold is indispensable in modern drug discovery. Its structural rigidity and ability to present substituents in a well-defined three-dimensional orientation make it ideal for interacting with biological targets like receptors and enzymes.[2]
Core Building Block for Active Pharmaceutical Ingredients (APIs)
1,2,3,4-Tetrahydroisoquinoline and its derivatives are key intermediates in the synthesis of numerous pharmaceuticals.[19]
-
Antihypertensive Drugs: A prominent example is its role in the synthesis of Quinapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating high blood pressure and heart failure.[2]
-
Anticancer Agents: The THIQ core is found in several natural antitumor antibiotics, such as saframycin and quinocarcin, and has inspired the design of novel synthetic anticancer agents.[1][4][20]
-
Neuroprotective Agents: Derivatives are being investigated for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.[21]
The diagram below illustrates the central role of the THIQ scaffold in creating diverse and complex drug molecules.
Caption: THIQ as a versatile scaffold for drug development.
PART 4: Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. The compound is classified as an irritant.
-
Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[22][23]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[22] Wash hands and any exposed skin thoroughly after handling.[24] Do not eat, drink, or smoke when using this product.
-
-
Storage:
Conclusion
This compound is more than a simple chemical reagent; it is a cornerstone of synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis via the robust Pictet-Spengler reaction, and proven utility as a privileged scaffold make it an invaluable tool for researchers. A thorough understanding of its basic properties, handling requirements, and synthetic potential is essential for professionals engaged in the design and development of the next generation of therapeutics.
References
- Whaley, W. M., & Govindachari, T. R.
- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.
- Pharmaffiliates. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- Singh, S. Pictet-Spengler Isoquinoline Synthesis. Name Reactions in Heterocyclic Chemistry.
- Alchemist Chemical.
- Kumar, V., & Aggarwal, S. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Organic-chemistry.org.
- PubChem. This compound.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Echemi.
- Fisher Scientific. Safety Data Sheet: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Fisher Scientific.
- Sigma-Aldrich.
- Acros Organics. Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. Fisher Scientific.
- PubChem. 1,2,3,4-Tetrahydroisoquinoline.
- Kumar, V., Aggarwal, S., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. ChemicalBook.
- Sigma-Aldrich. 1,2,3,4-Tetrahydroisoquinoline 95%. Sigma-Aldrich.
- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4. ChemicalBook.
- ChemicalBook. This compound(14099-81-1) 1h nmr. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Scott, J.D., & Williams, R.M. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.
- Chem-Impex. 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid.
- ChemWhat. This compound CAS#: 14099-81-1.
- Kumar, V., et al. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.
- Mastyla, T., et al.
- NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.
- SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - 13C NMR - Chemical Shifts. SpectraBase.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data | Buy from China Manufacturer [quinoline-thiophene.com]
- 6. This compound | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 10. This compound(14099-81-1) 1H NMR [m.chemicalbook.com]
- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. nbinno.com [nbinno.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemimpex.com [chemimpex.com]
- 22. fishersci.com [fishersci.com]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Abstract
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a foundational structural motif present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Its hydrochloride salt is a common form utilized in drug development and research due to its enhanced stability and solubility. This guide provides a comprehensive examination of the chemical structure and bonding of 1,2,3,4-tetrahydroisoquinoline hydrochloride for researchers, scientists, and professionals in drug development. We will delve into the intricacies of its molecular geometry, the nuances of its intramolecular and intermolecular bonding, and the spectroscopic signatures that define its identity.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure
The 1,2,3,4-tetrahydroisoquinoline nucleus is a bicyclic heterocyclic system where a benzene ring is fused to a partially saturated pyridine ring. This scaffold is of significant interest in medicinal chemistry as it is a core component of numerous alkaloids and approved drugs, including the muscle relaxant tubocurarine and the angiotensin-converting-enzyme (ACE) inhibitor quinapril.[1][3] The versatility of the THIQ framework allows for diverse substitutions, leading to a broad range of pharmacological properties.
The free base form of 1,2,3,4-tetrahydroisoquinoline is a clear yellow to brown liquid at room temperature.[4] For practical applications in research and pharmaceuticals, it is often converted to its hydrochloride salt, which is typically a solid, to improve its handling, stability, and aqueous solubility.[5]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂ClN | [6] |
| Molar Mass | 169.65 g/mol | [6] |
| Appearance | Typically a solid | [5] |
| Solubility in Water | Soluble to some extent | [3][5] |
| pH in Solution | Acidic | [5] |
Molecular Architecture and Conformational Analysis
The structure of this compound is composed of a tetrahydroisoquinolinium cation and a chloride anion.[6] The cation consists of the fused aromatic and saturated ring system, with the nitrogen atom of the saturated ring being protonated.
The Tetrahydroisoquinolinium Cation
The tetrahydroisoquinolinium cation is not planar. The benzene ring is aromatic and thus planar, while the six-membered heterocyclic ring adopts a non-planar conformation to minimize steric strain. Computational studies and crystal structure analyses have shown that this ring can exist in various conformations, often described as "twisted" or "half-chair".[7][8] The specific conformation can be influenced by the presence of substituents and the solid-state packing environment. For instance, in the crystal structure of a tosylated derivative, the heterocyclic ring adopts a half-chair conformation.[8] The axial or equatorial orientation of the hydrogen atom on the protonated nitrogen further contributes to the conformational landscape of the molecule.[7]
The Role of Hydrochloride Salt Formation
The formation of the hydrochloride salt is a simple acid-base reaction where the secondary amine of the THIQ molecule, acting as a Lewis base, accepts a proton from hydrochloric acid. This protonation of the nitrogen atom results in a positively charged ammonium group within the tetrahydroisoquinolinium cation and a negatively charged chloride anion. This ionic nature is the primary reason for the increased melting point and enhanced water solubility compared to the free base. The resulting solution is acidic due to the presence of the conjugate acid of a weak base.[5]
Caption: Acid-base reaction for the formation of the hydrochloride salt.
A Deeper Look into the Bonding
The properties of this compound are a direct consequence of the various types of chemical bonds present, from strong intramolecular covalent bonds to weaker, yet crucial, intermolecular forces.
Intramolecular Bonding
Within the tetrahydroisoquinolinium cation, the atoms are held together by strong covalent bonds. The benzene portion of the molecule features sp² hybridized carbon atoms participating in a delocalized π-electron system, which is characteristic of aromatic compounds. The saturated heterocyclic ring consists of sp³ hybridized carbon and nitrogen atoms, resulting in a tetrahedral geometry around these centers. The protonation of the nitrogen atom leads to the formation of a new N-H covalent bond.
Ionic and Intermolecular Bonding in the Crystal Lattice
In the solid state, the primary force holding the structure together is the electrostatic attraction between the positively charged tetrahydroisoquinolinium cations and the negatively charged chloride anions. However, a more detailed analysis of the crystal structure reveals a network of hydrogen bonds and other intermolecular forces that dictate the specific packing arrangement.
-
Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the protonated nitrogen atom (N-H⁺) of the cation and the chloride anion (Cl⁻). This N-H⁺···Cl⁻ interaction is a strong type of hydrogen bond that plays a pivotal role in the crystal lattice's stability.
-
Van der Waals Forces: The nonpolar hydrocarbon portions of the tetrahydroisoquinolinium cations interact through weaker van der Waals forces. These interactions contribute to the overall packing efficiency in the crystal.[1][2]
-
Crystal Packing: The interplay of these forces often leads to a layered structure in the solid state, creating distinct hydrophilic and hydrophobic regions within the crystal.[1][2] The tetrahydroisoquinolinium cations are tethered to the anionic layers through hydrogen bonds, while the hydrocarbon parts of the cations interact with each other.[1][2]
Caption: Key intermolecular forces in the crystal lattice.
Spectroscopic Characterization
The structure of this compound can be elucidated and confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups.
-
N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ due to the stretching vibration of the N-H bond in the protonated amine. The broadening is a characteristic result of hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.
-
N-H Bending: The N-H bending vibration is expected around 1600-1500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), the aliphatic protons of the CH₂ groups in the saturated ring (in the 2.5-4.5 ppm range), and the N-H proton. The signal for the N-H proton can be broad and its chemical shift is often dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (in the 120-140 ppm range) and the aliphatic carbons of the saturated ring (in the 20-50 ppm range).
Mass Spectrometry (MS)
In mass spectrometry, the hydrochloride salt will typically show the molecular ion peak corresponding to the free base (1,2,3,4-tetrahydroisoquinoline) with a mass-to-charge ratio (m/z) of approximately 133.19.[9][10] This is because the salt dissociates and the proton is lost during the ionization process. The fragmentation pattern can provide further structural information.
Synthesis and Handling
Synthetic Approaches
The 1,2,3,4-tetrahydroisoquinoline scaffold can be synthesized through several classic organic reactions, including:
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[11]
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[11]
Experimental Protocol: Preparation of this compound
This protocol describes a general procedure for the preparation of the hydrochloride salt from the free base.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (free base)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable non-polar solvent
-
Anhydrous solvent for reaction (e.g., ethanol, methanol, or diethyl ether)
-
Ice bath
-
Stir plate and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve a known amount of 1,2,3,4-tetrahydroisoquinoline in a minimal amount of a suitable anhydrous solvent (e.g., ethanol) in a flask.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise. A precipitate should begin to form. To ensure complete precipitation, a slight excess of HCl can be used.
-
Precipitation and Crystallization: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to improve purity.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and residual acid.
-
Drying: Dry the product under vacuum to obtain pure this compound.
Self-Validation: The identity and purity of the synthesized salt should be confirmed by measuring its melting point and recording its IR and NMR spectra, comparing them to literature values.
Conclusion
This compound is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its chemical properties are governed by a combination of its rigid bicyclic structure, the conformational flexibility of its saturated ring, and the ionic and intermolecular forces present in its solid state. A thorough understanding of its structure and bonding, as detailed in this guide, is essential for its effective application in research and the rational design of new therapeutic agents.
References
- Vertex AI Search. (n.d.). Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- PubChem. (n.d.). This compound.
- Kolev, T. M., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. IUCrData, 9(7).
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.
- Kolev, T. M., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Institutes of Health.
- ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15327-15351.
- ResearchGate. (n.d.). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook, IR Spectrum.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- S. J., et al. (2015). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o378–o379.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 5. Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data | Buy from China Manufacturer [quinoline-thiophene.com]
- 6. This compound | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
1,2,3,4-tetrahydroisoquinoline hydrochloride discovery and history
An In-Depth Technical Guide to the Discovery and History of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive historical narrative of the discovery of this pivotal heterocyclic system and its hydrochloride salt. We will delve into the seminal synthetic methodologies that enabled its creation, the scientific rationale behind the isolation of its hydrochloride salt, and the early pharmacological intrigue that continues to inspire modern drug discovery.
The Genesis of a Privileged Scaffold: The Foundational Syntheses
The late 19th and early 20th centuries were a fertile period for organic synthesis, with chemists developing novel methods to construct complex molecular frameworks. The story of 1,2,3,4-tetrahydroisoquinoline is rooted in two elegant and enduring reactions that remain staples in heterocyclic chemistry.
The Precursor Pathway: The Bischler-Napieralski Reaction (1893)
While not a direct route to the tetrahydroisoquinoline system, the work of August Bischler and Bernard Napieralski in 1893 laid a critical foundation. Their reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride, to yield a 3,4-dihydroisoquinoline. This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. The Bischler-Napieralski reaction provided the first general method for constructing the isoquinoline core, opening the door for further exploration of its derivatives.
Experimental Workflow: Bischler-Napieralski Reaction and Subsequent Reduction
Caption: Mechanism of the Pictet-Spengler reaction.
The Hydrochloride Salt: A Matter of Practicality and Purity
The early 20th century was the golden age of alkaloid chemistry. A common challenge faced by chemists of this era was the isolation and purification of these nitrogenous plant-derived compounds. Alkaloids typically exist as free bases, which are often oily, non-crystalline, and susceptible to degradation. The standard practice, therefore, was to convert them into their salts. [3][4] While Pictet and Spengler used hydrochloric acid as a catalyst, the product they isolated was the free base of 1,2,3,4-tetrahydroisoquinoline. The subsequent conversion to its hydrochloride salt would have been a logical and standard step for any chemist of the time wishing to store, handle, or study the compound further. This practice is evident in the broader literature on alkaloid isolation, where acid-base extraction is a fundamental technique. [3][4][5]An acidic solution, often containing hydrochloric acid, is used to extract the alkaloids from a crude mixture by forming their water-soluble salts. [5][6] The preparation of this compound from the free base is a straightforward acid-base reaction. The free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (often as a solution in an alcohol like isopropanol or as anhydrous HCl gas) is added, causing the crystalline hydrochloride salt to precipitate.
Advantages of the Hydrochloride Salt Form
The choice of the hydrochloride salt was not arbitrary. It offered several distinct advantages that were crucial for the advancement of research into this new class of compounds.
| Property Enhanced | Rationale and Scientific Insight |
| Crystallinity | The hydrochloride salt is typically a crystalline solid, which is far easier to handle and purify through recrystallization than the often-oily free base. [4] |
| Stability | By protonating the basic nitrogen atom, the hydrochloride salt protects the amine from oxidative degradation, leading to a much longer shelf-life. [7] |
| Solubility | The ionic nature of the salt dramatically increases its solubility in water and polar protic solvents, a critical factor for preparing solutions for pharmacological testing. [7] |
| Reproducibility | A stable, pure, crystalline solid ensures accurate weighing and dosing, leading to more reproducible results in biological assays. |
Early Pharmacological Interest and the Endogenous Dimension
The isoquinoline alkaloids were already a subject of intense pharmacological interest by the early 20th century, with compounds like morphine and papaverine being well-known. [8]The synthesis of the simpler 1,2,3,4-tetrahydroisoquinoline core provided a foundational molecule for structure-activity relationship studies. Early investigations explored the effects of simple THIQ derivatives on various physiological systems.
Decades later, the story of THIQs took a fascinating turn with the discovery that these compounds are not just synthetic curiosities or plant-derived metabolites, but are also formed endogenously in mammals. They are synthesized in the brain via a Pictet-Spengler-like condensation of biogenic amines (like dopamine) with aldehydes. This discovery has linked endogenous THIQs to various neurological processes and has implicated them as potential players in the pathology of neurodegenerative disorders such as Parkinson's disease.
Conclusion
The discovery of 1,2,3,4-tetrahydroisoquinoline was a landmark achievement in heterocyclic chemistry, born from the ingenuity of pioneers like Bischler, Napieralski, Pictet, and Spengler. The subsequent and routine preparation of its hydrochloride salt was a critical enabling step, guided by the established principles of alkaloid chemistry. This practice transformed an oily, unstable base into a reliable, crystalline solid, paving the way for the pharmacological investigations that would eventually uncover its profound biological significance. The journey of this compound, from a laboratory curiosity to a key molecular scaffold in modern medicine, underscores the interplay of synthetic innovation, practical chemical principles, and biological discovery.
References
- Ningbo Innopharmchem. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
- Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Ningbo Innopharmchem. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride.
- rupert1920. (2014, February 18). Why do so many medications have "HCl" in them? [Online forum post]. Reddit.
- orthocresol. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid? [Online forum post]. Chemistry Stack Exchange.
- Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Elsevier.
- Hazra, S., & Kumar, G. S. (2014). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of proteins and proteomics, 5(1), 15-28.
- The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research.
- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents. (n.d.).
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der Deutschen Chemischen Gesellschaft, 44(3), 2030–2036.
- Davis, R. M. (1929). Investigation of Isoquinoline Alkaloids. Examination of Pictet's Berberine Synthesis.
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents. (n.d.).
- WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents. (n.d.).
- The extraction, separation and purification of alkaloids in the natural medicine. (2023). Journal of Chemical and Pharmaceutical Research.
- Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., ... & Grygorenko, O. (2025).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Gangapuram, M., Eyunni, S., & Redda, K. K. (2016). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents.
- Wikipedia. (n.d.). Tetrahydroisoquinoline.
- Dominguez, X. A. (1991). Alkaloids: Isolation and purification.
- The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
- Brzezinska, E., Venter, D., & Glinka, R. (1996).
- Kumar, D., & Singh, A. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current topics in medicinal chemistry, 21(17), 1587–1622.
Sources
- 1. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloid - Sciencemadness Wiki [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. jocpr.com [jocpr.com]
- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop [shop.elsevier.com]
1,2,3,4-tetrahydroisoquinoline hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Preamble: The Dual-Faced Scaffold in Neuropharmacology
1,2,3,4-Tetrahydroisoquinoline (THIQ) represents a fascinating and pivotal scaffold in medicinal chemistry and neuropharmacology. Far from being a monolithic entity, its pharmacological profile is a study in contrasts. Endogenously present in the human brain and found in various foods, this "mammalian alkaloid" can be both a potent neurotoxin implicated in the pathology of Parkinson's disease and, with specific structural modifications, a promising neuroprotective agent.[1][2][3] The hydrochloride salt form is primarily utilized to enhance the compound's solubility and stability for experimental and therapeutic applications, with the core pharmacological activity residing in the THIQ moiety itself. This guide provides a detailed exploration of the multifaceted and often contradictory mechanisms of action of THIQ and its key derivatives, offering a resource for researchers navigating its complex biology.
Core Mechanisms of Action: A Multi-Target Engagement Profile
The biological effects of 1,2,3,4-tetrahydroisoquinoline are not mediated by a single receptor or pathway but rather through a complex interplay with multiple critical components of neuronal function. The specific substitutions on the THIQ ring system dictate which of these mechanisms predominate, leading to either neurotoxic or neuroprotective outcomes.
Modulation of Monoaminergic Systems
The most extensively characterized actions of THIQ derivatives revolve around their profound impact on the dopaminergic and other monoaminergic systems. This interaction occurs at three primary levels: enzyme inhibition, transporter modulation, and direct receptor binding.
-
Inhibition of Monoamine Oxidase (MAO): Several THIQ derivatives are well-characterized inhibitors of monoamine oxidase, the key enzyme responsible for the degradation of catecholamines like dopamine and serotonin.[4] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), for instance, is a reversible inhibitor of both MAO-A and MAO-B.[5] This inhibition leads to an increase in the synaptic concentrations of monoamines, shifting dopamine catabolism away from MAO-dependent pathways that produce oxidative stress.[4][5] This mechanism is a cornerstone of the antidepressant-like and neuroprotective effects observed with certain derivatives.[5] Adducts of THIQ with components of cigarette smoke have also been shown to be competitive inhibitors of both MAO-A and MAO-B, potentially explaining the observed inverse correlation between smoking and Parkinson's disease.[6]
-
Interaction with the Dopamine Transporter (DAT): The dopamine transporter is critical for clearing dopamine from the synaptic cleft and is a key target for many neuroactive compounds. Certain parkinsonism-inducing THIQ derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), inhibit dopamine uptake via DAT.[7] Furthermore, some derivatives are actively transported into dopaminergic neurons by DAT, which is believed to be a critical step for their selective toxicity, allowing them to accumulate within the cells they ultimately damage.[8] For example, 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ) is transported by DAT and induces parkinsonism, whereas a structurally similar isomer that is a poorer DAT substrate does not.[8]
-
Direct Dopamine Receptor Binding: THIQ and its analogs can act directly on postsynaptic dopamine receptors. Studies have demonstrated that THIQ can displace dopamine agonists from their binding sites with an effectiveness comparable to dopamine itself, suggesting a role as a dopamine antagonist or partial agonist.[9] This antidopaminergic effect is evident in its ability to abolish the behavioral effects of apomorphine, a potent dopamine agonist.[9] Significant research has also been dedicated to developing THIQ derivatives as highly potent and selective ligands for the D3 dopamine receptor, a target for treating addiction and other neuropsychiatric disorders.[10][11]
Neuroprotective Mechanisms
In stark contrast to the toxicity of compounds like 1BnTIQ, derivatives such as 1MeTIQ exhibit significant neuroprotective properties through distinct mechanisms.
-
Antagonism of Glutamatergic Excitotoxicity: 1MeTIQ, unlike the parent THIQ compound, provides neuroprotection by modulating the glutamatergic system. [12]It has been shown to inhibit NMDA receptors and prevent the kainate-induced release of excitatory amino acids in the brain. [12]This action is crucial, as excessive glutamate receptor activation (excitotoxicity) is a common pathway of neuronal injury in many neurodegenerative diseases.
-
Antioxidant and Free Radical Scavenging: While both 1MeTIQ and THIQ can inhibit free-radical generation in abiotic systems, the overall neuroprotective profile of 1MeTIQ suggests a more complex mechanism in vivo that synergizes with its other actions. [12]Some THIQs have been noted to increase levels of glutathione and nitric oxide, enhancing the cell's capacity to handle oxidative stress. [13]
Emerging and Diverse Mechanisms
The versatility of the THIQ scaffold has led to its exploration for a wide range of biological targets beyond classical neuropharmacology.
-
Tubulin Polymerization Inhibition: Certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. [14]* Nitric Oxide Synthase (nNOS) Inhibition: Derivatives of the related 1,2,3,4-tetrahydroquinoline scaffold have been optimized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating neuropathic pain and other neurological disorders. [15]* Modulation of Apoptotic Proteins (Bcl-2/Mcl-1): In the context of oncology, THIQ-3-carboxylic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, demonstrating a direct ability to induce apoptosis in cancer cells. [16]
The Neurotoxicity vs. Neuroprotection Dichotomy: A Structural Perspective
The opposing biological effects of THIQ derivatives are a direct consequence of their chemical structure. The nature and position of substituents on the THIQ ring fundamentally alter the molecule's affinity for its various targets.
-
1-Benzyl-THIQ (1BnTIQ): The benzyl group at the 1-position is a key feature for neurotoxicity. This substitution appears to confer the properties of being a substrate for DAT and a potent inhibitor of mitochondrial Complex I, leading to the toxic cascade. [7][8]* 1-Methyl-THIQ (1MeTIQ): The smaller methyl group at the 1-position results in a completely different pharmacological profile. This compound acts as an MAO inhibitor and an antagonist of the glutamatergic system, actions that are predominantly neuroprotective. [5][12]* Hydroxy and Methoxy Substitutions: The presence of hydroxyl or methoxyl groups on the aromatic ring of THIQ can further modulate activity, influencing properties like receptor binding affinity and the potential for redox cycling. [17]
Quantitative Data Summary
The following tables summarize key quantitative data for various THIQ derivatives, illustrating the structure-activity relationships discussed.
Table 1: Inhibitory Activity of THIQ Derivatives on MAO-A and MAO-B
| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | Reference |
|---|---|---|---|
| 1-Cyano-TIQ (1CTIQ) | 16.4 | - | [6] |
| N-(1'-cyanoethyl)-TIQ (CETIQ) | 26.5 | 37.6 | [6] |
| N-(1'-cyanopropyl)-TIQ (CPTIQ) | 20.3 | 24.2 | [6] |
| N-(1'-cyanobutyl)-TIQ (CBTIQ) | 18.5 | 22.1 | [6]|
Table 2: Binding Affinities and Uptake Inhibition at Dopaminergic Targets
| Compound | Target | Affinity/Activity | Value | Reference |
|---|---|---|---|---|
| 3',4'DHBnTIQ | Dopamine Transporter | Kₘ | 6.14 µM | [8] |
| 6,7DHBnTIQ | Dopamine Transporter | Kₘ | 7.82 µM | [8] |
| Compound 31¹ | D3 Receptor | pKᵢ | 8.4 | [11] |
| Compound 5s² | D3 Receptor | Kᵢ | 1.2 nM | [10] |
| Compound 5t³ | D3 Receptor | Kᵢ | 3.4 nM | [10] |
¹(7-CF3SO2O-THIQ with 3-indolylpropenamido group) ²(6,7-dimethoxy-THIQ with 3-cyano benzamide group) ³(6,7-dimethoxy-THIQ with 4-cyano benzamide group)
Experimental Protocols
To facilitate further research, detailed methodologies for key assays are provided below. These protocols are designed with self-validating controls to ensure data integrity.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol assesses the ability of a THIQ derivative to inhibit MAO activity using a fluorometric assay.
Methodology:
-
Mitochondrial Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the crude mitochondrial fraction, which is rich in MAO enzymes. Resuspend the pellet in a phosphate buffer.
-
Assay Setup: In a 96-well black plate, add the mitochondrial preparation, phosphate buffer, and the THIQ test compound at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate kynuramine to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2N NaOH. This step also converts the product, 4-hydroxyquinoline, to its more fluorescent phenolate form.
-
Data Acquisition: Read the fluorescence on a plate reader (Excitation: ~310 nm, Emission: ~400 nm).
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This protocol measures the inhibition of [³H]-dopamine uptake into rat striatal synaptosomes.
Methodology:
-
Synaptosome Preparation: Dissect striata from rat brains and homogenize in sucrose buffer. Use centrifugation to prepare synaptosomes, which are resealed nerve terminals containing functional transporters.
-
Assay Setup: Pre-incubate synaptosomes in Krebs-Ringer buffer at 37°C with various concentrations of the THIQ test compound.
-
Controls:
-
Total Uptake: Vehicle control (no inhibitor).
-
Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., GBR 12935 or cocaine) to define uptake not mediated by DAT.
-
-
Uptake Initiation: Add a low concentration of [³H]-dopamine to start the uptake process.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by adding ice-cold buffer and filtering the mixture through glass fiber filters using a cell harvester. This traps the synaptosomes on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound [³H]-dopamine.
-
Data Acquisition: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Analysis: Specific uptake is calculated as (Total Uptake) - (Non-specific Uptake). Determine the % inhibition caused by the THIQ compound and calculate the IC₅₀ value.
Conclusion
This compound and its derivatives exhibit a remarkably complex and target-rich mechanism of action. The core scaffold can be chemically tailored to produce compounds with vastly different, and often opposing, biological effects. Its interactions with the monoaminergic system, particularly as an MAO inhibitor and dopamine receptor ligand, hold therapeutic promise for neuropsychiatric disorders. Concurrently, the neurotoxic potential of specific derivatives, driven by mitochondrial inhibition and oxidative stress, establishes these compounds as critical tools for modeling and understanding neurodegenerative processes like Parkinson's disease. The continued exploration of this "privileged scaffold" is poised to yield further insights into CNS pharmacology and provide novel leads for drug development in neurology, oncology, and beyond.
References
A comprehensive, numbered list of all sources cited with clickable URLs will be provided here.
Sources
- 1. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors: lead optimization studies resulting in the identification of N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide as a preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Presence of 1,2,3,4-Tetrahydroisoquinoline: A Technical Guide to Its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a vast and crucial class of isoquinoline alkaloids, widely distributed throughout the natural world.[1][2][3] This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of the THIQ core structure. While the hydrochloride salt is a common synthetic form for enhancing stability and solubility in research and pharmaceutical applications, this paper focuses on the origins of the fundamental THIQ scaffold as it exists in nature. We will delve into its presence in the plant kingdom, its formation in various foodstuffs, and its intriguing endogenous production within mammalian systems. Furthermore, this guide will elucidate the biosynthetic pathways leading to THIQ formation and present established methodologies for its extraction and characterization from natural matrices.
Introduction: The Significance of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry and natural product science. Its rigid, yet three-dimensional structure, provides an excellent framework for interacting with a multitude of biological targets. This has led to the isolation of numerous naturally occurring THIQ alkaloids with a broad spectrum of pharmacological activities, including antitumor, antibacterial, and neurotropic effects.[1][4] The structural similarity of some THIQ derivatives to endogenous neurochemicals has also spurred significant research into their role as potential neuromodulators and their implication in neurological disorders such as Parkinson's disease.[5] It is crucial for researchers in drug discovery and development to understand the natural origins and biosynthetic pathways of this important class of compounds.
Natural Occurrence and Diverse Sources
The THIQ nucleus is a recurring motif in a wide array of living organisms and even forms through chemical reactions in the preparation of food.
Phytochemical Landscape: THIQs in the Plant Kingdom
Plants are a prolific source of THIQ alkaloids. These compounds are biosynthesized as secondary metabolites, often as a defense mechanism against herbivores and pathogens.
-
Prominent Plant Families: Several plant families are particularly rich in simple and complex THIQ alkaloids. These include:
-
Cactaceae (Cactus family): Many species of cacti are known to produce a variety of phenylethylamine and simple THIQ alkaloids.[4]
-
Chenopodiaceae (Goosefoot family): This family also contributes to the diversity of naturally occurring THIQs.[4]
-
Fabaceae (Legume family): A well-known source of a wide range of alkaloids, including those with the THIQ core.[4]
-
Papaveraceae (Poppy family): This family is famous for producing complex benzylisoquinoline alkaloids like morphine and codeine, which are biosynthetically derived from THIQ precursors.
-
-
Specific Examples:
-
Portulaca oleracea (Purslane): Recent studies have identified a variety of catechol THIQs in this common edible and medicinal plant.[6]
-
Hammada scoparia: The natural alkaloid N-methylisosalsoline, a derivative of THIQ, has been extracted from the leaves of this plant.[2]
-
Nelumbo nucifera (Sacred Lotus): The presence of 1,2,3,4-tetrahydroisoquinoline has been reported in this aquatic plant.[7]
-
Culinary Chemistry: Formation of THIQs in Food and Beverages
The presence of THIQs is not limited to raw natural products. They can also be formed during the processing and cooking of food.
-
Foods Rich in 2-Phenylethylamine: A study has confirmed the presence of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in various foods that have a high content of 2-phenylethylamine.[8] This suggests that the precursors for THIQ formation are readily available in our diet.
-
The Maillard Reaction: This complex series of chemical reactions between amino acids and reducing sugars is responsible for the browning and characteristic flavors of cooked foods. During the Maillard reaction, particularly in cooked meats, aldehydes are formed through the Strecker degradation of amino acids. These aldehydes can then undergo a Pictet-Spengler type condensation with biogenic amines like dopamine, leading to the formation of THIQs.[5]
Endogenous Production: The Mammalian Connection
Perhaps one of the most fascinating aspects of THIQ biochemistry is its formation within the mammalian body. These are often referred to as "endogenous alkaloids."
-
Neurotransmitter Condensation: THIQs can be formed in the brain through the condensation of biogenic amines, such as dopamine and serotonin, with endogenous aldehydes like formaldehyde or acetaldehyde.[5] This process is a non-enzymatic Pictet-Spengler reaction.
-
Implications for Neurological Health: The endogenous formation of THIQs has been a subject of intense research, particularly in the context of neurodegenerative diseases.[5] Some THIQ derivatives have been shown to be neurotoxic, while others may exhibit neuroprotective properties.[5] The ability of these compounds to cross the blood-brain barrier further highlights their potential physiological and pathological significance.[8]
Biosynthesis of 1,2,3,4-Tetrahydroisoquinolines
The primary route for the biosynthesis of THIQs in both plants and animals is the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or a keto acid, followed by an intramolecular electrophilic substitution to form the heterocyclic ring system.
The Pictet-Spengler Condensation Pathway
The general mechanism for the biosynthesis of THIQs can be visualized as follows:
Caption: The Pictet-Spengler reaction pathway for THIQ biosynthesis.
In plants, the biosynthesis of the vast family of benzylisoquinoline alkaloids (BIAs) begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS).[9] This initial step forms the simple THIQ, (S)-norcoclaurine, which then undergoes a series of enzymatic modifications, including methylation and oxidation, to generate the incredible diversity of BIA structures.[9]
Recent advances in biotechnology have enabled the reconstruction of these biosynthetic pathways in microorganisms like Escherichia coli and yeast, offering a promising avenue for the sustainable production of valuable THIQ-derived pharmaceuticals.[9][10][11][12]
Extraction and Characterization Methodologies
The isolation and identification of THIQs from complex natural matrices require a combination of sophisticated extraction and analytical techniques.
General Extraction Workflow
A typical workflow for the extraction of THIQs from a natural source involves several key steps:
Caption: A generalized workflow for the extraction and analysis of THIQs.
Detailed Experimental Protocol: Acid-Base Extraction
This protocol describes a standard acid-base extraction technique for the selective isolation of basic alkaloids, including THIQs, from a crude plant extract.
Objective: To separate basic THIQ alkaloids from neutral and acidic compounds in a methanolic plant extract.
Materials:
-
Crude methanolic extract of the plant material.
-
1 M Hydrochloric acid (HCl).
-
Dichloromethane (DCM) or Ethyl acetate.
-
1 M Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH).
-
Separatory funnel.
-
pH paper or pH meter.
-
Rotary evaporator.
Procedure:
-
Acidification: Dissolve the crude methanolic extract in a suitable solvent like DCM. Transfer the solution to a separatory funnel and add 1 M HCl. Shake vigorously and allow the layers to separate. The basic THIQ alkaloids will be protonated and move into the aqueous acidic layer.
-
Removal of Neutral and Acidic Impurities: Drain the organic layer, which contains neutral and acidic compounds. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the alkaloids.
-
Basification: Combine all the aqueous acidic extracts. Cool the solution in an ice bath and slowly add 1 M NaOH or NH₄OH with constant stirring until the pH is basic (pH 9-10). This will deprotonate the alkaloid hydrochlorides, converting them back to their free base form.
-
Extraction of Free Base: Add fresh DCM to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the free base alkaloids into the organic layer.
-
Drying and Concentration: Drain the organic layer and dry it over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude alkaloid fraction enriched with THIQs.
Analytical Characterization Techniques
The identification and quantification of THIQs are typically achieved using hyphenated analytical techniques.
| Technique | Principle | Application in THIQ Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification. | Used for the determination of volatile THIQs in food and biological samples.[8] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity and interaction with a stationary phase, followed by highly sensitive and specific mass analysis. | A highly specific and sensitive method for the analysis of THIQs and their metabolites in biological fluids and tissues.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and stereochemistry of a molecule based on the magnetic properties of its atomic nuclei. | Essential for the unambiguous structural elucidation of novel THIQ alkaloids isolated from natural sources. |
The Hydrochloride Salt: A Note on Synthetic Forms
It is imperative to distinguish between the naturally occurring 1,2,3,4-tetrahydroisoquinoline free base and its hydrochloride salt. The free base is the form that is biosynthesized in nature. The hydrochloride salt, on the other hand, is a synthetic preparation. In a laboratory or pharmaceutical setting, the free base is often reacted with hydrochloric acid to form the salt. This is done for several practical reasons:
-
Increased Stability: The salt form is generally more stable and less prone to degradation than the free base.
-
Improved Solubility: The hydrochloride salt is typically more soluble in water and other polar solvents, which is advantageous for biological assays and formulation development.
-
Ease of Handling: The crystalline nature of the salt often makes it easier to handle and weigh accurately compared to the often oily or low-melting-point free base.
Therefore, while research may be conducted using the hydrochloride salt, the natural source provides the foundational THIQ structure.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold is a testament to nature's ingenuity, appearing in a diverse range of sources from medicinal plants to our daily food and even within our own bodies. A thorough understanding of its natural occurrence, biosynthesis, and the methodologies for its isolation and characterization is fundamental for researchers in natural product chemistry, pharmacology, and drug development. The insights gained from studying these natural THIQs continue to inspire the synthesis of novel analogs with enhanced therapeutic potential, underscoring the enduring value of exploring nature's chemical library.
References
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease. Life Sciences.
- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science.
- Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids.
- Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed Central.
- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route.
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Pharmaceutical and Biomedical Analysis.
- 1,2,3,4-Tetrahydroisoquinoline. PubChem.
- Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. PubMed.
- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.
- Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 10. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jsbms.jp [jsbms.jp]
The Enigmatic Core: A Technical Guide to the Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, lauded for its prevalence in natural products and its remarkable versatility as a synthetic intermediate.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives. Moving beyond a mere catalog of effects, this document elucidates the causal mechanisms behind its diverse pharmacological profile, from its complex role in neuroprotection and neurotoxicity to its potential as a privileged scaffold in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[3][4] We will delve into specific molecular interactions, signaling pathways, and the structure-activity relationships that govern its biological outcomes, offering a critical resource for researchers and drug development professionals.
Introduction: The Structural Significance of the THIQ Moiety
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N.[3] Its rigid, bicyclic structure provides a unique three-dimensional conformation that is amenable to a wide array of chemical modifications, making it an invaluable building block in the synthesis of complex, biologically active molecules.[1][5] The THIQ nucleus is a recurring motif in a vast number of alkaloids and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[3][5] This guide will focus on the hydrochloride salt form, which enhances the compound's solubility and stability for experimental and pharmaceutical applications.
The synthesis of the THIQ core can be achieved through several established methodologies, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[6][7] The choice of synthetic route is critical as it dictates the potential for stereoselectivity and the introduction of diverse substituents, which in turn profoundly influences the resulting biological activity.
The Dichotomous Role in Neurobiology: Neuroprotection vs. Neurotoxicity
One of the most intriguing aspects of THIQ and its derivatives is their dualistic nature within the central nervous system, exhibiting both neuroprotective and neurotoxic properties. This apparent contradiction is highly dependent on the specific molecular structure, concentration, and the cellular context.
Neuroprotective Activities
Several THIQ derivatives have demonstrated significant neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8][9]
The neuroprotective actions of certain THIQs are often attributed to a combination of mechanisms:
-
NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a key pathological process in various neurological disorders. Specific THIQ derivatives act as potent NMDA receptor antagonists, thereby preventing excessive calcium influx and subsequent neuronal cell death.[10][11] For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to be an effective anticonvulsant and to protect hippocampal neurons from ischemia-induced degeneration by targeting the NMDA receptor.[10][12]
-
Monoamine Oxidase (MAO) Inhibition: Some THIQ analogs are effective inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of MAO-B is particularly relevant in the context of Parkinson's disease, as it can prevent the metabolic activation of neurotoxins like MPTP and increase the synaptic availability of dopamine.[13][14]
-
Antioxidant and Free Radical Scavenging: Oxidative stress is a major contributor to neuronal damage. Certain THIQs can directly scavenge free radicals and reduce oxidative damage, thereby protecting neurons from apoptosis.[11][15]
-
Modulation of Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, specific THIQ derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP).[16] They can stimulate the non-amyloidogenic pathway, leading to the production of the neuroprotective soluble APPα fragment, and inhibit γ-secretase, an enzyme crucial for the generation of the neurotoxic amyloid-β peptide.[16]
A standard in vitro assay to determine the affinity of THIQ derivatives for the NMDA receptor involves a radioligand binding assay using [3H]MK-801, a potent non-competitive NMDA receptor antagonist.
Step-by-Step Methodology:
-
Membrane Preparation: Rat cortical membranes are prepared through a series of homogenization and centrifugation steps to isolate the fraction rich in NMDA receptors.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test THIQ compound in a suitable buffer.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound [3H]MK-801, is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The Ki value, representing the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of [3H]MK-801 is crucial as it binds to a site within the ion channel of the NMDA receptor, providing a direct measure of the antagonist's ability to block channel function. The choice of rat cortical membranes is standard as this brain region has a high density of NMDA receptors.
Neurotoxic Potential
In contrast to their neuroprotective counterparts, some THIQ derivatives have been implicated as potential neurotoxins, particularly in the context of Parkinson's disease.[14][17] The structural similarity of certain THIQs to the known dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled this line of investigation.[9][18]
The proposed mechanisms underlying the neurotoxicity of specific THIQs include:
-
Inhibition of Mitochondrial Respiration: Some THIQ derivatives can inhibit complex I of the mitochondrial electron transport chain, leading to impaired energy metabolism and increased production of reactive oxygen species (ROS).[15][19]
-
Formation of Reactive Quinones: THIQs with catechol moieties can undergo oxidation to form highly reactive o-quinones, which can covalently modify and damage cellular macromolecules, including proteins and DNA.[14]
-
Induction of Apoptosis: At high concentrations, certain THIQs can trigger apoptotic pathways in neuronal cells, leading to programmed cell death.[20]
It is important to note that the neurotoxic effects are often observed at higher concentrations and with specific structural features, such as the presence of a catechol group.[9][14]
Diverse Pharmacological Activities Beyond the Nervous System
The biological activities of THIQ derivatives extend far beyond the central nervous system, with promising applications in oncology, infectious diseases, and cardiovascular medicine.
Anticancer Activity
The THIQ scaffold is present in several natural product-derived antitumor antibiotics, such as saframycin and quinocarcin.[3][21] Synthetic THIQ analogs have also demonstrated potent anticancer activity through various mechanisms:
-
DNA Intercalation and Alkylation: Some THIQs can intercalate into the DNA double helix or alkylate DNA bases, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[21]
-
Enzyme Inhibition: THIQ derivatives have been developed as inhibitors of key enzymes involved in cancer progression, such as DNA gyrase and ATP synthase.[3]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP), and its inhibition can lead to anti-inflammatory and anticancer effects. Several THIQ derivatives have been identified as potent and selective PDE4 inhibitors.
Antimicrobial and Antiviral Activities
The THIQ nucleus has served as a template for the development of novel antimicrobial and antiviral agents.[3][22]
-
Antibacterial Activity: Certain THIQ analogs exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes like MurE synthetase, which is involved in peptidoglycan biosynthesis.[3]
-
Antiviral Activity: Recently, novel THIQ derivatives have been shown to effectively inhibit the replication of SARS-CoV-2, the causative agent of COVID-19, in vitro.[23]
Cardiovascular Effects
The THIQ scaffold is a key component of several cardiovascular drugs. For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a crucial intermediate in the synthesis of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][5]
Structure-Activity Relationship (SAR) Studies: A Key to Unlocking Therapeutic Potential
The diverse biological activities of THIQs are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of THIQ-based drug candidates.[22]
| Structural Modification | Observed Biological Effect | Reference |
| Substitution at C1 | Significantly influences receptor binding affinity and selectivity. For example, a 2-methylphenyl substituent at C1 enhances affinity for the NMDA receptor.[24] | [24] |
| Substitution on the Benzene Ring | Hydroxyl and methoxy groups can alter neuroprotective or neurotoxic properties.[25] 6,7-dimethoxy or 6,7-dihydroxy substitutions are common in dopamine D3 receptor ligands.[26] | [25][26] |
| N-Substitution | Affects the compound's ability to cross the blood-brain barrier and can modulate receptor interactions. | |
| Stereochemistry at C1 | Enantioselectivity is often observed, with one enantiomer being significantly more potent than the other.[24] | [24] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity and its Inhibition by THIQ Derivatives
Caption: NMDA receptor antagonism by THIQ derivatives.
Experimental Workflow: Screening for Neuroprotective THIQ Compounds
Caption: Workflow for identifying neuroprotective THIQ compounds.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a remarkably versatile and privileged structure in medicinal chemistry, with a vast and expanding range of biological activities. Its dichotomous role in the central nervous system, acting as both a neuroprotectant and a potential neurotoxin, underscores the critical importance of precise structural design and a deep understanding of the underlying molecular mechanisms. The continued exploration of SAR, coupled with advanced screening methodologies and a focus on specific molecular targets, will undoubtedly unlock the full therapeutic potential of THIQ derivatives. Future research should focus on developing highly selective ligands to minimize off-target effects and further investigating the long-term safety profiles of these promising compounds. The development of novel THIQs holds immense promise for addressing some of the most challenging diseases of our time, from neurodegeneration to cancer and beyond.
References
- Vertex AI Search. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- PubMed. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex.
- PubMed. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- PubMed. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity.
- PubMed. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol.
- PubMed. Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice.
- PubMed. [Tetrahydroisoquinolines in connection with Parkinson's disease].
- PubMed. 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity.
- PubMed. Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease.
- Vertex AI Search. Advanced Synthesis: The Versatility of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
- ACS Publications. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics.
- MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- PubMed. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.
- Chem-Impex. 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid.
- Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.
- ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
- NIH. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif.
- NIH. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- Merck Millipore. 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
- PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.
- PubMed. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease.
- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- PubMed. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor.
- Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives.
- Google. Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data.
- PubMed. 1,2,3,4-tetrahydroisoquinoline Derivatives; Lipophilicity Evaluation vs. 5-HT1A Receptor Affinity.
- MDPI. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture.
- ResearchGate. In vitro XO inhibitory activity of 1,2,3,4-tetrahydroisoquinolines.
- Benchchem. An In-depth Technical Guide to the Neuroprotective Mechanism of Action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline.
- NIH. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies.
- Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.
- MedChemExpress. 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline | Endogenous Metabolite.
- PubMed. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins.
- Unknown Source. MEDICATIONS TO TREAT PARKINSON'S DISEASE.
- ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- NIH. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
1,2,3,4-tetrahydroisoquinoline hydrochloride role in neurochemistry
An In-Depth Technical Guide to the Neurochemistry of 1,2,3,4-Tetrahydroisoquinoline (THIQ)
Abstract
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a fascinating and complex class of compounds at the intersection of endogenous neurochemistry and pharmacology. Present in the mammalian brain and in certain foods, THIQs are implicated in a dualistic role, acting as both potential neurotoxins linked to the etiology of Parkinson's disease and as neuromodulators with neuroprotective and antidepressant-like properties.[1][2] This guide provides a comprehensive technical overview of the synthesis, metabolism, and multifaceted neurochemical functions of THIQ. We will explore its intricate relationship with the dopaminergic system, detailing its mechanisms of neurotoxicity, including mitochondrial inhibition and oxidative stress, alongside its capacity for receptor modulation and neuroprotection.[1][3][4] Methodologies for the synthesis, detection, and functional assessment of THIQs are presented, offering a robust framework for researchers. This document serves as a critical resource for neuroscientists, pharmacologists, and drug development professionals seeking to understand and harness the complex biology of this pivotal molecular scaffold.
Introduction to 1,2,3,4-Tetrahydroisoquinoline (THIQ)
Chemical Identity and Properties
1,2,3,4-Tetrahydroisoquinoline (THIQ), with the chemical formula C₉H₁₁N, is a secondary amine featuring a benzene ring fused to a saturated heterocyclic amine ring.[5] For research and experimental purposes, it is commonly utilized as its hydrochloride salt (1,2,3,4-tetrahydroisoquinoline hydrochloride) to enhance stability and aqueous solubility. The core THIQ structure is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets, conferring a wide range of pharmacological activities.[6]
The THIQ Scaffold in Nature and Pharmacology
The THIQ nucleus is a fundamental component of numerous isoquinoline alkaloids found widely in nature.[5] This structural motif is present in compounds with diverse and potent biological activities, including antitumor antibiotics like Naphthyridinomycin and Saframycin A, and has been the foundation for developing synthetic analogs with anti-inflammatory, antibacterial, antiviral, and anticancer properties.[5][7] Its presence in both natural products and as an endogenous compound in the human brain underscores its significant biological relevance.[1][8]
The Central Dichotomy: Neurotoxin or Neuromodulator?
The neurochemical narrative of THIQ is dominated by a compelling dichotomy. On one hand, THIQ and certain derivatives, such as 1-benzyl-TIQ (1BnTIQ), are considered endogenous neurotoxins.[9][10] Their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent inducer of parkinsonism, has positioned them as potential etiological factors in neurodegenerative disorders like Parkinson's disease.[3][10] Conversely, other derivatives, most notably 1-methyl-TIQ (1MeTIQ), exhibit significant neuroprotective effects, capable of preventing MPTP-induced neurotoxicity.[1][8][11] Furthermore, THIQ itself has demonstrated antidepressant-like effects, suggesting a broader neuromodulatory role.[2] This guide will dissect the evidence supporting these contrasting functions.
Endogenous Formation and Metabolism of THIQ
Biosynthesis: The Pictet-Spengler Condensation Pathway
The primary mechanism for the endogenous formation of THIQs in the brain is the Pictet-Spengler condensation.[5] This non-enzymatic reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of neurochemistry, the most significant reaction is the condensation of dopamine with its own aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is produced by the action of monoamine oxidase (MAO).[3] This process can be potentiated in conditions of high dopamine turnover, such as during L-DOPA therapy for Parkinson's disease, which may lead to an accumulation of these potentially toxic compounds.[3]
Caption: Endogenous synthesis of a THIQ via Pictet-Spengler condensation of dopamine and DOPAL.
Exogenous Sources: Dietary and Environmental Contributions
In addition to endogenous synthesis, THIQs can enter the body from external sources. TIQ and 1MeTIQ have been identified in various foods, particularly those with high levels of 2-phenylethylamine, such as certain cheeses and chocolate.[12] Animal studies have confirmed that dietary TIQs can cross the blood-brain barrier and accumulate in the brain, suggesting that food sources may contribute to the central nervous system pool of these compounds.[12] Furthermore, THIQ can interact with components of cigarette smoke to form novel N-substituted derivatives, which have been detected in the brains of rats following chronic administration.[13]
Metabolic Fate: The Role of Monoamine Oxidase (MAO)
MAO plays a dual role in THIQ neurochemistry. As mentioned, it produces the aldehyde precursors necessary for THIQ synthesis.[3] Additionally, MAO can metabolize THIQ itself. This process is central to the neurotoxic hypothesis, where THIQ is considered a "proneurotoxin." It is proposed that MAO converts THIQ into a positively charged isoquinolinium ion, the putative active neurotoxin, analogous to the conversion of MPTP to MPP+.[10] Conversely, the ability of THIQ to act as a reversible MAO inhibitor is believed to contribute to its antidepressant-like effects by increasing the synaptic availability of monoamines.[2]
The Neurotoxic Hypothesis: THIQ and Parkinson's Disease
The Structural Analogy to MPTP
A key pillar of the neurotoxic hypothesis is the structural resemblance between THIQ derivatives and MPTP.[10] This similarity suggests that they may share common mechanisms of toxicity, specifically the selective destruction of dopaminergic neurons in the substantia nigra, the pathological hallmark of Parkinson's disease.[3]
Mechanism of Action: From Proneurotoxin to Neurotoxin
The proposed toxic cascade involves several steps, initiated by the metabolic activation of THIQ.
-
Inhibition of Mitochondrial Complex I: Like MPP+, isoquinolinium cations are thought to accumulate in mitochondria, where they inhibit Complex I of the electron transport chain.[1] This impairment of cellular respiration leads to a severe energy deficit and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress: The disruption of the mitochondrial respiratory chain is a major source of ROS. The auto-oxidation of dopamine-derived THIQs, which possess catechol moieties, can also directly produce ROS.[3] This surge in oxidative stress overwhelms cellular antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Induction of Apoptosis in Dopaminergic Neurons: The combination of energy failure and severe oxidative stress triggers programmed cell death, or apoptosis. Studies using the neurotoxin 1BnTIQ in human dopaminergic SH-SY5Y cells have shown that it increases the expression of pro-apoptotic proteins like Bax and active caspase-3, leading to cell death.[9][14]
Caption: Proposed neurotoxic cascade of THIQ in dopaminergic neurons.
Clinical Correlations: Elevated THIQ Derivatives in Parkinsonian CSF
Compelling evidence linking THIQs to Parkinson's disease comes from clinical studies. The concentration of 1BnTIQ, for instance, was found to be approximately three times higher in the cerebrospinal fluid (CSF) of Parkinson's disease patients compared to control subjects.[9][14] This correlation, while not definitive proof of causation, strongly supports the involvement of these endogenous compounds in the disease's pathophysiology.
The Neuromodulatory and Neuroprotective Profile
Interaction with Dopaminergic Systems
THIQ's interaction with the dopaminergic system is not solely toxic. It also exhibits complex modulatory effects.
-
Dopamine Receptor Binding and Modulation: In vitro studies have shown that THIQ can displace dopamine agonists from their binding sites with an effectiveness comparable to dopamine itself, suggesting a direct interaction with dopamine receptors.[4] This interaction likely underlies its ability to abolish the behavioral effects of dopamine agonists like apomorphine.[4] Furthermore, extensive research has focused on synthesizing THIQ derivatives as highly potent and selective ligands for the dopamine D3 receptor, highlighting the scaffold's therapeutic potential.[15][16]
-
Effects on Dopamine Uptake and Release: The derivative 1-BnTIQ has been shown to increase extracellular dopamine levels in the rat striatum.[17] This effect appears to be mediated by the activation of dopaminergic neurons in the substantia nigra and is dependent on the dopamine transporter (DAT).[17] Other studies suggest that THIQ may act more as a neuromodulator, altering dopamine catabolism rather than inducing overt toxicity.[18]
| Compound/Derivative | Receptor Target | Affinity (Kᵢ) | Selectivity | Reference |
| Compound 51 | Dopamine D3 | 12 nM | 123-fold vs D2 | [15] |
| Compound 31 | Dopamine D3 | pKᵢ = 8.4 (~4 nM) | 150-fold vs D2 | [16] |
The Protective Nature of 1-Methyl-TIQ (1MeTIQ)
In stark contrast to its toxic cousins, 1MeTIQ is a documented neuroprotectant.[1] It has been shown to prevent the parkinsonism-like behavioral abnormalities induced by MPTP in mice.[1]
-
Antagonism of Glutamatergic Excitotoxicity: A key mechanism of 1MeTIQ's protective action is its ability to inhibit glutamate-induced excitotoxicity. Unlike THIQ, 1MeTIQ prevents glutamate-induced cell death and calcium influx in neuronal cultures.[11] This effect is mediated by a specific inhibitory action on NMDA receptors.[11]
-
Antioxidant and Free-Radical Scavenging Properties: Both THIQ and 1MeTIQ can inhibit the generation of free radicals.[2][11] This antioxidant capacity may contribute to neuroprotection by mitigating the oxidative stress that is a common pathway in neurodegeneration.
Beyond Dopamine: Interaction with Serotonergic and Adrenergic Receptors
The pharmacological profile of the THIQ scaffold extends to other neurotransmitter systems. Synthetic derivatives of THIQ have been developed as a novel class of 5-HT₁ₐ receptor ligands, behaving as agonists or partial agonists at postsynaptic receptors.[19] Other analogs have been synthesized and evaluated as agents targeting β-adrenoceptors.[20][21]
Antidepressant-like Activity and MAO Inhibition
THIQ has demonstrated significant antidepressant-like effects in animal models, with a potency comparable to the classic antidepressant imipramine.[2] This activity is attributed to its function as a reversible monoamine oxidase (MAO) inhibitor, which increases the levels of serotonin and noradrenaline, in addition to moderately affecting the dopamine system.[2]
Methodologies for Studying THIQ Neurochemistry
Protocol: Quantification of THIQ in Brain Tissue using LC-MS/MS
Causality: To accurately assess the role of endogenous THIQs, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, allowing for precise quantification in complex biological matrices like brain tissue. The use of a deuterated internal standard (IS) is critical for correcting variations in sample extraction and instrument response, ensuring trustworthiness.[22]
Methodology:
-
Tissue Homogenization: Homogenize a known weight of brain tissue (e.g., striatum, substantia nigra) in a suitable buffer (e.g., 5 mM ammonium formate).
-
Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., 1-MeTIQ-d4) to the homogenate.[22]
-
Extraction: Perform a two-step extraction. First, a liquid-liquid extraction with a non-polar solvent (e.g., chloroform) to isolate the amines. Follow this with solid-phase extraction (SPE) for sample cleanup and concentration.[22]
-
LC Separation: Inject the final extract onto a reverse-phase C18 or similar column. Use an isocratic or gradient mobile phase (e.g., methanol and 5 mM ammonium formate) to separate THIQ and its derivatives from other matrix components.[22]
-
MS/MS Detection: Utilize an electrospray ionization (ESI) source in positive mode. Detect the compounds using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., for TIQ: m/z 133.8 → 90.9).[22]
-
-
Quantification: Construct a calibration curve using standards of known concentrations. Quantify the amount of THIQ in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for the quantification of THIQ in brain tissue using LC-MS/MS.
Protocol: Assessing Neurotoxicity in a Cellular Model
Causality: Human dopaminergic neuroblastoma SH-SY5Y cells are a widely used and validated in vitro model to study the mechanisms of neurotoxins relevant to Parkinson's disease.[9][23] Assessing cell viability (MTT assay) and membrane integrity (LDH release) provides quantitative data on the cytotoxic effects of THIQ derivatives.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the THIQ derivative (and appropriate vehicle controls) for a specified duration (e.g., 24-48 hours). Include a positive control for toxicity (e.g., MPP+).[9]
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation in viable cells.
-
Solubilize the crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
-
-
Membrane Integrity (LDH Assay):
-
Collect the cell culture supernatant.
-
Use a commercial lactate dehydrogenase (LDH) assay kit to measure the amount of LDH released from damaged cells into the media.
-
An increase in LDH activity indicates a loss of cell membrane integrity and cytotoxicity.
-
Synthesis and Drug Development Implications
Core Synthetic Strategies
The Pictet-Spengler reaction remains a cornerstone for synthesizing the THIQ core, allowing for the construction of 1-substituted derivatives by reacting a phenylethylamine with an aldehyde.[5] Other classical methods like the Bischler-Napieralski cyclization are also employed.[6] Modern synthetic chemistry has introduced variants that allow for asymmetric synthesis, producing enantiopure THIQs, which is crucial for developing selective pharmacological agents.[6]
THIQ Derivatives as Therapeutic Leads
The THIQ scaffold is a fertile ground for drug discovery. Its inherent ability to interact with key CNS targets has led to the development of potent and selective ligands for dopamine D3 and serotonin 5-HT₁ₐ receptors.[15][19] The structure-activity relationship (SAR) studies of these derivatives are critical for optimizing affinity, selectivity, and pharmacokinetic properties.[24] Beyond neurochemistry, THIQ derivatives have been investigated as multidrug resistance (MDR) reversal agents in cancer and as novel anticancer agents themselves, demonstrating the broad therapeutic potential of this versatile chemical entity.[7][25]
Conclusion and Future Directions
1,2,3,4-Tetrahydroisoquinoline is a molecule of profound complexity in neurochemistry. Its identity as both an endogenously formed compound and a potential environmental factor, combined with its contradictory roles as a neurotoxin and a neuromodulator, places it at a critical nexus in the study of neurodegenerative and psychiatric disorders. The evidence strongly implicates certain THIQ derivatives in the pathology of Parkinson's disease, yet the protective and therapeutic properties of other members of the family cannot be ignored.
Key questions remain: Are endogenous THIQs a primary causative factor in idiopathic Parkinson's disease, or are they merely biomarkers of disrupted dopamine metabolism? Can the neuroprotective mechanisms of compounds like 1MeTIQ be translated into viable therapeutic strategies for neurodegeneration? Future research must focus on longitudinal studies to clarify the causative role of THIQs in disease, the development of more sophisticated tools like PET ligands to study their distribution and target engagement in the living brain, and the rational design of novel THIQ-based therapeutics that selectively harness their protective and modulatory functions while avoiding potential toxicity.
References
- Kim, H., & Choi, M. (2015). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 24(3), 193–202. [Link]
- Kaur, H., Kumar, V., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12796-12825. [Link]
- Kaur, H., Kumar, V., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Tasaki, Y., et al. (2020). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Science Publishing. [Link]
- Antkiewicz-Michaluk, L., et al. (1993). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. PubMed. [Link]
- Soto-Otero, R., et al. (1996). Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease. PubMed. [Link]
- Shavali, S., & Ebadi, M. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)
- Makino, Y., et al. (1988). Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease. PubMed. [Link]
- Kawamura, T., et al. (2007).
- Antkiewicz-Michaluk, L., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. PubMed. [Link]
- Arai, Y., et al. (2003).
- Kaiho, S., et al. (1993). High-performance liquid chromatographic determination of 1,2,3,4-tetrahydroisoquinoline in rat brain with fluorescence detection. PubMed. [Link]
- Wąsik, A., et al. (2009).
- Brzezińska, E., & Giełdanowski, J. (1996).
- Zhou, Y., et al. (2009). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed. [Link]
- Meka, S. G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link]
- Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
- Wąsik, A., et al. (2014). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. PMC - PubMed Central. [Link]
- Brzezińska, E. (1996).
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]
- Schwaiger, J., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC - PubMed Central. [Link]
- Igarashi, K., et al. (2012). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease.
- Mokrosz, M. J., et al. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. PubMed. [Link]
- Malan, T., et al. (2019). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC - NIH. [Link]
- Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. PubMed. [Link]
- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. PubMed. [Link]
- Philipova, I., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
- Możdżeń, E., et al. (2014).
- Igarashi, K., et al. (1999). Determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline in Mouse Brain After Treatment With Haloperidol by Gas Chromatography-Selected Ion Monitoring. PubMed. [Link]
- Igarashi, K., et al. (2010). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. J-STAGE. [Link]
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12,935 to dopamine transporter in the rat nigrostriatal, dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jsbms.jp [jsbms.jp]
- 23. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 1,2,3,4-tetrahydroisoquinoline hydrochloride, a crucial building block in contemporary pharmaceutical research and development. As a Senior Application Scientist, my objective is to offer a document that transcends a standard safety data sheet (SDS) by not only outlining procedures but also elucidating the scientific rationale behind them. This ensures a culture of safety and experimental integrity within the laboratory.
Section 1: Understanding the Compound: Physicochemical and Toxicological Profile
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its hydrochloride salt are heterocyclic amines that serve as foundational scaffolds in the synthesis of a wide array of biologically active molecules.[1] Their structural similarity to endogenous neurochemicals and certain neurotoxins necessitates a thorough understanding of their properties to ensure safe handling.
Physicochemical Properties
A firm grasp of the physical and chemical characteristics of this compound is fundamental to its safe manipulation in a laboratory setting.
| Property | Value | Significance for Handling |
| Molecular Formula | C₉H₁₂ClN | Governs molar calculations for solution preparation. |
| Molecular Weight | 169.65 g/mol [2] | Essential for accurate weighing and concentration calculations. |
| Appearance | Typically a white to off-white solid | Visual confirmation of the substance. Any discoloration may indicate impurity or degradation. |
| Solubility | Soluble in water | Water solubility facilitates the preparation of aqueous solutions but also increases the risk of aqueous contamination and spread in case of a spill. |
| pH in Solution | Acidic due to the hydrochloride component | The acidic nature can cause corrosion of certain materials and requires consideration when selecting labware and disposal methods. |
| Melting Point | Data varies based on purity | A significant deviation from the expected melting point can indicate impurities. |
Toxicological Profile: A Mechanistic Perspective
While comprehensive human toxicological data for this compound is limited, the broader class of tetrahydroisoquinolines has been studied for its neurotoxic potential.[3][4] Some derivatives have structural similarities to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce Parkinson's-like symptoms.[5] The neurotoxic effects of some tetrahydroisoquinolines are thought to arise from their ability to undergo oxidation, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress, which can result in neuronal cell death and DNA damage.[3][4]
Hazard Statements:
The hydrochloride salt form generally possesses similar toxicological properties to the free base, with the added potential for irritation due to its acidic nature in solution. Given the potential for neurotoxicity and its irritant properties, a cautious and well-informed approach to handling is paramount.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment of its known hazards.
Essential PPE
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, such as when preparing concentrated solutions or during transfers of large quantities, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for handling the solid and its solutions. It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. Always double-glove when handling cytotoxic or potentially neurotoxic compounds.[6]
-
Body Protection: A laboratory coat with long sleeves and a solid front is required. Ensure that the cuffs of the lab coat are tucked into the outer pair of gloves to prevent any skin exposure at the wrist.
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 3: Laboratory Handling Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and prevent contamination.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the work area, typically a chemical fume hood or a designated containment area, is clean and uncluttered. Prepare all necessary equipment, including spatulas, weigh boats, and volumetric flasks.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use a dedicated set of spatulas and weighing equipment for this compound to prevent cross-contamination.
-
Carefully transfer the solid from the stock bottle to a tared weigh boat. Avoid creating dust. If the compound is clumpy, gently break it up within the weigh boat.
-
-
Solution Preparation:
-
Add the solvent to the volumetric flask first, then carefully add the weighed solid. This prevents the generation of dust that can occur when adding solvent to a dry powder.
-
Use a funnel to transfer the solid to the flask to avoid spillage on the neck of the flask.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Cap the flask and mix by inversion until the solid is fully dissolved.
-
Storage and Incompatibility
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. As a hydrochloride salt of an amine, it can react with strong bases to liberate the free amine. It is also important to avoid contact with strong acids, which could lead to exothermic reactions.
Section 4: Emergency Procedures
A prompt and correct response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person a glass of water to drink. Seek immediate medical attention.
Spill Response Protocol
This protocol is for a small laboratory spill (less than 100 mL of solution or a few grams of solid). For larger spills, evacuate the area and contact the institution's emergency response team.
-
Alert and Isolate: Immediately alert others in the vicinity of the spill. Restrict access to the area.
-
Don PPE: Put on the appropriate PPE as outlined in Section 2, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Containment:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid generating dust.
-
For liquid spills: Surround the spill with an absorbent material like vermiculite or a chemical absorbent pad to prevent it from spreading.
-
-
Cleanup:
-
Carefully scoop up the absorbed material or the damp paper towel with the solid and place it into a clearly labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Decontamination: Decontaminate all non-disposable equipment used in the cleanup process.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.
Section 5: Waste Disposal
Proper disposal of this compound and its contaminated materials is crucial to protect both human health and the environment.
Waste Segregation and Labeling
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.
Disposal Procedure
-
Solid Waste: Place solid waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Consult Institutional Guidelines: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.
Section 6: Conclusion
The safe and responsible handling of this compound is a cornerstone of good laboratory practice in the field of drug discovery and development. By understanding its properties, diligently using personal protective equipment, adhering to established handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a dynamic resource; always consult your institution's specific safety policies and the most recent Safety Data Sheet for the most current information.
References
- PubChem. (n.d.). This compound.
- Kim, T. E., et al. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental Neurobiology, 19(2), 63–70. [Link]
- Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
- Bussières, J. F., et al. (2012). Safe handling of cytotoxics: guideline recommendations. Journal of oncology pharmacy practice, 18(3), 315-325. [Link]
- Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). International Journal of Molecular Sciences, 23(21), 13417. [Link]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Environmental Health and Safety, The University of North Carolina at Chapel Hill. (n.d.). Chapter 06: Safe Handling of Chemicals.
- International Journal of Pharmaceutical Research and Applications. (2021). CHEMISTRY LABORATORY GUIDELINES.
- Kim, T. E., et al. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental neurobiology, 19(2), 63–70. [Link]
- Health and Safety Executive. (2024, November 14). Safe handling of cytotoxic drugs in the workplace.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage.
- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 545-564. [Link]
Sources
- 1. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.caltech.edu [safety.caltech.edu]
An In-depth Technical Guide to the Solubility Profile of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ HCl), a critical parameter for its development as a pharmaceutical agent. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations and practical experimental protocols. We will explore the physicochemical properties of THIQ HCl, its aqueous and organic solubility, the profound influence of pH and temperature, and standard methodologies for its empirical determination and quantification. This document is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this important molecule.
Introduction: The Significance of 1,2,3,4-Tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1] Its derivatives have shown a wide range of biological activities. The hydrochloride salt of THIQ is often utilized in pharmaceutical development to enhance its solubility and stability. A thorough understanding of its solubility profile is paramount, as solubility is a key determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[2] Low aqueous solubility is a major hurdle in the development of many new chemical entities.[2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1,2,3,4-tetrahydroisoquinoline is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₂ClN | PubChem |
| Molecular Weight | 169.65 g/mol | PubChem |
| pKa (of the conjugate acid) | 9.66 ± 0.20 (Predicted for the free base) | ChemicalBook[1] |
| Appearance | Typically a solid | - |
Note: The pKa value is for the parent compound, 1,2,3,4-tetrahydroisoquinoline. This value is crucial for understanding the pH-dependent solubility of its hydrochloride salt.
Aqueous Solubility Profile
The aqueous solubility of a drug substance is a critical factor, particularly for orally administered dosage forms, as it governs the rate and extent of its dissolution in the gastrointestinal tract.
The Impact of pH on Solubility
As the hydrochloride salt of a weak base, the aqueous solubility of this compound is profoundly dependent on the pH of the medium. The parent compound, 1,2,3,4-tetrahydroisoquinoline, is a weak base that can accept a proton to form a positively charged, and therefore more water-soluble, conjugate acid.
The relationship between pH, pKa, and the ratio of the ionized to the unionized form of the drug can be described by the Henderson-Hasselbalch equation for a weak base:[3]
pH = pKa + log ([B] / [BH⁺])
Where:
-
[B] is the concentration of the unionized (free base) form.
-
[BH⁺] is the concentration of the ionized (protonated) form.
At a pH significantly below the pKa (9.66), the equilibrium will favor the protonated, ionized form ([BH⁺]), leading to higher aqueous solubility. Conversely, as the pH of the solution approaches and surpasses the pKa, the proportion of the less soluble, unionized free base ([B]) increases, causing a sharp decrease in the overall solubility. For ionic compounds with basic anions, solubility generally increases as the pH of the solution decreases.[4]
Conceptual pH-Solubility Profile
The following diagram illustrates the expected pH-solubility profile for this compound.
Caption: A streamlined workflow for the shake-flask solubility determination method.
Analytical Quantification of 1,2,3,4-Tetrahydroisoquinoline
Accurate quantification of the dissolved solute is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for the analysis of 1,2,3,4-tetrahydroisoquinoline. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. [5]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For very low concentrations or complex matrices, LC-MS/MS provides superior sensitivity and specificity. [6] A calibration curve using standards of known concentrations must be prepared to ensure accurate quantification of the analyte in the solubility samples.
Implications for Drug Development
The solubility profile of a drug candidate like this compound has profound implications throughout the drug development process.
-
Biopharmaceutics Classification System (BCS): The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. [7][8]A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8. [8]This classification helps in predicting a drug's in vivo performance and can support biowaivers, potentially reducing the need for certain clinical bioequivalence studies. [9][10]* Formulation Development: Understanding the solubility in various solvents and co-solvent systems is essential for developing liquid formulations (e.g., for oral or parenteral administration). For solid dosage forms, low solubility can lead to poor dissolution rates, which is often the rate-limiting step for the absorption of BCS Class II drugs (low solubility, high permeability). [2]
Conclusion
The solubility of this compound is a multifaceted property governed by its physicochemical nature and the characteristics of the solvent system. As the salt of a weak base, its aqueous solubility is highly dependent on pH, being significantly greater in acidic to neutral conditions compared to a basic environment. While an increase in solubility with temperature is generally expected, this should be confirmed empirically. The shake-flask method, coupled with a validated analytical technique such as HPLC, remains the definitive approach for determining its thermodynamic solubility. A comprehensive characterization of this solubility profile is not merely an academic exercise but a critical step in the rational design and development of safe and effective medicines based on the 1,2,3,4-tetrahydroisoquinoline scaffold.
References
- Biopharmaceutics Classific
- Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]
- The BCS (Biopharmaceutical Classific
- An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]
- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A System
- Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
- Study of pH-dependent solubility of organic bases.
- Basic pharmacological principles. WSAVA2011 - VIN. [Link]
- How to Use Henderson Hasselbalch Equ
- 1,2,3,4-tetrahydro-quinolin. ChemBK. [Link]
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
- 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]
- Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. [Link]
- Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). HMDB. [Link]
- Biochemistry, Dissolution and Solubility.
- Solubility Temperature Dependence Predicted from 2D Structure. Semantic Scholar. [Link]
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. J-STAGE. [Link]
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Solubility of drugs in ethanol and dmso.
- Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K.
- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. SciELO. [Link]
- Can anybody help me to dissolve a chemical?.
- pH and solubility. Khan Academy. [Link]
Sources
- 1. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 1,2,3,4-Tetrahydroisoquinoline-3-methanol CAS#: 63006-93-9 [m.chemicalbook.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. biorelevant.com [biorelevant.com]
1,2,3,4-tetrahydroisoquinoline hydrochloride spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[1] Their rigid bicyclic structure serves as a valuable scaffold in drug discovery, with applications ranging from neuroscience to antimicrobial agents.[2][3] this compound, the salt form of the parent compound, enhances solubility and stability, making it a common intermediate in synthetic chemistry.
Accurate structural elucidation and purity assessment are paramount in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, this paper is structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between molecular structure and spectral output, grounded in established scientific principles.
Molecular Structure Analysis
This compound possesses a molecular formula of C₉H₁₂ClN and a molecular weight of 169.65 g/mol .[4] The structure consists of a benzene ring fused to a six-membered saturated nitrogen-containing ring (a piperidine ring). In the hydrochloride salt, the nitrogen atom is protonated, forming a secondary ammonium ion with a chloride counter-ion. This protonation significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For hydrochloride salts, which have limited solubility in standard solvents like deuterated chloroform (CDCl₃), polar solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are typically employed. The choice of solvent is critical, as it affects the chemical shifts and the observability of exchangeable protons (e.g., N-H).[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The protonation at the nitrogen atom causes a significant downfield shift (deshielding) of the adjacent aliphatic protons at the C1 and C3 positions due to the inductive effect of the positive charge.
Table 1: Representative ¹H NMR Data for this compound (Data interpreted from spectra of the free base and predicted shifts for the hydrochloride salt in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | br s | 2H | N⁺H₂ |
| ~7.1 - 7.3 | m | 4H | Ar-H |
| ~4.25 | s | 2H | C1-H₂ |
| ~3.30 | t | 2H | C3-H₂ |
| ~2.95 | t | 2H | C4-H₂ |
br s = broad singlet, m = multiplet, s = singlet, t = triplet
Expertise & Interpretation:
-
N⁺H₂ Protons (~9.5 - 10.0 ppm): The two protons on the positively charged nitrogen appear as a broad singlet far downfield. Their broadness is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. In D₂O, this signal would disappear due to H-D exchange.
-
Aromatic Protons (~7.1 - 7.3 ppm): The four protons on the benzene ring appear as a complex multiplet, typical for a disubstituted benzene ring where the substituents are part of another ring.
-
C1 Methylene Protons (~4.25 ppm): These protons are adjacent to both the aromatic ring (benzylic position) and the electron-withdrawing ammonium group, causing a significant downfield shift. They appear as a singlet, suggesting minimal coupling to adjacent protons, or as a narrow triplet depending on the conformation and solvent.
-
C3 Methylene Protons (~3.30 ppm): These protons are adjacent to the ammonium group, resulting in a downfield shift. They appear as a triplet due to coupling with the C4 protons.
-
C4 Methylene Protons (~2.95 ppm): These protons are adjacent to the C3 protons and the aromatic ring, appearing as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.
Table 2: Representative ¹³C NMR Data for this compound (Data interpreted from spectra of the free base and predicted shifts for the hydrochloride salt in DMSO-d₆)[6][7]
| Chemical Shift (δ, ppm) | Assignment |
| ~133.0 | C8a |
| ~132.5 | C4a |
| ~128.8 | C6 |
| ~126.5 | C5 |
| ~126.2 | C7 |
| ~125.8 | C8 |
| ~45.0 | C1 |
| ~42.0 | C3 |
| ~28.0 | C4 |
Expertise & Interpretation:
-
Aromatic Carbons (125-133 ppm): Six distinct signals are observed for the aromatic carbons. The two quaternary carbons (C4a and C8a) at the ring junction are typically found slightly further downfield than the protonated carbons (C5, C6, C7, C8).
-
Aliphatic Carbons (28-45 ppm):
-
C1 (~45.0 ppm) and C3 (~42.0 ppm): These carbons are directly attached to the electron-withdrawing nitrogen atom, causing them to be the most deshielded of the aliphatic carbons.
-
C4 (~28.0 ppm): This carbon is the most upfield of the aliphatic signals, as it is furthest from the nitrogen atom.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
Trustworthiness: This protocol ensures reproducibility and accuracy by using a precise sample weight, a standard NMR solvent, and an internal reference.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). If an internal standard is required, a solvent containing tetramethylsilane (TMS) can be used.[8]
-
Homogenization: Cap the NMR tube and vortex or gently warm the sample to ensure complete dissolution.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the ¹H spectrum (typically 8-16 scans) and the ¹³C spectrum (requiring a larger number of scans, e.g., 1024 or more, due to the low natural abundance of ¹³C).
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H) or the TMS signal to 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a solid sample like THIQ hydrochloride, the KBr pellet or Attenuated Total Reflectance (ATR) method is standard.[9][10]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3050 - 3000 | C-H Stretch | Medium | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Medium | Aliphatic C-H |
| 2700 - 2400 | N⁺-H Stretch | Strong, Broad | Secondary Ammonium Salt |
| 1600, 1480 | C=C Stretch | Medium | Aromatic Ring |
| 750 - 730 | C-H Bend (out-of-plane) | Strong | Ortho-disubstituted Benzene |
Expertise & Interpretation:
The most diagnostic feature of the hydrochloride salt compared to the free base is the presence of strong, broad absorption bands in the 2700-2400 cm⁻¹ region.[2] This is characteristic of the N⁺-H stretching vibrations in a secondary ammonium salt. The broadness is due to hydrogen bonding. The spectrum also clearly shows absorptions for the aromatic ring (C-H and C=C stretches) and the aliphatic portions of the molecule (C-H stretches).[11]
Experimental Protocol and Workflow: KBr Pellet Method
Caption: Workflow for acquiring an IR spectrum using the KBr pellet technique.
Trustworthiness: This self-validating protocol minimizes interference and ensures a high-quality spectrum.
-
Grinding: Add ~1-2 mg of this compound and ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to an agate mortar.[12] Grind the two solids together with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.
-
Pressing: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Background Spectrum: Place the empty pellet holder into the FTIR spectrometer and run a background scan. This is critical as it records the spectrum of atmospheric CO₂ and H₂O, which can then be subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet into the holder, return it to the spectrometer, and acquire the sample spectrum.
-
Analysis: The resulting spectrum should show absorbance peaks corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a non-volatile salt like THIQ hydrochloride, a technique like Electrospray Ionization (ESI) would show the protonated molecular ion of the free base [M+H]⁺ at m/z 134. However, the most common library data is from Electron Ionization (EI), which is performed on the volatile free base (C₉H₁₁N, Molar Mass: 133.19 g/mol ).[13] The data below corresponds to the EI-MS of the free base.
Table 4: Key Fragments in the EI Mass Spectrum of 1,2,3,4-Tetrahydroisoquinoline [13]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 133 | 93 | [M]⁺˙ |
| 132 | 100 | [M-H]⁺ |
| 118 | 23 | [M-CH₃]⁺ |
| 104 | 8 | [M-C₂H₅]⁺ or [M-NCH₂]⁺ |
| 77 | 11 | [C₆H₅]⁺ |
Expertise & Interpretation:
The fragmentation of tetrahydroisoquinolines under EI conditions is well-documented and is dominated by cleavage adjacent to the nitrogen atom (α-cleavage) and the benzylic position.[14][15]
-
Molecular Ion [M]⁺˙ (m/z 133): The peak for the radical cation is strong, indicating a relatively stable molecule.
-
Base Peak [M-H]⁺ (m/z 132): The most abundant ion is formed by the loss of a single hydrogen atom. This loss occurs from the C1 position, which is both benzylic and α to the nitrogen, leading to the formation of a very stable iminium cation.
-
Fragment at m/z 118: Loss of a methyl radical (15 Da) is a common fragmentation pathway for related structures.[15]
-
Fragment at m/z 104: This significant fragment can be formed by the loss of an ethyl radical from the saturated ring or via a retro-Diels-Alder (RDA) type fragmentation, which is a characteristic pathway for cyclic systems.[16]
Proposed Fragmentation Pathway
Caption: Simplified primary fragmentation pathways for 1,2,3,4-Tetrahydroisoquinoline.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or by direct insertion probe. For GC-MS, the hydrochloride salt would first be neutralized to the volatile free base.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation (Electron Ionization).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Summary
The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure.
-
¹H and ¹³C NMR definitively map the carbon-hydrogen framework, with the deshielding effects of the ammonium group being particularly diagnostic.
-
IR Spectroscopy confirms the presence of key functional groups, most notably the characteristic broad N⁺-H stretch that validates the formation of the hydrochloride salt.
-
Mass Spectrometry elucidates the molecular weight of the parent free base and reveals characteristic fragmentation patterns, such as the formation of a stable [M-H]⁺ iminium cation, which corroborates the tetrahydroisoquinoline core structure.
Together, these techniques provide a robust, self-validating system for the structural characterization of this important chemical entity, essential for quality control and developmental research in the pharmaceutical and chemical sciences.
References
- Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-27. [Link]
- Alchemist-chem. (n.d.). Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data.
- Zhang, N., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
- ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d).
- PubChem. (n.d.). This compound.
- Hafez, H. N., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
- Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46, 1499. [Link]
- ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
- ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in...
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- National Center for Biotechnology Information. (2021). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules. [Link]
- ResearchGate. (2025). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy.
- ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR.
- NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.
- NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.
- NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.
- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution.
- SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 4. This compound | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.washington.edu [chem.washington.edu]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 14. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] This guide provides an in-depth technical exploration of the therapeutic potential stemming from the THIQ core, with a focus on its hydrochloride salt, a common starting material in synthetic endeavors. We will dissect the diverse pharmacological activities of THIQ derivatives, including their anticancer, neuroprotective, and cardiovascular effects, supported by mechanistic insights and quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key biological assays and visualizes complex signaling pathways to empower researchers in their drug discovery and development efforts.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: Physicochemical Properties and Synthetic Overview
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a bicyclic secondary amine with the chemical formula C₉H₁₁N.[1][4] Its hydrochloride salt (C₉H₁₂ClN) is a commonly used form, offering improved solubility and stability for research and synthesis.[5]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClN | [5] |
| Molecular Weight | 169.65 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in water | [6] |
| pH in Solution | Acidic | [6] |
The synthesis of the THIQ core is well-established, with the Pictet-Spengler reaction being a classical and widely employed method.[1] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1] Other synthetic strategies include the Bischler-Napieralski reaction followed by reduction.[2] The versatility of these synthetic routes allows for extensive derivatization of the THIQ scaffold, leading to a vast chemical space for therapeutic exploration.
Therapeutic Potential in Oncology
The THIQ scaffold has yielded numerous derivatives with potent anticancer activities, targeting various hallmarks of cancer.[3]
Inhibition of KRas Signaling
Mutations in the KRAS gene are prevalent in many cancers, making it a critical therapeutic target. Several THIQ derivatives have demonstrated significant inhibitory activity against KRas.
Mechanism of Action: THIQ derivatives can interfere with the KRAS signaling pathway, which, when constitutively active, drives cell proliferation, survival, and differentiation through downstream effectors like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] GrowthFactor [label="Growth Factor"]; EGFR [label="EGFR"]; GRB2_SOS [label="GRB2/SOS"]; KRas_GDP [label="KRas-GDP\n(Inactive)"]; KRas_GTP [label="KRas-GTP\n(Active)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"] THIQ_Derivative [label="THIQ Derivative"];
node [fillcolor="#FBBC05", fontcolor="#202124"] RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; mTOR [label="mTOR"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"] Proliferation [label="Proliferation"]; Survival [label="Survival"];
// Edges GrowthFactor -> EGFR; EGFR -> GRB2_SOS; GRB2_SOS -> KRas_GDP [label="Promotes\nGDP/GTP Exchange"]; KRas_GDP -> KRas_GTP; KRas_GTP -> RAF; KRas_GTP -> PI3K; RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> mTOR -> Survival;
// Inhibition THIQ_Derivative -> KRas_GTP [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: KRas Signaling Pathway and Inhibition by THIQ Derivatives.Modulation of Apoptosis through Bcl-2/Mcl-1 Inhibition
Evasion of apoptosis is a key capability of cancer cells. THIQ derivatives have been developed as inhibitors of anti-apoptotic Bcl-2 family proteins.
Mechanism of Action: Certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to bind to both Bcl-2 and Mcl-1, disrupting their function and allowing pro-apoptotic signals to induce programmed cell death, often through the activation of caspases.
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] Apoptotic_Stimulus [label="Apoptotic Stimulus"]; Bax_Bak [label="Bax/Bak"]; Mitochondrion [label="Mitochondrion"]; Cytochrome_c [label="Cytochrome c"]; Apoptosome [label="Apoptosome"]; Caspase9 [label="Caspase-9"]; Caspase3 [label="Caspase-3"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"] THIQ_Derivative [label="THIQ Derivative"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"] Bcl2_Mcl1 [label="Bcl-2 / Mcl-1"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"] Apoptosis [label="Apoptosis"];
// Edges Apoptotic_Stimulus -> Bax_Bak; Bax_Bak -> Mitochondrion [label="Forms pores"]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Apoptosome [label="Forms"]; Apoptosome -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis;
// Inhibition Bcl2_Mcl1 -> Bax_Bak [arrowhead=tee, label="Inhibits"]; THIQ_Derivative -> Bcl2_Mcl1 [arrowhead=tee, label="Inhibits", color="#EA4335", style=dashed]; }
Caption: Bcl-2 Apoptosis Pathway and Inhibition by THIQ Derivatives.Disruption of Microtubule Dynamics
Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Chiral THIQ derivatives have been shown to inhibit microtubule assembly.
Mechanism of Action: These compounds can bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor-κB (NF-κB) is constitutively active in many cancers, promoting cell proliferation and survival. THIQ derivatives have been designed as potent NF-κB inhibitors.
Mechanism of Action: These compounds can block the nuclear translocation of NF-κB, preventing it from binding to DNA and activating the transcription of its target genes.
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] Stimulus [label="Stimulus (e.g., LPS)"]; Receptor [label="Receptor"]; IKK_Complex [label="IKK Complex"]; IkB [label="IκB"]; NFkB [label="NF-κB"]; NFkB_IkB [label="NF-κB-IκB Complex\n(Cytoplasm)"]; Nucleus [label="Nucleus"]; NFkB_nucleus [label="NF-κB\n(Nucleus)"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"] THIQ_Derivative [label="THIQ Derivative"];
// Edges Stimulus -> Receptor; Receptor -> IKK_Complex [label="Activates"]; IKK_Complex -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [label="Degrades"]; NFkB_IkB -> NFkB [label="Releases"]; NFkB -> NFkB_nucleus [label="Translocates"]; NFkB_nucleus -> Gene_Expression [label="Activates"];
// Inhibition THIQ_Derivative -> NFkB_nucleus [label="Blocks Translocation", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: NF-κB Signaling Pathway and Inhibition by THIQ Derivatives.Neuroprotective Potential
THIQ derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases.[3]
NMDA Receptor Antagonism
Excessive activation of N-methyl-D-aspartate (NMDA) receptors contributes to excitotoxicity, a key process in neuronal cell death. Certain THIQ derivatives act as NMDA receptor antagonists.[7]
Mechanism of Action: These compounds can block the ion channel of the NMDA receptor, preventing the excessive influx of Ca²⁺ that triggers downstream neurotoxic cascades. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to be an effective anticonvulsant and neuroprotectant in preclinical models.[7]
Antioxidant and Free Radical Scavenging Properties
Oxidative stress is a common feature of neurodegenerative disorders. Some THIQ derivatives possess free radical scavenging properties.
Mechanism of Action: By neutralizing reactive oxygen species, these compounds can protect neurons from oxidative damage. This, combined with the inhibition of glutamate-induced excitotoxicity, provides a multi-faceted approach to neuroprotection.
Modulation of Amyloid Precursor Protein (APP) Processing
The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. THIQ derivatives have been designed to modulate the processing of APP.
Mechanism of Action: These compounds can promote the non-amyloidogenic processing of APP and inhibit γ-secretase, the enzyme responsible for the final cleavage of Aβ from APP. This dual action can reduce the production of neurotoxic Aβ peptides.
Cardiovascular Applications
The THIQ scaffold is also present in compounds with significant cardiovascular effects.[3]
Beta-Adrenoceptor Modulation
Derivatives of THIQ have been synthesized and evaluated as β-adrenoceptor agonists and antagonists, suggesting potential applications in conditions such as asthma and hypertension.[3]
Calcium Channel Blockade
Some substituted THIQs have been identified as L-type calcium channel blockers.
Mechanism of Action: By inhibiting the influx of calcium into vascular smooth muscle cells and cardiac cells, these compounds can induce vasodilation and reduce heart rate, leading to a decrease in blood pressure.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of THIQ derivatives on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivative and treat the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Tubulin Polymerization Assay
This assay assesses the effect of THIQ derivatives on microtubule formation.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add the THIQ derivative at various concentrations to the wells.
-
Polymerization Monitoring: Measure the increase in absorbance at 340 nm over time at 37°C, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory or stabilizing effect of the compound.
Immunofluorescence for Microtubule Analysis
This protocol visualizes the effect of THIQ derivatives on the cellular microtubule network.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the THIQ derivative for an appropriate duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by a fluorophore-conjugated secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
NF-κB Nuclear Translocation Assay
This assay quantifies the inhibition of NF-κB translocation by THIQ derivatives.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and pre-treat with the THIQ derivative before stimulating with an NF-κB activator (e.g., LPS or TNF-α).
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the immunofluorescence protocol.
-
Blocking and Antibody Staining: Block non-specific sites and incubate with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear-to-cytoplasmic fluorescence ratio of the NF-κB signal.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a highly versatile and valuable starting point for the development of novel therapeutics across a range of disease areas. While 1,2,3,4-tetrahydroisoquinoline hydrochloride itself is primarily utilized as a synthetic precursor, the extensive research into its derivatives has unveiled a rich pharmacology with significant potential. The diverse biological activities, from anticancer and neuroprotective to cardiovascular effects, underscore the importance of this privileged structure in modern drug discovery. The mechanistic insights and experimental protocols provided in this guide are intended to facilitate further exploration and optimization of THIQ-based compounds, ultimately paving the way for the development of new and effective medicines.
References
- Ohkubo, M., et al. (1994). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 42(1), 58-66.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14057-14086.
- Singh, G., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-33.
- Kaur, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.
- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Advances, 11(23), 14057-14086.
- PubChem. (n.d.). 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- MDPI. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 15(4), 2592-2602.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
The Tetrahydroisoquinoline Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Moiety
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a bicyclic heterocyclic amine, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1] This privileged structure is widely distributed in natural products, particularly in the vast and pharmacologically rich family of isoquinoline alkaloids.[1] Its inherent structural rigidity, combined with the presence of a basic nitrogen atom, allows for precise three-dimensional arrangements of substituents, enabling interactions with a multitude of biological targets with high affinity and specificity. This unique combination of features has established the THIQ scaffold as a highly sought-after framework in the design and development of novel therapeutics across a wide spectrum of diseases.[2]
From potent anticancer agents and antivirals to anti-inflammatory and central nervous system-modulating compounds, the versatility of the THIQ core is remarkable.[1][3] This guide provides a comprehensive technical overview of the biological significance of the THIQ scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and key synthetic strategies. It is designed to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable molecular architecture.
I. The Pharmacological Virtuosity of the Tetrahydroisoquinoline Scaffold
The THIQ framework is a chameleon in the world of pharmacology, capable of being tailored to interact with a diverse array of biological targets. This section will explore some of the most significant therapeutic areas where THIQ-containing compounds have made a substantial impact.
A. Anticancer Activity: A Multi-pronged Assault on Malignancy
The THIQ scaffold has emerged as a powerful weapon in the fight against cancer, with derivatives demonstrating a variety of antitumor mechanisms.[4] These include the disruption of critical signaling pathways, inhibition of angiogenesis, and induction of apoptosis.[4][5]
1. Targeting Key Oncogenic Pathways: The KRas-Wnt Nexus
The Kirsten rat sarcoma viral oncogene homolog (KRas) and the Wnt signaling pathway are frequently dysregulated in various cancers, including colorectal cancer.[6][7] The development of inhibitors that can modulate these pathways is a significant focus of anticancer drug discovery. Several THIQ derivatives have shown promising activity in this area. For instance, a series of synthesized THIQs were screened for their ability to inhibit KRas-Wnt signaling in various colon cancer cell lines.[6][8]
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Feature |
| GM-3-18 | Colo320, DLD-1, HCT116, SNU-C1, SW480 | 0.9 - 10.7 | Chloro-substituted phenyl ring[6][8] |
| GM-3-16 | Various Colon Cancer Cell Lines | 1.6 - 2.6 | Specific substitution pattern on the phenyl ring[6] |
| GM-3-19 | Various Colon Cancer Cell Lines | - | Varied substitution on the phenyl ring[6] |
| GM-3-143 | Various Colon Cancer Cell Lines | - | Trifluoromethyl-substituted phenyl ring[6] |
| Table 1: Inhibitory activity (IC50) of selected THIQ derivatives on KRas-Wnt signaling in colon cancer cell lines.[6][8] |
The data clearly indicates that substitutions on the phenyl ring of the THIQ scaffold play a crucial role in determining the potency of KRas inhibition.[6]
2. Anti-Angiogenesis: Choking the Tumor's Blood Supply
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5] The vascular endothelial growth factor (VEGF) pathway is a key regulator of angiogenesis, making it an attractive target for anticancer therapies.[5] Trabectedin, a marine-derived THIQ alkaloid, has been shown to inhibit the expression of VEGF in breast cancer cells.[5] Furthermore, novel synthetic THIQ derivatives have demonstrated potent anti-angiogenic activity.[6][9]
One notable compound, GM-3-121 , exhibited a potent anti-angiogenic effect with an IC50 value of 1.72 µM.[6][8] This highlights the potential of the THIQ scaffold in developing agents that can effectively starve tumors by cutting off their blood and nutrient supply.
Below is a conceptual diagram illustrating the role of THIQ derivatives in inhibiting the VEGF signaling pathway.
Caption: Inhibition of the VEGF signaling pathway by THIQ derivatives.
B. Antiviral Activity: A Case Study of Fostemsavir
The THIQ scaffold is also a key component of the FDA-approved anti-HIV drug, Fostemsavir.[10] Fostemsavir is a prodrug that is converted to the active moiety, temsavir, in the body.[11] Temsavir is an attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120.[11][12]
Mechanism of Action:
-
Binding to gp120: Temsavir binds to a conserved pocket on the gp120 subunit of the HIV-1 envelope protein.[1][12]
-
Conformational Locking: This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor.[12]
-
Inhibition of Attachment: By locking gp120 in a "closed" state, temsavir effectively blocks the initial attachment of the virus to the host T-cell, thereby preventing viral entry and replication.[1][11]
The following diagram illustrates the mechanism of action of Fostemsavir.
Caption: Mechanism of action of the HIV-1 attachment inhibitor Fostemsavir.
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. THIQ derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[3][13]
A series of novel 1,2,4-triazole-THIQ hybrids were synthesized and evaluated as COX-1/COX-2 inhibitors.[3] Several of these compounds exhibited potent and moderately selective COX-2 inhibition, with IC50 values comparable to or better than the standard drug celecoxib.[3] For example, compound 11f showed a COX-2 IC50 of 0.58 µM.[3] These compounds also demonstrated significant in vivo anti-inflammatory activity and a favorable gastric safety profile.[3]
In another study, THIQ derivatives were designed as PDE4 inhibitors for the treatment of psoriasis.[13] Compound 36 from this series showed significant inhibitory potency against PDE4D and reduced the release of the pro-inflammatory cytokine TNF-α.[13]
D. Antibacterial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The THIQ scaffold has been explored for the development of novel antibacterial agents.[10][14] Some THIQ derivatives have demonstrated good antibacterial activity, with mechanisms of action that include the inhibition of DNA gyrase.[10] Additionally, certain alkynyl isoquinoline derivatives have shown potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by perturbing cell wall and nucleic acid biosynthesis.[14][15] The combination of THIQs with existing antibiotics has also shown synergistic effects against multidrug-resistant Salmonella.[16]
II. Synthesis of the Tetrahydroisoquinoline Scaffold: The Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a classic and highly versatile method for the synthesis of the THIQ scaffold.[17][18][19] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[18][20]
Detailed Experimental Protocol: Classical Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted THIQ derivative.
Materials:
-
β-arylethylamine (e.g., phenylethylamine) (1.0 equivalent)
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, toluene, methanol)
-
Protic acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the β-arylethylamine (1.0 eq) in the anhydrous solvent.
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq).
-
Acid Catalysis: Add the protic acid catalyst to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
The following diagram provides a visual representation of the Pictet-Spengler reaction workflow.
Caption: A generalized experimental workflow for the Pictet-Spengler reaction.
III. Future Perspectives and Conclusion
The tetrahydroisoquinoline scaffold continues to be a fertile ground for drug discovery and development.[2] Its synthetic tractability and the ability to introduce diverse functionalities allow for the fine-tuning of pharmacological properties.[2] Future research will likely focus on the development of THIQ derivatives with enhanced selectivity for their biological targets, thereby minimizing off-target effects and improving safety profiles. The exploration of novel biological targets for THIQ-based compounds and the development of innovative synthetic methodologies will further expand the therapeutic potential of this remarkable scaffold.
References
- Faheem, F., Kumar, B. K., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676–12705. [Link]
- Muccini, C., Canetti, D., Castagna, A., & Spagnuolo, V. (2022). Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy. Journal of Experimental and Clinical Medicine, 14(1), 1-8. [Link]
- Mehellou, Y., & De Clercq, E. (2024). Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir. Future Journal of Pharmaceutical Sciences, 10(1), 1-10. [Link]
- Aboul-Enein, M. N., El-Kerdawy, A. M., & El-Sayed, M. A. A. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 148, 107577. [Link]
- Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505-2511. [Link]
- NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
- Lai, Y. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 841. [Link]
- ViiV Healthcare. (n.d.). Fostemsavir Characteristics. [Link]
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European Journal of Medicinal Chemistry, 211, 113105. [Link]
- Faheem, F., Kumar, B. K., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676–12705. [Link]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
- Mohammad, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics, 11(8), 1089. [Link]
- Tsvetkova, S., et al. (2022).
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]
- Mohammad, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics, 11(8), 1089. [Link]
- Redda, K. K., Gangapuram, M., & Eyunni, S. (2019). Abstract 22: Design and synthesis of substituted tetrahydroisoquinoline derivatives as anti-angiogenic and anti-breast cancer agents. Cancer Research, 79(13_Supplement), 22-22. [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]
- Habtegiorghies Belay, Y., Muller, A. J., & Oyebamiji, A. K. (2025). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Journal of Molecular Structure, 1315, 138334. [Link]
- Al-Osta, M. A., et al. (2024). Tetrahydroisoquinoline reduces angiogenesis by interacting myeloma cells with HUVECs mediated by extracellular vesicles. Medical Oncology, 41(9), 217. [Link]
- Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505-2511. [Link]
- Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505-2511. [Link]
- Ameyaw, E. O., et al. (2023). In Vitro Synergistic Activity of Combinations of Tetrahydroisoquinolines and Treatment Antibiotics against Multidrug-Resistant Salmonella. Antibiotics, 12(12), 1721. [Link]
- Brzezińska, E. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
- ResearchGate. (n.d.).
- Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
- Wang, X., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
- ResearchGate. (n.d.).
- Revilla-Tuesta, F., & Bivona, T. G. (2021).
- Faheem, F., Kumar, B. K., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Tetrahydroisoquinoline reduces angiogenesis by interacting myeloma cells with HUVECs mediated by extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [ouci.dntb.gov.ua]
- 16. In Vitro Synergistic Activity of Combinations of Tetrahydroisoquinolines and Treatment Antibiotics against Multidrug-Resistant Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Endogenous Formation of 1,2,3,4-Tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a significant class of alkaloids found throughout nature, from plants to mammals.[1] The endogenous formation of these compounds within the human body, particularly in the brain, has garnered substantial scientific interest due to their diverse biological activities and their implication in the pathophysiology of neurodegenerative disorders like Parkinson's disease.[2][3][4] This guide provides a comprehensive overview of the core principles governing the endogenous synthesis of THIQs, their physiological and pathological roles, and the analytical methodologies crucial for their study. We will delve into the intricacies of the Pictet-Spengler reaction, the primary mechanism for THIQ formation, and explore both its enzymatic and non-enzymatic pathways. Furthermore, this document will serve as a practical resource by providing detailed experimental protocols for the detection and quantification of these neuroactive molecules, aiming to equip researchers with the knowledge to advance our understanding of these fascinating endogenous compounds.
The Biochemical Core: The Pictet-Spengler Reaction
The cornerstone of endogenous THIQ synthesis is the Pictet-Spengler reaction, a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[5] This reaction is remarkably versatile, occurring under both physiological and harsh chemical conditions, and can be either enzyme-catalyzed or proceed non-enzymatically.[5][6][7]
Non-Enzymatic Pictet-Spengler Reaction
Under acidic conditions, the condensation of a β-arylethylamine, such as dopamine, with an aldehyde or a keto acid leads to the formation of a Schiff base intermediate. This is followed by an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring structure. The reaction is facilitated by electron-donating groups on the aromatic ring of the β-arylethylamine.[8]
Enzymatic Pictet-Spengler Reaction
In biological systems, the Pictet-Spengler reaction can be catalyzed by enzymes, lending stereospecificity to the resulting THIQ product. A key enzyme in this process is Norcoclaurine Synthase (NCS), which catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to a vast array of benzylisoquinoline alkaloids in plants.[9][10] While NCS is primarily studied in plants, the existence of analogous enzymatic activity in mammals is an area of active investigation, with evidence suggesting stereospecific formation of some endogenous THIQs.
Caption: Generalized mechanism of the Pictet-Spengler reaction for THIQ synthesis.
Key Endogenous THIQs and Their Precursors
A variety of endogenous THIQs have been identified in mammalian systems, each derived from specific biogenic amines and carbonyl compounds.
| Endogenous THIQ | Biogenic Amine Precursor | Carbonyl Precursor |
| Salsolinol | Dopamine | Acetaldehyde |
| 1-Carboxysalsolinol | Dopamine | Pyruvic Acid |
| N-methyl-(R)-salsolinol | (R)-Salsolinol | S-adenosyl methionine |
| Tetrahydro-β-carbolines | Tryptamine | Aldehydes/Keto acids |
-
Salsolinol : Formed from the condensation of dopamine and acetaldehyde, salsolinol is one of the most studied endogenous THIQs.[3] Its levels can be influenced by alcohol consumption, as ethanol metabolism increases acetaldehyde concentrations.[11]
-
N-methyl-(R)-salsolinol : This N-methylated derivative of salsolinol is considered a potent neurotoxin and has been strongly implicated in the pathogenesis of Parkinson's disease.[2][12] Its formation is catalyzed by a specific N-methyltransferase.[2]
Pathological Implications: The Dark Side of Endogenous THIQs
While some endogenous THIQs may have physiological roles, a growing body of evidence points to their involvement in neurodegenerative diseases, particularly Parkinson's disease.[2][3][12]
Neurotoxicity and Parkinson's Disease
Dopamine-derived THIQs, such as N-methyl-(R)-salsolinol, are structurally similar to the known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] These endogenous compounds are selectively toxic to dopaminergic neurons, the primary cell type lost in Parkinson's disease.[2] Their proposed mechanisms of toxicity include:
-
Mitochondrial Dysfunction : Inhibition of complex I of the mitochondrial respiratory chain, leading to energy failure and oxidative stress.
-
Oxidative Stress : Generation of reactive oxygen species (ROS), which can damage cellular components.
-
Apoptosis : Induction of programmed cell death in dopaminergic neurons.[2][3]
-
Endoplasmic Reticulum (ER) Stress : Accumulation of misfolded proteins, triggering the unfolded protein response and leading to cell death.[13]
Caption: Proposed mechanisms of THIQ-induced neurotoxicity in dopaminergic neurons.
Analytical Methodologies for THIQ Quantification
Accurate quantification of endogenous THIQs in biological matrices is challenging due to their low concentrations and the complexity of the samples. Several analytical techniques have been developed for this purpose.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Common techniques include:
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
Protein Precipitation
Chromatographic Separation and Detection
-
High-Performance Liquid Chromatography (HPLC) : Often coupled with electrochemical detection (ECD) or fluorescence detection (FD) for high sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Requires derivatization of the THIQs to increase their volatility. This method provides high specificity and structural information.[14]
Method Validation
For accurate quantification of endogenous compounds, robust method validation is essential. Key validation parameters include:
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Specificity and Selectivity
Experimental Protocols
Protocol for In Vitro Synthesis of Salsolinol
This protocol describes a non-enzymatic synthesis of salsolinol for use as an analytical standard or for in vitro toxicological studies.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Hydrochloric acid (HCl)
-
Sodium metabisulfite
-
Nitrogen gas
-
Reaction vials
Procedure:
-
Prepare a solution of dopamine hydrochloride in deoxygenated water.
-
Add sodium metabisulfite as an antioxidant.
-
Add acetaldehyde to the dopamine solution.
-
Adjust the pH to acidic conditions (e.g., pH 2-3) with HCl.
-
Incubate the reaction mixture under a nitrogen atmosphere at 37°C for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by HPLC.
-
Purify the resulting salsolinol using preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol for Quantification of Salsolinol in Brain Tissue using HPLC-ECD
Materials:
-
Brain tissue sample
-
Perchloric acid
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
Procedure:
-
Homogenize the brain tissue in ice-cold perchloric acid containing the internal standard.
-
Centrifuge the homogenate to precipitate proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an aliquot of the filtered supernatant into the HPLC-ECD system.
-
Separate the analytes on the C18 column using an appropriate mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).
-
Detect salsolinol and the internal standard using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentration of salsolinol by comparing its peak area to that of the internal standard and a standard curve.
Caption: A typical workflow for the quantification of endogenous THIQs in biological samples.
Future Perspectives and Drug Development
The growing understanding of the role of endogenous THIQs in neurodegeneration opens up new avenues for therapeutic intervention. Strategies aimed at inhibiting the formation of neurotoxic THIQs or enhancing their detoxification could prove beneficial in slowing the progression of diseases like Parkinson's. Furthermore, the diverse biological activities of various THIQ derivatives make them attractive scaffolds for the development of novel drugs targeting a range of conditions.[1][17]
References
- Naoi, M., Maruyama, W., & Dostert, P. (1997). N-methyl-(R)salsolinol as a dopaminergic neurotoxin: From an animal model to an early marker of Parkinson's disease. Journal of Neural Transmission. Supplementum, 50, 89–105.
- Chen, J., et al. (2019). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science.
- ResearchGate. (n.d.). Scheme 25 Alkaloids derived from dopamine.
- Dostert, P., et al. (1990). Dopamine-derived alkaloids in alcoholism and in Parkinson's and Huntington's diseases. Journal of Neural Transmission.
- Naoi, M., et al. (1997). N-methyl-(R)salsolinol as a Dopaminergic Neurotoxin: From an Animal Model to an Early Marker of Parkinson's Disease. Journal of Neural Transmission. Supplementum.
- Imperial College London. (n.d.). Biosynthesis of Alkaloids.
- Hipol, P., et al. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets.
- Lichman, B. R. (2020). The scaffold-forming steps of plant alkaloid biosynthesis.
- Heravi, M. M., Zadsirjan, V., & Malmir, M. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Erdmann, V., et al. (2017). Enzymatic and Chemoenzymatic Three-Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines.
- Pharmacy 180. (n.d.). Biosynthesis of Alkaloids - Pharmacognosy.
- Ruff, B. M., et al. (2012). Biocatalytic production of tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry.
- Sharma, S. K., et al. (2004). Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells. Neuro-Signals.
- MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules.
- List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- Stohs, S. J., et al. (2018). Salsolinol—neurotoxic or Neuroprotective?. Molecular and Cellular Biochemistry.
- MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- MDPI. (2016).
- Heravi, M. M., Zadsirjan, V., & Malmir, M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- ResearchGate. (n.d.). The first example of the Pictet–Spengler Reaction (PSR), resulted in the synthesis of the tetrahydroisoquinoline (THIQ).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- ResearchGate. (2017). (PDF) Enzymatic and chemoenzymatic 3-step cascades for the synthesis of stereochemically complementary trisubstituted tetrahydroisoquinolines.
- Popa, D. E., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture.
- PubMed. (2021).
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Semantic Scholar. (n.d.). [PDF] Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
- ACS Publications. (2022).
- PubMed. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences.
- Journal of Organic and Pharmaceutical Chemistry. (2023).
- Saitoh, T., et al. (2006). Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. European Journal of Medicinal Chemistry.
- National Institutes of Health. (n.d.).
- ResearchGate. (2021). (PDF) Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- ACS Publications. (2022).
- Organic Chemistry Portal. (n.d.). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols.
- Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
- Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management.
- CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
- PubMed Central. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
- ResearchGate. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques | Request PDF.
- MDPI. (2014). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules.
- MDPI. (2021). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Molecules.
- ChemRxiv. (2025).
- ScienceDirect. (1995). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine-derived alkaloids in alcoholism and in Parkinson's and Huntington's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. cstti.com [cstti.com]
- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Tetrahydroisoquinoline Alkaloids for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products, renowned for their profound pharmacological activities.[1][2] This guide provides a comprehensive technical overview of THIQ alkaloids, tailored for researchers, scientists, and professionals in drug development. We will explore their biosynthesis in nature, delve into the principal strategies for their chemical synthesis, and elucidate their diverse mechanisms of action that underpin their therapeutic potential. This document is structured to serve as a foundational resource, bridging the gap between fundamental chemistry and applied pharmacology in the pursuit of novel therapeutics derived from this remarkable class of compounds.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in a multitude of natural and synthetic compounds.[3][4] Alkaloids possessing this structural motif are widely distributed in nature, particularly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1][2] Their structural diversity is vast, ranging from simple molecules like salsolinol to complex polycyclic structures such as the antitumor agent trabectedin.[1][5]
The significance of THIQ alkaloids in medicine is underscored by their broad spectrum of biological activities.[3][6] These compounds have been shown to interact with a wide array of biological targets, leading to applications as antitumor, antimicrobial, antiviral, anti-inflammatory, and central nervous system-modulating agents.[5][6] This remarkable versatility has made the THIQ scaffold a focal point of intense research in medicinal chemistry and drug discovery.[3][4][7]
This guide will provide a detailed exploration of the core scientific principles governing THIQ alkaloids, from their natural origins to their synthetic accessibility and pharmacological applications.
Biosynthesis: Nature's Synthetic Strategy
The biosynthesis of THIQ alkaloids in plants is a testament to the elegance and efficiency of enzymatic catalysis. The foundational reaction for the formation of the THIQ core is the Pictet-Spengler reaction.[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10][11]
In the biosynthesis of benzylisoquinoline alkaloids (BIAs), one of the largest and most diverse groups of THIQ alkaloids, the key precursors are dopamine and 4-hydroxyphenylacetaldehyde.[1][8] The enzyme norcoclaurine synthase (NCS) catalyzes the condensation of these two molecules to form (S)-norcoclaurine, the central precursor to over 2,500 known BIAs.[2][8]
Subsequent enzymatic modifications, including hydroxylations, methylations, and oxidative couplings, give rise to the vast structural diversity observed in this family of alkaloids.[2][8] A pivotal intermediate in many of these pathways is (S)-reticuline, which serves as a branch point for the biosynthesis of numerous other THIQ alkaloid subtypes, including the aporphines and protoberberines.[1][2]
Recent advancements have also explored biocatalytic and chemoenzymatic approaches to mimic and harness these natural biosynthetic pathways for the production of THIQ alkaloids in microorganisms, offering a sustainable and efficient alternative to traditional chemical synthesis.[8][12][13]
Caption: Generalized biosynthetic pathway of benzylisoquinoline alkaloids (BIAs).
Chemical Synthesis: Constructing the THIQ Core
The laboratory synthesis of tetrahydroisoquinolines is a cornerstone of organic chemistry, with several named reactions being central to the construction of this important heterocyclic system.
The Pictet-Spengler Reaction
As mentioned in the context of biosynthesis, the Pictet-Spengler reaction is a powerful tool for the synthesis of THIQs.[11] Discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline.[14] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[10][14] The success of the reaction is often dependent on the electron-donating nature of the aromatic ring.[1][2]
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, toluene).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Introduce a protic or Lewis acid catalyst (e.g., HCl, TFA, BF3·OEt2). The choice and amount of acid may require optimization.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO3 solution).
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Key steps in the Pictet-Spengler reaction mechanism.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another classical method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[15][16] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a strong acid like phosphoryl chloride (POCl3) or polyphosphoric acid (PPA).[15][16][17]
The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an electrophilic attack on the aromatic ring.[15][16][18] Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is generally more efficient with electron-rich aromatic systems.[16]
Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction and Subsequent Reduction
-
Amide Preparation: Synthesize the starting β-arylethylamide from the corresponding β-arylethylamine and an appropriate acylating agent.
-
Cyclization: Dissolve the amide in a suitable solvent (e.g., toluene, acetonitrile) and add the dehydrating agent (e.g., POCl3) at a controlled temperature (often 0 °C to room temperature).
-
Heating: Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
Workup (Cyclization): Carefully quench the reaction with ice-water and basify with a strong base (e.g., NaOH, NH4OH).
-
Extraction: Extract the 3,4-dihydroisoquinoline product with an organic solvent.
-
Reduction: Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., NaBH4) portion-wise at 0 °C.
-
Workup (Reduction): After completion of the reduction, quench the reaction with water or a dilute acid.
-
Purification: Extract the final tetrahydroisoquinoline product, dry the organic layer, and purify by standard methods.
Caption: The Bischler-Napieralski reaction followed by reduction to a THIQ.
Pharmacological Activities and Mechanisms of Action
The diverse pharmacological effects of THIQ alkaloids stem from their ability to interact with a wide range of biological targets.[3][6]
Central Nervous System Activity
Many THIQ alkaloids exhibit significant activity within the central nervous system (CNS).[6] This is largely due to their structural resemblance to endogenous neurotransmitters, particularly the catecholamines like dopamine.
-
Dopaminergic System: Certain THIQs can act as either agonists or antagonists at dopamine receptors.[19][20] For instance, some benzylisoquinoline alkaloids have been shown to possess dopamine receptor blocking activity.[19] The condensation of dopamine with its aldehyde metabolite can form tetrahydropapaveroline (THP), a neurotoxic THIQ that has been implicated in the pathology of Parkinson's disease.[21] Conversely, other THIQ derivatives are being investigated for their potential in treating neurological disorders.[20]
-
Opioid System: The structural relationship between morphine, a well-known opioid analgesic, and its THIQ backbone highlights the interaction of this class of compounds with opioid receptors.[21] Some THIQ alkaloids, such as salsolinol, have been shown to interact with opiate receptors, exhibiting antagonist or mixed agonist-antagonist properties.[22] This interaction has implications for their potential role in alcohol dependence and withdrawal.[22][23]
Caption: Interaction of THIQ alkaloids with key targets in the central nervous system.
Anticancer Activity
A significant number of THIQ alkaloids have demonstrated potent anticancer properties.[3][5][24] Their mechanisms of action are varied and can include:
-
DNA Intercalation and Alkylation: Compounds like the saframycins and ecteinascidins can bind to the minor groove of DNA, leading to alkylation and subsequent disruption of DNA replication and transcription.
-
Inhibition of Topoisomerases: Some THIQs can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Certain THIQ alkaloids can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disrupts mitosis and induces apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: More recently, synthetic THIQ derivatives have been designed as inhibitors of specific protein kinases, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[24]
The potent cytotoxicity of many THIQ alkaloids has led to the development of clinically used anticancer drugs, such as trabectedin (Yondelis®), for the treatment of soft tissue sarcoma and ovarian cancer.[5]
Analytical Methodologies
The isolation, purification, and characterization of THIQ alkaloids from natural sources or synthetic mixtures require a range of analytical techniques.
-
Extraction and Isolation: Standard methods for alkaloid extraction from plant material involve solvent extraction with acidified water or an alcohol, followed by liquid-liquid partitioning to separate the alkaloids from other plant constituents. Chromatographic techniques, including column chromatography over silica gel or alumina, and preparative high-performance liquid chromatography (HPLC), are essential for the isolation of pure compounds.[25]
-
Structural Elucidation: The structures of novel THIQ alkaloids are determined using a combination of spectroscopic methods. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is used to determine the connectivity of atoms. X-ray crystallography can provide unambiguous proof of the structure and stereochemistry of crystalline compounds.[25]
-
Quantification: Quantitative analysis of THIQ alkaloids in biological matrices, such as plasma or urine, is typically performed using HPLC coupled with mass spectrometry (LC-MS/MS).[26][27] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization of the analytes.[26] These highly sensitive and selective methods are crucial for pharmacokinetic and metabolic studies.
Table 1: Comparison of Analytical Techniques for THIQ Alkaloids
| Technique | Application | Advantages | Limitations |
| HPLC-UV | Quantification, Purity assessment | Robust, widely available | Moderate sensitivity and selectivity |
| LC-MS/MS | Quantification in biological matrices, Metabolite identification | High sensitivity and selectivity, Structural information | Higher cost and complexity |
| GC-MS | Analysis of volatile or derivatized THIQs | High resolution, Established libraries | Requires derivatization for non-volatile compounds |
| NMR | Structural elucidation | Provides detailed structural information | Lower sensitivity, Requires pure sample |
| X-ray Crystallography | Absolute structure determination | Unambiguous 3D structure | Requires a single, high-quality crystal |
Applications in Drug Development
The THIQ scaffold is a fertile ground for drug discovery and development.[4][7] The journey from a natural product lead or a synthetic analogue to a marketed drug is a long and complex process.
Caption: The drug development pipeline for a THIQ-based therapeutic agent.
The process begins with the identification of a lead compound, either through the isolation of a bioactive natural product or through the design and synthesis of novel THIQ analogues. Structure-activity relationship (SAR) studies are then conducted to understand how modifications to the chemical structure affect biological activity.[3][7] This iterative process of design, synthesis, and testing aims to optimize the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the lead compound, while minimizing its toxicity.
Promising candidates then advance to preclinical development, where their efficacy is evaluated in animal models of disease and their safety is assessed in toxicology studies. Successful preclinical candidates may then enter clinical trials in humans to evaluate their safety and efficacy, ultimately leading to the potential for regulatory approval and use as a new medicine.
Conclusion and Future Perspectives
Tetrahydroisoquinoline alkaloids continue to be a rich source of inspiration for the development of new therapeutic agents. Their structural diversity and broad range of pharmacological activities ensure their continued relevance in medicinal chemistry and drug discovery. Future research in this field will likely focus on several key areas:
-
Total Synthesis of Complex THIQs: The development of novel and efficient synthetic strategies to access complex THIQ natural products will remain a significant area of research.[1][2]
-
Elucidation of Novel Mechanisms of Action: As our understanding of cell biology deepens, new biological targets for THIQ alkaloids will undoubtedly be discovered.
-
Application of Modern Drug Design Strategies: The use of computational methods, such as structure-based drug design and machine learning, will accelerate the discovery and optimization of novel THIQ-based drug candidates.
-
Synthetic Biology and Biocatalysis: The engineering of microbial cell factories for the production of THIQ alkaloids offers a promising avenue for the sustainable and scalable synthesis of these valuable compounds.[13]
By integrating the principles of synthetic chemistry, pharmacology, and molecular biology, the scientific community is well-positioned to unlock the full therapeutic potential of the remarkable family of tetrahydroisoquinoline alkaloids.
References
- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (URL: )
- Bischler–Napieralski reaction - Wikipedia. (URL: [Link])
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (URL: [Link])
- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC - NIH. (URL: [Link])
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. (URL: [Link])
- Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids | Accounts of Chemical Research - ACS Public
- Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed. (URL: [Link])
- Bischler-Napieralski Reaction - Organic Chemistry Portal. (URL: [Link])
- Pictet-Spengler reaction - Name-Reaction.com. (URL: [Link])
- Pictet-Spengler Reaction - NROChemistry. (URL: [Link])
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (URL: [Link])
- [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. (URL: [Link])
- Antidopaminergic effects of bisbenzyl and benzyl tetrahydroisoquinoline alkaloids - PubMed. (URL: [Link])
- Pictet–Spengler reaction - Wikipedia. (URL: [Link])
- Bischler–Napieralski reaction | www.wenxuecity.com. (URL: [Link])
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. (URL: [Link])
- Bischler napieralski reaction | PPTX - Slideshare. (URL: [Link])
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)
- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (URL: [Link])
- [Interaction of various tetrahydroisoquinoline alkaloids with opiate receptors in the rat hypothalamus and midbrain] - PubMed. (URL: [Link])
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
- Terpenoid Tetrahydroisoquinoline Alkaloids - Biocyclopedia. (URL: [Link])
- The Isoquinoline Alkaloids - the University of B
- Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (URL: [Link])
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
- Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC - NIH. (URL: [Link])
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
- synthesis of tetrahydroisoquinolines and tetrahydro[17]benzazepines and their dopaminergic activity - ResearchG
- Opioid responses of isoquinoline alkaloids (TIQs) - PubMed. (URL: [Link])
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (URL: [Link])
- A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed. (URL: [Link])
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. (URL: [Link])
- The effect of isoquinoline alkaloids on opi
- Dopamine-derived alkaloids in alcoholism and in Parkinson's and Huntington's diseases. (URL: [Link])
- Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography | Analytical Chemistry - ACS Public
- Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC - PubMed Central. (URL: [Link])
- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. (URL: [Link])
- Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino - d
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. via.library.depaul.edu [via.library.depaul.edu]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 17. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
- 19. Antidopaminergic effects of bisbenzyl and benzyl tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Interaction of various tetrahydroisoquinoline alkaloids with opiate receptors in the rat hypothalamus and midbrain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of isoquinoline alkaloids on opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias | MDPI [mdpi.com]
- 26. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline Hydrochloride in Organic Synthesis
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active molecules.[1] Its prevalence in a wide array of bioactive compounds, including antitumor agents, antihypertensives, and antiviral drugs, underscores its significance in medicinal chemistry and drug development.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of 1,2,3,4-tetrahydroisoquinoline hydrochloride as a versatile building block in organic synthesis. We delve into the strategic considerations behind key transformations and provide detailed, field-proven protocols for N-alkylation, N-Boc protection, and subsequent C1-functionalization, including a metal-free C1-arylation.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The THIQ framework is a cornerstone in the synthesis of isoquinoline alkaloids, one of the largest families of natural products.[3] The inherent structural features of THIQ, particularly the nucleophilic secondary amine and the activated C1 position adjacent to the nitrogen and the aromatic ring, make it an exceptionally versatile starting material for constructing molecular complexity. The hydrochloride salt form of 1,2,3,4-tetrahydroisoquinoline is a stable, crystalline solid, making it an ideal starting material for synthetic campaigns due to its ease of handling and storage compared to the free base.
This guide moves beyond theoretical discussions to provide actionable protocols. The methodologies detailed herein are designed to be self-validating, with explanations for the choice of reagents and conditions to empower researchers to adapt and troubleshoot these transformations for their specific synthetic targets.
Safety and Handling of this compound
2.1. Hazard Identification
1,2,3,4-Tetrahydroisoquinoline and its salts are classified as hazardous materials. The free base is toxic if swallowed and fatal in contact with skin.[4] The hydrochloride salt is considered hazardous and may cause skin, eye, and respiratory irritation.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[6]
2.2. Recommended Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[5]
-
First Aid Measures:
Always consult the most current Safety Data Sheet (SDS) for this compound before use. [4][5][6][7]
Foundational Protocols: N-Functionalization of the THIQ Core
The secondary amine of the THIQ scaffold is the primary site for initial functionalization. The following protocols detail two common and essential transformations: N-alkylation via reductive amination and N-protection with a tert-butyloxycarbonyl (Boc) group.
Application Note: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and widely used method for the N-alkylation of secondary amines.[8] This one-pot procedure involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[5] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is crucial as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[8] This selectivity prevents the wasteful reduction of the starting aldehyde or ketone.
The protocol below describes a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride. The initial neutralization of the hydrochloride salt is necessary to liberate the free secondary amine for reaction.
Detailed Protocol: N-Alkylation of this compound
This protocol is a representative procedure for the synthesis of N-alkylated tetrahydroisoquinolines.
Materials and Reagents:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Neutralization: To a round-bottom flask, add this compound (1.0 eq). Suspend the salt in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (1.1 eq) or an excess of sodium bicarbonate and stir the mixture at room temperature for 30 minutes to generate the free base in situ.
-
Imine Formation: To the resulting suspension, add the desired aldehyde (1.1 eq). Stir the reaction mixture at room temperature. The formation of the iminium ion can be monitored by TLC.
-
Reduction: After stirring for 1-2 hours, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic. Continue to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 1,2,3,4-tetrahydroisoquinoline.
Application Note: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[7] N-Boc protection of the THIQ nitrogen is a critical step for certain C1-functionalization strategies, such as directed ortho-lithiation. The Boc group can influence the conformation of the THIQ ring and direct metallation to the C1 position.
Detailed Protocol: N-Boc Protection of this compound
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio) or suspend in DCM.
-
Basification: Add triethylamine (2.2 eq) or an aqueous solution of sodium hydroxide (2.0 eq) to neutralize the hydrochloride salt and create basic conditions for the reaction. Stir for 15 minutes.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until completion.
-
Workup: If using THF/water, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM. If using DCM, wash the reaction mixture directly with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,2,3,4-tetrahydroisoquinoline, which is often pure enough for subsequent steps. If necessary, purify by flash chromatography on silica gel.
C1-Functionalization: Building Molecular Complexity
With the nitrogen atom appropriately functionalized, the C1 position becomes the next target for elaboration. This position is activated towards deprotonation or oxidation, enabling the formation of new carbon-carbon bonds.
Application Note: Metal-Free Oxidative C1-Arylation
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For N-alkyl-tetrahydroisoquinolines, the C1-H bond is particularly susceptible to oxidation to form an intermediate iminium ion. This electrophilic species can then be trapped by a wide range of nucleophiles. A notable advantage of this approach is the avoidance of transition metal catalysts, which can simplify purification and reduce costs.
The following protocol describes a metal-free C1-arylation of an N-alkyl-THIQ using a Grignard reagent as the nucleophile and diethyl azodicarboxylate (DEAD) as the oxidant.[9] This method provides a direct route to C1-arylated THIQ alkaloids.[10]
Detailed Protocol: C1-Arylation of N-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from Singh, K. N. et al., Synthesis, 2014 .[9]
Materials and Reagents:
-
N-Methyl-1,2,3,4-tetrahydroisoquinoline (prepared as in section 3.1.1)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1 M in THF)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Safety Note: Grignard reagents are highly reactive and moisture-sensitive. DEAD is toxic and a potential explosive. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
Experimental Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the N-Methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and dissolve it in anhydrous THF (to a concentration of approx. 0.1 M).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the aryl Grignard reagent (6.0 eq) via syringe. Stir the mixture at room temperature for 30 minutes.
-
Oxidant Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired C1-arylated product.
| Entry | N-Alkyl-THIQ | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | N-Methyl-THIQ | Phenylmagnesium bromide | 1-Phenyl-2-methyl-THIQ | ~65% |
| 2 | N-Methyl-6,7-dimethoxy-THIQ | 3,4-Dimethoxyphenylmagnesium bromide | (±)-Cryptostyline II | ~58% |
Table 1: Representative yields for the C1-arylation of N-alkyl-tetrahydroisoquinolines. Data adapted from Singh, K. N. et al.[9]
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Metal-Free C1-Arylation via Oxidative C-H Activation.
Conclusion and Future Outlook
This compound is a cost-effective and versatile starting material for the synthesis of a diverse range of complex nitrogen-containing heterocycles. The protocols detailed in this guide for N-alkylation and C1-arylation represent robust and scalable methods for the elaboration of the THIQ core. These fundamental transformations open the door to the synthesis of numerous natural products and their analogues for applications in drug discovery and development. Future research in this area will likely focus on the development of more efficient and stereoselective C-H functionalization methods, allowing for the direct and asymmetric synthesis of chiral THIQ derivatives from the parent scaffold.
References
- Singh, K. N., Kessar, S. V., Singh, P., Singh, P., Kaur, M., & Batra, A. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Synthesis, 46(19), 2644–2650. [Link]
- Larock, R. C., & Yue, D. (2003). A new strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic Letters, 5(12), 2181–2184. [Link]
- Amat, M., Pérez, M., Minaglia, F., Casas, J., & Bosch, J. (2010). A General Methodology for the Enantioselective Synthesis of 1‐Substituted Tetrahydroisoquinoline Alkaloids. European Journal of Organic Chemistry, 2010(19), 3636-3647. [Link]
- Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9492–9579. [Link]
- Organic Chemistry Portal. (n.d.). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions. Organic Chemistry Portal. [Link]
- Taniyama, D., Hasegawa, M., & Tomioka, K. (1999). A facile asymmetric synthesis of 1-substituted tetrahydroisoquinoline based on a chiral ligand-mediated addition of organolithiums to an acyclic imine. Tetrahedron: Asymmetry, 10(2), 221-223. [Link]
- Napolitano, E. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 23(9), 2349. [Link]
- ResearchGate. (2014). C1-Arylated tetrahydroisoquinolines.
- ResearchGate. (n.d.). Methods for the synthesis of chiral 1‐substituted tetrahydroisoquinolines.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
- Sharma, R., & Singh, V. (2024). Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review. RSC Advances, 14(39), 28203-28224. [Link]
- Li, X., Leonori, D., Sheikh, N. S., & Clayden, J. (2013). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Chemistry – A European Journal, 19(27), 8935-8945. [Link]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
- Reddy, Y. V., Biradar, D. O., Reddy, B. J. M., Rathod, A., Himabindu, M., & Reddy, B. V. S. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
- ResearchGate. (n.d.). Asymmetric Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines by Asymmetric Electrophilic α-Amidoalkylation Reactions.
- Murugesan, S., & Chandra Sekhar, K. V. G. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12536-12553. [Link]
- Synple Chem. (n.d.). Application Note – N-Boc deprotection. Scribd. [Link]
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Singh, K. N., Kessar, S. V., Singh, P., Singh, P., Kaur, M., & Batra, A. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids.
- Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Taylor & Francis Online. (2025). Recent advances in visible light-induced C1(sp3)
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
- International Journal of Scientific & Technology Research. (2020).
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2020). Bentham Science. [Link]
- ChemRxiv. (2025).
- Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride in Drug Discovery
Introduction: The Enduring Significance of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] This heterocyclic system, composed of a fused benzene and piperidine ring, provides a rigid three-dimensional framework that is ideal for presenting pharmacophoric elements in a defined spatial orientation, enabling precise interactions with biological targets.
Naturally occurring THIQ-containing alkaloids have demonstrated a wide spectrum of potent biological activities, including antitumor, antimicrobial, anti-inflammatory, and neurotropic effects.[1] This inherent bioactivity has spurred extensive research into the synthesis of novel THIQ analogs, leading to the development of important therapeutic agents. The versatility of the THIQ core, particularly its secondary amine and the reactive C1 position, allows for extensive derivatization, making it a highly adaptable template for drug design and optimization.
This guide provides an in-depth exploration of key derivatization strategies for the 1,2,3,4-tetrahydroisoquinoline hydrochloride salt, a common and stable starting material. We will detail robust protocols for N-functionalization and C1-alkylation, offering insights into the rationale behind these experimental choices. Furthermore, we will present standardized protocols for evaluating the anticancer and neuroprotective potential of the synthesized derivatives, two therapeutic areas where THIQs have shown considerable promise.
Part 1: Synthetic Derivatization Protocols
The derivatization of the THIQ scaffold can be broadly categorized by the site of modification. The secondary amine at the N2 position is readily functionalized, while the C1 position, alpha to the nitrogen, is activated for electrophilic substitution, particularly after oxidation to the corresponding iminium ion.
N-Acylation and N-Sulfonylation: Modulating Lipophilicity and Target Engagement
Modification of the nitrogen atom is a fundamental strategy to explore the structure-activity relationship (SAR) of the THIQ scaffold. N-acylation and N-sulfonylation can significantly alter the compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and interaction with biological targets.
This protocol describes a standard method for the acylation of the THIQ nitrogen using an acid chloride in the presence of a base.
Rationale: The reaction proceeds via nucleophilic acyl substitution. The secondary amine of THIQ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes a wide range of organic compounds.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DCM to dissolve the starting material.
-
Add triethylamine (2.5 equivalents) to the solution to liberate the free base. Stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve the acid chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
C1-Alkylation: Introducing Diversity at a Key Position
Functionalization at the C1 position is a powerful strategy for generating diverse THIQ libraries. Direct C-H functionalization methods have gained prominence, often proceeding through an iminium ion intermediate.
This protocol, adapted from the work of Menche and colleagues, describes a copper-catalyzed aerobic oxidative coupling of nonfunctionalized THIQs with organozinc reagents.[2]
Rationale: This method involves an in situ oxidation of the THIQ to a more reactive iminium ion intermediate. This electrophilic species is then trapped by a nucleophilic organozinc reagent. The use of aerobic conditions with a copper catalyst provides a greener and more efficient alternative to stoichiometric oxidants.
Materials:
-
N-substituted 1,2,3,4-tetrahydroisoquinoline (e.g., N-phenyl-THIQ) (1.0 equivalent)
-
Organozinc reagent (e.g., diethylzinc, diphenylzinc) (2.0 equivalents)
-
Copper(II) chloride (CuCl2) (10 mol%)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Round-bottom flask, magnetic stirrer, syringe, balloon (for air atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add CuCl2 (0.1 equivalents).
-
Add the N-substituted THIQ (1.0 equivalent) dissolved in the anhydrous solvent.
-
Replace the inert atmosphere with air (using a balloon).
-
Add the organozinc reagent (2.0 equivalents) dropwise via syringe at room temperature.
-
Stir the reaction mixture vigorously under the air atmosphere for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C1-alkylated product.
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of all starting materials. The Ugi reaction is a prominent example used for THIQ derivatization.
This protocol is based on a method for synthesizing tetrazole-containing THIQ derivatives through a one-pot Ugi-azide and subsequent Heck cyclization.[3][4]
Rationale: The Ugi-azide reaction is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN3) to form a 1,5-disubstituted tetrazole.[3] By using a 2-bromobenzaldehyde and allylamine, the resulting Ugi product contains the necessary functionalities for a subsequent intramolecular Heck reaction to construct the THIQ ring. This one-pot procedure maximizes step- and atom-economy.[3][4]
Materials:
-
2-Bromobenzaldehyde (1.0 equivalent)
-
Allylamine hydrochloride (1.0 equivalent)
-
Trimethylsilyl azide (TMSN3) (1.0 equivalent)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equivalent)
-
Triethylamine (Et3N) (1.5 equivalents)
-
Methanol (MeOH)
-
Palladium(II) acetate (Pd(OAc)2) (10 mol%)
-
Triphenylphosphine (PPh3) (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Acetonitrile (MeCN)
-
Sealed vial, magnetic stirrer
Procedure: Step A: Ugi-Azide Reaction
-
In a sealed vial, combine 2-bromobenzaldehyde (1.0 equivalent), allylamine hydrochloride (1.0 equivalent), TMSN3 (1.0 equivalent), the isocyanide (1.0 equivalent), and Et3N (1.5 equivalents) in methanol.
-
Heat the mixture at 40 °C for 24 hours.
-
After the reaction is complete (monitored by TLC), evaporate the solvent under vacuum to obtain the crude Ugi adduct.
Step B: Intramolecular Heck Reaction 4. To the crude Ugi adduct, add acetonitrile, Pd(OAc)2 (0.1 equivalents), PPh3 (0.2 equivalents), and K2CO3 (2.0 equivalents). 5. Stir the mixture at 105 °C under a nitrogen atmosphere for 3 hours. 6. Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. 7. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. 8. Purify the final product by flash chromatography.
Visualization of Synthetic Workflows
Caption: Key synthetic workflows for THIQ derivatization.
Part 2: Biological Evaluation Protocols
Once a library of THIQ derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Below are standardized protocols for assessing anticancer and neuroprotective effects, common therapeutic targets for this class of compounds.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard initial screening method to determine the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][7]
-
96-well microplates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5][7]
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary Table
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 7e | A549 (Lung) | 0.155 |
| 8d | MCF-7 (Breast) | 0.170 |
| 10e | A549 (Lung) | 0.033 |
| 10d | MCF-7 (Breast) | 0.58 |
| GM-3-18 | HCT-116 (Colon) | ~1.0 |
Note: Data are illustrative and compiled from various sources.[5][8]
Neuroprotective Activity: MPP+ Induced Toxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying Parkinson's disease.[9] The neurotoxin MPP+ (1-methyl-4-phenylpyridinium), an inhibitor of complex I of the mitochondrial electron transport chain, is used to induce a Parkinsonian-like phenotype of neuronal damage and apoptosis.[9][10][11]
Principle: This assay evaluates the ability of a test compound to protect SH-SY5Y cells from MPP+-induced cell death. Neuroprotection is typically assessed by measuring cell viability using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12)
-
MPP+ iodide
-
MTT assay reagents (as described in Protocol 2.1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the synthesized THIQ derivatives for a pre-incubation period (e.g., 1 to 24 hours).[11][12]
-
Neurotoxin Challenge: After pre-treatment, add MPP+ to the wells to a final concentration known to induce significant cell death (e.g., 1-2 mM), while maintaining the presence of the test compounds.[10][12] Include control wells: untreated cells, cells treated with MPP+ alone, and cells treated with the test compound alone.
-
Incubation: Incubate the plate for an additional 24 to 48 hours.[10]
-
Viability Assessment: Perform the MTT assay as described in Protocol 2.1 to determine the cell viability in each well.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells treated with both the compound and MPP+ to those treated with MPP+ alone.
Visualization of Neuroprotective Assay Workflow
Caption: Workflow for the neuroprotective activity assay.
Part 3: Analytical Characterization
Unambiguous characterization of the synthesized THIQ derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For THIQ derivatives, characteristic signals include the aromatic protons, the protons on the heterocyclic ring (often complex multiplets for the C3 and C4 methylenes), and the proton at the C1 position.[13][14]
-
¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
2D NMR (COSY, HMQC, HMBC): Used to establish correlations between protons and carbons, confirming the overall structure and assignment of signals, especially for complex derivatives.[14]
-
Solvent: Deuterated chloroform (CDCl3) is commonly used, with tetramethylsilane (TMS) as an internal standard.[14][15]
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its fragmentation pattern.
-
Technique: Electrospray ionization (ESI) is commonly used for THIQ derivatives as it is a soft ionization technique suitable for polar and thermally labile molecules.[16]
-
Analysis: The molecular ion peak ([M+H]⁺) confirms the molecular weight of the synthesized compound. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which helps in structural confirmation.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compounds and can also be used for purification (preparative HPLC).
-
Column: A reverse-phase column (e.g., C18) is typically used.[17]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water, often with an additive like formic acid or phosphoric acid to improve peak shape for basic compounds like THIQs.[17]
-
Detection: A UV detector is commonly used, set at a wavelength where the aromatic system of the THIQ absorbs strongly (e.g., ~254 nm).
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries through systematic derivatization at the N2 and C1 positions. The protocols outlined in this guide provide robust and reproducible methods for synthesizing novel THIQ analogs and for performing initial biological screening in the key areas of oncology and neurodegenerative disease. By combining these synthetic and biological evaluation workflows with rigorous analytical characterization, researchers can efficiently explore the vast chemical space of THIQ derivatives and identify promising new leads for drug development.
References
- Nguyen, T. B. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 14, 1489–1497.
- Nguyen, T. B. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives.
- Al-Warhi, T., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Giménez-barrea, M., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13837–13851.
- Martínez-Pinilla, E., et al. (2019). MTT reduction assay in SH-SY5Y cells treated with increasing concentrations of MPP⁺. ResearchGate.
- Herraiz, T., & Galisteo, J. (2003). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Tetrahedron, 59(15), 2683-2691.
- Aly, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1629.
- Tsuchiya, H., et al. (2007). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in foods and biological samples. Journal of Chromatography B, 852(1-2), 431-438.
- Phrompittayarat, W., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. International Journal of Molecular Sciences, 24(10), 8617.
- Cassels, B. K., & Saavedra-aguilar, J. C. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate.
- Al-Ostath, A. (2023). MTT assay protocol. Protocols.io.
- Lee, J., et al. (2018). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Endocrine Connections, 7(1), 168–177.
- Phrompittayarat, W., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. ResearchGate.
- Keglevich, G., & Ordóñez, M. (2018). Synthesis of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid 5 from isoquinoline. ResearchGate.
- Yang, K., et al. (2022). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1105-1118.
- Wang, Y., et al. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Chinese Journal of Organic Chemistry, 27(11), 1410-1414.
- Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.
- Menéndez, J. C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5289.
- Ordóñez, M., et al. (2018). Practical Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-phosphonic and -1-phosphinic Acids through Kabachnik–Fields and Aza-Pudovik Reaction. ResearchGate.
- Nikolova, V., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(14), 4522.
- Ordóñez, M., et al. (2018). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 23(11), 2898.
- Yang, K., et al. (2022). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. ResearchGate.
- Rowlinson, B., et al. (2024). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. UCL Discovery.
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Asif, M. M. A., Lisa, S. R., & Qais, N. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 11010-11036.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- Aly, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8563–8575.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jsbms.jp [jsbms.jp]
- 17. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Role of 1,2,3,4-Tetrahydroisoquinoline Scaffolds in Asymmetric Catalysis
Introduction: The Privileged Scaffold in Asymmetric Synthesis
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring motif in a vast array of natural products and pharmacologically active molecules.[1] This prevalence has earned it the designation of a "privileged scaffold," a structural framework that is predisposed to bind to multiple biological targets with high affinity. Beyond its biological significance, the rigid, chiral architecture of substituted THIQs has made them highly valuable as ligands and catalysts in the field of asymmetric synthesis. This guide provides an in-depth exploration of the application of 1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives in asymmetric catalysis, with a primary focus on asymmetric transfer hydrogenation (ATH). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data that underscore the utility of these compounds for researchers in synthetic chemistry and drug development.
Core Concept: Chiral Ligands for Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated bonds.[1] The process involves the transfer of a hydride (H⁻) from a hydrogen donor, typically isopropanol or formic acid, to the substrate, mediated by a transition metal complex bearing a chiral ligand. The ligand's stereochemistry dictates the facial selectivity of the hydride addition, resulting in the preferential formation of one enantiomer of the product.
Chiral THIQ derivatives, particularly β-amino alcohols and diamines, have emerged as effective ligands for metals like Ruthenium (Ru) and Rhodium (Rh) in ATH.[2][3][4][5] The efficacy of these ligands stems from several key features:
-
Structural Rigidity: The fused bicyclic system of the THIQ scaffold restricts conformational flexibility. This rigidity is crucial for creating a well-defined and predictable chiral pocket around the metal center, which enhances enantioselective recognition of the substrate.
-
Coordination Sites: The nitrogen atom of the THIQ ring, along with an additional donor group (e.g., a hydroxyl or an amino group on a substituent), provides two points of coordination to the metal. This bidentate chelation forms a stable and catalytically active complex.
-
Tunable Steric and Electronic Properties: The THIQ scaffold can be readily modified at various positions (C1, N2, and the aromatic ring) to fine-tune the steric bulk and electronic environment of the catalyst, allowing for optimization of both reactivity and enantioselectivity for different substrates.
A seminal and closely related system is the Noyori-type catalyst, which often features a chiral 1,2-diamine ligand such as N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN).[6] The mechanism of THIQ-based catalysts is understood to operate via a similar outer-sphere, metal-ligand bifunctional pathway.
Mechanism of Action: The Outer-Sphere Hydride Transfer
The catalytic cycle for the Ru-catalyzed ATH of a ketone using a chiral THIQ-derived amino alcohol ligand is a well-orchestrated process. The key insight, largely derived from studies on analogous Noyori catalysts, is that the reaction does not involve direct coordination of the substrate to the metal center. Instead, it proceeds through an "outer-sphere" mechanism where the ligand actively participates in the hydride transfer.
-
Catalyst Activation: The pre-catalyst, typically a dimer like [RuCl2(p-cymene)]2, reacts with the chiral THIQ ligand in the presence of a base (if using isopropanol) or an amine (in the formic acid/triethylamine system) to form the active 16-electron Ru-hydride species. The N-H proton of the ligand's amino group is crucial for this step.
-
Hydrogen Bonding and Substrate Alignment: The substrate (e.g., a ketone) approaches the Ru-hydride complex. It is oriented and held in place through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the coordinated THIQ ligand. This interaction positions one of the prochiral faces of the carbonyl group towards the Ru-H bond.
-
Concerted Hydride and Proton Transfer: In a six-membered pericyclic transition state, the hydride from the ruthenium and the proton from the ligand's N-H group are transferred concertedly to the carbonyl carbon and oxygen, respectively. This is the stereodetermining step, and the inherent chirality of the THIQ ligand dictates which enantiomer of the alcohol is formed.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere. The 16-electron Ru-amido complex is then regenerated back to the Ru-hydride by reaction with the hydrogen source (e.g., isopropanol, releasing acetone), completing the catalytic cycle.
Below is a visualization of this catalytic cycle.
Application Data: Performance of THIQ-Based Ligands
The performance of catalysts derived from chiral THIQ ligands has been evaluated for the asymmetric transfer hydrogenation of various substrates. The choice of the metal, the ligand structure, and reaction conditions significantly influences both the conversion and the enantioselectivity.
| Ligand Scaffold | Metal | Substrate | H-Source | Yield (%) | ee (%) | Reference |
| THIQ-Amino Alcohol (trans-phenyl) | Ru | Aromatic Ketones | i-PrOH | High | 94 | [2] |
| THIQ-Amino Alcohol (cis-phenyl) | Ru | Aromatic Ketones | i-PrOH | High | 0 | [2] |
| (R)-CAMPY (THQ-Diamine) | Rh | 6,7-dimethoxy-1-phenyl-3,4-DHIQ | HCOOH/NEt₃ | >99 | 69 | [3][4][5] |
| (R)-Me-CAMPY (THQ-Diamine) | Rh | 6,7-dimethoxy-1-phenyl-3,4-DHIQ | HCOOH/NEt₃ | >99 | 62 | [3][4][5] |
| (R)-CAMPY + La(OTf)₃ | Rh | 1-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-DHIQ | HCOOH/NEt₃ | >99 | 40 | [3][4][5] |
Field Insights & Causality:
-
Ligand Diastereomers: The data clearly shows the profound impact of the ligand's stereochemistry. The trans-phenyl substituted THIQ-amino alcohol ligand provides excellent enantioselectivity (94% ee), whereas the cis isomer is completely non-selective.[2] This highlights the necessity of a precise spatial arrangement in the chiral pocket to effectively differentiate between the prochiral faces of the substrate.
-
Substrate Scope: The examples demonstrate the versatility of these catalysts for reducing both C=O bonds (ketones) and C=N bonds (dihydroisoquinolines).
-
Role of Additives: For the reduction of sterically demanding substrates, such as 1-(2,6-dichlorophenyl)-DHIQ, the addition of a Lewis acid like La(OTf)₃ was found to be beneficial for achieving high conversion, even though the enantioselectivity remained modest in this specific case.[3][4][5] The Lewis acid likely assists by coordinating to the substrate, enhancing its electrophilicity and facilitating the reduction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative applications of THIQ-based catalysts in asymmetric transfer hydrogenation.
Protocol 1: Ru-Catalyzed ATH of Acetophenone with a Chiral THIQ-Amino Alcohol Ligand
This protocol describes a general procedure for the asymmetric reduction of an aromatic ketone using an in situ prepared catalyst from [RuCl2(p-cymene)]2 and a chiral THIQ-derived β-amino alcohol.
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium precursor)
-
Chiral THIQ-derived β-amino alcohol ligand (e.g., trans-1-phenyl-THIQ derivative)
-
Acetophenone (Substrate)
-
Anhydrous Isopropanol (i-PrOH) (Hydrogen source and solvent)
-
Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH) (Base)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry, inert gas-flushed Schlenk flask, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru).
-
Add the chiral THIQ-amino alcohol ligand (0.011 mmol, 2.2 mol% ligand).
-
Add 2.5 mL of anhydrous toluene (or DCM).
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate inert gas-flushed flask, prepare a solution of acetophenone (0.5 mmol, 1.0 eq) in 2.0 mL of anhydrous isopropanol.
-
Prepare a 0.1 M solution of t-BuOK or KOH in anhydrous isopropanol.
-
-
Initiation and Reaction:
-
To the catalyst solution, add the acetophenone solution via syringe.
-
Add the basic isopropanol solution (0.05 mmol of base, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) or stir at room temperature. The optimal temperature may need to be determined empirically.[2]
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.
-
-
Analysis:
-
Determine the yield by mass of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis, comparing the product to a racemic standard.
-
Protocol 2: Rh-Catalyzed ATH of a 3,4-Dihydroisoquinoline (DHIQ)
This protocol outlines the reduction of a cyclic imine using a pre-formed or in situ generated Rhodium catalyst with a chiral THIQ-diamine ligand (e.g., CAMPY).[3][4][5]
Materials:
-
[RhCp*Cl2]2 (Rhodium precursor)
-
Chiral THQ-diamine ligand (e.g., (R)-CAMPY)
-
1-Aryl-3,4-dihydroisoquinoline (Substrate)
-
Formic acid/triethylamine azeotrope (5:2 v/v) (HCOOH/NEt₃) (Hydrogen source)
-
Anhydrous acetonitrile or dichloromethane (Solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a dry, inert gas-flushed vial, dissolve [RhCp*Cl2]2 (0.0025 mmol, 1 mol% Rh) and the chiral CAMPY ligand (0.0055 mmol, 1.1 mol%) in 1.0 mL of anhydrous solvent (e.g., DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Add the 1-aryl-3,4-dihydroisoquinoline substrate (0.25 mmol, 1.0 eq) to the catalyst solution.
-
-
Initiation and Reaction:
-
Add the formic acid/triethylamine (5:2) mixture (0.2 mL) to the vial. The use of this azeotrope is critical as formic acid is the hydride donor and triethylamine acts as the base to generate the active Rh-hydride species and neutralize the formic acid.[6]
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the required time (typically 12-48 hours).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining formic acid.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired chiral 1,2,3,4-tetrahydroisoquinoline.
-
-
Analysis:
-
Determine the isolated yield.
-
Measure the enantiomeric excess by chiral HPLC.
-
Conclusion and Future Outlook
The 1,2,3,4-tetrahydroisoquinoline scaffold has proven to be a robust and versatile platform for the design of chiral ligands in asymmetric catalysis. Its rigid framework and tunable nature allow for the creation of highly effective catalysts for asymmetric transfer hydrogenation, providing a reliable method for producing enantioenriched alcohols and amines. While existing THIQ-based ligands have shown great promise, particularly in the reduction of aromatic ketones, there remains significant opportunity for further development. Future research will likely focus on expanding the substrate scope, improving enantioselectivities for more challenging substrates through rational ligand design, and immobilizing these catalysts on solid supports to enhance their recyclability and industrial applicability. The continued exploration of this "privileged scaffold" is poised to deliver new and powerful tools for the synthetic chemistry community.
References
- Synthesis and Screening of C1-Substituted Tetrahydroisoquinoline Derivatives for Asymmetric Transfer Hydrogenation Reactions. Semantic Scholar. [Link]
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. [Link]
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. National Institutes of Health (NIH). [Link]
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline Hydrochloride in Medicinal Chemistry
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] Isoquinoline alkaloids, a large family of natural products, feature the THIQ core and exhibit diverse and potent biological activities, from antimicrobial and antiviral to neuroprotective and antitumor effects.[3][4][5] This inherent bioactivity has spurred decades of research, establishing the THIQ nucleus as a versatile template for the design of novel therapeutics targeting a wide range of diseases.[3][6]
This guide provides an in-depth exploration of 1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ-HCl) and its derivatives in medicinal chemistry. We will delve into the key synthetic strategies, analytical methodologies for characterization, and detailed protocols for evaluating their biological activities, with a focus on neuropharmacological and anticancer applications. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a practical and intellectually robust resource.
Part 1: Synthetic Strategies for the THIQ Core
The construction of the THIQ framework is a well-established field, with two primary, historically significant methods dominating the landscape: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[7][8] The choice between these routes often depends on the desired substitution pattern and the nature of the available starting materials.
The Pictet-Spengler Reaction: A Biomimetic Approach
First described in 1911, the Pictet-Spengler reaction is a versatile and widely used method for synthesizing THIQs.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to form the THIQ ring.[11][12] The reaction is notable for its often mild conditions and its biomimetic nature, mimicking the biosynthesis of many isoquinoline alkaloids.
Mechanism of the Pictet-Spengler Reaction
The reaction proceeds via the formation of a Schiff base intermediate, which is then protonated to form a reactive iminium ion. This electrophilic species is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, leading to the cyclized product after deprotonation.[11][12]
Diagram: Pictet-Spengler Reaction Workflow
Caption: A logical flow diagram of the Pictet-Spengler reaction.
Protocol 1: Synthesis of a 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes a one-step synthesis of 1-aryl-THIQ derivatives, which are potent scaffolds for various biological activities.[13]
Materials:
-
3,4-Dimethoxyphenylethylamine
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Trifluoroacetic Acid (TFA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylethylamine (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in trifluoroacetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
The Bischler-Napieralski Reaction: A Two-Step Approach
The Bischler-Napieralski reaction provides an alternative route to THIQs, typically proceeding in two steps.[8] It involves the cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[4][14] This intermediate is then subsequently reduced to the desired THIQ.[8]
Mechanism of the Bischler-Napieralski Reaction
The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile.[4] This intermediate undergoes intramolecular electrophilic aromatic substitution to form the cyclized dihydroisoquinoline.
Diagram: Bischler-Napieralski Reaction Workflow
Caption: A logical flow diagram of the Bischler-Napieralski reaction.
Part 2: Analytical Characterization of THIQ-HCl
Rigorous analytical characterization is paramount to ensure the purity, identity, and structural integrity of synthesized THIQ derivatives before their use in biological assays. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
Purity Determination by Reversed-Phase HPLC
Protocol 2: HPLC Purity Analysis of a THIQ Derivative
This protocol provides a general method for assessing the purity of a synthesized THIQ hydrochloride salt.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Reversed-phase C8 or C18 column (e.g., 125 mm x 4.6 mm, 5 µm particle size)[15]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (pH 3.0)[15]
-
Sample: THIQ-HCl derivative dissolved in the mobile phase
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[15] Filter and degas the mobile phase.
-
Set the HPLC system parameters:
-
Prepare a sample solution of the THIQ-HCl derivative at a concentration of approximately 0.05 mg/mL in the mobile phase.
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of novel THIQ derivatives. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is typically employed.[16][17]
Protocol 3: General NMR Analysis of a THIQ Derivative
Sample Preparation:
-
Dissolve 5-10 mg of the purified THIQ derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number of unique protons, their chemical shifts, integration (ratio), and coupling patterns (multiplicity). This provides initial information on the aromatic and aliphatic regions of the molecule.[17]
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to determine the number of unique carbon atoms and their chemical environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons and map out spin systems within the molecule, such as the tetrahydroisoquinoline ring protons.[17]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different structural fragments and establishing the overall connectivity of the molecule.[17]
Data Interpretation: A systematic analysis of all acquired spectra allows for the complete assignment of all proton and carbon signals, confirming the intended chemical structure.
Part 3: In Vitro Biological Evaluation Protocols
The diverse pharmacological profile of THIQ derivatives necessitates a range of in vitro assays to characterize their biological activity. Here, we present detailed protocols for assessing their potential as anticancer agents and neuropharmacological modulators.
Anticancer Activity Assessment
Many THIQ derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6][18][19] Their mechanisms often involve the disruption of microtubule dynamics or the modulation of key signaling pathways.[20][21]
Protocol 4: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22][23]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[20][24]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
THIQ-HCl test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[23]
-
Prepare serial dilutions of the THIQ-HCl test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Measure the absorbance at 570 nm using a microplate reader.[22]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 5: Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[25]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and assay buffer.[25]
-
THIQ-HCl test compounds
-
Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
96-well plate compatible with a spectrophotometer
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare the tubulin polymerization reaction mixture according to the manufacturer's protocol. Typically, this includes tubulin (e.g., 3 mg/mL) in a PIPES buffer with MgCl₂, EGTA, GTP, and a fluorescence reporter or for absorbance measurement.[26]
-
Add the THIQ test compound at various concentrations to the wells of a 96-well plate. Include wells for positive and negative controls.
-
Initiate the polymerization by adding the tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[26]
-
Analyze the polymerization curves. Inhibitors of tubulin polymerization will show a reduced rate and extent of absorbance increase compared to the control.
Neuropharmacological Activity Assessment
The structural similarity of the THIQ scaffold to dopamine has led to the development of numerous derivatives that act as ligands for dopamine receptors, making them relevant for neurological disorders like Parkinson's disease and schizophrenia.[13][21]
Protocol 6: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a THIQ derivative for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]Spiperone)[27]
-
Non-specific binding control (e.g., Haloperidol or Butaclamol)[28]
-
THIQ-HCl test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GF/C filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the THIQ test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, the radioligand (at a concentration near its Kd, e.g., 1.0 nM -pentazocine for sigma-1 receptor which is a similar protocol), and the cell membrane preparation.[29]
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 90 minutes with shaking to reach equilibrium.[28]
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that displaces 50% of the specific binding of the radioligand) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Part 4: Antimicrobial Activity Assessment
THIQ derivatives have also been identified as promising antimicrobial agents, active against a range of bacterial and fungal pathogens.[3][22][30]
Protocol 7: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
96-well microtiter plates
-
THIQ-HCl test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of the THIQ-HCl compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its proven track record as a pharmacophore for diverse biological targets, ensures its continued relevance in medicinal chemistry. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel THIQ derivatives, empowering researchers to explore the full potential of this remarkable heterocyclic system.
References
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. (2025, August 7). Request PDF.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
- Ma, H., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-11.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program.
- Peters, D., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 25(21), 5021.
- Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P).
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- National Center for Biotechnology Information. (2011). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Medicinal Chemistry Letters, 2(12), 932–936.
- Centurion University. (n.d.). Synthesis of isoquinolines.
- ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design, 89(3), 443-455.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Leese, M. P., et al. (2014). Optimisation of tetrahydroisoquinoline-based chimeric microtubule disruptors. ChemMedChem, 9(10), 2231-2239.
- Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 882-891.
- Semantic Scholar. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug.
- National Center for Biotechnology Information. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101347.
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
- Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Andujar, S. A., et al. (2013). Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Bioorganic & Medicinal Chemistry, 21(14), 4141-4150.
- ResearchGate. (2025, August 6). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 400(1), 118-126.
- YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022, July 11). Molecules.
- High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. (2002, February 5). Journal of Food and Drug Analysis.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2020). Molecules, 25(24), 5964.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
- National Center for Biotechnology Information. (2013). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of AOAC International, 96(1), 77-81.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. eLS, 1-13.
- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 921-943.
- Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 754-757.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. youtube.com [youtube.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. mdpi.com [mdpi.com]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 19. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimisation of tetrahydroisoquinoline-based chimeric microtubule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. ijprajournal.com [ijprajournal.com]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. interchim.fr [interchim.fr]
- 27. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. actascientific.com [actascientific.com]
Application Note: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Abstract
This technical guide provides detailed protocols for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) hydrochloride, a common starting material in medicinal chemistry. The N-alkylated THIQ scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] This document outlines two robust and widely applicable methods: one-pot reductive amination and direct alkylation with alkyl halides. Crucially, these protocols are specifically adapted for the hydrochloride salt form of THIQ, addressing the necessary in situ neutralization of the amine for successful reactivity. We offer step-by-step procedures, mechanistic insights, and comparative data to guide researchers in synthesizing diverse libraries of N-substituted tetrahydroisoquinolines.
Introduction: The Significance of the N-Alkyl Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structural motif in a vast array of natural products and synthetic molecules exhibiting significant pharmacological properties.[1] Its rigid, bicyclic framework serves as an excellent scaffold for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets. The nitrogen atom at the 2-position is a key site for synthetic modification. N-alkylation of the THIQ nucleus is a critical strategy in drug discovery to modulate a compound's physicochemical and pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.
1,2,3,4-Tetrahydroisoquinoline is frequently supplied and stored as its hydrochloride salt for enhanced stability and ease of handling. However, the protonated ammonium species is not nucleophilic and will not undergo direct N-alkylation. Therefore, a key consideration, which is a central focus of this guide, is the requirement for a neutralization step to liberate the free secondary amine in situ before it can react with an alkylating agent.
Core Chemical Principles: Liberating the Nucleophile
The N-alkylation of 1,2,3,4-tetrahydroisoquinoline hydrochloride hinges on a fundamental acid-base reaction. The hydrochloride salt exists as an ammonium chloride, rendering the nitrogen lone pair unavailable for nucleophilic attack. To initiate alkylation, a base must be added to deprotonate the ammonium ion, generating the free, nucleophilic secondary amine.
Caption: Neutralization of THIQ hydrochloride to the free amine.
A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically employed. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which minimizes their competition with the THIQ amine in reacting with the electrophile (e.g., alkyl halide or carbonyl compound). An equimolar amount of base relative to the THIQ hydrochloride is stoichiometrically required, though a slight excess (e.g., 1.1 equivalents) is often used to ensure complete neutralization.
Recommended Protocols for N-Alkylation
Two primary methods are presented: Reductive Amination for coupling with aldehydes and ketones, and Direct Alkylation for use with alkyl halides.
Protocol 1: One-Pot Reductive Amination with Aldehydes/Ketones
Reductive amination is a highly reliable and versatile method for forming C-N bonds and is often the preferred strategy for N-alkylation.[2][3] It proceeds in a one-pot fashion, where the amine and carbonyl compound first form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent.[4][5] This approach prevents the over-alkylation issues that can plague direct alkylation methods.[6]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. It is a mild and selective reagent that reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, which is crucial for a successful one-pot reaction.[7][8]
Caption: Workflow for one-pot reductive amination of THIQ·HCl.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aldehyde or ketone (1.1-1.2 eq), and anhydrous dichloromethane (DCM) or dichloroethane (DCE) to make a ~0.1 M solution.
-
Neutralization: Add triethylamine (Et₃N, 1.1 eq) to the suspension. Stir the mixture at room temperature for 30-60 minutes. The mixture should become a clear solution as the free amine is formed.
-
Reduction: To the resulting solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Direct S N 2 Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the free amine with an electrophilic alkyl halide (e.g., benzyl bromide, ethyl iodide) via an S N 2 mechanism. While straightforward, this method can be prone to over-alkylation, where the newly formed tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[6] This can be mitigated by using the amine as the limiting reagent or by careful control of reaction conditions.
Caption: Workflow for direct S N 2 alkylation of THIQ·HCl.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and a suitable base (e.g., powdered potassium carbonate, K₂CO₃, 2.0 eq, or cesium hydroxide, CsOH, 1.5 eq) in an anhydrous polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[9]
-
Neutralization: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the free amine.
-
Alkylation: Add the alkyl halide (1.0-1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. Monitor by TLC or LC-MS. For less reactive alkyl halides, heating may be required.
-
Work-up: After completion, cool the reaction to room temperature. If an inorganic base like K₂CO₃ was used, filter off the solids and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. If the reaction requires an aqueous work-up, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Data and Method Selection
The choice between reductive amination and direct alkylation depends on the desired substituent and the available starting materials. The following table summarizes key considerations for each method.
| Feature | Reductive Amination (Protocol 1) | Direct S N 2 Alkylation (Protocol 2) |
| Electrophile | Aldehydes & Ketones | Alkyl Halides (I > Br > Cl), Tosylates |
| Key Reagents | NaBH(OAc)₃, Et₃N | K₂CO₃ or other base |
| Key Advantage | Excellent control, avoids over-alkylation, broad carbonyl scope.[2][8] | Atom economical, simple reagent set. |
| Potential Issues | Requires a stoichiometric, sometimes expensive, hydride reagent. | Risk of over-alkylation to quaternary ammonium salt.[6] May require heat. |
| Ideal For | Complex or sensitive aldehydes; when mono-alkylation is critical. | Simple, reactive alkylating agents like benzyl or allyl halides. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If a reaction stalls, ensure all reagents and solvents were anhydrous. For direct alkylations, consider a more polar solvent (DMF), a more reactive halide (iodide vs. bromide), or increasing the temperature. For reductive aminations, adding a small amount of acetic acid can sometimes catalyze iminium ion formation, but this should be done cautiously as it can also reduce the free amine concentration.
-
Over-alkylation in Protocol 2: This is the most common side product.[6] To minimize it, use the alkyl halide as the limiting reagent (e.g., 0.95 eq) or add it slowly to the reaction mixture at a lower temperature.
-
Starting with the Free Base: If starting with 1,2,3,4-tetrahydroisoquinoline free base instead of the hydrochloride, simply omit the initial base (Et₃N, K₂CO₃) and the pre-stirring/neutralization step in the protocols.
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating diverse molecular libraries for drug discovery and chemical biology. By understanding the prerequisite neutralization step, researchers can successfully employ robust methods like one-pot reductive amination or direct S N 2 alkylation. The protocols provided herein are designed to be reliable, scalable, and adaptable, offering a solid foundation for the synthesis of novel N-substituted THIQ derivatives.
References
- Reductive amination. (n.d.). In Wikipedia.
- JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Lee, K., & Kim, J. (2014). One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. RSC Advances, 4(90), 48958-48961. [Link]
- Fasce, D. F., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(49), 29333-29343. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- Li, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5559. [Link]
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Synthesis, 53(10), 1755-1766. [Link]
- Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12596-12626. [Link]
- Chemtex Speciality Limited. (n.d.). Neutralizing Amine.
- Babcock, J. A. (1994). U.S. Patent No. 5,965,785. Washington, DC: U.S.
- Salvatore, R. N., et al. (2001). U.S. Patent No. 6,423,871. Washington, DC: U.S.
- D'yakonov, V. A., & Dzhemilev, U. M. (2014). N-Dealkylation of Amines. Current Organic Chemistry, 18(10), 1296–1319. [Link]
- ResearchGate. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes.
- Al-Hiari, Y. M., & Sweileh, B. A. (2016). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Pharmaceutical Sciences, 9(1). [Link]
- Ranu, B. C., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 239-242. [Link]
- ResearchGate. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions.
- Petersen, K. G. (1994).
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11756–11790. [Link]
- de Medeiros, L. F. G., et al. (2018). COST OPTIMIZATION OF NEUTRALIZING AMINES USED IN DISTILLATION COLUMN OVERHEAD SYSTEMS. Brazilian Journal of Petroleum and Gas, 12(2), 111-121. [Link]
- Roche, S. P., & Fazal, A. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3169. [Link]
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Wang, J., et al. (2013).
- Al-Hiari, Y. M., et al. (2013). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Chemistry, 8(1), 15-30. [Link]
- Thieme. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
- Deady, L. W., et al. (1973). A new synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. Australian Journal of Chemistry, 26(9), 2063-2064. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Quantitative Analysis of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride: A Comprehensive Guide to Analytical Methods and Validation
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] As a crucial scaffold in medicinal chemistry, the accurate and precise quantification of 1,2,3,4-tetrahydroisoquinoline hydrochloride is paramount for quality control in pharmaceutical manufacturing, stability testing, and research and development. This application note provides a detailed guide to the analytical methodologies for the quantification of this compound, with a primary focus on a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a powerful alternative for confirmation and identification.
The methodologies detailed herein are designed to be self-validating, adhering to the principles of scientific integrity and the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical protocols for this important compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂ClN | PubChem |
| Molecular Weight | 169.65 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 188-192 °C | |
| Solubility | Soluble in water and methanol | |
| pKa | ~9.5 (for the secondary amine) | |
| UV max | ~265 nm, ~272 nm |
Note: The UV maximum absorption can be influenced by the solvent. It is recommended to determine the specific λmax in the chosen mobile phase.
Recommended Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is the preferred method for the routine quantification of this compound due to its specificity, precision, and widespread availability in pharmaceutical laboratories. The following protocol has been developed based on established principles for the analysis of similar amine hydrochlorides and is designed for robust performance.
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for the HPLC-UV analysis of this compound from a solid dosage form.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector | A standard, reliable HPLC system capable of isocratic elution and UV detection is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | A C18 column provides good retention and peak shape for basic compounds like THIQ. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) | The acidic pH ensures the amine is protonated, leading to better peak shape and retention on a C18 column. The acetonitrile content can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 265 nm | This wavelength corresponds to a UV absorbance maximum for the tetrahydroisoquinoline chromophore, providing good sensitivity. |
| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
2. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 30:70 volume/volume ratio. Degas before use.
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
4. System Suitability:
Before sample analysis, perform a system suitability test by making five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor of the 1,2,3,4-tetrahydroisoquinoline peak: ≤ 2.0
-
Theoretical plates: ≥ 2000
5. Data Analysis:
Quantify the amount of this compound in the sample preparations by comparing the peak area response of the sample to the peak area response of a standard of a known concentration. A calibration curve generated from the working standard solutions should be used for accurate quantification.
Method Validation According to ICH Q2(R1) Guidelines
A comprehensive validation of the analytical method is crucial to ensure its reliability for its intended purpose.[3][5][6][7] The following parameters should be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from excipients, impurities, and degradation products. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between concentration and peak area should be established over a range of at least 80-120% of the nominal test concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The percent recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). |
| Precision | Repeatability (Intra-day): The RSD of six replicate sample preparations should be ≤ 2.0%.Intermediate Precision (Inter-day): The RSD of results obtained on different days, by different analysts, or on different equipment should be ≤ 2.0%. |
| Range | The range should be established based on the linearity, accuracy, and precision data. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. These are particularly important for impurity testing. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and can be used as a confirmatory technique or for the analysis of volatile impurities. As this compound is a non-volatile salt, derivatization is typically required to improve its volatility and chromatographic performance.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the GC-MS analysis of 1,2,3,4-tetrahydroisoquinoline, including the essential derivatization step.
Detailed Protocol: GC-MS Method
1. Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for THIQ derivative | To be determined based on the mass spectrum of the derivatized standard |
2. Sample Preparation and Derivatization:
-
Extract the 1,2,3,4-tetrahydroisoquinoline from the sample matrix using a suitable solvent (e.g., ethyl acetate after basification).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound. The detailed HPLC-UV method, coupled with a thorough validation protocol based on ICH guidelines, offers a reliable and robust approach for routine quality control and research applications. The alternative GC-MS method provides a highly selective confirmatory technique. By following these protocols and understanding the rationale behind the experimental choices, researchers and scientists can ensure the generation of accurate and reproducible data, contributing to the overall quality and safety of pharmaceutical products containing this important active ingredient.
References
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ResearchGate. (2023). Q 2 (R1) Validation of Analytical Procedures: An Implementation Guide.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
- European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- ResearchGate. (2025). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy.
- Nacalai Tesque. (n.d.). 4. Sample Pretreatment for HPLC.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- ResearchGate. (2025). 5 Sample preparation for HPLC analysis of drug products.
- ResearchGate. (2025). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.
- National Center for Biotechnology Information. (n.d.). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – HPLC.
- Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
- ResearchGate. (2025). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
- National Center for Biotechnology Information. (n.d.). Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy.
Sources
Application of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride in Neuroscience Research: A Technical Guide
This guide provides an in-depth exploration of the multifaceted roles of 1,2,3,4-tetrahydroisoquinoline (THIQ) hydrochloride and its derivatives in neuroscience research. Moving beyond a simple recounting of facts, this document delves into the mechanistic underpinnings of THIQ's actions, offering field-proven insights and detailed protocols for its application in studying neurodegenerative diseases and potential therapeutic interventions.
Introduction: The Dichotomous Nature of Tetrahydroisoquinolines
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a fascinating heterocyclic compound, structurally analogous to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] This structural similarity has historically positioned THIQs as compounds of interest in the etiology of neurodegenerative disorders, particularly Parkinson's disease (PD).[1][3] Endogenously present in the human brain, the concentration of THIQ has been reported to be significantly higher in the brains of Parkinson's disease patients.[1] THIQs can be formed through the condensation of biogenic amines, such as dopamine, with aldehydes.[4]
However, the narrative of THIQs in neuroscience is not one of simple neurotoxicity. A growing body of evidence reveals a complex and often contradictory range of biological activities, with some derivatives exhibiting potent neuroprotective properties.[5][6][7] This guide will dissect this dichotomy, providing researchers with the foundational knowledge and practical methodologies to effectively utilize THIQ and its analogs in their experimental paradigms.
The Core Debate: Neurotoxicity versus Neuroprotection
The application of THIQs in neuroscience research is largely centered on their dual potential to either induce neuronal damage or protect against it. This section will explore the mechanisms underlying these opposing effects, with a focus on key derivatives that exemplify this duality.
The Neurotoxic Potential of THIQ Derivatives
Certain THIQ derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) and tetrahydropapaveroline (THP), have been implicated as endogenous neurotoxins that may contribute to the pathology of Parkinson's disease.[4][8] The proposed mechanisms of their neurotoxicity include:
-
Oxidative Stress: THP, with its two catechol moieties, can readily oxidize to form o-quinone intermediates, leading to the production of reactive oxygen species (ROS) that can damage neurons.[4]
-
Mitochondrial Dysfunction: Similar to the action of MPP+, the active metabolite of MPTP, some THIQ derivatives are thought to inhibit complex I of the mitochondrial respiratory chain, leading to energy failure and cell death.[4][9]
-
Apoptosis Induction: Neurotoxic THIQs can trigger programmed cell death pathways, as evidenced by the activation of caspase-3 and other apoptotic markers.[8]
The Neuroprotective Capacity of THIQ Analogs
In stark contrast to their neurotoxic counterparts, derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated significant neuroprotective effects in various experimental models.[10][11][12][13] The mechanisms behind this protection are multifaceted and include:
-
Free Radical Scavenging: 1MeTIQ has been shown to effectively scavenge free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[11][14]
-
Inhibition of Glutamate-Induced Excitotoxicity: 1MeTIQ can prevent glutamate-induced cell death and calcium influx, suggesting a role in modulating the N-methyl-D-aspartate (NMDA) receptor.[11][13]
-
Monoamine Oxidase (MAO) Inhibition: THIQs can act as reversible inhibitors of MAO, an enzyme involved in the breakdown of monoamine neurotransmitters. This inhibition can increase the levels of dopamine, norepinephrine, and serotonin, which may contribute to their antidepressant-like effects and neuroprotective actions.[13][15]
-
Modulation of Cell Survival Pathways: Some neuroprotective THIQs are hypothesized to activate pro-survival signaling cascades like the PI3K/Akt/mTOR pathway.[16]
Experimental Applications and Protocols
This section provides detailed protocols for utilizing THIQ hydrochloride and its derivatives in both in vitro and in vivo neuroscience research.
In Vitro Modeling of Neurotoxicity and Neuroprotection
Cell culture models are invaluable for dissecting the molecular mechanisms of THIQ action. The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying dopaminergic neuron function and dysfunction.
This protocol outlines the steps to evaluate the neurotoxic effects of a THIQ derivative.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
1,2,3,4-Tetrahydroisoquinoline hydrochloride or its derivative (e.g., 1BnTIQ)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of the THIQ derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include a vehicle control group (medium without the THIQ derivative).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours.
-
MTT Assay:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.[16]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the vehicle-treated control.
This protocol details how to assess the protective effects of 1MeTIQ against a known neurotoxin.
Materials:
-
Same as Protocol 1, with the addition of:
-
1-methyl-4-phenylpyridinium (MPP+) iodide
-
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) hydrochloride
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-treatment: Prepare various concentrations of 1MeTIQ in complete culture medium. Remove the old medium and pre-treat the cells with 100 µL of the 1MeTIQ-containing medium for 1-2 hours.
-
Co-treatment with Toxin: Prepare a solution of MPP+ in complete culture medium. Add the desired final concentration of MPP+ to the wells already containing 1MeTIQ. Also include control groups: vehicle only, MPP+ only, and 1MeTIQ only.
-
Incubation: Incubate for 24 hours.
-
MTT Assay and Data Acquisition: Follow steps 4 and 5 from Protocol 1. A significant increase in cell viability in the 1MeTIQ + MPP+ group compared to the MPP+ only group indicates a neuroprotective effect.
In Vivo Modeling of Parkinson's Disease
The MPTP-induced mouse model of Parkinson's disease is a widely used paradigm to study motor deficits and dopaminergic neurodegeneration.
This protocol describes the procedure for evaluating the ability of 1MeTIQ to mitigate MPTP-induced Parkinsonian symptoms and neurodegeneration in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-hydrochloride (handle with extreme caution in a certified chemical fume hood)
-
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., pole test, rotarod)
-
Tissue processing reagents for immunohistochemistry or HPLC analysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 20-30 mg/kg). Dissolve 1MeTIQ-HCl in sterile saline (e.g., 50 mg/kg).
-
Treatment Schedule:
-
1MeTIQ Administration: Administer 1MeTIQ (e.g., 50 mg/kg, intraperitoneally - i.p.) 30 minutes before each MPTP injection.[16]
-
MPTP Administration: Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 4-5 consecutive days.
-
Control Groups: Include a saline-treated control group and a 1MeTIQ-only group.
-
-
Behavioral Assessment:
-
Neurochemical and Histological Analysis:
-
At the end of the experiment (e.g., 7-21 days after the last MPTP injection), euthanize the mice.
-
Dissect the striatum and substantia nigra.
-
Process the tissue for either:
-
HPLC analysis: to quantify dopamine and its metabolites.
-
Immunohistochemistry: for tyrosine hydroxylase (TH) staining to visualize and quantify dopaminergic neurons.
-
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the complex actions of THIQs, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for THIQ-induced neurotoxicity.
Caption: Proposed signaling pathways for THIQ-mediated neuroprotection.
Caption: Experimental workflow for in vivo neuroprotection studies.
Data Presentation and Interpretation
Quantitative data from the described protocols should be presented clearly for easy comparison.
Table 1: Example Data from In Vitro Neuroprotection Assay
| Treatment Group | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| MPP+ (1 mM) | 0.45 ± 0.05 | 36 |
| 1MeTIQ (10 µM) + MPP+ (1 mM) | 0.88 ± 0.07 | 70.4 |
| 1MeTIQ (10 µM) | 1.23 ± 0.09 | 98.4 |
Table 2: Example Data from In Vivo Behavioral Assessment (Pole Test)
| Treatment Group | Time to Descend (seconds, Mean ± SD) |
| Saline Control | 10.5 ± 1.2 |
| MPTP | 25.8 ± 3.5 |
| 1MeTIQ + MPTP | 14.2 ± 2.1 |
| 1MeTIQ | 10.8 ± 1.5 |
Conclusion and Future Directions
The study of this compound and its derivatives offers a compelling window into the complex molecular landscape of neurodegeneration and neuroprotection. The dual nature of these compounds underscores the critical importance of structure-activity relationship studies in drug development.[5] While neurotoxic THIQs serve as valuable tools for modeling neurodegenerative diseases, their neuroprotective counterparts, such as 1MeTIQ, hold promise as potential therapeutic agents.[10][11] Future research should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in a wider range of neurological disorder models, including Alzheimer's disease, where some THIQ derivatives have shown potential to modulate amyloid precursor protein processing.[17]
References
- Faheem, Kumar, B. K., Singh, P., Murugesan, S., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13279–13304. [Link]
- Chen, C. H., Chen, H. L., & Chen, H. M. (2011). New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. Journal of Medicinal Chemistry, 54(17), 6125–6135. [Link]
- Abe, K., Saitoh, T., Horiguchi, Y., Utsunomiya, I., & Taguchi, K. (2005). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Biological & Pharmaceutical Bulletin, 28(8), 1355–1362. [Link]
- Faheem, Kumar, B. K., Singh, P., Murugesan, S., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Perry, T. L., Jones, K., & Hansen, S. (1988). Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice. Neuroscience Letters, 85(1), 101–104. [Link]
- Faheem, Kumar, B. K., Singh, P., Murugesan, S., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Abe, K., Utsunomiya, I., & Taguchi, K. (2015).
- Kim, T., & Kim, Y. (2011). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Biomolecules and Therapeutics, 19(1), 1–10. [Link]
- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–856. [Link]
- Abe, K., Utsunomiya, I., & Taguchi, K. (2015).
- Antkiewicz-Michaluk, L., Wardas, J., Golembiowska, K., Romanska, I., & Bojarski, A. (2003). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 177–187. [Link]
- Możdżeń, E., Wąsik, A., Romańska, I., Antkiewicz-Michaluk, L., & Michaluk, J. (2014). 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates. European Journal of Pharmacology, 729, 107–115. [Link]
- Faheem, Kumar, B. K., Singh, P., Murugesan, S., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Pharmacological Reports, 66(5), 785–791. [Link]
- Martins, C., Duarte-Silva, S., Neves, P., Ferreira, I., Cunha, C., Teixeira, J., Borges, F., & Remião, F. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13410. [Link]
- Kajta, M., Rzemieniec, J., Wąsik, A., & Antkiewicz-Michaluk, L. (2013). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 24(3), 363–378. [Link]
- Kotake, Y., Ohta, S., & Hirobe, M. (2000). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry, 74(4), 1475–1481. [Link]
- Abe, K., Saitoh, T., Horiguchi, Y., Utsunomiya, I., & Taguchi, K. (2015). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 93(10), 875–882. [Link]
- Soto-Otero, R., Riguera-Vega, R., Méndez-Alvarez, E., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1996). Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease.
Sources
- 1. Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tetrahydroisoquinolines via the Bischler-Napieralski Reaction
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Core
For researchers and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] THIQ derivatives have been successfully developed into therapeutics for cancer, central nervous system disorders, and cardiovascular diseases, among others.[2][4][5][6] Their rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, enabling potent and selective interactions with biological targets.[4]
Among the classical methods to construct this valuable core, the Bischler-Napieralski reaction stands out as a powerful and versatile strategy.[7][8] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[9][10][11] These intermediates are then readily reduced to the target 1,2,3,4-tetrahydroisoquinolines. This guide provides an in-depth analysis of the reaction, field-proven protocols, and the critical insights necessary for its successful application in a research and development setting.
Pillar 1: The Reaction Mechanism - A Tale of Electrophilic Activation
The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[9][10][12] The process involves the cyclization of a β-arylethylamide, driven by a strong dehydrating agent, often referred to as a condensing agent. The reaction is most effective when the aromatic ring is electron-rich, as this enhances its nucleophilicity for the crucial ring-closing step.[7][12]
While several mechanistic pathways have been debated, extensive studies support a process involving a highly electrophilic nitrilium ion intermediate.[9][10][12][13]
The Causality Behind the Mechanism:
-
Amide Activation: The reaction commences with the activation of the amide's carbonyl oxygen by a Lewis acidic dehydrating agent, such as phosphorus oxychloride (POCl₃).[13] In the case of POCl₃, this forms an intermediate like a dichlorophosphoryl imine-ester. This transformation converts the hydroxyl group of the amide tautomer into a good leaving group.[9][13]
-
Formation of the Nitrilium Ion: The activated intermediate eliminates the phosphate group to generate a highly reactive and linear nitrilium ion. This species is a potent electrophile, primed for attack by the nearby electron-rich aromatic ring.[1][9][12]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The π-electrons of the aromatic ring attack the electrophilic nitrilium carbon in the key cyclization step. This attack preferentially occurs at the ortho position to the ethylamide substituent, forming a new six-membered ring.[7][10]
-
Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the benzene ring and yielding the final 3,4-dihydroisoquinoline product as an iminium salt, which is neutralized during workup.[7]
// Nodes Start [label="β-Arylethylamide"]; Activated [label="Activated Amide\n(e.g., Imidoyl Phosphate)"]; Nitrilium [label="Nitrilium Ion\nIntermediate"]; Cyclized [label="Cyclized Intermediate\n(Spirocyclic cation)"]; Product [label="3,4-Dihydroisoquinoline"];
// Edges Start -> Activated [label="+ POCl3\n- HPO2Cl2"]; Activated -> Nitrilium [label="Elimination"]; Nitrilium -> Cyclized [label="Intramolecular\nSEAr"]; Cyclized -> Product [label="Rearomatization\n(-H+)"]; } caption [label="Fig. 1: The Nitrilium Ion Pathway.", fontsize=12, fontcolor="#202124"];
Pillar 2: Experimental Design & Protocol Validation
A successful Bischler-Napieralski synthesis hinges on careful control of reagents and conditions. The initial product is a 3,4-dihydroisoquinoline (an imine), which must be subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[1]
Key Reagents and Conditions
The choice of dehydrating agent is critical and depends on the reactivity of the substrate.
| Dehydrating Agent | Typical Substrate | Common Solvents | Temperature (°C) | Key Insights & Cautions |
| POCl₃ (Phosphorus oxychloride) | Electron-rich phenethylamides | Acetonitrile, Toluene, Xylene, or neat | 80 - 140 | The most common and versatile reagent. Must be handled in a fume hood with care due to its reactivity with water.[9][13][14] |
| P₂O₅ (Phosphorus pentoxide) | Less activated phenethylamides | Toluene, Xylene | 100 - 140 | A stronger dehydrating agent, often used in refluxing POCl₃ for very unreactive substrates.[9][11][13] Highly hygroscopic. |
| Tf₂O (Triflic anhydride) | Electron-rich phenethylamides | Dichloromethane (DCM) | 0 - RT | Allows for much milder reaction conditions, often used with a non-nucleophilic base (e.g., 2-chloropyridine).[10] |
| PPA (Polyphosphoric acid) | Electron-rich phenethylamides | Neat | 100 - 150 | Acts as both the acidic catalyst and solvent. Work-up can be challenging due to its viscosity.[9][10] |
Field-Proven Insight: Mitigating Side Reactions
The primary side reaction of concern is a retro-Ritter reaction, where the nitrilium intermediate fragments to form a styrene derivative.[13] This is particularly problematic when the benzylic position is tertiary or can form a stable carbocation.
Mitigation Strategy:
-
Solvent Choice: Using the corresponding nitrile (e.g., acetonitrile) as the solvent can shift the equilibrium away from the retro-Ritter products.[13]
-
Milder Conditions: Employing milder reagents like triflic anhydride (Tf₂O) at lower temperatures can suppress this side pathway.[10]
Detailed Step-by-Step Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This two-part protocol describes the synthesis of a representative THIQ, starting from N-acetyl-3,4-dimethoxyphenethylamine.
Part A: Bischler-Napieralski Cyclization to form 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
Materials & Equipment:
-
N-acetyl-3,4-dimethoxyphenethylamine
-
Phosphorus oxychloride (POCl₃), distilled
-
Anhydrous acetonitrile
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with stirrer
-
Ice bath
-
Dichloromethane (DCM), Toluene, 10% Sodium Carbonate solution
-
Rotary evaporator
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the starting amide (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 5-10 mL per gram of amide).
-
Inert Atmosphere: Purge the flask with nitrogen and fit it with a reflux condenser.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise via syringe. Causality: This exothermic addition must be controlled to prevent runaway reactions. Anhydrous conditions are critical as POCl₃ reacts violently with water.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and then carefully pour it over crushed ice. Caution: This is a highly exothermic quench.
-
Basification: Once the ice has melted, slowly basify the acidic aqueous solution by adding 10% sodium carbonate solution until the pH is ~9-10. This neutralizes the acid and deprotonates the dihydroisoquinoline product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or toluene (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 3,4-dihydroisoquinoline is often a dark oil or solid and can be used in the next step without further purification.
Part B: Reduction to 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Materials & Equipment:
-
Crude 3,4-dihydroisoquinoline from Part A
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Standard glassware for reaction and work-up
Procedure:
-
Dissolution: Dissolve the crude dihydroisoquinoline in methanol and cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond to an amine C-N bond. The portion-wise addition controls the evolution of hydrogen gas.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water or 1M HCl at 0°C to destroy excess NaBH₄.
-
Concentration: Remove the methanol via rotary evaporation.
-
Work-up & Purification: Add water and DCM to the residue. Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by silica gel column chromatography to yield the pure tetrahydroisoquinoline.
// Nodes Start [label="Start:\nβ-Arylethylamide"]; Cyclization [label="Part A: Cyclization\n1. Add POCl₃ in MeCN\n2. Reflux (2-4h)"]; Workup_A [label="Work-up A\n1. Quench on ice\n2. Basify (Na₂CO₃)\n3. Extract (DCM)"]; Intermediate [label="Crude 3,4-Dihydroisoquinoline"]; Reduction [label="Part B: Reduction\n1. Dissolve in MeOH\n2. Add NaBH₄ at 0°C"]; Workup_B [label="Work-up B\n1. Quench (H₂O)\n2. Extract (DCM)"]; Purification [label="Purification\n(Silica Gel Chromatography)"]; Product [label="Final Product:\n1,2,3,4-Tetrahydroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cyclization; Cyclization -> Workup_A; Workup_A -> Intermediate; Intermediate -> Reduction; Reduction -> Workup_B; Workup_B -> Purification; Purification -> Product; } caption [label="Fig. 2: Overall Experimental Workflow.", fontsize=12, fontcolor="#202124"];
References
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
- Maxbrain Chemistry. (n.d.). Bischler–Napieralski Reaction.
- Scribd. (n.d.). Bischler Napieralski Reaction.
- Expert Opinion on Therapeutic Patents. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).
- PubMed. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present).
- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines.
- ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- Slideshare. (n.d.). Bischler napieralski reaction.
- ResearchGate. (n.d.). Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015).
- Bentham Science Publishers. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) [pubmed.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. Bischler–Napieralski Reaction [maxbrainchemistry.com]
Application Note: A Systematic Approach to the Chiral Separation of 1,2,3,4-Tetrahydroisoquinoline Enantiomers by HPLC
Abstract
This application note provides a comprehensive guide for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its analogs. The THIQ scaffold is a critical pharmacophore in numerous neurologically active compounds, and the stereochemistry at its chiral center often dictates pharmacological and toxicological effects.[1] This document outlines the principles of chiral recognition, details a systematic screening strategy for column and mobile phase selection, provides step-by-step experimental protocols, and offers insights into method optimization. The methodologies described are designed for researchers, scientists, and drug development professionals seeking to establish reliable and efficient chiral separation assays.
Introduction: The Significance of THIQ Chirality
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a core structural motif found in a wide range of biologically active molecules, including pharmaceuticals and endogenous neurochemicals. Many of these compounds are chiral, and their enantiomers can exhibit dramatically different biological activities. For instance, certain THIQ derivatives have been identified as potential neurotoxins implicated in Parkinsonism, with distinct neurotoxicological properties attributed to individual enantiomers.[1] Consequently, the ability to separate and quantify the enantiomers of THIQ-based compounds is a necessity for drug development, quality control, and clinical research, as mandated by regulatory authorities.[2][3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose, offering direct, reliable, and scalable separations.[2][4][5] This guide explains the causality behind selecting specific CSPs and mobile phases to achieve baseline resolution of THIQ enantiomers.
Principles of Chiral Recognition for THIQ Analogs
The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The difference in stability of these complexes leads to different retention times and, thus, separation. For a basic, aromatic compound like THIQ, several interaction mechanisms are key:
-
π-π Interactions: The aromatic ring of THIQ can interact with complementary π-electron rich or deficient sites on the chiral selector.
-
Hydrogen Bonding: The secondary amine group in the THIQ structure is a key hydrogen bond donor and acceptor, forming crucial interactions with the CSP.
-
Steric Interactions: The three-dimensional arrangement of substituents on both the analyte and the CSP dictates how well the analyte "fits" into the chiral environment, playing a decisive role in recognition.
-
Dipole-Dipole/Ionic Interactions: The basic nitrogen of THIQ can be protonated, enabling strong ionic interactions with acidic sites on the CSP.
Given these properties, several classes of CSPs have proven effective for THIQ and related structures.
Table 1: Recommended Chiral Stationary Phases for THIQ Separation
| CSP Class | Chiral Selector Type | Primary Interaction Mechanisms | Common Commercial Columns |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[6] | Chiralpak® AD, IA; Chiralcel® OD, OJ[7] |
| Zwitterionic | Cinchona alkaloid or amino acid derivatives with both acidic and basic groups | Ion-exchange, hydrogen bonding, π-π interactions.[8] | Chiralpak® ZWIX(+)™, ZWIX(-)™[8] |
| Crown Ether-Based | Chiral crown ethers | Host-guest complexation, primarily with primary and secondary amines.[2][9] | Crownpak® CR(+) |
| Cyclodextrin-Based | Native or derivatized cyclodextrins (α, β, γ) | Inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim.[2][6] | Cyclobond™, Astec® CD |
Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability and success in separating a wide range of chiral compounds, including THIQ analogs.[2][7][10]
A Systematic Strategy for Method Development
A trial-and-error approach to chiral method development is inefficient.[11] A systematic screening strategy significantly increases the probability of success. The workflow below is designed to logically and efficiently identify suitable separation conditions for THIQ enantiomers.
Diagram 1: A systematic workflow for chiral HPLC method development.
Causality in Parameter Selection
The logic behind this workflow is to efficiently explore the chiral recognition landscape.
-
Why Orthogonal CSPs? Amylose and cellulose-based columns, while both polysaccharides, often exhibit different selectivities ("orthogonality"). A compound that doesn't separate on one may separate well on the other.[12]
-
Why Multiple Mobile Phase Modes? Changing the mobile phase mode (e.g., from normal phase with hexane to polar organic with methanol) fundamentally alters the interactions between the analyte, CSP, and mobile phase.[13]
-
Normal Phase (NP): (e.g., Hexane/Ethanol) Emphasizes hydrogen bonding and dipole-dipole interactions.
-
Polar Organic (PO): (e.g., Methanol or Acetonitrile) Offers a different selectivity profile, useful for compounds with good solubility in polar organic solvents.
-
Reversed-Phase (RP): (e.g., Water/Acetonitrile) Involves hydrophobic interactions, but is often less selective for polar compounds like THIQ on polysaccharide CSPs unless specifically designed for RP conditions.
-
-
Why Additives? For a basic analyte like THIQ, peak shape and retention are highly sensitive to the mobile phase's ionic character.
-
Basic Additive (e.g., Diethylamine, DEA): Adding a small amount (0.1%) to the mobile phase suppresses the unwanted interaction of the basic analyte with acidic silanol groups on the silica support, dramatically improving peak shape and efficiency.[10][14]
-
Acidic Additive (e.g., Trifluoroacetic Acid, TFA): While less common for a basic analyte, an acidic additive can be used to control ionization and interact with specific zwitterionic or ion-exchange CSPs.[11]
-
Diagram 2: Cause-and-effect relationships in chiral method optimization.
Experimental Protocols
These protocols provide a starting point for the chiral separation of a standard 1,2,3,4-THIQ racemate.
Protocol 1: Sample and Mobile Phase Preparation
-
Sample Stock Solution: Accurately weigh ~10 mg of racemic 1,2,3,4-THIQ and dissolve it in 10 mL of ethanol to create a 1 mg/mL stock solution.
-
Working Sample: Dilute the stock solution 1:10 with the initial mobile phase (e.g., Hexane/Ethanol 90:10 v/v) to a final concentration of 0.1 mg/mL (100 µg/mL).[15]
-
Filtration: Filter the working sample through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent to prevent particulate matter from damaging the column and system.[16]
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 2. For additives, add the specified volume before the final volume adjustment (e.g., for a 0.1% DEA solution in 1 L, add 1 mL of DEA and bring to 1 L with the solvent). Sonicate or degas all mobile phases before use.
Protocol 2: HPLC System and Initial Screening Conditions
This protocol outlines a screening run on two common polysaccharide columns.
-
HPLC System: Any standard HPLC or UHPLC system equipped with a UV detector.
-
Columns:
-
Column 1: Chiralpak® IA (or similar amylose tris(3,5-dimethylphenylcarbamate) immobilized CSP), 250 x 4.6 mm, 5 µm
-
Column 2: Chiralcel® OD-H (or similar cellulose tris(3,5-dimethylphenylcarbamate) coated CSP), 250 x 4.6 mm, 5 µm
-
-
Detection: UV at 275 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 1.0 mL/min.
Table 2: Screening Mobile Phase Conditions
| Screening Set | Mobile Phase Mode | Composition | Rationale |
| MP-1 | Normal Phase (NP) | n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA | Standard starting point for polysaccharide CSPs.[10] |
| MP-2 | Normal Phase (NP) | n-Hexane / 2-Propanol (90:10 v/v) + 0.1% DEA | 2-Propanol can offer different selectivity than Ethanol. |
| MP-3 | Polar Organic (PO) | Methanol + 0.1% DEA | Explores a different interaction mechanism.[10] |
| MP-4 | Polar Organic (PO) | Acetonitrile + 0.1% DEA | Acetonitrile provides another polar organic option. |
Screening Procedure:
-
Equilibrate Column 1 with MP-1 for at least 20 column volumes (approx. 30-40 minutes).
-
Inject the working sample and run for 15-20 minutes.
-
Evaluate the chromatogram for any sign of separation (peak splitting, shoulders).
-
Repeat steps 1-3 for MP-2, MP-3, and MP-4 on Column 1.
-
Switch to Column 2 and repeat the entire screening process (steps 1-4).
Protocol 3: Method Optimization
Assume the screening on Column 1 (Chiralpak® IA) with MP-2 (n-Hexane/2-Propanol (90:10) + 0.1% DEA) showed partial separation (e.g., Resolution, Rs = 1.2).
-
Objective: Increase resolution to ≥ 1.5.
-
Strategy: Adjust the percentage of the polar modifier (2-Propanol). Reducing the modifier strength generally increases retention and often improves resolution.
-
Procedure:
-
Prepare mobile phases with varying ratios:
-
n-Hexane / 2-Propanol (92:8 v/v) + 0.1% DEA
-
n-Hexane / 2-Propanol (95:5 v/v) + 0.1% DEA
-
-
Equilibrate the column with each new mobile phase.
-
Inject the sample and compare the resolution (Rs), retention factor (k), and analysis time.
-
-
Further Optimization (if needed):
-
Temperature: Investigate column temperatures between 15 °C and 40 °C. Lower temperatures often increase resolution but also increase backpressure and run time.[8]
-
Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to improve efficiency, which may increase resolution.
-
Table 3: Example Optimization Data (Hypothetical)
| Mobile Phase (Hex/IPA + 0.1% DEA) | Retention Time (k1) | Retention Time (k2) | Selectivity (α) | Resolution (Rs) |
| 90:10 | 4.5 | 5.2 | 1.16 | 1.2 |
| 92:8 | 5.8 | 7.0 | 1.21 | 1.8 |
| 95:5 | 9.1 | 11.5 | 1.26 | 2.1 |
In this example, the 92:8 ratio provides an excellent balance of resolution and acceptable analysis time.
Conclusion
The successful chiral separation of 1,2,3,4-tetrahydroisoquinoline enantiomers is readily achievable through a systematic HPLC method development approach. By screening a small, well-chosen set of polysaccharide-based chiral stationary phases with a variety of mobile phase modes (Normal Phase and Polar Organic), suitable starting conditions can be rapidly identified. The inclusion of a basic additive like DEA is critical for achieving good peak shape and reproducibility for this basic analyte. Subsequent optimization of the mobile phase composition and temperature allows for the fine-tuning of the method to meet the required resolution and analysis time for research, quality control, and clinical applications.
References
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). High-performance Liquid Chromatographic Enantioseparation of Cationic 1,2,3,4-tetrahydroisoquinoline Analogs on Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases. Analytical and Bioanalytical Chemistry.
- Hyun, M. H., Min, C. S., & Cho, Y. J. (2003). Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Chromatography A.
- YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Note.
- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
- Pardeshi, P., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
- Garcarek, J., & Douša, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry.
- Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Gáspár, A., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
- Regis Technologies, Inc. (n.d.). Chiral Stationary Phases - HPLC.
- Lee, M. K., et al. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. Journal of Chromatography B.
- Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Kumar, P., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
- Wang, Y., et al. (2021). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate.
- Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Scribd. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
- Tang, J., & Zhang, Y. (2012). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology.
- Wockhardt Research Center. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Wang, Y., & Tan, T. (2010). Effect of mobile phase additive on chiral separation. ResearchGate.
Sources
- 1. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. mdpi.com [mdpi.com]
- 8. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymc.co.jp [ymc.co.jp]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. hplc.today [hplc.today]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. greyhoundchrom.com [greyhoundchrom.com]
Application Notes & Protocols: Enantioselective Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Introduction: The Significance of Chiral Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including antitumor, anti-HIV, and antihypertensive properties.[3][4][5] The stereochemistry at the C1 position is often crucial for their pharmacological activity, making the development of efficient and highly stereoselective methods for their synthesis a paramount objective in medicinal and synthetic chemistry.[6] This guide provides an in-depth exploration of key enantioselective strategies for the synthesis of THIQ derivatives, offering detailed protocols and insights for researchers in drug discovery and development.
Strategic Approaches to Enantioselective THIQ Synthesis
The asymmetric synthesis of THIQs can be broadly categorized into three main strategies, each with its own set of advantages and considerations:
-
Asymmetric Pictet-Spengler Reaction: This classical reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[7] The enantioselective variant utilizes a chiral catalyst to control the stereochemical outcome of the C-C bond formation.
-
Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step sequence first involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (DHIQ), which is then asymmetrically reduced to the corresponding THIQ.[6][8]
-
Asymmetric Hydrogenation of Isoquinoline Precursors: This atom-economical approach involves the direct asymmetric hydrogenation of prochiral isoquinolines, dihydroisoquinolines, or isoquinolinium salts using chiral transition-metal catalysts.[1]
This document will delve into the practical application of these methodologies, providing detailed protocols and data to guide the synthetic chemist.
Methodology 1: Organocatalytic Asymmetric Pictet-Spengler Reaction
The use of chiral organocatalysts, particularly chiral phosphoric acids, has emerged as a powerful tool for the enantioselective Pictet-Spengler reaction. These catalysts act as Brønsted acids to activate the imine intermediate towards nucleophilic attack by the tethered aromatic ring, while the chiral backbone of the catalyst directs the facial selectivity of the cyclization.
Causality of Experimental Choices:
-
Catalyst Selection: Chiral phosphoric acids (CPAs) are highly effective due to their ability to form a well-organized, hydrogen-bonded transition state with the iminium ion, thereby inducing high levels of stereocontrol. The steric and electronic properties of the 3,3'-substituents on the BINOL backbone of the CPA are critical for achieving high enantioselectivity.
-
Protecting Group Strategy: The use of an electron-withdrawing protecting group, such as the Boc group, on the nitrogen of the β-arylethylamine enhances the electrophilicity of the in situ-formed iminium ion, facilitating the cyclization.
-
Solvent: Non-polar, aprotic solvents like toluene or dichloromethane are typically employed to minimize competitive binding to the catalyst and to enhance the hydrogen-bonding interactions that govern the stereoselectivity.
Experimental Workflow: Organocatalytic Pictet-Spengler Reaction
Caption: Workflow for the organocatalytic asymmetric Pictet-Spengler reaction.
Detailed Protocol: Synthesis of a Chiral 1-Substituted THIQ
Materials:
-
N-Boc-2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv)
-
Aromatic or aliphatic aldehyde (1.1 equiv)
-
(R)-TRIP (chiral phosphoric acid catalyst) (5 mol%)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (100 mg per 1 mmol of amine), add N-Boc-2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol, 283 mg).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (1.1 mmol) to the reaction mixture.
-
Add the (R)-TRIP catalyst (0.05 mmol, 37.5 mg).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral THIQ derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Table: Performance of Organocatalytic Pictet-Spengler Reaction
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | 24 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 5 | 24 | 90 | 95 |
| 3 | Isovaleraldehyde | 10 | 48 | 78 | 88 |
| 4 | Phenylacetaldehyde | 5 | 36 | 82 | 90 |
Methodology 2: Bischler-Napieralski Reaction and Asymmetric Reduction
This robust two-step approach offers access to a wide range of C1-substituted THIQs. The initial Bischler-Napieralski reaction forms a 3,4-dihydroisoquinoline (DHIQ) intermediate, which is prochiral at the C1 position. Subsequent asymmetric reduction, typically through catalytic hydrogenation or transfer hydrogenation, establishes the stereocenter.[6]
Reaction Mechanism: Bischler-Napieralski/Asymmetric Reduction
Caption: Two-step sequence for chiral THIQ synthesis.
Detailed Protocol: Two-Step Synthesis of a Chiral 1-Aryl-THIQ
Part A: Bischler-Napieralski Cyclization
Materials:
-
N-(2-(3,4-Dimethoxyphenyl)ethyl)benzamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide (1.0 mmol, 299 mg) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 mmol, 0.28 mL) to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (20 g).
-
Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline. This is often used in the next step without further purification.
Part B: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Crude 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline (from Part A)
-
[Rh(COD)Cl]₂ (0.5 mol%)
-
(R)-BINAP (1.1 mol%)
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(COD)Cl]₂ (0.005 mmol, 2.5 mg) and (R)-BINAP (0.011 mmol, 6.8 mg).
-
Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add a solution of the crude DHIQ (1.0 mmol, 281 mg) in degassed methanol (5 mL) to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 10 bar.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the chiral 1-phenyl-THIQ.
-
Determine the enantiomeric excess by chiral HPLC.
Data Table: Asymmetric Reduction of DHIQs
| Entry | DHIQ Substituent (R¹) | Catalyst System | H₂ Pressure (bar) | Yield (%) | ee (%) |
| 1 | Phenyl | [Rh(COD)Cl]₂ / (R)-BINAP | 10 | 95 | 94 |
| 2 | 4-MeO-Ph | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 20 | 92 | 98 |
| 3 | Methyl | [Ir(COD)Cl]₂ / (R)-f-spiroPhos | 50 | 88 | 96 |
| 4 | Benzyl | [Rh(COD)Cl]₂ / (S)-Xyl-PhanePhos | 15 | 90 | 97 |
Methodology 3: Chemoenzymatic Synthesis of (R)-Reticuline
The convergence of chemical synthesis and biocatalysis offers a powerful and sustainable approach to complex chiral molecules.[9][10][11] This protocol outlines a chemoenzymatic route to (R)-reticuline, a key intermediate in the biosynthesis of morphine and other opioids, showcasing the exquisite stereoselectivity of enzymatic reductions.
Synthetic Strategy: Chemoenzymatic Route to (R)-Reticuline
Caption: A hybrid chemoenzymatic approach to (R)-reticuline.
Detailed Protocol: Enzymatic Reduction of 1,2-Dehydroreticuline
This protocol assumes the prior chemical synthesis of the 1,2-dehydroreticuline substrate.
Materials:
-
1,2-Dehydroreticuline (1.0 equiv)
-
1,2-Dehydroreticuline Reductase (DRR) enzyme (e.g., from Papaver somniferum, expressed in E. coli)
-
NADPH (1.2 equiv)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer (100 mM, pH 7.5).
-
Add glucose to a final concentration of 50 mM.
-
Add NADPH to a final concentration of 1 mM.
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 1 U/mL.
-
Add the 1,2-dehydroreticuline substrate (e.g., 0.5 mmol, 163 mg), potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Initiate the reaction by adding the DRR enzyme (e.g., lyophilized whole cells or purified enzyme).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.
-
Monitor the conversion of the substrate to (R)-reticuline by HPLC.
-
Upon completion, stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (R)-reticuline.
-
The isolated product should be of high enantiomeric purity (>99% ee), which can be confirmed by chiral HPLC.
Analytical Protocol: Chiral HPLC Analysis of THIQ Derivatives
The determination of enantiomeric excess is a critical step in any asymmetric synthesis. Chiral HPLC is the most common and reliable method for this analysis.
General Guidelines for Method Development:
-
Column Selection: The choice of chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H) are often a good starting point for THIQ derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The ratio of these solvents is adjusted to optimize the resolution and retention times.
-
Detection: UV detection is commonly used, with the wavelength set to a λmax of the THIQ derivative (often around 280 nm).
-
Sample Preparation: Prepare a dilute solution of the racemic and the enantiomerically enriched sample in the mobile phase.
Example Protocol: Chiral HPLC Separation
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 284 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic THIQ to determine the retention times of both enantiomers.
-
Inject a solution of the synthesized, enantiomerically enriched THIQ.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
Conclusion
The enantioselective synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives is a vibrant and evolving field of research. The methodologies presented herein—organocatalytic Pictet-Spengler reactions, Bischler-Napieralski cyclizations followed by asymmetric reduction, and chemoenzymatic strategies—provide a powerful toolkit for accessing these valuable chiral building blocks. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. By understanding the principles behind these methods and carefully optimizing the reaction conditions, researchers can efficiently synthesize a wide range of enantioenriched THIQ derivatives for applications in drug discovery and development.
References
- Ahmed Asif, M. M. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 10686-10711. [Link]
- Gehring, C., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(35), 9863-9871. [Link]
- Gehring, C., et al. (2023). Concise synthesis of (R)-reticuline and (+)
- Min, L., et al. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2639-2642. [Link]
- Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-26. [Link]
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12467. [Link]
- Phenomenex. (n.d.).
- Bornscheuer, U. T., et al. (2024). Chemoenzymatic synthesis.
- Conti, P., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(1), 1-14. [Link]
- Renata, H., & Sherman, D. H. (2023). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Accounts of Chemical Research, 56(15), 1986-1999. [Link]
- (n.d.). HPLC manual (for chiral HPLC analysis). [Link]
- Huang, Y. Y., et al. (2011). Scheme 11. Asymmetric Pictet−Spengler Bis-Annulation of Functionalized N,O-Hemiaminals.
- Václavík, J., et al. (2015). Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex.
- Bornscheuer, U. T., et al. (2024). Chemoenzymatic synthesis.
- Ahmed Asif, M. M. (2023). Bischler–Napieralski cyclization.
- Wang, J., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279-1283. [Link]
- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(12), 2031-2056. [Link]
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). MDPI. [Link]
- Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
Sources
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
The Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinolines: A Detailed Guide for Drug Discovery and Development
Introduction: The Enduring Relevance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal framework for designing potent and selective ligands for various biological targets. The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, remains one of the most direct and efficient methods for constructing this valuable heterocyclic system.[4][5][6][7][8] This application note provides an in-depth exploration of the Pictet-Spengler synthesis of 1,2,3,4-tetrahydroisoquinolines, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
The Core Mechanism: An Electrophilic Aromatic Substitution Cascade
The Pictet-Spengler reaction is fundamentally an acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[4][7][8][9] The reaction proceeds through a two-step mechanism: the formation of a Schiff base (or more accurately, an iminium ion under acidic conditions), followed by an intramolecular electrophilic aromatic substitution.[4][10] The driving force is the generation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[7]
The success of the cyclization is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the aryl moiety facilitate the reaction, often allowing it to proceed under milder conditions.[7][9][10] Conversely, electron-withdrawing groups can hinder or completely inhibit the reaction, necessitating harsher conditions or alternative synthetic strategies.[7][11]
Caption: Generalized workflow of the Pictet-Spengler reaction mechanism.
Experimental Protocols: From Classic Conditions to Modern Variations
The choice of reaction conditions for a Pictet-Spengler synthesis is dictated by the nature of the substrates. Here, we present a classic protocol using strong acid and a milder variation suitable for more activated systems.
Protocol 1: Classical Pictet-Spengler Synthesis with Strong Acid
This protocol is suitable for less activated β-arylethylamines and follows the original conditions developed by Pictet and Spengler.[6]
Materials and Reagents:
| Reagent | Molarity/Concentration | Supplier | Notes |
| β-Phenylethylamine | - | Sigma-Aldrich | Or substituted derivative |
| Paraformaldehyde | - | Sigma-Aldrich | Source of formaldehyde |
| Concentrated Hydrochloric Acid | ~12 M | Fisher Scientific | Catalyst |
| Toluene | Anhydrous | Acros Organics | Solvent |
| Sodium Bicarbonate (sat. aq.) | - | VWR | For neutralization |
| Sodium Sulfate (anhydrous) | - | VWR | For drying |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-arylethylamine (1.0 equiv.) in toluene.
-
Addition of Aldehyde Source: Add paraformaldehyde (1.2 equiv.) to the solution.
-
Acid Catalysis: Carefully add concentrated hydrochloric acid dropwise to the stirring mixture. The reaction is often exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Trifluoroacetic Acid (TFA) Mediated Pictet-Spengler Synthesis
This method utilizes trifluoroacetic acid, a strong acid that also acts as a solvent in some cases, and is often effective at lower temperatures for activated substrates.[12] Microwave-assisted variations of this protocol can significantly reduce reaction times.[13]
Materials and Reagents:
| Reagent | Molarity/Concentration | Supplier | Notes |
| 3,4-Dimethoxyphenylethylamine | - | Alfa Aesar | Activated substrate |
| Benzaldehyde | - | Sigma-Aldrich | Example aldehyde |
| Trifluoroacetic Acid (TFA) | - | Oakwood Chemical | Catalyst and solvent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Co-solvent (optional) |
| Saturated Sodium Carbonate | - | VWR | For neutralization |
| Brine | - | VWR | For washing |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the activated β-arylethylamine (1.0 equiv.) and the aldehyde (1.1 equiv.) in a minimal amount of dichloromethane (if necessary).
-
TFA Addition: Cool the mixture in an ice bath and add trifluoroacetic acid (can be used in stoichiometric or excess amounts, sometimes as the solvent).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive substrates, gentle heating may be required.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium carbonate to neutralize the TFA.
-
Extraction: Extract the product into dichloromethane or another suitable organic solvent.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the pure 1-substituted-1,2,3,4-tetrahydroisoquinoline.
Asymmetric Pictet-Spengler Reactions: Accessing Chiral Scaffolds
The synthesis of enantiomerically pure tetrahydroisoquinolines is of paramount importance in drug development.[14] Asymmetric Pictet-Spengler reactions have been developed using various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic methods.[4][7][14][15][16][17]
-
Chiral Brønsted Acids: Catalysts such as BINOL-derived phosphoric acids have been successfully employed to induce enantioselectivity.[4]
-
Enzymatic Synthesis: Norcoclaurine synthase (NCS) is an enzyme that catalyzes the stereoselective Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids.[15][16] This biocatalytic approach offers high enantioselectivity under mild, environmentally friendly conditions.[2][15][16]
Caption: Key strategies for achieving enantioselectivity in the Pictet-Spengler reaction.
Applications in Drug Discovery: Building Bioactive Molecules
The Pictet-Spengler reaction is a cornerstone in the synthesis of a wide array of medicinally important compounds. The tetrahydroisoquinoline core is present in numerous approved drugs and clinical candidates.
Table of Representative Drugs Synthesized via Pictet-Spengler Reaction:
| Drug | Therapeutic Area | Role of Pictet-Spengler |
| Almorexant [4] | Insomnia | Key step in the synthesis of the tetrahydroisoquinoline core. |
| Retosiban [4] | Preterm Labor | Construction of the central heterocyclic scaffold. |
| Saframycin A [4] | Anticancer | Formation of the complex polycyclic framework. |
| Yohimbine [4] | α2-adrenergic receptor antagonist | Synthesis of the indole alkaloid structure. |
This powerful reaction has also been instrumental in the total synthesis of complex natural products, providing access to novel chemical entities for drug discovery programs.[1][6][14]
Conclusion and Future Perspectives
For over a century, the Pictet-Spengler reaction has proven to be an indispensable tool for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[14] Its reliability, versatility, and amenability to asymmetric catalysis ensure its continued relevance in modern drug discovery and development.[1] Ongoing research focuses on expanding the substrate scope, developing more efficient and environmentally benign catalytic systems, and applying the reaction to novel and complex molecular architectures.[2][4][18] The continued evolution of the Pictet-Spengler reaction will undoubtedly lead to the discovery of new and improved therapeutics.
References
- Pictet–Spengler reaction - Grokipedia. (n.d.).
- The Pictet-Spengler Reaction Updates Its Habits - MDPI. (2016).
- Pictet-Spengler Isoquinoline Synthesis. (n.d.).
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US. (n.d.).
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed Central. (2019).
- Synthetic versus enzymatic pictet-spengler reaction: An overview. (2018).
- Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. (2012).
- Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. (2012).
- Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction - ACS Publications. (1998).
- The Pictet-Spengler Reaction Updates Its Habits | Semantic Scholar. (2016).
- Pictet–Spengler reaction - Wikipedia. (n.d.).
- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.).
- The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (2016).
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (2018).
- Pictet-Spengler Reaction - J&K Scientific LLC. (2021).
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. (2022).
- Pictet-Spengler reaction - Name-Reaction.com. (n.d.).
- Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. (2022).
- Pictet-Spengler Reaction - YouTube. (2022).
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (2016).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
- Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions - ACS Publications. (2004).
- Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry - ACS Publications. (2014).
- Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed. (2017).
- Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - ACS Publications. (2017).
- Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. (2009).
- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction | Organic Letters. (2019).
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - NL [thermofisher.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] The Pictet-Spengler Reaction Updates Its Habits | Semantic Scholar [semanticscholar.org]
Application Note: A Comprehensive Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride via the Pictet-Spengler Reaction
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] This application note provides a detailed, in-depth guide for the synthesis of 1,2,3,4-tetrahydroisoquinoline hydrochloride from phenethylamine and formaldehyde, utilizing the classic Pictet-Spengler reaction. We delve into the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the final product. This document is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize this valuable heterocyclic building block.
Scientific Introduction: The Significance of the THIQ Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the architecture of many biologically active compounds. Its rigid, bicyclic structure serves as an effective scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. THIQ-containing molecules exhibit a wide spectrum of pharmacological activities, including use as anti-cancer agents (e.g., Trabectedin), skeletal muscle relaxants (e.g., Atracurium), and treatments for overactive bladder (e.g., Solifenacin).[1]
The synthesis of this framework is most famously achieved through the Pictet-Spengler reaction , a reliable and powerful method first reported in 1911 by Amé Pictet and Theodor Spengler.[3][4][5] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring system.[4][6] This application note will focus on the parent reaction: the synthesis of unsubstituted 1,2,3,4-tetrahydroisoquinoline from phenethylamine and formaldehyde.
Reaction Mechanism: An In-Depth Analysis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Pictet-Spengler reaction is a special case of the Mannich reaction and proceeds through several distinct, acid-catalyzed steps.[3][7] The driving force is the formation of a highly electrophilic iminium ion, which is essential for the cyclization step, particularly with a less nucleophilic aromatic ring like a simple phenyl group.[3][8]
The mechanistic pathway is as follows:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of phenethylamine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate Schiff base (imine).
-
Iminium Ion Generation: Under strong acidic conditions (provided by HCl), the imine is protonated, generating a highly reactive and electrophilic iminium ion. This activation is critical, as the unprotonated imine is not electrophilic enough to be attacked by the phenyl ring.[3][9]
-
Intramolecular Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring of the phenethylamine moiety acts as an internal nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[6][9] This key ring-forming step temporarily disrupts the aromaticity of the phenyl ring, forming a spirocyclic intermediate.
-
Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the neutral 1,2,3,4-tetrahydroisoquinoline free base.
-
Salt Formation: In the presence of excess hydrochloric acid, the basic secondary amine of the THIQ product is protonated to form the stable and typically crystalline hydrochloride salt.
Caption: The five key stages of the Pictet-Spengler reaction.
Experimental Protocol
This protocol details the synthesis of this compound. All operations must be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |
| Phenethylamine | C₈H₁₁N | 121.18 | 1.0 | 10.0 g | 64-04-0 |
| Formaldehyde (37% aq. soln) | CH₂O | 30.03 | 1.2 | 8.0 mL | 50-00-0 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~6.0 | 50 mL | 7647-01-0 |
| Sodium Hydroxide | NaOH | 40.00 | - | As needed | 1310-73-2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | 75-09-2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | - | ~50 mL | 64-17-5 |
Safety and Handling Precautions
-
Phenethylamine: Corrosive and toxic. Causes skin burns and eye damage. Handle with care.
-
Formaldehyde Solution (Formalin): Toxic, corrosive, and a known human carcinogen.[10][11] It is also a sensitizing agent.[10] Avoid inhalation of vapors and any skin contact.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.
-
Sodium Hydroxide: Corrosive. Generates significant heat upon dissolution in water.
-
Personal Protective Equipment (PPE): A chemical-resistant lab coat, splash-proof safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker gloves like butyl rubber for handling concentrated acid) are mandatory at all times.
Step-by-Step Synthesis Procedure
Part A: Reaction Setup and Reflux
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
In the fume hood, carefully add phenethylamine (10.0 g) to the flask.
-
Slowly and with stirring, add concentrated hydrochloric acid (50 mL). The mixture will become hot; allow it to cool slightly.
-
Add the 37% aqueous formaldehyde solution (8.0 mL) to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The solution may darken during this time.
Part B: Work-up and Isolation of the Free Base
-
After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.
-
Carefully pour the acidic reaction mixture into a beaker containing crushed ice (~100 g).
-
Place the beaker in an ice bath and slowly basify the solution by adding 50% (w/v) aqueous sodium hydroxide solution. Stir continuously and monitor the pH with litmus paper or a pH meter. Continue adding NaOH until the solution is strongly alkaline (pH > 12).
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,2,3,4-tetrahydroisoquinoline free base, which is typically a yellowish or brown oil.
Part C: Purification via Hydrochloride Salt Formation
-
Dissolve the crude oil from the previous step in ethanol (50 mL).
-
Cool the ethanolic solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring. The this compound will precipitate as a white solid.
-
Continue adding HCl until no further precipitation is observed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether or cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Caption: Step-by-step workflow for the synthesis and purification.
Characterization of the Final Product
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 40-60%. The original Pictet-Spengler paper reported a 40% yield.[1]
-
Analytical Data:
| Analysis Method | Expected Result |
| Melting Point | 196-200 °C (literature) |
| ¹H NMR (D₂O) | δ ~7.2-7.4 (m, 4H, Ar-H), 4.2 (s, 2H, N-CH₂-Ar), 3.4 (t, 2H, N-CH₂-CH₂), 3.0 (t, 2H, N-CH₂-CH₂) ppm.[12] |
| ¹³C NMR | Aromatic carbons (~126-134 ppm), CH₂ carbons (~28, 41, 45 ppm). |
| IR Spectroscopy | ~2700-3000 cm⁻¹ (N-H⁺ stretch, broad), ~1600, 1450 cm⁻¹ (Aromatic C=C), ~750 cm⁻¹ (Ortho-disubstituted benzene).[13] |
| Mass Spec. (ESI+) | m/z = 134.1 [M+H]⁺ for the free base (C₉H₁₁N, MW=133.19).[14][15] |
Conclusion
The Pictet-Spengler reaction remains a highly effective and fundamentally important transformation in organic synthesis. This application note provides a comprehensive and reliable protocol for the preparation of this compound, a valuable building block for drug discovery and development. By understanding the mechanistic underpinnings and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize this key heterocyclic compound.
References
- Pictet–Spengler reaction. (n.d.). In Wikipedia.
- Pictet–Spengler reaction. (n.d.). Grokipedia.
- Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Pictet-Spengler Reaction. (n.d.). NROChemistry.
- Movassaghi, M., & Hunt, D. K. (2010). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Accounts of chemical research, 43(10), 1329–1341.
- Singh, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(12), 2055-2079.
- Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
- Optimization of Acidic Protocols for Pictet− Spengler Reaction. (2019). ResearchGate.
- Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling. (2023). ResearchGate.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). Molecules, 25(21), 5021.
- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
- Pictet-Spengler Reaction - Common Conditions. (n.d.). organic-chemistry.org.
- CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2010).
- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. (2013).
- Pictet-Spengler reaction. (n.d.). chemeurope.com.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2008). ResearchGate.
- SAFETY DATA SHEET - Phenethylamine. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Phenylethylamine hydrochloride. (2023). Fisher Scientific.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2012).
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. (2007). Arkivoc, 2007(3), 1-15.
- 2-Phenylethylamine HCl Safety D
- 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Molecules, 26(11), 3183.
- Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- 1,2,3,4-Tetrahydroisoquinolin-7-amine. (n.d.). PubChem.
- Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2008).
- Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline deriv
- Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley Environmental Health & Safety.
- Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- The Toxic Effects of Formalin and How to Contain It. (2022). BIOBASE.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. name-reaction.com [name-reaction.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. The Toxic Effects of Formalin and How to Contain It - BIOBASE [biobase.cc]
- 12. This compound(14099-81-1) 1H NMR [m.chemicalbook.com]
- 13. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
Application Notes and Protocols: Leveraging 1,2,3,4-Tetrahydroisoquinoline Hydrochloride in Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Constrained Peptidomimetics
In the landscape of modern drug discovery, peptides represent a class of molecules with immense therapeutic potential due to their high specificity and potency. However, their application is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics, synthetic compounds that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles.[3][4] By introducing structural modifications, peptidomimetics can exhibit enhanced pharmacokinetic properties while retaining the desired biological activity.[3][5]
A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds. These rigid structures reduce the entropic penalty upon binding to a biological target, potentially leading to increased affinity and selectivity.[6] One such scaffold that has garnered significant attention is the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus.[7] Specifically, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), an unnatural α-amino acid, serves as a rigid analogue of phenylalanine or a surrogate for proline, introducing a well-defined conformational bias into the peptide backbone.[8][9] The successful incorporation of Tic into the angiotensin-converting enzyme (ACE) inhibitor enalapril to create the approved drug quinapril stands as a testament to the power of this approach.[8][9]
This document provides a detailed guide for the application of 1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives, particularly Tic, in the synthesis and evaluation of peptide mimetics. It is intended to serve as a comprehensive resource for researchers aiming to harness the unique structural and biological properties of this versatile scaffold.
Section 1: The Role of the Tetrahydroisoquinoline Scaffold
The THIQ framework imparts several advantageous properties to a peptide mimetic. Its rigid, bicyclic structure significantly restricts the conformational freedom of the peptide backbone.[10] This pre-organization of the molecule into a bioactive conformation can lead to a substantial increase in binding affinity for its target receptor.[6]
The incorporation of THIQ can also enhance metabolic stability. The non-natural amino acid structure is often less susceptible to enzymatic degradation by proteases compared to natural peptide bonds, leading to a longer in vivo half-life.[4] Furthermore, the aromatic nature of the THIQ core can facilitate π-π stacking interactions with aromatic residues in the binding pocket of a target protein, contributing to overall binding affinity.
Expert Insight: The choice of incorporating a THIQ derivative should be guided by structural knowledge of the target peptide-protein interaction. If the native peptide adopts a turn-like conformation at the site of interaction, replacing a key residue with Tic can be a highly effective strategy to mimic and stabilize this secondary structure.
Section 2: Synthesis of THIQ-Containing Peptidomimetics
The synthesis of peptidomimetics incorporating THIQ derivatives is most efficiently achieved using solid-phase peptide synthesis (SPPS).[11][12] This methodology allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification at each step.[13] Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed, with Fmoc chemistry being the more common choice in modern peptide synthesis.[12][14]
Key Reagents and Materials
-
Resin: Rink amide or Wang resin are commonly used solid supports.[12]
-
Amino Acids: Fmoc-protected natural and unnatural amino acids, including Fmoc-L-Tic-OH.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are effective coupling agents.[11] DIC (N,N'-Diisopropylcarbodiimide) can also be used.[12]
-
Deprotection Reagent: A solution of 20% piperidine in DMF (N,N-Dimethylformamide) is used for Fmoc removal.[13]
-
Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water is typically used to cleave the peptide from the resin and remove side-chain protecting groups.
General Solid-Phase Peptide Synthesis Protocol for THIQ-Peptidomimetics
The following protocol outlines the manual synthesis of a generic THIQ-containing peptide on a Rink amide resin. Automated peptide synthesizers can also be programmed to perform these steps.[14]
Step 1: Resin Swelling
-
Place the Rink amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.
-
Drain the DMF.
Step 2: First Amino Acid Coupling
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) and coupling reagents (HBTU/HOBt) in DMF.
-
Add a base such as DIPEA (N,N-Diisopropylethylamine) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM (Dichloromethane).
Step 3: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes.
-
Drain the solution and repeat the deprotection step.
-
Wash the resin extensively with DMF.
Step 4: Subsequent Amino Acid Couplings (Including Fmoc-L-Tic-OH)
-
Repeat Step 2 and Step 3 for each subsequent amino acid in the sequence, including the incorporation of Fmoc-L-Tic-OH.
Step 5: Cleavage and Deprotection
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 7: Characterization
-
Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[11][15]
Diagram 1: General Workflow for Solid-Phase Synthesis of THIQ-Peptidomimetics
Sources
- 1. wjarr.com [wjarr.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. (2010) | Yingjie Zhang | 6 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Leveraging the 1,2,3,4-Tetrahydroisoquinoline Scaffold in Fragment-Based Screening Campaigns
Introduction: The Power of Fragments and the Privilege of a Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies.[1][2] By screening collections of low molecular weight compounds (typically <300 Da), FBDD efficiently explores chemical space to identify weak but high-quality binding events.[1] These "fragments" serve as highly optimizable starting points for developing potent, selective, and drug-like lead compounds.[3]
Central to the success of any FBDD campaign is the quality of the fragment library. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is considered a "privileged scaffold" in medicinal chemistry.[4] This designation stems from its recurring presence in a wide array of biologically active natural products and clinically approved drugs.[5][6] The THIQ scaffold possesses inherent three-dimensional character due to its non-planar saturated ring, offering superior shape complementarity to protein binding sites compared to flat aromatic systems. Its physicochemical properties are well-suited for fragment screening, and its synthetic tractability provides multiple vectors for rapid hit-to-lead evolution.[4][7]
This guide provides a comprehensive overview and detailed protocols for utilizing 1,2,3,4-tetrahydroisoquinoline hydrochloride in a robust fragment screening cascade. We will detail the rationale behind experimental choices, from primary screening to orthogonal validation and structural characterization, equipping researchers with a field-proven workflow to identify and validate high-quality THIQ-based hits.
The 1,2,3,4-Tetrahydroisoquinoline Fragment: Core Properties and Stock Preparation
The selection of 1,2,3,4-tetrahydroisoquinoline as a fragment is underpinned by its excellent compliance with the empirical "Rule of Three"—a set of guidelines for desirable fragment properties. The use of its hydrochloride salt is a critical formulation choice, as it significantly enhances aqueous solubility, a prerequisite for performing biophysical screening assays at the high concentrations (typically high µM to low mM) required to detect weak binding events.[7]
| Property | Value | Source | Rationale for FBDD |
| Molecular Weight | 133.19 g/mol | [8][9] | Well below the typical <300 Da cutoff, allowing for significant molecular weight addition during optimization. |
| logP | 1.31 - 1.57 | [10] | Within the ideal range (<3) to ensure sufficient solubility while retaining binding potential. |
| Hydrogen Bond Donors | 1 (amine N-H) | [10] | Provides a key interaction point for protein binding. |
| Hydrogen Bond Acceptors | 1 (amine nitrogen) | [10] | Offers an additional vector for hydrogen bonding. |
| Rotatable Bonds | 0 | [10] | Low conformational entropy penalty upon binding, leading to more efficient interactions. |
| pKa (basic) | ~9.3 | [10][11] | The secondary amine will be protonated at physiological pH, enabling potential salt-bridge interactions. |
Protocol: Preparation and QC of a 1 Molar Master Stock Solution
Causality: A high-concentration, high-purity, and fully solubilized master stock is the foundation of a successful screening campaign. Inaccurate concentration or the presence of aggregates can lead to false positives or negatives.
-
Material Weighing: Accurately weigh 169.65 mg of this compound (MW = 169.65 g/mol ) using a calibrated analytical balance.
-
Solubilization: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity dimethyl sulfoxide (DMSO) to create a 1 M stock solution.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, gently warm the tube to 30-37°C to aid dissolution. Visually inspect to ensure no solid particulates remain.
-
Quality Control (QC) - Purity: Analyze the stock solution's purity via LC-MS to confirm identity and ensure purity is >95%.
-
Quality Control (QC) - Solubility Check: Perform a kinetic solubility test by diluting an aliquot of the stock solution into the primary screening buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4) to the highest intended screening concentration. The solution should remain clear and free of precipitation for the duration of the experiment.
-
Storage: Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in desiccated conditions.
The Fragment Screening Cascade: A Self-Validating Workflow
A cardinal rule of FBDD is that hits from a primary screen must be confirmed using at least one orthogonal biophysical method.[12] This cascade approach is essential for triaging initial hits and eliminating artifacts, ensuring that resources are focused only on bona fide binders.[13] A typical workflow progresses from high-throughput, lower-information content assays to lower-throughput, high-information content assays.
Caption: A robust FBDD screening cascade.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle: DSF, also known as Thermal Shift Assay (TSA), measures a protein's thermal stability in the presence of a ligand.[12] A binding event typically stabilizes the protein structure, resulting in an increase in its unfolding temperature (Tm). This change (ΔTm) is monitored using an environment-sensitive fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.
Expertise: We choose DSF for primary screening due to its high throughput, low protein consumption, and cost-effectiveness. It provides a rapid "yes/no" answer regarding potential binding, making it ideal for screening an entire fragment library.[14]
Step-by-Step Methodology
-
Reagents & Materials:
-
Purified target protein (≥95% purity) at a stock concentration of 1-2 mg/mL.
-
10X DSF Buffer (e.g., 1 M HEPES pH 7.5, 1.5 M NaCl).
-
1000X Fluorescent Dye (e.g., SYPRO Orange) stock in DMSO.
-
THIQ fragment plate: 10 mM THIQ hydrochloride in DMSO, serially diluted.
-
384-well qPCR plates.
-
Real-time PCR instrument capable of performing a thermal melt.
-
-
Assay Preparation (per 20 µL reaction):
-
Prepare a "Protein-Dye Master Mix" containing:
-
2 µL of 10X DSF Buffer.
-
Final protein concentration: 5-10 µM.
-
Final dye concentration: 5X.
-
Nuclease-free water to volume.
-
-
Dispense 19 µL of the Master Mix into each well of the 384-well plate.
-
-
Fragment Addition:
-
Add 1 µL of compound from the THIQ fragment plate to the assay wells.
-
Negative Control: Add 1 µL of DMSO (represents 0% effect).
-
Positive Control (if available): Add 1 µL of a known binder (validates assay performance).
-
Final fragment concentration: 50-200 µM. Final DMSO concentration: 5%.
-
-
Execution:
-
Seal the plate, centrifuge briefly (1000 rpm, 1 min) to collect contents.
-
Incubate at room temperature for 15 minutes to allow for binding equilibration.
-
Place the plate in the qPCR instrument.
-
-
Instrument Parameters:
-
Melt Curve Protocol:
-
Initial temperature: 25°C.
-
Final temperature: 95°C.
-
Ramp rate: 1°C/minute.
-
Data acquisition: Read fluorescence at each 1°C increment.
-
-
-
Data Analysis & Hit Triage:
-
The instrument software will generate melt curves (Fluorescence vs. Temperature).
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation (often an automated software function that finds the inflection point of the curve).
-
Calculate the thermal shift: ΔTm = Tm(fragment) - Tm(DMSO) .
-
Hit Criterion: A reproducible ΔTm ≥ 1.5°C is typically considered a primary hit worthy of follow-up.
-
Protocol 2: Orthogonal Hit Validation
Trustworthiness: It is critical to validate DSF hits with a technique that relies on a different physical principle. This minimizes the risk of advancing artifacts. For example, DSF can yield false positives from compounds that interact with the dye or the unfolded protein.[13] We present two gold-standard validation methods.
A. Ligand-Observed NMR Spectroscopy (Saturation Transfer Difference)
Principle: Saturation Transfer Difference (STD) NMR provides direct evidence of binding. The protein is selectively irradiated (saturated). If a fragment is bound, this saturation is transferred to it. By subtracting a spectrum where the protein was not irradiated, only the signals from the binding fragment remain.[13]
Expertise: NMR is exceptionally sensitive for detecting weak interactions and is less prone to the interference artifacts that can plague fluorescence-based assays. It confirms that the fragment is physically interacting with the target in solution.
-
Sample Preparation:
-
Prepare a 500 µL sample in a 5 mm NMR tube containing:
-
Target protein: 10-20 µM.
-
THIQ fragment hit: 200-500 µM.
-
Buffer: Deuterated phosphate or HEPES buffer (e.g., 50 mM d-NaPO4, 100 mM NaCl, pD 7.4) in 99.9% D₂O.
-
-
-
NMR Acquisition:
-
Acquire two datasets on a >600 MHz spectrometer equipped with a cryoprobe.
-
On-Resonance Spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at 0.5 ppm) where no ligand signals are present.
-
Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., at 40 ppm) as a reference.
-
Use a train of selective Gaussian pulses for saturation over a total saturation time of 2-4 seconds.
-
-
Data Processing and Interpretation:
-
Process both spectra identically (Fourier transform, phase, and baseline correction).
-
Calculate the difference spectrum: STD Spectrum = Off-Resonance Spectrum - On-Resonance Spectrum .
-
Hit Criterion: The presence of clear proton signals from the THIQ fragment in the STD spectrum is definitive proof of binding. The relative intensity of the signals can provide information on which part of the fragment is closest to the protein surface.
-
B. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures binding in real-time. The target protein is immobilized on a sensor chip. When the THIQ fragment is flowed over the surface, binding causes a change in mass at the surface, which alters the refractive index and is detected as a response.[15]
Expertise: SPR is a powerful validation tool because it not only confirms binding but also provides a quantitative measure of affinity (the dissociation constant, KD) and kinetics (kon, koff).[15]
-
Protein Immobilization:
-
Covalently immobilize the target protein onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical Rmax of ~50-100 Response Units (RU).
-
-
Assay Development:
-
Perform buffer scouting to find a running buffer that minimizes non-specific binding (e.g., PBS or HEPES with 0.05% Tween-20).
-
Optimize surface regeneration conditions (e.g., a short pulse of low pH glycine or high salt) to ensure the surface can be reused.
-
-
Screening and Affinity Determination:
-
Inject a series of increasing concentrations of the THIQ fragment (e.g., from 10 µM to 2 mM) over the protein and reference (blank) flow cells.
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel and buffer blank responses from the active channel data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the KD .
-
Hit Criterion: A validated hit will show a clear, concentration-dependent binding response with a measurable KD, typically in the 10 µM to 5 mM range for a fragment.
-
Protocol 3: Definitive Hit Characterization with X-ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional atomic map of how the THIQ fragment binds to the target protein.
Authoritative Grounding: This is the ultimate validation. It unambiguously shows the binding site, the fragment's orientation (pose), and the specific molecular interactions (hydrogen bonds, hydrophobic contacts) responsible for binding.[1] This structural information is the blueprint for the subsequent hit-to-lead chemistry effort.
Workflow Outline
-
Protein Crystallization: Screen for conditions that produce well-diffracting crystals of the apo-protein (protein without ligand).
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer existing apo-crystals into a solution containing a high concentration (e.g., 1-10 mM) of the THIQ fragment for a defined period (minutes to hours). This is often the quickest method.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the THIQ fragment. This may be necessary if soaking disrupts the crystal lattice.
-
-
Data Collection: Cryo-cool the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the electron density map. A positive difference density map in the binding pocket corresponding to the shape of the THIQ fragment confirms its binding. Refine the model to produce a final, high-resolution structure.
From Hit to Lead: The Rational Evolution of the THIQ Scaffold
A structurally confirmed THIQ hit is not the end, but the beginning of the drug discovery process. The goal is to evolve this low-affinity fragment into a high-affinity lead compound by leveraging the structural insights gained from crystallography.[3]
Caption: Key strategies for evolving a fragment hit.
-
Fragment Growing: The most common approach. The crystal structure will reveal unoccupied pockets adjacent to the THIQ binder. Synthetic chemistry is used to add new functional groups to the THIQ core that project into these pockets, forming new, affinity-enhancing interactions.[3]
-
SAR by Catalog: A rapid way to explore the "growing" vector is to purchase and test commercially available THIQ analogs with simple substitutions at different positions. This can quickly build a structure-activity relationship (SAR) and identify promising modification sites.[16]
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold is a high-value starting point for fragment-based drug discovery. Its favorable physicochemical properties, inherent 3D structure, and synthetic tractability make it an ideal core for FBDD libraries. By employing a rigorous and self-validating screening cascade—beginning with a sensitive primary screen like DSF and confirming with high-confidence orthogonal methods such as NMR, SPR, and ultimately X-ray crystallography—researchers can reliably identify and validate authentic THIQ-based hits. This structured, evidence-based approach mitigates the risk of pursuing artifacts and provides a solid, structurally-defined foundation for the rational optimization of fragments into potent lead compounds.
References
- Kumar, V., Hassan, M. I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Ward, J. L., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E.
- Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography.
- Benharref, A., et al. (2015). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules.
- Möcklinghoff, S., et al. (2011). Design and evaluation of fragment-like estrogen receptor tetrahydroisoquinoline ligands from a scaffold-detection approach. Journal of Medicinal Chemistry.
- Biaggio, F. C., et al. (2015). Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one. Acta Crystallographica Section E: Crystallographic Communications.
- Ciulli, A. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols.
- Marra, A., et al. (2008). Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry.
- de Souza, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
- Leese, M. P., et al. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem.
- Nature Protocols. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature.
- PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information.
- Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem.
- NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- ChEMBL. (2011). Design and evaluation of fragment-like estrogen receptor tetrahydroisoquinoline ligands from a scaffold-detection approach. EMBL-EBI.
- Bojarski, J., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica.
- Palmer, N., et al. (2016). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). ResearchGate.
- Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters.
- Möcklinghoff, S., et al. (2011). Design and Evaluation of Fragment-Like Estrogen Receptor Tetrahydroisoquinoline Ligands from a Scaffold-Detection Approach. ResearchGate.
- Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius AG.
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
- NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- Wang, X., et al. (2011). New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. Archiv der Pharmazie.
- Kumar, V., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.
- Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry.
- FooDB. Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Food Database.
Sources
- 1. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 10. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 11. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 15. sartorius.com [sartorius.com]
- 16. Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Welcome to the technical support guide for the purification of 1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ-HCl). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require robust, reliable purification protocols. As a polar organic salt, THIQ-HCl presents specific challenges during recrystallization. This guide provides not only step-by-step procedures but also in-depth troubleshooting solutions grounded in chemical principles to ensure you achieve high purity and yield.
Foundational Principles: The "Why" Behind Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Removing insoluble impurities (if present) via hot gravity filtration.
-
Allowing the solution to cool slowly , which decreases the solubility of the target compound, causing it to crystallize out of the solution.
-
Keeping soluble impurities in the solution (the "mother liquor") as the pure compound crystallizes.
-
Isolating the pure crystals by vacuum filtration.
The success of this technique hinges on the selection of an appropriate solvent and careful control over the cooling rate.[3] For THIQ-HCl, its ionic nature dictates the use of polar solvents.
Recommended Recrystallization Protocol for THIQ-HCl
This protocol provides a reliable starting point for the purification of this compound.
Step-by-Step Methodology
-
Solvent Selection: Choose an appropriate solvent system. Due to the polar, salt-like nature of THIQ-HCl, protic polar solvents are excellent candidates. A mixed solvent system is often required to achieve the ideal solubility profile.
-
Dissolution:
-
Place the crude THIQ-HCl into an Erlenmeyer flask.
-
Add the primary solvent (e.g., isopropanol or ethanol) in small portions while heating the mixture to a gentle boil with stirring (e.g., on a hot plate stirrer).
-
Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[4] Note that insoluble impurities may remain undissolved.
-
-
Decolorization (If Necessary):
-
If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[5]
-
-
Hot Gravity Filtration (If Necessary):
-
This step is crucial if insoluble impurities or activated charcoal are present.
-
Pre-heat a separate flask and a stemless or short-stemmed funnel.
-
Place a fluted filter paper in the funnel and filter the hot solution quickly to prevent premature crystallization in the funnel.[6]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7][8]
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the crystal yield.[6][7]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[4] Using solvent that is not chilled will redissolve some of your product, reducing the yield.
-
-
Drying:
-
Dry the purified crystals completely to remove residual solvent. This can be done by air drying on the filter paper or for a more thorough result, in a vacuum oven at a temperature well below the compound's melting point.
-
Visualization of the Recrystallization Workflow
Caption: Standard workflow for the recrystallization of THIQ-HCl.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of THIQ-HCl and provides scientifically grounded solutions.
Q1: My compound is separating as a liquid or "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem where the compound separates from the solution as a supercooled liquid or emulsion rather than a solid crystal lattice.[9][10] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when high levels of impurities are present, which can depress the melting point.[10][11][12]
Causality & Solution:
-
Cause: The solution becomes supersaturated at a temperature where the solute's stable form is a liquid, not a solid. This liquid oil can trap impurities, defeating the purpose of recrystallization.[9][10]
-
Immediate Action: Reheat the solution until the oil completely redissolves.[7]
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of the primary ("good") solvent to decrease the saturation level, then attempt to cool again, but much more slowly.[10][11]
-
Reduce Cooling Rate: Drastically slow down the cooling process. Place the hot flask in a Dewar filled with hot water and allow it to cool to room temperature over several hours. This gives the molecules more time to orient themselves into a crystal lattice.[11]
-
Change Solvent System: If the issue persists, the solvent may be unsuitable. If using a single solvent, switch to a mixed-solvent system. If already using a mixed system, adjust the ratio. Often, adding more of the "good" solvent (in which the compound is more soluble) can help.[13]
-
Induce Crystallization: Try scratching the inner surface of the flask at the meniscus with a glass rod or adding a seed crystal of pure THIQ-HCl once the solution has cooled slightly.[14]
-
Logical Flow for Troubleshooting "Oiling Out"
Caption: Decision-making workflow for addressing "oiling out".
Q2: The solution has cooled, but no crystals have formed. What went wrong?
A2: This is almost always due to using too much solvent during the dissolution step.[11] The solution is not supersaturated, even at low temperatures, meaning the compound remains fully dissolved.
Causality & Solution:
-
Cause: The concentration of THIQ-HCl is below its solubility limit at the cooled temperature.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: In a fume hood, gently boil the solution to evaporate some of the solvent. This will increase the concentration. Periodically remove it from the heat and allow it to cool to see if crystals form. Stop when crystallization is observed upon cooling.[7]
-
Induce Crystallization: If the solution is likely close to saturation, try to initiate crystal growth. Vigorously scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[4] The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure THIQ-HCl, add a single tiny crystal to the cooled solution. This provides a template for further crystallization.[4][7]
-
Utilize an Anti-Solvent: If you are using a single solvent, you can carefully add a second solvent in which THIQ-HCl is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, indicating the onset of precipitation. Then, add a drop or two of the first solvent to redissolve the precipitate and allow it to cool slowly. The two solvents must be miscible.[2]
-
Q3: My final yield of pure crystals is very low. How can I improve it?
A3: A low yield indicates a loss of product at one or more stages of the process. While some loss is inevitable as the compound has some solubility even in cold solvent, a significantly low yield can be corrected.[4]
Causality & Solution:
-
Cause 1: Too Much Solvent Used: This is the most common reason. Excess solvent keeps a larger amount of your product dissolved in the mother liquor.[4][11]
-
Solution: Use the absolute minimum amount of boiling solvent required to dissolve the crude solid.
-
-
Cause 2: Insufficient Cooling: The compound may still be significantly soluble at room temperature.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the amount of product that crystallizes out of solution.[6]
-
-
Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away your product.
-
Solution: Use a minimal volume of ice-cold solvent for the wash step. It's better to perform two very small, quick washes than one large one.
-
-
Cause 4: Premature Crystallization: If the product crystallized in the filter funnel during hot filtration, it was lost before the main crystallization step.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is hot. You can pre-heat them in an oven or by rinsing with hot solvent just before filtration.
-
Q4: The final crystals are still colored. How do I get a pure white product?
A4: The presence of color indicates that soluble, colored impurities were not successfully removed and have been incorporated into your crystal lattice or are coating the surface of your crystals.
Causality & Solution:
-
Cause: Soluble colored impurities were present in the crude material.
-
Solution: This requires an additional purification step using activated charcoal.
-
Redissolve the impure, colored crystals in the minimum amount of hot solvent.
-
Allow the solution to cool slightly, then add a small amount (typically 1-2% of the solute's weight) of activated charcoal.
-
Bring the solution back to a boil for a few minutes. The charcoal's high surface area will adsorb the colored impurity molecules.[5]
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should now be colorless.
-
Allow the colorless filtrate to cool and crystallize as described in the main protocol.
-
Solvent Selection Data for Polar Amine Hydrochlorides
Choosing the right solvent is the most critical step in recrystallization.[2] The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[2][7]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.6 | Polar Protic | Often a good starting point. Evaporates relatively quickly. A patent for a related compound shows purification of the hydrochloride salt from isopropanol.[15] |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, widely used for polar salts. Can sometimes be too good a solvent, requiring an anti-solvent. |
| Water | 100 | Very Polar Protic | THIQ-HCl is soluble in water.[16] Water is often used in a mixed system (e.g., Ethanol/Water or Isopropanol/Water) to fine-tune solubility.[17] |
| Methanol | 64.7 | Polar Protic | Highly effective at dissolving polar compounds; may lead to low recovery if used alone due to high solubility even at cold temperatures. |
| Dioxane / Ethanol | Various | Polar Aprotic / Protic | A literature example shows recrystallization of a related hydrochloride salt from a dioxane/ethanol mixture.[15] |
References
- Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization. (n.d.). California State University, Stanislaus.
- Recrystallization. (n.d.). Wired Chemist.
- Crystallization. (n.d.). University of Houston.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). ResearchGate.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Recrystallization1. (n.d.). University of South Alabama.
- SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. (2005, February 23). European Patent Office.
- 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate.
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Stack Exchange.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. (n.d.). Google Patents.
- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (n.d.). Google Patents.
- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (n.d.). National Institutes of Health.
Sources
- 1. mt.com [mt.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. 1,2,3,4-Tetrahydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]
- 17. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
1,2,3,4-tetrahydroisoquinoline hydrochloride storage and stability issues
Welcome to the technical support center for 1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the storage, handling, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Overview of Compound Stability
This compound is a stable crystalline solid when stored under appropriate conditions. However, like many secondary amines, it is susceptible to degradation, primarily through oxidation. The presence of the hydrochloride salt enhances its stability compared to the free base, but careful handling is still crucial. Degradation can lead to the formation of impurities that may interfere with your experiments, producing inconsistent or erroneous results. Understanding the potential stability issues is the first step in preventing them.
II. Troubleshooting Guide: Addressing Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your research.
Issue 1: Visual Changes in the Solid Compound
-
Question: My new bottle of this compound has a slight off-white or yellowish tint. Is it still usable? The older bottle I have has turned noticeably brown.
-
Answer: A slight off-white or pale-yellow color is often acceptable and within the typical appearance of this solid. However, a significant color change, particularly to brown or dark brown, is a strong indicator of oxidation and degradation.[1] Aromatic amines are known to be susceptible to air oxidation, which can form colored impurities.[1] For sensitive applications, it is highly recommended to assess the purity of any discolored material using an analytical technique like HPLC before use. For the most reliable results, always use a fresh batch that meets the specified appearance.
Issue 2: Inconsistent Experimental Results or Poor Yields
-
Question: I am experiencing variable results and lower than expected yields in my reactions involving this compound. Could the compound's stability be the cause?
-
Answer: Yes, inconsistent results are a common consequence of using a degraded starting material. Oxidation byproducts can interfere with your reaction in several ways, such as inhibiting catalysts, reacting with your reagents, or leading to the formation of unwanted side products.[1]
-
Troubleshooting Steps:
-
Purity Verification: Analyze the purity of your this compound batch using a stability-indicating HPLC method to quantify the level of impurities.
-
Handling Procedures: Review your handling techniques. Ensure the compound is handled swiftly and, for highly sensitive reactions, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Solvent Quality: Use high-purity, and if necessary, deoxygenated solvents for your reactions. Dissolved oxygen in solvents can contribute to the degradation of the compound in solution.[1]
-
-
Issue 3: Appearance of Unknown Peaks in Analytical Chromatograms
-
Question: I am analyzing my reaction mixture by HPLC and observe unexpected peaks that are not my starting material or expected product. Could these be degradants from the this compound?
-
Answer: It is highly probable that these unknown peaks are degradation products. The most likely degradant is 3,4-dihydroisoquinoline, formed via oxidation.[2][3][4] To confirm this, you can perform a forced degradation study on a pure sample of this compound and compare the retention times of the resulting degradant peaks with the unknown peaks in your experimental chromatogram. For definitive identification, LC-MS analysis is recommended to determine the mass of the unknown peaks.
III. Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[5] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration is recommended.
-
-
What is the expected shelf-life of this compound?
-
When stored unopened in its original packaging under the recommended conditions, the compound is expected to remain stable for several years. However, once opened, the shelf-life can be reduced due to exposure to air and moisture. It is good practice to re-evaluate the purity of the material if it has been opened for an extended period, especially if visual changes are observed.
-
-
How stable is this compound in solution?
-
The stability in solution is dependent on the solvent, pH, and presence of oxygen. Solutions should be prepared fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution at a low temperature, protected from light. Acidic conditions (due to the hydrochloride salt) generally provide more stability against oxidation than neutral or basic conditions.
-
-
What are the primary degradation pathways?
-
The primary degradation pathway is oxidation. This can lead to the formation of 3,4-dihydroisoquinoline and potentially further oxidation to isoquinoline or the formation of nitrones.[2][3][4][6] Hydrolysis is a less common degradation pathway for this molecule but can be induced under harsh acidic or basic conditions.
-
-
With which substances is this compound incompatible?
-
Avoid strong oxidizing agents, as they will accelerate degradation. It is also advisable to keep it separate from strong acids and bases, as they can react with the hydrochloride salt or the amine, respectively.
-
IV. Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC-UV method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Hydrogen Peroxide (3%)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 1N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 105°C for 48 hours.
-
Also, keep a solution of the compound (in 50:50 methanol:water) at 60°C for 48 hours.
-
Prepare/dilute the samples in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[7]
-
Prepare/dilute the samples in the mobile phase for analysis.
-
3. HPLC Analysis:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of a suitable buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL
4. Data Analysis:
-
Analyze all stressed samples along with an unstressed control sample.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation and ensure mass balance. A degradation of 5-20% is generally considered optimal for method validation.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
V. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential oxidative degradation pathways of 1,2,3,4-tetrahydroisoquinoline.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of 1,2,3,4-tetrahydroisoquinoline HCl.
VI. References
-
SOP for Forced Degradation Study. (2023, September 5). Pharmaceutical Information. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. Semantic Scholar. [Link]
-
OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE. Semantic Scholar. [Link]
-
Stability-Indicating HPLC Method Development. vscht.cz. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). The Human Metabolome Database. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
-
HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. Semantic Scholar. [Link]
-
Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. [Link]
-
Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions. SciELO. [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]
-
Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Semantic Scholar. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. sgs.com [sgs.com]
- 3. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Byproduct Formation in the Pictet-Spengler Reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to byproduct formation in this powerful cyclization reaction. By understanding the underlying mechanisms and having access to actionable solutions, you can significantly improve the yield and purity of your target tetrahydro-β-carbolines and related heterocyclic products.
The Pictet-Spengler reaction, a cornerstone in the synthesis of numerous alkaloids and pharmaceuticals, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] While elegant in its simplicity, the reaction is not without its complexities. A range of side reactions can occur, leading to undesired byproducts that complicate purification and reduce overall efficiency. This guide provides a structured approach to identifying and mitigating these issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Pictet-Spengler reaction?
The formation of byproducts is often dependent on the specific substrates and reaction conditions. However, some common undesired products include:
-
Over-alkylation or Dimerization Products: These can arise if the newly formed product is sufficiently nucleophilic to react with the starting aldehyde or iminium ion intermediate.
-
Regioisomers: In cases where the aromatic ring has multiple potential sites for electrophilic attack, regioisomeric products can be formed.[3]
-
Dehydrogenated/Oxidized Products: The tetrahydro-β-carboline product can sometimes undergo oxidation to the corresponding dihydro-β-carboline or fully aromatic β-carboline, especially during workup or if exposed to air for extended periods.
-
Epimers/Diastereomers: When a chiral center is formed at the C-1 position, both cis and trans diastereomers relative to a substituent at C-3 can be generated.[1][4] Controlling this stereoselectivity is a critical aspect of many syntheses.
-
Products from Aldehyde Side Reactions: Aldehydes can be prone to self-condensation (e.g., aldol condensation) or polymerization, especially under acidic conditions.[5]
Q2: How can I control the diastereoselectivity (cis vs. trans) of the reaction?
Controlling the stereochemistry at the newly formed chiral center is a frequent challenge. The cis or trans configuration of the product is often determined by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Typically achieved at lower temperatures, this often favors the formation of the cis product.[1][6]
-
Thermodynamic Control: Running the reaction at higher temperatures or for longer durations can allow for equilibration to the more stable trans isomer.[6][7] The use of strong acids like trifluoroacetic acid (TFA) at room temperature can also promote thermodynamic control.[7]
The choice of solvent and the nature of the substituents on the tryptamine nitrogen can also influence the diastereomeric ratio. For instance, N-benzylated tryptophans have been shown to favor the formation of the trans product.[8]
Q3: What is the N-acyliminium ion variant of the Pictet-Spengler reaction, and how does it help avoid byproducts?
The N-acyliminium Pictet-Spengler reaction is a powerful modification where the intermediate imine is acylated to form a highly reactive N-acyliminium ion.[1] This intermediate is a much stronger electrophile, allowing the cyclization to proceed under milder conditions and with a broader range of aromatic systems.[1][9]
Advantages:
-
Milder Conditions: Often proceeds at room temperature without the need for strong acids, which can prevent degradation of sensitive substrates.
-
Higher Yields: The increased electrophilicity of the N-acyliminium ion generally leads to higher reaction rates and yields.
-
Improved Scope: Enables the use of less nucleophilic aromatic rings that are unreactive under traditional Pictet-Spengler conditions.[1]
This variant is particularly useful for synthesizing complex molecules, as demonstrated in the synthesis of Tadalafil.[1][10]
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the Pictet-Spengler reaction.
Issue 1: Low Yield and a Complex Mixture of Unidentified Byproducts
A low yield of the desired product accompanied by a complex mixture on TLC or LC-MS analysis often points to issues with starting material purity or suboptimal reaction conditions.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low yields.
Detailed Steps & Explanations
-
Verify Starting Material Purity:
-
Tryptamine Derivative: Ensure the amine is free from contaminants. Impurities can interfere with the initial imine formation.
-
Aldehyde/Ketone: Aldehydes are susceptible to oxidation to carboxylic acids or polymerization.[5] Use a freshly opened bottle or purify the aldehyde by distillation or chromatography before use. If using an aqueous solution of the aldehyde (e.g., 2,2-dimethoxyacetaldehyde), be aware that the presence of water can influence the reaction equilibrium.[5]
-
-
Optimize Reactant Stoichiometry:
-
Re-evaluate Acid Catalyst and Loading:
-
The choice and amount of acid are crucial. Too little acid results in a slow or incomplete reaction, while too much can cause degradation of the starting materials or product.[5]
-
Common Catalysts: Protic acids (HCl, H₂SO₄, TFA) and Lewis acids (BF₃·OEt₂) are frequently used.[12]
-
Typical Loading: For catalytic amounts, 10-50 mol% is a good starting point, though stoichiometric amounts are also common.[5]
-
-
Adjust Temperature and Reaction Time:
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating may be required. However, be aware that higher temperatures can promote byproduct formation and epimerization.[8]
-
Issue 2: Formation of Dehydrogenated/Aromatic Byproducts
The presence of dihydro-β-carboline or fully aromatic β-carboline byproducts indicates that oxidation has occurred.
Mitigation Strategies
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Careful Work-up: Minimize the exposure of the product to air during the work-up and purification steps. If the product is sensitive to oxidation, consider using antioxidants or performing the purification quickly.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture or are introduced during the work-up.
Issue 3: Formation of Regioisomers
When using substituted β-arylethylamines, cyclization can sometimes occur at different positions on the aromatic ring, leading to a mixture of regioisomers.
Controlling Regioselectivity
-
Electronic Effects: The electronics of the aromatic ring play a significant role. Electron-donating groups direct the cyclization to the ortho and para positions. The inherent nucleophilicity of the indole ring system strongly favors cyclization at the C-2 position.[1] For other aromatic systems, the regioselectivity can be less predictable.
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder cyclization at adjacent positions, favoring reaction at less hindered sites.
-
Solvent and Catalyst Choice: The choice of solvent and acid catalyst can sometimes influence the regiochemical outcome. It is worth screening different conditions if regioisomers are a significant problem. For some substrates, phosphate buffers have been shown to influence reaction rates and may impact selectivity.[3]
Experimental Protocol: A General Procedure for a Kinetically Controlled Pictet-Spengler Reaction
This protocol aims to favor the formation of the cis diastereomer.
-
Preparation: To a solution of the tryptamine derivative (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂) under an inert atmosphere, add the aldehyde (1.1 equiv.).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).
-
Acid Addition: Slowly add the acid catalyst (e.g., TFA, 1.1 equiv.).
-
Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂, 3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: This is a general guideline, and the optimal conditions (solvent, temperature, acid) will vary depending on the specific substrates.
Data Summary: Influence of Reaction Conditions on Diastereoselectivity
| Tryptamine Derivative | Aldehyde | Acid | Solvent | Temperature | Major Product | Reference |
| Tryptophan methyl ester | Butyraldehyde | - | Benzene | Reflux | trans (77:23) | [7] |
| N-benzyl tryptophan methyl ester | Various | - | Benzene | Reflux | trans (up to 87:13) | [7] |
| Tryptophan methyl ester | Various | TFA | CH₂Cl₂ | 25 °C | trans (Thermodynamic) | [7] |
| Enantiopure Tryptophan | Various | - | - | Low Temp | cis (Kinetic) | [1] |
III. Mechanistic Insights
A clear understanding of the reaction mechanism is paramount for effective troubleshooting.
The Core Pictet-Spengler Mechanism
The reaction proceeds through two main stages:
-
Imine/Iminium Ion Formation: The β-arylethylamine and the aldehyde undergo condensation to form a Schiff base (imine). In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.[1][2]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular fashion, leading to the formation of a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the ring system to yield the final tetrahydro-β-carboline product.[1]
Caption: Simplified Pictet-Spengler reaction mechanism.
By understanding these fundamental steps, a researcher can more effectively diagnose which stage of the reaction is problematic and apply the appropriate corrective measures outlined in this guide.
References
- BenchChem Technical Support Team. (2025). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
- Ungemach, F., et al. (1980). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. Journal of the American Chemical Society.
- Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia.
- Bailey, P. D., et al. (1993). Diastereo- and enantio-selectivity in the Pictet-Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1.
- Zhang, Y. (2022). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv.
- Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
- D'Agostino, M., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
- Nielsen, T. E., et al. (2005). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry.
- Sarris, M. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- BenchChem. (2025). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic scaffold. By understanding the origin of these impurities, you can better control your reaction outcomes, streamline purification, and ensure the quality of your final product.
This guide is structured to provide in-depth answers to frequently asked questions (FAQs) related to the two primary synthetic routes to 1,2,3,4-tetrahydroisoquinoline: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction .
Section 1: Impurities in the Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[1][2] While efficient, several impurities can arise.
Frequently Asked Questions (FAQs) - Pictet-Spengler Reaction
Question 1: My Pictet-Spengler reaction is incomplete, leaving significant amounts of unreacted β-arylethylamine. What are the common causes and how can I improve conversion?
Answer:
Incomplete conversion is a frequent issue and typically points to suboptimal reaction conditions or reactant quality.
-
Causality: The reaction proceeds via the formation of an iminium ion, which then undergoes electrophilic aromatic substitution.[1][2] If the reaction stalls, it's often due to:
-
Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of your β-arylethylamine lacks electron-donating groups, it is less nucleophilic and may require harsher acidic conditions and higher temperatures to cyclize effectively.[1][3]
-
Inadequate Acidity: The acid catalyst is crucial for the formation of the reactive iminium ion from the intermediate Schiff base. Too little acid will result in a slow or stalled reaction.
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the aldehyde can sterically hinder the initial condensation or the subsequent cyclization.
-
-
Troubleshooting and Solutions:
-
Increase Acid Concentration/Strength: For less reactive substrates, consider using stronger acids like trifluoroacetic acid (TFA) or even superacids.[3]
-
Optimize Temperature: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Experiment with a gradual increase in temperature, monitoring by TLC or LC-MS to avoid degradation.
-
Use an Excess of the Carbonyl Compound: A slight excess (1.1-1.2 equivalents) of the aldehyde or ketone can help drive the initial imine formation to completion.[4]
-
Choice of Solvent: While protic solvents are common, aprotic solvents have been shown to sometimes provide superior yields.[1]
-
Question 2: I've isolated my product, but NMR analysis shows a mixture of diastereomers. Why does this happen and how can I control the stereochemistry?
Answer:
When an aldehyde other than formaldehyde is used in the Pictet-Spengler reaction, a new chiral center is created at the C-1 position. This can lead to the formation of cis and trans diastereomers relative to other substituents on the ring.
-
Causality: The formation of these isomers is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: Running the reaction at lower temperatures often favors the formation of the cis isomer.[1]
-
Thermodynamic Control: At higher temperatures or with prolonged reaction times in an acidic medium, the initially formed cis product can epimerize to the more thermodynamically stable trans isomer.[5]
-
-
Troubleshooting and Solutions:
-
Temperature Control: To favor the kinetically controlled cis product, conduct the reaction at lower temperatures (e.g., 0 °C to room temperature).[1][5] For the thermodynamically favored trans product, higher temperatures and longer reaction times are generally required.
-
Acid Catalyst: The choice of acid can also influence the diastereoselectivity. For example, using BF₃·Et₂O has been shown in some cases to alter the stereochemical outcome compared to protic acids like HCl.[5]
-
Purification: If a mixture is unavoidable, the diastereomers can often be separated by column chromatography. Their distinct stereochemistry leads to different physical properties, which can be exploited for separation.
-
Question 3: My final product appears to contain over-oxidized impurities, such as the corresponding 3,4-dihydroisoquinoline or even the fully aromatic isoquinoline. How can I prevent this?
Answer:
The 1,2,3,4-tetrahydroisoquinoline ring system is susceptible to oxidation, which can occur during the reaction or workup.
-
Causality:
-
Aerobic Oxidation: Exposure of the reaction mixture or the isolated product to air, especially at elevated temperatures or in the presence of trace metals, can lead to dehydrogenation.
-
Harsh Reaction Conditions: Excessively strong acids or high temperatures can promote the elimination of hydrogen to form the more stable aromatic system.
-
-
Troubleshooting and Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, particularly if heating is required for an extended period.
-
Moderate Reaction Conditions: Use the mildest possible conditions (temperature and acid strength) that still afford a good conversion rate.
-
Careful Workup: Minimize the exposure of the product to air and heat during workup and purification.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant during workup or storage may be beneficial, although this should be evaluated on a case-by-case basis.
-
Section 2: Impurities in the Bischler-Napieralski/Reduction Synthesis
This two-step route involves the cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs) - Bischler-Napieralski Reaction
Question 4: The yield of my Bischler-Napieralski cyclization is low, and I've identified a styrene-type impurity. What is this impurity and how can I suppress its formation?
Answer:
The formation of a styrene derivative is a well-known side reaction in the Bischler-Napieralski synthesis and is often a major cause of low yields.
-
Causality: This side product arises from a competing retro-Ritter reaction .[6] The reaction proceeds through a nitrilium ion intermediate. This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or fragment to eliminate a nitrile and form a stable carbocation, which then loses a proton to give the styrene byproduct. This side reaction is particularly favored when the resulting styrene is highly conjugated.[6]
-
Troubleshooting and Solutions:
-
Choice of Solvent: Using the corresponding nitrile as the solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, thus favoring the desired cyclization.[6]
-
Milder Reagents: Instead of strong dehydrating agents like POCl₃/P₂O₅, consider using milder conditions. For example, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can effect the cyclization at lower temperatures, minimizing the retro-Ritter pathway.[7]
-
Alternative Procedures: A modified procedure using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium species prone to fragmentation.[6]
-
Question 5: My final product after the reduction step is contaminated with the fully aromatic isoquinoline. Why is this happening?
Answer:
This impurity arises from the starting material for the reduction step, the 3,4-dihydroisoquinoline, which can be unstable.
-
Causality: The 3,4-dihydroisoquinoline intermediate formed in the Bischler-Napieralski reaction can be readily oxidized to the corresponding aromatic isoquinoline, especially if not handled carefully.[8] This oxidation can occur during the workup of the cyclization reaction or during storage of the intermediate before reduction. The subsequent reduction step (e.g., with NaBH₄) will typically not reduce the highly stable aromatic isoquinoline ring.
-
Troubleshooting and Solutions:
-
Telescoping the Reaction: Whenever possible, proceed directly from the Bischler-Napieralski workup to the reduction step without isolating and storing the dihydroisoquinoline intermediate. This minimizes its exposure to air.
-
Inert Atmosphere: Handle the dihydroisoquinoline intermediate under an inert atmosphere.
-
Purification Before Reduction: If isolation is necessary, purify the dihydroisoquinoline quickly and store it under an inert atmosphere at low temperature.
-
Choice of Dehydrogenation Conditions (if desired): Conversely, if the aromatic isoquinoline is the desired product, the dihydroisoquinoline intermediate can be intentionally dehydrogenated using a catalyst like palladium on carbon (Pd/C).[8]
-
Question 6: After the workup of my Bischler-Napieralski reaction using phosphorus oxychloride (POCl₃), I have a difficult-to-purify oil. What could be the cause?
Answer:
The use of phosphorus oxychloride can lead to the formation of phosphorus-containing byproducts that can complicate purification.
-
Causality: POCl₃ is a strong dehydrating and chlorinating agent. During the reaction and subsequent aqueous workup, it is hydrolyzed to phosphoric acid. However, incomplete quenching or side reactions can lead to the formation of various phosphate esters or pyrophosphates.[6] These highly polar, often gummy or oily substances can make extraction and purification of the desired basic product challenging.
-
Troubleshooting and Solutions:
-
Careful Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a large excess of ice-water or a cold, stirred basic solution (e.g., NaHCO₃ or NaOH solution). This ensures complete hydrolysis and neutralization of the acidic phosphorus byproducts.
-
Vigorous Extraction: After quenching, perform a thorough extraction with an appropriate organic solvent. The basic dihydroisoquinoline product will be in the organic layer, while the phosphate salts will remain in the aqueous layer.
-
Acid-Base Extraction: A useful purification technique is to extract the organic layer with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified free base.
-
Section 3: General Impurities, Analysis, and Purification
This section covers impurities and issues common to both synthetic routes.
Frequently Asked Questions (FAQs) - General Topics
Question 7: What are the best analytical methods for assessing the purity of my 1,2,3,4-tetrahydroisoquinoline hydrochloride?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis.
-
Reversed-Phase HPLC: A C18 or C8 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is a good starting point.[9][10] UV detection is typically used. This method can separate the main product from unreacted starting materials and many byproducts.
-
Chiral HPLC: If you suspect the presence of enantiomers or need to separate diastereomers, a chiral stationary phase is necessary. Polysaccharide-based columns are often effective.[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The free base of tetrahydroisoquinoline is amenable to GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurity peaks from LC-MS or GC-MS analysis.
| Technique | Primary Use | Common Conditions |
| Reversed-Phase HPLC | Quantifying purity, detecting non-chiral impurities | Column: C18 or C8 (e.g., 4.6 mm x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic or Phosphoric Acid[9][10] Detection: UV (e.g., 220-254 nm) |
| Chiral HPLC | Separating enantiomers and diastereomers | Column: Polysaccharide-based (e.g., Chiralpak series)[11] Mobile Phase: Typically polar organic mode (e.g., Methanol with a basic additive like diethylamine) |
| GC-MS | Identifying volatile impurities and starting materials | Column: Standard non-polar capillary column (e.g., DB-5ms) Ionization: Electron Impact (EI) |
| ¹H NMR | Structural confirmation and impurity identification | Solvent: DMSO-d₆, D₂O, or CD₃OD |
Question 8: What is a reliable method for purifying my crude this compound?
Answer:
Recrystallization is the most common and effective method for purifying the final hydrochloride salt.
-
Causality: Recrystallization works by exploiting the differences in solubility between the desired product and impurities in a given solvent system. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain in solution upon cooling.[12][13]
-
Detailed Protocol for Recrystallization:
-
Solvent Selection: Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these with ethers (e.g., ethanol/diethyl ether) or esters (e.g., ethanol/ethyl acetate). Perform small-scale solubility tests to find an appropriate solvent or solvent system.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12][14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Section 4: Visual Workflow and Pathway Diagrams
Diagram 1: Pictet-Spengler Reaction and Key Impurity Formation
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. ijrpc.com [ijrpc.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. mt.com [mt.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: 1,2,3,4-Tetrahydroisoquinoline Hydrochloride (THIQ-HCl)
Welcome to the technical support center for 1,2,3,4-Tetrahydroisoquinoline Hydrochloride (THIQ-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of THIQ-HCl in solution. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and resolve challenges in your research.
Introduction: The Chemical Nature of THIQ-HCl
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a robust heterocyclic scaffold prevalent in numerous natural products and pharmacologically active compounds.[1] Its hydrochloride salt (THIQ-HCl) is often used to improve solubility and stability. However, like many secondary amines, the THIQ moiety is susceptible to chemical degradation, primarily through oxidation. Understanding these degradation pathways is critical for developing stable formulations, establishing accurate analytical methods, and ensuring the safety and efficacy of therapeutic candidates.[2] This guide will delve into the primary degradation mechanisms, provide protocols for their investigation, and offer solutions to common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of THIQ-HCl solutions.
Q1: My THIQ-HCl solution is turning yellow/brown upon storage. What is causing this discoloration?
A1: The development of a yellow or brown tint is a classic indicator of oxidative degradation. THIQ is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and the presence of trace metal ions.[3] The initial and principal degradation product is 3,4-dihydroisoquinoline (DHIQ), formed by dehydrogenation. This imine and its subsequent oxidation or polymerization products are often colored, leading to the observed discoloration.
Q2: What are the primary degradation pathways for THIQ-HCl in solution?
A2: The main degradation pathways for THIQ-HCl are:
-
Oxidation: This is the most significant pathway. It involves the loss of hydrogen to form 3,4-dihydroisoquinoline (DHIQ). DHIQ can be further oxidized to form isoquinoline or undergo other reactions. Over-oxidation can also lead to the formation of imine N-oxides.[4]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to drive the oxidative dehydrogenation to DHIQ. Therefore, photodegradation in the presence of air largely follows the oxidative pathway.[3]
-
Hydrolysis: The 1,2,3,4-tetrahydroisoquinoline core is generally stable against hydrolysis. Under typical acidic and basic conditions used in forced degradation studies (e.g., 0.1 N HCl, 0.1 N NaOH), the ring structure itself does not readily open. Significant degradation is not expected via this pathway.[5]
Q3: How should I properly store THIQ-HCl solutions to minimize degradation?
A3: To ensure the stability of THIQ-HCl solutions, follow these storage guidelines:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-initiated oxidation.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, purging the solution and the vial headspace with an inert gas like nitrogen or argon can significantly slow oxidative degradation by displacing oxygen.
-
Control Temperature: Store solutions at recommended temperatures (typically 2-8°C) to reduce the rate of any potential degradation reactions.
-
Control pH: While generally stable to hydrolysis, maintaining a slightly acidic pH can enhance the stability of the amine salt. Buffering the solution may be beneficial for formulation development.
Q4: What analytical technique is best for monitoring the stability of THIQ-HCl?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[2] This technique can separate THIQ-HCl from its potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities. Coupling HPLC with a UV detector (Photodiode Array, PDA) is common for quantification, while coupling with a Mass Spectrometer (LC-MS) is essential for the identification and structural elucidation of unknown degradation products.[6]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments with THIQ-HCl.
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram
Scenario: During a stability study, you observe new, unexpected peaks in the chromatogram of your THIQ-HCl sample, often accompanied by a decrease in the main THIQ peak area.
Causality Analysis: The appearance of new peaks is the primary evidence of degradation. The retention time of these peaks provides clues to their identity. Early eluting peaks are typically more polar, while later eluting peaks are less polar than the parent compound. The most likely degradant is the less polar dehydrogenation product, 3,4-dihydroisoquinoline (DHIQ).
Troubleshooting Protocol:
-
Characterize the Unknown Peaks:
-
UV-Vis Spectra: If using a PDA detector, compare the UV spectrum of the unknown peak to that of THIQ. Structural changes, such as the formation of the imine in DHIQ, will alter the chromophore and thus the UV spectrum.
-
LC-MS Analysis: The most definitive step is to analyze the sample by LC-MS. Determine the mass-to-charge ratio (m/z) of the unknown peaks.
-
THIQ (Parent): C₉H₁₁N, Molecular Weight = 133.19 g/mol . Expected [M+H]⁺ = 134.1.
-
3,4-Dihydroisoquinoline (DHIQ): C₉H₉N, Molecular Weight = 131.17 g/mol . Expected [M+H]⁺ = 132.1.
-
Isoquinoline: C₉H₇N, Molecular Weight = 129.16 g/mol . Expected [M+H]⁺ = 130.1.
-
-
-
Perform a Confirmatory Forced Degradation Study:
-
Induce degradation under controlled oxidative conditions (see Protocol 1 below).
-
Analyze the stressed sample using the same HPLC method.
-
Compare the retention times and mass spectra of the peaks generated in the forced degradation study to the unexpected peaks in your sample. A match confirms the identity of the degradant.
-
-
Prevent Further Degradation:
-
Review your sample preparation and storage procedures. Ensure solutions are protected from light and consider purging with an inert gas before sealing vials, as detailed in the FAQ section.
-
Issue 2: Poor Reproducibility of Retention Times
Scenario: The retention time for the main THIQ-HCl peak shifts between injections or between analytical runs.
Causality Analysis: Shifting retention times are typically caused by issues with the HPLC system or method parameters, rather than the compound itself. Common causes include inadequate column equilibration, mobile phase composition changes, temperature fluctuations, or a degrading column.
Troubleshooting Protocol:
-
Verify System Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (typically 10-15 column volumes) before the first injection and between gradient runs. A drifting baseline is a sign of an unequilibrated system.
-
Check Mobile Phase:
-
Prepare fresh mobile phase. Buffers can support microbial growth, and volatile organic components can evaporate over time, changing the composition.
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.
-
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time shifts.
-
Assess Column Health:
-
High backpressure or split peaks may indicate a clogged or failing column.
-
Perform a column wash procedure as recommended by the manufacturer. If performance does not improve, replace the column.
-
Issue 3: Peak Tailing of the THIQ-HCl Peak
Scenario: The THIQ-HCl peak in your chromatogram is asymmetrical, with a pronounced "tail."
Causality Analysis: Peak tailing for basic compounds like THIQ is often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns. It can also be caused by column overload.
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5). At this pH, THIQ (a secondary amine) will be fully protonated, and the residual silanol groups on the column packing will be non-ionized, minimizing unwanted secondary interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Reduce Sample Load: Dilute your sample and inject a smaller amount. Overloading the column can saturate the stationary phase and lead to poor peak shape.
-
Use a Different Column: Consider using a column specifically designed for basic compounds, which may have end-capping technology to shield silanol groups, or a different stationary phase altogether.[7]
Part 3: Key Methodologies and Data
This section provides detailed protocols for conducting forced degradation studies and presents illustrative data.
Protocol 1: Forced Degradation (Stress Testing) of THIQ-HCl
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Stock Solution Preparation: Prepare a 1 mg/mL solution of THIQ-HCl in a suitable solvent (e.g., water or 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 N HCl.
-
Heat at 80°C for 4 hours.
-
Cool to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 N NaOH.
-
Heat at 80°C for 4 hours.
-
Cool to room temperature and neutralize with 1 N HCl.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid THIQ-HCl powder in an oven at 105°C for 48 hours.
-
Dissolve the stressed powder and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the THIQ-HCl solution (~100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample alongside a control sample stored in the dark.
-
Data Presentation: Illustrative Forced Degradation Results
The following table summarizes the expected outcome of a forced degradation study on THIQ-HCl, analyzed by a stability-indicating HPLC method. Note: This is representative data; actual results will vary based on experimental conditions.
| Stress Condition | % Degradation of THIQ-HCl | Major Degradation Product(s) Identified |
| 1 N HCl, 80°C, 4h | < 5% | None significant |
| 1 N NaOH, 80°C, 4h | < 5% | None significant |
| 30% H₂O₂, RT, 24h | ~18% | 3,4-Dihydroisoquinoline (DHIQ) |
| Dry Heat, 105°C, 48h | < 2% | None significant |
| Photolytic (ICH Q1B) | ~15% | 3,4-Dihydroisoquinoline (DHIQ) |
Protocol 2: Example Stability-Indicating RP-HPLC Method
This method is designed to separate THIQ-HCl from its primary oxidative degradant, DHIQ.
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Expected Retention Times (Approximate):
-
THIQ-HCl: ~3.5 min
-
3,4-Dihydroisoquinoline (DHIQ): ~4.8 min
-
Part 4: Visualizing Degradation Pathways and Workflows
Visual diagrams help to clarify complex chemical transformations and experimental procedures.
Primary Degradation Pathways of THIQ
The following diagram illustrates the key oxidative and photo-oxidative degradation pathways.
Caption: Oxidative and Photolytic Degradation Pathways of THIQ.
Workflow for Investigating an Unknown HPLC Peak
This workflow provides a logical sequence of steps to identify a degradation product.
Caption: Troubleshooting Workflow for Unknown Peak Identification.
References
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Alchemist-chem. (n.d.). Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data.
- Wang, L., et al. (2021). Solvent-Induced ZnIn2S4 Nanosheets Self-assembled Micro-Flowers to Boosting the Photocatalytic Semi-dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline. ResearchGate.
- Maruyama, T., et al. (2001). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Health Science.
- Kavitha, K., & Sridevi, A. (2022). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.
- Liu, Y., et al. (2014). New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. PubMed.
- Rapelly, G., et al. (2022). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
- MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Kulkarni, S. J., et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.
- Al-Rimawi, F. (2011). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate.
- Al-Rimawi, F. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of the Association of Arab Universities for Basic and Applied Sciences.
- Kancherla, P., et al. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate.
- Semeraro, A., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate.
- Wang, F., et al. (2021). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI.
- Chen, Y., et al. (2023). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. PubMed.
- Chiba, T., & Okimoto, M. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE. Semantic Scholar.
- Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath Research Portal.
- Mohamed, G. G., et al. (2011). Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions. SciELO.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the asymmetric synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to optimize your catalytic reactions. Chiral THIQs are crucial scaffolds in numerous natural products and pharmaceuticals, making their efficient and stereoselective synthesis a significant objective.[1][2] This resource focuses on one of the most critical parameters: catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for asymmetric THIQ synthesis?
A1: There is no single "one-size-fits-all" answer, as the optimal catalyst loading is highly dependent on the specific catalytic system (e.g., Iridium, Ruthenium, organocatalyst), the substrate, and the reaction conditions. However, a general starting point for screening is typically in the range of 0.5 to 5 mol%. For highly efficient catalysts and simple substrates, loadings as low as 0.1 mol% or even lower can be achieved. Conversely, for challenging substrates or less active catalysts, loadings up to 10 mol% may be necessary. It is always recommended to perform a catalyst loading screen to determine the optimal level for your specific transformation.
Q2: How does catalyst loading affect the yield and enantioselectivity of the reaction?
A2: Generally, increasing catalyst loading can lead to higher reaction rates and, consequently, higher yields within a given timeframe. However, the effect on enantioselectivity can be more complex. In many cases, enantioselectivity is independent of catalyst loading within a certain range. However, at very low loadings, catalyst deactivation or the presence of trace impurities can sometimes lead to a decrease in enantioselectivity. Conversely, excessively high catalyst loadings can sometimes lead to the formation of undesired byproducts or catalyst aggregation, which might negatively impact both yield and enantioselectivity.
Q3: What are the most common methods for asymmetric THIQ synthesis where catalyst loading is a critical parameter?
A3: The two most prominent methods are the catalytic asymmetric hydrogenation of dihydroisoquinolines (DHIQs) or enamines, and the asymmetric Pictet-Spengler reaction.[1][3][4] In both approaches, the chiral catalyst is the key to inducing stereoselectivity, and its loading directly impacts the efficiency and cost-effectiveness of the synthesis.
Q4: Can I reuse my catalyst? If so, how does this affect the required loading?
A4: The ability to reuse a catalyst depends on its stability under the reaction and workup conditions. Heterogeneous catalysts are generally designed for easy recovery and reuse.[1] Some homogeneous catalysts can also be recycled, though this may require more complex separation techniques. If you plan to reuse your catalyst, you may need to start with a slightly higher initial loading to compensate for any activity loss during recovery and subsequent cycles. It is crucial to test the catalyst's performance over several cycles to determine its stability and the impact on yield and enantioselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on how catalyst loading and related parameters can be adjusted to resolve them.
Issue 1: Low or No Conversion
Low or no conversion is a common problem that can often be traced back to the catalyst's activity.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Catalyst Loading | The most straightforward reason for low conversion is that there simply isn't enough active catalyst to turn over the substrate efficiently within the reaction time. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). Monitor the reaction progress at each loading to find the point of diminishing returns. |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, high temperatures, or inherent instability of the catalyst.[1][5] | - Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. - Consider lowering the reaction temperature, even if it requires a longer reaction time. - If deactivation is suspected, a higher initial catalyst loading might be necessary to drive the reaction to completion. |
| Poor Catalyst Activation | Some pre-catalysts require an activation step to form the active catalytic species. Incomplete activation will result in a lower concentration of the active catalyst. | Review the catalyst activation procedure. For instance, some iridium catalysts for hydrogenation require activation with hydrogen gas.[1] Ensure the activation conditions (temperature, pressure, time) are strictly followed. |
| Substrate Inhibition | At high concentrations, the substrate or product can sometimes coordinate to the catalyst's active site and inhibit its activity. | Try running the reaction at a lower substrate concentration. This may require a longer reaction time but can sometimes overcome substrate inhibition. |
Issue 2: Poor Enantioselectivity (Low ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee values can be frustrating, but are often rectifiable.
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Catalyst Loading | While often independent, enantioselectivity can sometimes be affected by catalyst loading. At very low loadings, a background, non-catalyzed racemic reaction might become more significant. | Perform a catalyst loading screen, carefully analyzing the ee at each loading. It's possible that a slightly higher loading (e.g., 1-2 mol%) provides the optimal balance of activity and selectivity. |
| Incorrect Solvent Choice | The solvent can play a crucial role in the organization of the transition state, which dictates enantioselectivity.[6][7][8] | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, ethanol, dichloromethane). A solvent switch can sometimes lead to a dramatic improvement in ee.[6][7] |
| Temperature Effects | Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through less-ordered transition states. | Run the reaction at a lower temperature. While this will likely slow down the reaction rate, the improvement in ee can be significant. It's a classic trade-off between reaction speed and selectivity. |
| Presence of Additives (or Lack Thereof) | Some catalytic systems require additives, such as Brønsted or Lewis acids, to achieve high enantioselectivity.[1][6] These additives can activate the substrate or the catalyst, leading to a more ordered transition state. | If your protocol calls for an additive, ensure it is present in the correct stoichiometry. If not, consider screening a small panel of additives. For example, the addition of phosphoric acid has been shown to improve both activity and enantioselectivity in some iridium-catalyzed hydrogenations.[1] |
Issue 3: Inconsistent Results
Lack of reproducibility can be a major roadblock in research and development.
| Potential Cause | Explanation | Suggested Solution |
| Atmospheric Contamination | Many asymmetric catalysts, particularly transition-metal complexes, are sensitive to oxygen and moisture. Exposure to air can lead to catalyst deactivation and inconsistent results. | Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for setting up the reactions. Ensure solvents are properly dried and degassed. |
| Variable Reagent Purity | Impurities in the substrate, solvent, or other reagents can interfere with the catalyst, leading to variable performance. | Use reagents of the highest possible purity. If impurities are suspected in the substrate, consider re-purification (e.g., recrystallization or chromatography). |
| Inaccurate Catalyst Loading | Small errors in weighing a small amount of catalyst can lead to significant variations in the actual catalyst loading, especially for low-loading reactions. | Prepare a stock solution of the catalyst in a suitable, dry, and degassed solvent. This allows for more accurate and reproducible dispensing of the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in Asymmetric Hydrogenation
This protocol provides a step-by-step guide for determining the optimal catalyst loading for the asymmetric hydrogenation of a dihydroisoquinoline (DHIQ).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DHIQ substrate in your chosen solvent (e.g., 0.1 M in degassed methanol).
-
Prepare a stock solution of your chiral catalyst (e.g., an Iridium or Ruthenium complex) in the same solvent (e.g., 0.005 M). This allows for accurate dispensing of small amounts of the catalyst.
-
-
Reaction Setup:
-
To a series of oven-dried reaction vials equipped with stir bars, add the desired amount of the DHIQ stock solution (e.g., 1 mL, 0.1 mmol).
-
Using a microsyringe, add varying amounts of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., for 0.5 mol%, add 100 µL of a 0.005 M solution).
-
Seal the vials with septa.
-
-
Hydrogenation:
-
Purge the vials with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas (the pressure will depend on the specific catalytic system, typically ranging from atmospheric pressure to 50 bar).
-
Stir the reactions at the desired temperature for a set amount of time (e.g., 24 hours).
-
-
Analysis:
-
After the reaction time, carefully vent the hydrogen pressure.
-
Take an aliquot from each reaction mixture for analysis.
-
Determine the conversion by ¹H NMR or GC-MS.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC.
-
-
Data Interpretation:
-
Plot the conversion and ee as a function of catalyst loading to identify the optimal loading that provides high conversion and high enantioselectivity.
-
Protocol 2: Troubleshooting Low Enantioselectivity in a Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the THIQ core.[3][4][9] Here's a workflow for troubleshooting low ee in this reaction.
-
Verify Baseline:
-
Confirm your analytical method for determining ee is accurate and reproducible.
-
Run the reaction under the originally reported "optimal" conditions to ensure you can reproduce the baseline result.
-
-
Temperature Screen:
-
Set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -40 °C), keeping all other parameters constant.
-
Analyze the conversion and ee for each reaction. Lower temperatures often lead to higher enantioselectivity.
-
-
Solvent Screen:
-
Set up a series of reactions in different solvents (e.g., toluene, CH₂Cl₂, THF, 1,4-dioxane).
-
Analyze the conversion and ee. The choice of solvent can have a profound impact on the stereochemical outcome.
-
-
Catalyst Loading Refinement:
-
Based on the best conditions from the temperature and solvent screens, perform a catalyst loading screen (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
While higher loadings may not always improve ee, they can help to outcompete any background racemic reaction.
-
-
Additive Screen (if applicable):
-
If your catalytic system is known to be influenced by additives (e.g., Brønsted or Lewis acids), screen a small panel of these at various stoichiometries.
-
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for the asymmetric hydrogenation of a DHIQ.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
References
- Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen.
- (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
- (n.d.). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Royal Society of Chemistry.
- (n.d.). The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information.
- (n.d.). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. National Center for Biotechnology Information.
- (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. National Center for Biotechnology Information.
- Liu, R., et al. (2021). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers.
- (n.d.). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
- (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
- (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. National Center for Biotechnology Information.
- (n.d.). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Royal Society of Chemistry.
- (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Semantic Scholar.
- (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
- Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for the purification of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its hydrochloride salt. This guide is structured to address the common and complex challenges encountered during the column chromatography of this important synthetic intermediate. As a polar, basic compound, THIQ hydrochloride presents unique purification hurdles that standard protocols often fail to overcome. This document synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to achieve optimal separation, purity, and yield.
Section 1: Frequently Asked Questions & Core Concepts
This section addresses foundational questions that are critical to consider before beginning your purification workflow. Understanding these principles is key to developing a successful and robust separation method.
Q1: Why is purifying 1,2,3,4-tetrahydroisoquinoline hydrochloride so challenging on a standard silica gel column?
A1: The difficulty arises from a fundamental mismatch in chemical properties. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface[1][2]. 1,2,3,4-Tetrahydroisoquinoline is a basic secondary amine[3]. When the basic amine interacts with the acidic stationary phase, a strong acid-base interaction occurs. This leads to several common problems:
-
Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute, resulting in significant yield loss[2].
-
Severe Tailing (Streaking): The compound elutes slowly and unevenly, smearing across many fractions instead of forming a tight band. This makes separation from impurities nearly impossible[1][4].
-
Compound Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive molecules[4].
The hydrochloride salt form is highly polar, which further complicates elution with common non-polar to moderately polar solvent systems, often causing it to remain at the origin (Rf = 0).
Q2: Should I attempt to purify the hydrochloride salt directly, or should I convert it to the free base first?
A2: For preparative column chromatography, it is almost always advantageous to purify the free base . The hydrochloride salt is highly polar and ionic, making it poorly suited for adsorption chromatography on silica. The recommended workflow is:
-
Neutralize: Dissolve the crude hydrochloride salt in water or a suitable solvent and neutralize it with a mild base (e.g., saturated sodium bicarbonate solution, NaHCO₃) until the aqueous layer is basic (pH > 8).
-
Extract: Extract the liberated free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Dry and Concentrate: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify: Perform column chromatography on the resulting crude free base.
-
Re-form the Salt: After identifying and combining the pure fractions of the free base, the hydrochloride salt can be cleanly re-formed by dissolving the purified amine in a minimal amount of a solvent like ether or isopropanol and adding a solution of HCl in the same solvent[5]. The pure salt will typically precipitate and can be collected by filtration.
This approach circumvents the polarity and reactivity issues of running the salt directly on the column.
Q3: What are the best stationary and mobile phase choices for purifying the THIQ free base?
A3: The selection of the stationary and mobile phases is the most critical parameter for a successful separation[6][7]. Method development should always begin with Thin Layer Chromatography (TLC) to find a system that gives the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities[8].
-
Stationary Phase:
-
Standard Silica Gel (with modifier): This is the most common and cost-effective choice. However, due to the issues described in Q1, it must be used with a basic modifier in the mobile phase[2].
-
Neutral or Basic Alumina: Alumina is a good alternative to silica. For basic compounds like THIQ, neutral or basic alumina is recommended to avoid the strong acid-base interactions[9][10].
-
Amine-Functionalized Silica: This is an excellent, though more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels the basic analyte, leading to excellent peak shapes without the need for mobile phase modifiers[2][11].
-
-
Mobile Phase (Eluent):
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common starting point. Given the polarity of THIQ, you will likely need a more polar system, such as dichloromethane/methanol [12].
-
Basic Modifier: When using standard silica gel, the addition of a small amount of a volatile base to the eluent is essential. This base competes with your compound for the acidic silanol sites, allowing your compound to travel through the column without streaking[1]. Common choices include:
-
Triethylamine (TEA): Typically added at 0.5-2% (v/v).
-
Ammonia Solution: A solution of 7N ammonia in methanol can be added as 0.5-2% of the mobile phase[12].
-
-
Section 2: Experimental Protocol & Workflow
This section provides a generalized, step-by-step protocol for the purification of 1,2,3,4-tetrahydroisoquinoline free base using standard silica gel.
Workflow Diagram: Purification of THIQ
Caption: General workflow for THIQ purification.
Step-by-Step Methodology
-
Preparation of Crude Free Base: As described in Q2, convert the crude THIQ·HCl to the free base.
-
TLC Analysis: On a silica gel TLC plate, test various solvent systems. A good starting point is 5% Methanol in Dichloromethane. Spot your crude material and run the plate. If the compound streaks, prepare a new eluent with 1% TEA added and re-run. Adjust the methanol percentage until the desired Rf of ~0.3 is achieved.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically 50-100 g of silica per 1 g of crude material).
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude free base in the minimum amount of your mobile phase (or just DCM). Carefully pipette this solution onto the top of the silica bed[13].
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a different solvent (like DCM), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column[13].
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
Collect fractions of a consistent volume.
-
If a gradient elution is needed, gradually increase the percentage of the more polar solvent (e.g., methanol) over the course of the run[4].
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product[10].
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 1,2,3,4-tetrahydroisoquinoline free base.
-
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Q: My compound is stuck at the origin on the TLC plate (Rf = 0), even with 20% methanol in DCM. What should I do? A: This indicates your mobile phase is not polar enough to move the highly polar compound, or you are running the hydrochloride salt.
-
Solution 1: Confirm Free Base: First, ensure you have successfully converted the salt to the free base. An incomplete neutralization will leave highly polar salt in your crude material.
-
Solution 2: Add a Basic Modifier: If you haven't already, add 1-2% triethylamine (TEA) or ammonia in methanol to your eluent. The basic amine may be interacting too strongly with the acidic silica[1][2].
-
Solution 3: Switch Stationary Phase: Your compound may be too polar for standard silica. Consider trying a TLC plate for a different stationary phase, such as alumina or a reverse-phase C18 plate, to see if you can achieve mobility.
Q: My compound shows severe streaking/tailing on the TLC plate and the column fractions are all mixed. Why is this happening? A: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel[1].
-
Solution 1: Add/Increase Basic Modifier: The most common fix is to add a competing base like TEA (1-2%) to your mobile phase. This neutralizes the active sites on the silica, allowing your compound to elute symmetrically[2].
-
Solution 2: Change to a Basic/Neutral Stationary Phase: If modifiers are not effective or are undesirable for downstream applications, switch to a more inert stationary phase like basic alumina or amine-functionalized silica[10][11].
Q: My final yield is extremely low, even though the reaction worked well. Where did my compound go? A: Low yield after chromatography is typically due to irreversible adsorption on the column.
-
Solution 1: Check for Baseline Material: Test your silica for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If the spot disappears or degrades, the silica is too acidic[4].
-
Solution 2: Deactivate the Silica: Before packing, you can try deactivating the silica by washing it with your eluent containing a high concentration of the basic modifier.
-
Solution 3: Use a Different Stationary Phase: As mentioned previously, switching to alumina or a functionalized silica is the most reliable way to prevent irreversible binding of basic compounds[4].
Q: I can't separate my desired product from a key impurity. They have very similar Rf values. A: This means you have low selectivity for this pair of compounds in your current system.
-
Solution 1: Optimize the Mobile Phase: Try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system. Different solvents interact with your compounds in unique ways and can dramatically alter the separation[8].
-
Solution 2: Change the Stationary Phase: The interaction with the stationary phase is half of the separation equation[14]. Switching from silica to alumina, or from normal phase to reverse phase, can reverse the elution order or significantly improve the resolution between two closely eluting spots.
Section 4: Data & Reference Tables
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Advantages | Disadvantages | Best For... |
| Silica Gel | Inexpensive, widely available, versatile[8]. | Acidic; causes tailing/loss of basic compounds without modifiers[2]. | General purpose purification, but requires a basic mobile phase modifier for amines. |
| Alumina (Neutral/Basic) | Available in different pH ranges; basic alumina is excellent for basic compounds[9][10]. | Can be more reactive than silica; activity can vary with water content. | Purifying basic amines when silica gel with modifiers fails. |
| Amine-Functionalized Silica | Provides a basic surface; excellent peak shape for amines without modifiers; simplifies solvent system[11]. | More expensive than standard silica or alumina. | High-purity separation of valuable basic compounds; simplifies workup (no need to remove TEA). |
| Reversed-Phase (C18) | Separates based on hydrophobicity; good for highly polar compounds that don't retain on normal phase[15]. | Requires aqueous mobile phases; fractions can be difficult to concentrate. | Analytical HPLC or when normal phase methods are completely ineffective. |
Table 2: Common Mobile Phase Systems & Modifiers for THIQ
| Solvent System (A/B) | Polarity | Modifier | Typical Starting Concentration | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Triethylamine (TEA) | 10% B + 1% TEA | Good starting point for less polar analogs of THIQ. |
| Dichloromethane / Methanol | Medium to High | Triethylamine (TEA) | 2-5% B + 1% TEA | A very common and effective system for THIQ free base[12]. |
| Dichloromethane / Methanol | Medium to High | 7N NH₃ in MeOH | 2-5% B + 1% Modifier | An alternative to TEA; ammonia is highly volatile and easy to remove. |
| Acetonitrile / Water | High (Reversed-Phase) | Formic Acid or TFA | 95% B / 5% A + 0.1% Acid | Used for reversed-phase HPLC; not typical for preparative column chromatography but illustrates the compound's polar nature[16]. |
References
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Columbia University.
- SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]
- Phenomenex. (2025).
- Wikipedia.
- Chemical Pro.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Bitesize Bio. (2024).
- Paul, C. E., et al. (2018). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
- Pharma Now. (2024).
- Research Journal of Pharmacy and Technology. (2019).
- Reddit. (2019). Can amine salts run through a silica column? r/chemistry. [Link]
- Chen, A., et al. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Teledyne ISCO.
- Biotage. (2023).
- Molecules. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]
- Journal of Health Science. (2006). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. [Link]
- Google Patents. (1981). US4251660A - Method for preparing tetrahydroisoquinolines.
- Google Patents. (2013).
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 6. pharmanow.live [pharmanow.live]
- 7. rjptonline.org [rjptonline.org]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. columbia.edu [columbia.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. mdpi.com [mdpi.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 16. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Document ID: TSG-THIQ-HCL-001
Version: 1.0
Introduction & Scope
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for the removal of solvent impurities from 1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ-HCl). The integrity of any experimental or developmental workflow hinges on the purity of the starting materials. This document offers field-proven insights and methodologies to diagnose and resolve common purity issues encountered during and after the synthesis of this critical intermediate.
The synthesis of 1,2,3,4-tetrahydroisoquinoline and its subsequent conversion to the hydrochloride salt can involve a variety of solvents, which may become trapped within the final solid matrix.[1][2][3] Common synthetic routes like the Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction and salt formation, frequently utilize solvents such as ethanol, methanol, isopropanol, tetrahydrofuran (THF), and ethyl acetate.[3][4][5] This guide will focus on the removal of these and other common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows residual ethanol in my THIQ-HCl sample. What is the most direct method to remove it?
A1: Ethanol is a common impurity, often originating from the final salt formation or a recrystallization step.[4][6] Due to its relatively high boiling point (78 °C) and its ability to form strong hydrogen bonds, it can be tenacious.
-
Initial Approach (Volatile Removal): The first and simplest method is rigorous drying under high vacuum (≤1 mmHg) at a moderately elevated temperature. A temperature range of 40-60 °C is generally safe and effective for removing ethanol without risking thermal degradation of the product.[7] Dry to a constant weight, meaning the mass does not change between two measurements taken several hours apart.[7]
-
Advanced Approach (Azeotropic Removal): If vacuum drying is insufficient, an azeotropic removal technique can be employed. This involves dissolving or suspending the THIQ-HCl in a solvent that forms a lower-boiling azeotrope with ethanol, such as toluene or dichloromethane, and then removing the solvent mixture under reduced pressure. This process should be repeated 2-3 times. Caution: Ensure your product has low solubility in the chosen azeotroping solvent to prevent significant material loss.
-
Definitive Approach (Recrystallization): If the above methods fail, recrystallization is the most definitive purification technique. A solvent system where THIQ-HCl is highly soluble at elevated temperatures but poorly soluble at low temperatures is required. Isopropanol is often a preferred solvent for recrystallizing amine hydrochlorides, as many are less soluble in it compared to ethanol.[4]
Q2: I've identified ethyl acetate as an impurity. Is vacuum drying sufficient?
A2: Yes, in most cases. Ethyl acetate has a boiling point of 77 °C, similar to ethanol, but it is less prone to strong hydrogen bonding with the hydrochloride salt. Prolonged drying under high vacuum (overnight) is typically effective.[8] If traces persist, performing a slurry or trituration can be effective. This involves stirring the solid THIQ-HCl powder in a solvent in which it is insoluble, such as diethyl ether or hexane.[4] The ethyl acetate will partition into the wash solvent, which can then be filtered off. Repeat this wash 2-3 times before final vacuum drying.
Q3: My isolated THIQ-HCl is a sticky solid or oil, not a crystalline powder. What caused this and how do I fix it?
A3: This "oiling out" phenomenon is common and usually points to one of two issues:
-
Residual Solvent: The presence of excess solvent, especially one in which the product is highly soluble, can depress the melting point and prevent crystallization.
-
Hygroscopicity & Water: The hydrochloride salt can be hygroscopic. Absorbed atmospheric moisture can lead to a gummy appearance. This is particularly problematic if aqueous HCl was used for salt formation without subsequent measures to remove water.[9][10]
To resolve this, dissolve the oil in a minimal amount of a polar solvent like methanol or ethanol, then add a less polar anti-solvent (in which the product is insoluble) dropwise until persistent cloudiness is observed.[11] Good anti-solvents for this purpose include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.[4][12] Allow the mixture to stand, ideally at a reduced temperature (0-5 °C), to induce crystallization.
Q4: Can I use water to recrystallize THIQ-HCl?
A4: While THIQ-HCl is soluble in water, using water for recrystallization is generally not recommended as a primary method for removing organic solvents.[13][14] It is difficult to remove all the water from the final product, and many amine hydrochlorides are hygroscopic, which can lead to handling and stability issues.[7] However, if the impurity is a non-polar organic compound insoluble in water, a water/alcohol mixed solvent system could be effective.[11][15]
Troubleshooting Guide
This section provides a systematic approach to resolving common purification challenges.
Problem: Persistent Solvent Impurity After Initial Drying
Caption: Step-by-step recrystallization workflow.
Methodology:
-
Dissolution: Place the impure this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small volume of isopropanol (2-propanol). Heat the mixture with stirring on a hot plate to near boiling (~70-80 °C). Continue adding hot isopropanol portion-wise until the solid is just fully dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing recovery. [11]2. Decolorization (Optional): If the solution is colored due to non-solvent impurities, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot gravity filtration to remove the charcoal. [11]3. Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. [11]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. If crystallization does not occur, try scratching the inner wall of the flask or adding a seed crystal. If it still fails, add diethyl ether dropwise until the solution becomes cloudy, then warm slightly until clear and cool again.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold isopropanol to remove any adhering mother liquor. Follow this with a wash using a more non-polar solvent like cold diethyl ether to help displace the isopropanol and speed up drying.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and place them in a vacuum oven. Dry at 40-60 °C under high vacuum until a constant weight is achieved. [7]
Protocol 2: Purification by Slurry/Trituration in Ethyl Acetate
This method is best for removing less polar impurities or when the sample is already of reasonable purity and a full recrystallization is not desired.
-
Place the impure, solid THIQ-HCl in a flask with a stir bar.
-
Add a sufficient volume of a solvent in which the salt is poorly soluble (e.g., ethyl acetate, diethyl ether, or hexane) to form a stirrable slurry. A volume 5-10 times the mass of the solid is a good starting point.
-
Stir the slurry vigorously at room temperature for 30-60 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Repeat the process if necessary.
-
Dry the purified solid under high vacuum. [7]
Data & Reference Tables
Table 1: Properties of Common Solvents & Implications for Removal
| Solvent | Boiling Point (°C) | Key Properties & Removal Strategy |
| Ethanol | 78 | High; Forms H-bonds. Requires vacuum + heat or recrystallization. [4] |
| Methanol | 65 | Moderate; Volatile. Usually removable by standard vacuum drying. |
| Isopropanol | 82 | High; Good recrystallization solvent for many HCl salts. [4] |
| Ethyl Acetate | 77 | Moderate; Less H-bonding. Removable by vacuum drying or slurry. [8][12] |
| Dichloromethane | 40 | Low; Very volatile. Easily removed by vacuum. |
| Tetrahydrofuran (THF) | 66 | Moderate; Can be trapped. Removable by vacuum + heat. |
| Diethyl Ether | 35 | Very Low; Highly volatile. Easily removed. Good anti-solvent/wash. |
| Hexane/Heptane | 69 / 98 | Low/Moderate; Non-polar. Excellent for slurry/trituration of polar salts. [4] |
Data sourced from publicly available chemical databases like PubChem.
References
- ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? [Online Forum].
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. TIFR.
- ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Forum].
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Sciencemadness.org. (2021). Forming oxalate salts of amines. [Online Forum].
- Google Patents. (2009). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- ResearchGate. (2009). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
- MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(11), 9124-9137.
- Alchemist-chem. (n.d.). Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data.
- Google Patents. (2005). EP1751111B1 - SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online Forum].
- ResearchGate. (2016). How can I remove ethyl acetate? [Online Forum].
- Patsnap. (n.d.). (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. Eureka.
- Thieme Chemistry. (2015). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. SYNFORM.
- ResearchGate. (2010). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 710-745.
- DMT-Nexus forum. (2021). Preparing salts from freebase amines (how?).
- University of Rochester. (n.d.). Remove Sticky Reagents.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- De Villiers, C., & Wouters, J. (2023). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(1), 74-78.
- International Union of Crystallography. (2023). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.
- Chemistry Stack Exchange. (2023). Drying salts with HCl solution.
- Google Patents. (2013). WO2013004026A1 - Process for preparing ethanolamine hydrochloride and co-product....
- ResearchGate. (2022). Can I use a vacuum dryer to evaporate HCl? [Online Forum].
- Google Patents. (1993). US5227483A - Process for recovery of amines and volatile acids from amine salts.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Online Forum].
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bláha, I., et al. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Heterocycles, 68(1), 133-144.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. 1,2,3,4-Tetrahydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]
- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 15. journals.iucr.org [journals.iucr.org]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this valuable synthesis from bench-scale to larger, process-scale operations. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Scaling its synthesis, however, introduces challenges related to reaction kinetics, heat management, and safety that require careful consideration.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during scale-up. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Section 1: Critical Safety Considerations for Scale-Up
Scaling up any chemical reaction demands a heightened focus on safety. The increased quantities of reagents and solvents amplify the potential hazards, particularly concerning thermal runaway, splash risks, and pressure build-up.[2][3] Before proceeding, a thorough risk assessment is mandatory.[2][4]
Key Safety Questions to Address Before You Begin:
-
Have you performed a thermal hazard analysis? Many reactions in THIQ synthesis are exothermic. What was easily dissipated in a 100 mL flask can lead to a dangerous temperature spike in a 20 L reactor.[2][3]
-
Is your equipment appropriately sized? The reaction vessel volume should be at least double the total volume of all reagents and quenching materials to leave sufficient headspace.[2][4]
-
Do you have a robust cooling plan? Relying on ambient cooling is insufficient for large-scale reactions. Ensure you have an adequate cooling system and consider using lab jacks to quickly remove heating sources like mantles in an emergency.[2][4]
-
Are you prepared for reagent addition? The rate of addition for reagents like phosphoryl chloride (POCl₃) is critical. A slow, controlled addition is necessary to manage the exotherm.[5]
-
What is your emergency quench procedure? Identify a suitable quenching agent and have it ready. The quench process itself can be exothermic and must be performed with care, often by slowly adding the reaction mixture to the iced quenching solution.[5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of the most common synthetic routes to 1,2,3,4-tetrahydroisoquinoline.
Primary Synthetic Workflow
The most prevalent methods for synthesizing the THIQ core are the Bischler-Napieralski and Pictet-Spengler reactions.[1][6] A common industrial route involves the Bischler-Napieralski reaction followed by reduction and salt formation.
Caption: General workflow for THIQ synthesis via the Bischler-Napieralski route.
Q&A: Bischler-Napieralski Cyclization Stage
Q1: My cyclization reaction is stalling or giving very low yields upon scale-up. What are the likely causes?
Answer: This is a common scale-up issue often traced back to several key factors:
-
Insufficient Dehydrating Agent: For less reactive substrates, standard amounts of dehydrating agents like POCl₃ may not be potent enough at scale.[5] A combination of P₂O₅ in refluxing POCl₃ is often more effective for challenging substrates.[7][8]
-
Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If your β-phenylethylamine precursor has electron-withdrawing groups on the aromatic ring, the cyclization will be significantly hindered.[5] This reaction is most effective with electron-donating groups.[5]
-
Inadequate Temperature Control: This reaction requires heat, but excessive temperatures or prolonged reaction times can lead to decomposition and polymerization.[5] At scale, "hot spots" can form if stirring is inefficient, leading to localized degradation. Ensure vigorous stirring and carefully monitor the internal reaction temperature, not just the heating mantle setting.[2]
-
Competing Side Reactions: A major competing pathway is the retro-Ritter reaction, which fragments the nitrilium ion intermediate to form a styrene derivative.[5][9] This is more common when the resulting styrene is highly conjugated.[5] Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from this side reaction.[9]
Q2: The reaction has produced a thick, unmanageable tar. What went wrong?
Answer: Tar formation is almost always a result of decomposition or polymerization due to excessive heat.[5]
-
Cause: This typically happens when the reaction temperature gets too high or the reaction is heated for too long.[5] On a large scale, heat dissipation is much slower, so the internal temperature can easily overshoot the set point, especially during an exothermic phase.[3]
-
Prevention:
-
Controlled Heating: Increase the temperature gradually to the desired point.
-
Vigilant Monitoring: Use a thermocouple to monitor the internal temperature. Stop the reaction as soon as monitoring (e.g., TLC, LC-MS) shows consumption of the starting material.[5]
-
Sufficient Solvent: Ensure enough solvent is used to keep the mixture mobile and facilitate efficient heat transfer.[5]
-
Caption: Decision tree for troubleshooting low yields in Bischler-Napieralski cyclization.
Q&A: Reduction & Purification Stages
Q3: My catalytic hydrogenation of the dihydroisoquinoline intermediate is very slow. How can I improve it?
Answer: Catalytic hydrogenation can be tricky to scale up. Several factors could be at play:
-
Catalyst Activity/Choice: Raney Nickel is an effective and inexpensive catalyst for this type of reduction and has been demonstrated on a gram scale.[10] Ensure your catalyst is active. If using a precious metal catalyst (e.g., Pd, Pt), check for potential catalyst poisons in your substrate or solvent, such as sulfur-containing impurities.
-
Mass Transfer Limitations: On a large scale, ensuring good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst is crucial. Inefficient stirring can lead to poor gas dispersion, starving the reaction. Ensure your reactor's agitation is sufficient to create a good vortex and suspend the catalyst evenly.
-
Hydrogen Pressure: While some reductions can proceed at ambient pressure, increasing the hydrogen pressure (e.g., to 100 psi) can significantly increase the reaction rate.[11] Ensure your equipment is rated for the pressure you intend to use.
Q4: Column chromatography is not a viable option for purifying my multi-kilogram batch. What are the best alternatives?
Answer: You are correct; large-scale chromatography is often avoided due to solvent cost and fire hazards.[4] The preferred method is crystallization.
-
Free Base Purification: After the reduction, perform an aqueous work-up. The crude THIQ free base can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Hydrochloride Salt Crystallization: The most robust method for purification is the formation and crystallization of the hydrochloride salt. After purifying the free base as much as possible, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of HCl in an alcohol or ether. The hydrochloride salt will often precipitate in high purity.[12] This step effectively removes non-basic impurities.
-
Extraction and Washes: Do not underestimate the power of liquid-liquid extractions. A series of acidic and basic washes can remove many impurities before the final crystallization step.[4]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Bischler-Napieralski and Pictet-Spengler routes when considering scale-up?
Answer: The choice depends heavily on your starting materials.
-
Bischler-Napieralski: Starts with a β-phenylethylamine which is first acylated and then cyclized. This route generally uses harsher, dehydrating conditions (e.g., POCl₃, PPA) and is sensitive to the electronic nature of the aromatic ring.[5][8] It's a robust method often used in industrial settings.
-
Pictet-Spengler: Involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by ring closure.[13] Traditionally, it required strongly electron-donating groups on the aromatic ring, but modern methods using stronger acids or superacids have broadened its scope.[13][14] It can be a milder alternative if the substrate is suitable.[12]
Q2: How should I properly monitor reaction progress on a large scale?
Answer: Relying on reaction time alone is risky. Actively monitor the reaction. Small samples can be carefully and safely withdrawn from the reactor.
-
Thin-Layer Chromatography (TLC): Remains a quick and effective tool for visualizing the consumption of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information about the presence of starting materials, intermediates, products, and byproducts. It is highly recommended for tracking reaction progress and identifying potential issues early.[5]
Q3: What are typical reagent equivalencies and solvent volumes for a scaled-up reaction?
Answer: While every reaction must be optimized, the following table provides a general starting point for scaling up a Bischler-Napieralski synthesis from a lab scale.
| Parameter | Lab Scale (10g Amide) | Pilot Scale (1kg Amide) | Notes |
| N-Acyl-β-phenylethylamine | 1.0 eq | 1.0 eq | Substrate |
| Phosphoryl Chloride (POCl₃) | 1.1 - 5.0 eq[5] | 1.1 - 2.0 eq | Use lower end of range at scale to control cost and exotherm. More may be needed for difficult substrates. |
| Solvent (e.g., Toluene) | 100 - 200 mL (10-20 vol) | 5 - 10 L (5-10 vol) | Higher concentrations are often used at scale to improve throughput, but this can make stirring and heat transfer more challenging. |
| Reduction (NaBH₄) | 1.5 - 2.0 eq | 1.2 - 1.5 eq | Sodium borohydride is often used in slight excess to ensure complete reduction. |
| Purification (HCl for salt) | ~1.1 eq | ~1.05 eq | Titrate to the desired pH to ensure complete salt formation without a large excess of acid. |
Section 4: General Protocol - Scaled-Up Synthesis of THIQ via Bischler-Napieralski Route
This protocol is a generalized template and must be adapted and optimized for your specific substrate and equipment. A thorough risk assessment must be completed before attempting this procedure.
Step 1: Cyclization of N-(2-phenethyl)acetamide to 3,4-Dihydroisoquinoline
-
Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with N-(2-phenethyl)acetamide (1.0 eq) and anhydrous toluene (5-10 volumes).
-
Begin vigorous stirring to form a slurry or solution.
-
Under a nitrogen atmosphere, begin the slow, dropwise addition of phosphoryl chloride (POCl₃, 1.2 eq) via an addition funnel. MONITOR THE INTERNAL TEMPERATURE. The addition is exothermic. Maintain the internal temperature below 40°C using an external cooling bath.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (~110°C) and maintain for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting amide by LC-MS or TLC.
-
Once complete, cool the reaction mixture to room temperature (<30°C).
Step 2: Reduction to 1,2,3,4-Tetrahydroisoquinoline
-
In a separate, appropriately sized vessel, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in ethanol (5-8 volumes) and cool it to 0-5°C in an ice bath.
-
CAREFULLY AND SLOWLY add the cooled reaction mixture from Step 1 to the NaBH₄ solution. This quench and reduction process is highly exothermic and will generate gas. Maintain the internal temperature below 20°C throughout the addition.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours or until the reduction is complete by LC-MS.
Step 3: Work-up and Isolation of Free Base
-
Cool the mixture back to 0-5°C and slowly quench the excess NaBH₄ by the dropwise addition of water, followed by aqueous HCl (e.g., 2M) to adjust the pH to ~1-2.
-
Stir for 30 minutes, then add aqueous NaOH (e.g., 4M) to basify the mixture to pH >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinoline free base.
Step 4: Hydrochloride Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol, ~1.05 eq) with stirring.
-
The hydrochloride salt should precipitate. Continue stirring for 1-2 hours, then cool the slurry to 0-5°C to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
References
- Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.
- Chen, Y., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chem Asian J..
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. Google Patents.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.
- Scale-up Reactions. (2019). Division of Research Safety, University of Illinois.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
- Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. Benchchem.
- The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.
- Scale Up Safety. (2023). Stanford Environmental Health & Safety.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
- Identifying Reaction Pathway for Tandem Condensation-Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando NMR Spectroscopy. (2020). ACS Catalysis.
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). Molecules.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Pictet–Spengler reaction. Wikipedia.
- The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules.
- Critical Considerations in Process Safety. H.E.L Group.
- Bischler–Napieralski reaction. Wikipedia.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. helgroup.com [helgroup.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Navigating Side Reactions in the Synthesis of Tetrahydroisoquinolines
Welcome to the Technical Support Center for Tetrahydroisoquinoline (THIQ) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Here, we address common and uncommon side reactions encountered in the most prevalent synthetic routes to THIQs, providing in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tetrahydroisoquinolines and what are their primary challenges?
A1: The most common and versatile methods for constructing the THIQ core are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. Each of these powerful reactions, however, is susceptible to specific side reactions that can significantly lower yields and complicate purification. Key challenges include controlling regioselectivity, diastereoselectivity, preventing over-oxidation, and suppressing competing rearrangement pathways.[1][2]
Q2: My Pictet-Spengler reaction is giving me a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Diastereoselectivity in the Pictet-Spengler reaction is a common challenge when a new chiral center is created at C-1. The formation of the cis or trans isomer can be influenced by several factors. Under kinetic control (lower temperatures), the cis product is often favored.[3][4] Thermodynamic control (higher temperatures or prolonged reaction times) can lead to epimerization and favor the more stable diastereomer. The choice of solvent and acid catalyst can also play a crucial role. For tryptophan-derived substrates, the steric bulk of substituents on the ester group and the nitrogen can govern the diastereoselectivity, with bulkier groups often favoring the trans product under thermodynamic control.[5]
Q3: I'm observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?
A3: The formation of a styrene byproduct is a classic side reaction in the Bischler-Napieralski synthesis known as the retro-Ritter reaction.[6][7] This occurs when the nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments. This pathway is particularly favored when the resulting styrene is highly conjugated and therefore stabilized.[6] To minimize this, you can use the corresponding nitrile as a solvent, which shifts the equilibrium away from the retro-Ritter product.[6] Alternatively, employing a modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether.[6]
Q4: My Pomeranz-Fritsch reaction is giving a low yield and a complex mixture of products. What are the likely culprits?
A4: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions. Low yields and byproduct formation are often due to the harsh acidic conditions and high temperatures typically employed.[8] Common byproducts include unreacted starting materials, the intermediate Schiff base, and polymeric degradation products.[8] A significant and identifiable byproduct can be a seven-membered ring, a benzo[d]azepinone scaffold, the formation of which is promoted by certain acid catalysts like aqueous hydrochloric acid in dioxane.[8] Optimization of the acid catalyst, its concentration, and the reaction temperature are critical for success.
Q5: My purified tetrahydroisoquinoline seems to be degrading over time, showing new spots on TLC. What is happening?
A5: Tetrahydroisoquinolines are susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinoline or the fully aromatized isoquinoline.[9][10] This can be particularly problematic for electron-rich THIQs. To mitigate this, store your purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. If the final product needs to be the THIQ, avoid excessive exposure to air and oxidizing agents during workup and purification.
Troubleshooting Guides
Pictet-Spengler Reaction: Low Yield and Diastereomer Control
Problem: Low yield of the desired tetrahydroisoquinoline and/or poor diastereoselectivity.
Causality Analysis: Low yields in the Pictet-Spengler reaction can often be traced back to insufficient activation of the aromatic ring, inefficient formation of the key iminium ion intermediate, or steric hindrance.[11] The diastereomeric ratio is a function of kinetic versus thermodynamic control.
Troubleshooting Workflow:
Caption: Competing pathways in the Bischler-Napieralski reaction.
Protocol to Minimize the Retro-Ritter Reaction:
This protocol utilizes oxalyl chloride to generate an N-acyliminium intermediate, thus avoiding the nitrilium ion that leads to the retro-Ritter byproduct. [6] Materials:
-
β-arylethylamide (1.0 equiv)
-
Oxalyl chloride (1.1 equiv)
-
Anhydrous FeCl3 (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve the β-arylethylamide in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add anhydrous FeCl3 to the solution.
-
Slowly add oxalyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Once the formation of the N-acyliminium intermediate is complete, carefully quench the reaction with methanol at 0 °C.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the conversion to the 3,4-dihydroisoquinoline by TLC.
-
Upon completion, cool the reaction and perform a standard aqueous workup and extraction.
Pomeranz-Fritsch Reaction: Suppressing Benzo[d]azepinone Formation
Problem: Isolation of a seven-membered ring byproduct, a benzo[d]azepinone.
Causality and Solution: This side reaction is highly dependent on the acid catalyst used. Studies have shown that certain conditions, such as 37% aqueous hydrochloric acid in dioxane, promote the formation of this byproduct. [8]Switching to alternative acid catalysts can significantly favor the desired isoquinoline synthesis.
Impact of Acid Catalyst on Product Distribution:
| Acid Catalyst | Solvent | Desired Isoquinoline Yield (%) | Benzo[d]azepinone Byproduct (%) |
| 37% aq. HCl | Dioxane | Low | High |
| TFA | Dioxane | Moderate to High | Low |
| Methanesulfonic Acid | Dioxane | Moderate to High | Low |
| Conc. H2SO4 | Neat | High | Minimal |
This table is a representative example based on literature data and is intended for illustrative purposes. [8] Recommended Protocol (General):
-
Schiff Base Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equiv) in ethanol or toluene. Add the aminoacetaldehyde diethyl acetal (1.0-1.2 equiv). Stir at room temperature or with gentle heating until TLC or NMR indicates complete formation of the Schiff base. Remove the solvent under reduced pressure.
-
Cyclization: In a separate flask, cool the chosen acid catalyst (e.g., concentrated sulfuric acid) in an ice bath. Slowly and carefully add the crude Schiff base to the stirred acid.
-
Heat the reaction mixture to the optimized temperature (typically 100-160 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH4OH) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude isoquinoline.
Purification Protocols
Protocol 1: Acid-Base Extraction for Basic Tetrahydroisoquinolines
This technique is highly effective for separating the basic THIQ product from neutral or acidic impurities. [9][12][13][14][15]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl (2-3 times). The basic THIQ will be protonated and move into the aqueous layer.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully basify with a suitable base (e.g., 1M NaOH or saturated NaHCO3) until the THIQ precipitates or the solution is basic (pH > 9).
-
Extract the basified aqueous layer with the organic solvent (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified basic product.
Protocol 2: Column Chromatography
For separating the desired THIQ from structurally similar byproducts and unreacted starting materials. [4][10][16]
-
Stationary Phase: Silica gel is most commonly used. For very polar THIQs, alumina (neutral or basic) may be an alternative.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. For more polar THIQs, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective. To prevent streaking of basic compounds, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
Protocol 3: Recrystallization
For obtaining highly pure, crystalline THIQ products. The choice of solvent is critical.
-
General Solvent Systems:
-
Ethanol
-
Hexanes/Ethyl Acetate
-
Hexanes/Acetone
-
Toluene
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the product is insoluble in a single solvent, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
- BenchChem. (n.d.). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation.
- BenchChem. (n.d.). Application Notes and Protocols for the Extraction and Purification of Erythrina Alkaloids.
- Jiang, B., et al. (2021). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes.
- MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- R Discovery. (2012). Heterogeneous Catalysts in Pictet‐Spengler‐Type Reactions.
- Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Organic Letters. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction.
- Wikipedia. (n.d.). Acid–base extraction.
- Bailey, P. D., et al. (1993). Diastereo- and enantio-selectivity in the Pictet-Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (n.d.). Troubleshooting low conversion rates in dihydroisoquinoline synthesis.
- Quora. (2018). What are the general steps involved in extracting alkaloids?.
- BenchChem. (n.d.). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
- NIH. (n.d.). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Organic Letters. (2008). Diastereoselective Pictet−Spengler Approach for the Synthesis of Pyrrolo[3,2-e]d[4][8]iazepin-2-one Peptide Turn Mimics.
- The Journal of Organic Chemistry. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization.
- ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- PMC. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
- PMC. (n.d.). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Alfa Chemistry. (n.d.). Extraction of Alkaloids.
- PMC. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines.
- BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- PMC. (n.d.). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Slideshare. (n.d.). Bischler napieralski reaction.
- ResearchGate. (n.d.). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
- SynArchive. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- ResearchGate. (2017). Can anyone recommend a good recrystallization solvent for THCA that does not dissolve at room temperature, but does when heated?.
- Scribd. (n.d.). Bischler Napieralski Reaction.
- ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines.
- NROChemistry. (n.d.). Ritter Reaction.
- Wikipedia. (n.d.). Ritter reaction.
- Alfa Chemistry. (n.d.). Ritter Reaction.
- MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
- ResearchGate. (n.d.). The first Bischler–Napieralski cyclization in a room temperature ionic liquid.
- ScienceDirect. (n.d.). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110903241A - Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 16. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrahydroisoquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their synthetic routes. Tetrahydroisoquinolines are a critical structural motif found in a vast array of natural products and pharmaceuticals, making their efficient synthesis a key objective in organic chemistry.[1][2][3][4]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues directly. We will explore the causality behind common problems and offer logical, validated solutions.
Core Synthetic Challenges: A General Overview
Low conversion rates in THIQ synthesis often stem from a handful of core issues related to substrate reactivity, reaction conditions, and catalyst efficacy. The two most venerable and widely employed methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[4][5] Each presents a unique set of challenges that we will dissect in detail.
Below is a general workflow to begin diagnosing suboptimal reaction outcomes.
Caption: General troubleshooting workflow for low-yield reactions.
Part 1: The Pictet-Spengler Reaction
This reaction constructs the THIQ skeleton by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][7] Its elegance lies in its biomimetic nature and ability to generate complexity quickly.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Frequently Asked Questions & Troubleshooting
Question 1: My Pictet-Spengler reaction is failing or giving very low yields. What are the primary factors to investigate?
Answer: This is a common issue that almost always traces back to the electronic nature of your substrate or suboptimal reaction conditions.
-
Causality (The "Why"): The key step is the intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the iminium ion.[6] The success of this step is highly dependent on the nucleophilicity of the aromatic ring.
-
Troubleshooting Steps:
-
Evaluate Substrate Electronics: The aromatic ring of the β-arylethylamine must be sufficiently electron-rich.
-
Activating Groups (EDGs): Electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring increase its nucleophilicity and dramatically accelerate the reaction. Substrates with one or two alkoxy groups can often react under mild, even physiological, conditions.[8][9]
-
Deactivating Groups (EWGs): Electron-withdrawing groups (e.g., nitro, cyano, halides) decrease the ring's nucleophilicity, making the cyclization difficult.[8] This often results in failure or requires much harsher conditions (higher temperatures, stronger acids), which can lead to degradation.[8]
-
-
Check Your Acid Catalyst: The acid protonates the imine to form the more electrophilic iminium ion, which is the active cyclizing species.[6]
-
Type and Strength: For activated systems, protic acids like trifluoroacetic acid (TFA) or HCl are common. For less reactive substrates, stronger Lewis acids like BF₃·OEt₂ may be necessary.[4]
-
Loading: Catalyst loading can be critical. Too little acid results in a sluggish or incomplete reaction, while too much can lead to side reactions or degradation.[10] A typical starting point is 10-50 mol%, but stoichiometric amounts are sometimes required.[10]
-
-
Re-evaluate Solvent and Temperature:
-
Solvent Choice: Solvents like dichloromethane (DCM), toluene, or acetonitrile can sometimes provide superior yields compared to protic solvents like methanol.[10] The choice depends on reactant solubility and temperature requirements.
-
Temperature: If the reaction is slow at room temperature, gentle heating (40-60 °C) may be beneficial. Conversely, if you observe decomposition, running the reaction at a lower temperature (0 °C) could improve the yield.[10]
-
-
Assess Aldehyde Quality: Aldehydes can oxidize to carboxylic acids or polymerize upon storage. Using a freshly distilled or newly purchased aldehyde is always recommended. An excess of the aldehyde (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.[10]
-
| Substituent Type on Aryl Ring | Effect on Ring Nucleophilicity | Expected Reaction Rate | Typical Conditions |
| Strongly Activating (-OR, -NR₂) | Increases | Fast | Mild (e.g., TFA, rt) |
| Weakly Activating (-Alkyl) | Slightly Increases | Moderate | Mild to Moderate |
| Deactivating (-Halogen) | Decreases | Slow | Harsher (e.g., Strong Acid, Heat) |
| Strongly Deactivating (-NO₂, -CF₃) | Strongly Decreases | Very Slow / Fails | Often requires alternative synthetic routes |
| Table 1: Impact of Substrate Electronic Effects on the Pictet-Spengler Reaction.[8][9] |
Question 2: My reaction works, but I'm observing a significant amount of an oxidized, aromatic β-carboline or isoquinoline byproduct. How can I prevent this?
Answer: This indicates that your tetrahydroisoquinoline product is being oxidized under the reaction or workup conditions.
-
Causality (The "Why"): The THIQ product contains a secondary amine and a hydrogen at the C1 position, which can be susceptible to oxidation, especially if the reaction is heated and exposed to air for prolonged periods. The resulting aromatic system is thermodynamically very stable.
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: The most crucial step is to run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. This is especially important if heating is required.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Extended reaction times increase the likelihood of oxidation.[10]
-
Degas Solvents: For particularly sensitive substrates, using degassed solvents can help minimize exposure to dissolved oxygen.
-
Modify Workup: Avoid unnecessarily long exposure to air during the workup phase. If the product is stable, you can proceed directly to purification after quenching and extraction.
-
Part 2: The Bischler-Napieralski Reaction
This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a strong dehydrating agent.[11][12] The resulting dihydroisoquinoline can then be easily reduced to the desired tetrahydroisoquinoline.
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the synthesis and workup of 1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this important heterocyclic scaffold. The following content is structured to provide direct, actionable advice based on established chemical principles.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you might encounter after the initial reaction is complete. The solutions are presented in a question-and-answer format to help you quickly identify and resolve your issue.
Question 1: After quenching the reaction, I performed an acid-base extraction, but my final yield of the hydrochloride salt is very low. What went wrong?
Answer: Low yield is a common issue that can stem from several points in the workup process. Let's break down the likely causes and solutions.
-
Cause A: Incomplete Extraction of the Free Base. The efficiency of an acid-base extraction is fundamentally dependent on the pH of the aqueous layer and the pKa of your amine. The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a basic compound. To extract it from any remaining neutral or acidic starting materials/impurities, you must first ensure it is in its neutral, "free base" form, which is soluble in organic solvents.[1][2][3]
-
Solution Protocol:
-
After the initial reaction, ensure the aqueous layer is made sufficiently basic before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Use a pH meter or pH paper to adjust the aqueous layer to a pH of 9-10 with a base like 2 M NaOH.[1] This ensures the THIQ is fully deprotonated to its free base form.
-
Extract the aqueous layer multiple times (e.g., 3x with one-third the volume of the aqueous layer) with your organic solvent.[1] A single extraction is often insufficient to recover all the product.
-
Combine the organic extracts for the subsequent steps.
-
-
-
Cause B: Inefficient Precipitation of the Hydrochloride Salt. Once you have the purified free base in an organic solvent, you must convert it to the hydrochloride salt to induce precipitation or crystallization.
-
Solution Protocol:
-
Drying is Critical: Before adding acid, ensure your organic solution containing the free base is thoroughly dried with an anhydrous drying agent like Na₂SO₄ or MgSO₄. Water can interfere with the precipitation of the hydrochloride salt, sometimes leading to oils.
-
Acidification Method: The most common method is to bubble anhydrous HCl gas through the solution or to add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane). Adding aqueous HCl is generally not recommended at this stage as it introduces water.
-
Check for Complete Precipitation: Add the HCl solution dropwise until no more precipitate forms. You can check this by seeing if a drop of the acidic solution still causes cloudiness in the supernatant.
-
-
Question 2: I've isolated my product, but it's an oil or a sticky solid, not the crystalline hydrochloride salt I expected. How can I fix this?
Answer: Oiling out is a frustrating but solvable problem, typically caused by impurities or residual solvent.
-
Cause A: Impurities. Unreacted starting materials or side products from the synthesis (often the Pictet-Spengler reaction) can act as eutectic contaminants, depressing the melting point and preventing crystallization.[4][5][6]
-
Solution: Purification of the Free Base. It is often more effective to purify the neutral free base before forming the salt.
-
If you have an oily hydrochloride, redissolve it in water and basify to a pH of 9-10 to regenerate the free base.
-
Extract the free base into an organic solvent like dichloromethane.
-
Purify the free base using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica.
-
Once you have the pure free base (confirm by TLC or NMR), dissolve it in a minimal amount of a suitable dry solvent (like diethyl ether or ethyl acetate) and re-precipitate the hydrochloride salt as described previously.
-
-
-
Cause B: Trapped Solvent or Water. Even small amounts of solvent or water can prevent proper crystal lattice formation.
-
Solution: Trituration or Recrystallization.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether) to your oil. Vigorously scratch the side of the flask with a glass rod and stir. This mechanical agitation can induce crystallization and wash away soluble impurities.
-
Recrystallization: If trituration fails, recrystallization is the next step. (See FAQ 2 for a detailed protocol).
-
-
Question 3: My final product is colored (yellow, brown, or pink). How can I decolorize it?
Answer: Color is a clear sign of impurities, often highly conjugated molecules formed as byproducts.
-
Solution: Charcoal Treatment during Recrystallization.
-
Dissolve your crude, colored this compound in a minimum amount of a suitable hot solvent (see table below).
-
Add a very small amount of activated charcoal (ca. 1-2% by weight) to the hot solution. Caution: Add charcoal to a solution that is not at a rolling boil to avoid violent bumping.
-
Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of your now colorless product.[7]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental principle of the acid-base extraction workup for this synthesis?
The workup for 1,2,3,4-tetrahydroisoquinoline leverages the amine's basicity to separate it from other components in the reaction mixture.[8] The core principle is controlling the compound's solubility by changing its protonation state.[3]
-
Basic State (Free Base): In its neutral (deprotonated) form, the amine is a typical organic molecule with low solubility in water but high solubility in organic solvents like diethyl ether or dichloromethane.[2][9] By making the aqueous solution basic (pH > 9), you ensure the amine is in this state, allowing it to be extracted into the organic layer, leaving water-soluble impurities behind.[1]
-
Acidic State (Hydrochloride Salt): When you add a strong acid like HCl, the amine's lone pair of electrons is protonated, forming an ammonium salt (the hydrochloride). This ionic salt is now highly polar and soluble in aqueous solutions but insoluble in most non-polar organic solvents.[2][3] This allows you to either "wash" an organic solution with acid to remove the amine, or more commonly in this workup, to precipitate the final solid product from the purified organic solution.
This process is visually summarized in the workflow diagram below.
Caption: Acid-Base Extraction and Salt Formation Workflow.
FAQ 2: How do I choose the right solvent for recrystallizing my this compound?
Recrystallization works on the principle that your compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold.[7] For ionic salts like hydrochlorides, polar protic solvents are usually a good starting point.
Experimental Protocol: Recrystallization
-
Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (see table below).
-
Heat the mixture with stirring (e.g., on a hot plate).
-
Continue adding the solvent in small portions until the solid just dissolves at the solvent's boiling point. It is crucial to use the minimum amount of hot solvent required.
-
If the solution is colored, this is the point to perform a charcoal treatment (see Troubleshooting Q3).
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides
| Solvent System | Properties & Use Case |
| Ethanol or Methanol | Good general-purpose solvents. The salt is typically very soluble in hot alcohol and less soluble when cold. |
| Isopropanol | Often provides a good solubility differential. Less volatile than ethanol/methanol, which can be advantageous. |
| Methanol / Diethyl Ether | A mixed-solvent system. Dissolve the salt in a minimum of hot methanol, then add diethyl ether dropwise until the solution becomes faintly cloudy. Re-heat to clarify, then cool slowly. This is useful if the salt is too soluble in pure alcohol even when cold. |
| Water | While the salt is soluble in water, it can be difficult to remove all the water from the final product. Generally used only if other organic solvents fail. |
References
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
- Acid and Base Extraction. University of Waterloo Engineering Ideas Clinic.
- Acid–base extraction. Wikipedia.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- Recrystallization. Homi Bhabha Centre for Science Education.
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). MDPI.
- Pictet–Spengler reaction. Wikipedia.
- Pictet-Spengler Isoquinoline Synthesis. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vernier.com [vernier.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. youtube.com [youtube.com]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Potential of 1,2,3,4-Tetrahydroisoquinoline and Salsolinol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of neurodegenerative disease research, the endogenous tetrahydroisoquinolines (THIQs) present a fascinating duality, implicated as both potential neurotoxins and promising neuroprotective agents. This guide provides a detailed comparative analysis of two key members of this family: 1,2,3,4-tetrahydroisoquinoline (and its active derivatives) and salsolinol. We will dissect their mechanisms of action, present comparative experimental data, and provide insights into the experimental workflows used to evaluate their neuroprotective efficacy.
Introduction to the Contenders: A Shared Scaffold, Divergent Paths
Both 1,2,3,4-tetrahydroisoquinoline and salsolinol are naturally occurring compounds found in the human brain and certain foods.[1][2] Their shared molecular backbone, the tetrahydroisoquinoline nucleus, allows them to interact with various neurological targets.[3][4][5] However, subtle structural differences give rise to distinct pharmacological profiles, leading to a complex and sometimes contradictory body of research regarding their roles in neuronal health and disease.
1,2,3,4-Tetrahydroisoquinoline (TIQ) and its N-methylated derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , have emerged as compounds with significant neuroprotective properties.[6][7] In particular, 1MeTIQ has demonstrated a unique multi-target mechanism that extends beyond simple antioxidant activity.[6]
Salsolinol , a dopamine-derived tetrahydroisoquinoline, has a more controversial history.[8][9] While some studies have linked it to the pathogenesis of Parkinson's disease due to its potential neurotoxic effects at high concentrations, a growing body of evidence highlights its neuroprotective capabilities at lower, physiologically relevant concentrations.[1][10][11]
This guide aims to objectively present the current scientific understanding of the neuroprotective effects of these two compounds, providing a resource for researchers navigating this complex field.
Mechanisms of Neuroprotection: A Tale of Two Pathways
The neuroprotective actions of 1,2,3,4-tetrahydroisoquinoline derivatives and salsolinol stem from distinct yet occasionally overlapping mechanisms.
The Multi-Pronged Approach of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
The neuroprotective efficacy of 1MeTIQ is attributed to its ability to interfere with multiple pathways implicated in neuronal cell death. Key among these are:
-
Antagonism of the Glutamatergic System: 1MeTIQ has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[6][12] By inhibiting NMDA receptors, 1MeTIQ can prevent excessive calcium influx into neurons, a critical step in the excitotoxic cascade that leads to cell death in various neurological disorders.[6]
-
Inhibition of Monoamine Oxidase (MAO): 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[13] Inhibition of MAO-B is particularly relevant for neuroprotection as it prevents the metabolic activation of neurotoxins like MPTP and reduces oxidative stress arising from the breakdown of dopamine.[13][14]
-
Free Radical Scavenging: Like many phenolic compounds, 1MeTIQ possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a common pathological feature of neurodegenerative diseases.[6][14]
Discussion and Future Perspectives
The comparative analysis of 1,2,3,4-tetrahydroisoquinoline and salsolinol reveals two compounds with distinct yet compelling neuroprotective profiles.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) stands out for its multifaceted mechanism of action. Its ability to concurrently inhibit excitotoxicity, reduce oxidative stress through MAO inhibition, and scavenge free radicals makes it a particularly attractive candidate for therapeutic development in complex neurodegenerative disorders where multiple pathological pathways are at play. The in vivo evidence for its efficacy against MPTP-induced toxicity further strengthens its potential.
[14]Salsolinol presents a more nuanced picture. While its neuroprotective effects at low concentrations are well-documented, particularly its potent antioxidant and anti-apoptotic properties, the concerns regarding its potential neurotoxicity at higher concentrations cannot be ignored. T[1][10][11]his dose-dependent duality underscores the importance of careful dose-finding studies and highlights the need for a deeper understanding of the factors that govern its switch from a neuroprotective to a neurotoxic agent.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of 1MeTIQ and salsolinol in the same experimental models are needed to definitively assess their relative potency and efficacy.
-
In vivo studies: More extensive in vivo studies are required to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of novel analogs of both 1,2,3,4-tetrahydroisoquinoline and salsolinol could lead to the development of more potent and selective neuroprotective agents with improved safety profiles.
References
- Kurnik-Łucka, M., et al. (2019). Salsolinol—neurotoxic or Neuroprotective? Neurotoxicity Research, 37(2), 436-447. [Link]
- Wikipedia. (n.d.). Salsolinol. In Wikipedia.
- Lim, S., et al. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 19(10), 725-740. [Link]
- Kurnik-Łucka, M., et al. (2019). Salsolinol—neurotoxic or Neuroprotective? PubMed, 31732870. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13259. [Link]
- Wu, S., et al. (2025). Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease. Bentham Science. [Link]
- Naoi, M., et al. (1997). N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease. Journal of Neural Transmission. Supplementum, 50, 89-105. [Link]
- Kurnik-Łucka, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38483–38495. [Link]
- Monash University. (n.d.). Neurotoxicity of salsolinol through apoptosis induction and oxidative stress in BV2 microglial cells. Monash University. [Link]
- Kurnik-Łucka, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. PubMed Central, PMC10584984. [Link]
- Sun, H., et al. (2022). Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside. Neurotoxicity Research, 40(6), 1735-1749. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Wu, S., et al. (2025). Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease. Bentham Science Publishers. [Link]
- Kurnik-Łucka, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N -Methyl-( R )-salsolinol: In Vitro and In Silico Studies.
- Kiyofumi, A., et al. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 43(8), 1335-1341. [Link]
- Kurnik-Łucka, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R). ACS Omega, 8(41), 38483–38495. [Link]
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]
- Wąsik, A., et al. (2016). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 29(4), 543-556. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Ohta, S., et al. (2009). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 17(12), 4219-4224. [Link]
- Chiba, H., et al. (2015).
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
- Liu, Y., et al. (2010). New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. Archiv der Pharmazie, 343(11), 601-611. [Link]
- Nikolova, V., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(6), 4884-4896. [Link]
- Kurnik-Łucka, M., et al. (2019). Salsolinol—neurotoxic or Neuroprotective?
- Antkiewicz-Michaluk, L., et al. (1995). Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain. Journal of Neural Transmission. General Section, 102(2), 109-120. [Link]
- Zhang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4797. [Link]
- Chan, K. H., et al. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424. [Link]
- Kim, T. H., et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 125-131. [Link]
- Araki, M., et al. (1988). Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice. Neuroscience Letters, 85(1), 101-104. [Link]
Sources
- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsolinol - Wikipedia [en.wikipedia.org]
- 9. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salsolinol-neurotoxic or Neuroprotective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Vitro Comparative Guide: 1,2,3,4-Tetrahydroisoquinoline Hydrochloride vs. Select Isoquinoline Alkaloids
<Senior Application Scientist Report >
Introduction: Situating 1,2,3,4-Tetrahydroisoquinoline in a Diverse Alkaloid Family
The isoquinoline alkaloids represent a vast and structurally diverse class of natural and synthetic compounds, renowned for their broad spectrum of biological activities.[1][2] This family includes well-known agents like the antimicrobial berberine, the smooth muscle relaxant papaverine, and the potent cytotoxic agent sanguinarine.[3][4][5] These molecules typically feature a rigid, aromatic isoquinoline core, which is fundamental to their interaction with various biological targets.
In contrast, 1,2,3,4-tetrahydroisoquinoline (THIQ) presents a simplified, saturated heterocyclic scaffold.[1][2] This structural modification—the reduction of the C3-C4 double bond—imparts significant conformational flexibility compared to its aromatic counterparts. This guide provides an objective, data-driven comparison of the in vitro performance of the foundational THIQ structure against more complex, widely-studied isoquinoline alkaloids. By examining their effects in standardized assays for cytotoxicity, enzyme inhibition, and other cellular processes, we aim to elucidate the structure-activity relationships that govern their distinct biological profiles, offering valuable insights for researchers in pharmacology and drug development.
Section 1: Comparative Analysis of Enzyme Inhibition
A primary mechanism of action for many isoquinoline alkaloids is the inhibition of key enzymes involved in neurotransmission and cellular signaling. Here, we compare the inhibitory potential of THIQ and its derivatives against prominent isoquinoline alkaloids targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Monoamine Oxidase (MAO) Inhibition
MAO enzymes (MAO-A and MAO-B) are critical in the catabolism of neurotransmitters like dopamine and serotonin, making them key targets for treating neurodegenerative and psychiatric disorders. In vitro studies demonstrate that the saturation in the THIQ ring fundamentally alters its inhibitory profile compared to fully aromatic or dihydro-isoquinolines.
A comparative study on purified human MAO-A and MAO-B revealed that while many isoquinolines inhibit these enzymes, their selectivity varies significantly.[6] 1,2,3,4-Tetrahydroisoquinoline itself is a modest but notable inhibitor of MAO-B, with a reported Ki value of 15 µM.[6] In contrast, many of its more complex relatives, such as salsolidine and carnegine, are highly potent and selective competitive inhibitors of MAO-A (Ki = 6 µM and 2 µM, respectively).[6] This suggests that the topography of the inhibitor binding sites on MAO-A and MAO-B are distinct, with the more flexible, saturated ring of THIQ favoring interaction with MAO-B.[6]
| Alkaloid | Enzyme Target | Inhibition Constant (K | Notes |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 µM | Modest, selective for MAO-B.[6] |
| 2-Methyl-THIQ | MAO-B | 1 µM | N-methylation significantly increases potency.[6] |
| Salsolidine (A THIQ derivative) | MAO-A | 6 µM | Potent and selective for MAO-A.[6] |
| Carnegine (A THIQ derivative) | MAO-A | 2 µM | Highly potent and selective for MAO-A.[6] |
| Piperine | MAO-A | K | Mixed-type inhibitor.[7] |
| Piperine | MAO-B | K | Competitive inhibitor.[7] |
Expert Insight: The data indicates that the core THIQ scaffold is a preferential starting point for developing MAO-B inhibitors. The increased conformational freedom of the saturated ring likely allows for better accommodation within the MAO-B active site. In contrast, the rigid, planar structures of many other isoquinolines, like the protoberberine or benzophenanthridine types, are better suited for the MAO-A active site. N-methylation of THIQ dramatically increases potency, highlighting a key structural locus for optimization.
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease.[8][9] Several isoquinoline alkaloids have been investigated for this activity.
Studies show that complex benzophenanthridine and protoberberine alkaloids are often potent AChE inhibitors.[10][11] For instance, chelerythrine and berberine exhibit high activity, with IC50 values in the low micromolar range.[11][12] In one study, chelerythrine was a more potent AChE inhibitor (IC50 = 0.72 µM) than the established drug galantamine (IC50 = 1.46 µM).[11] In contrast, the simpler THIQ structure is generally considered a weak inhibitor of AChE, though specific derivatives can show activity. The inhibitory potency is highly dependent on the nature and position of substituents on the THIQ ring system.
| Alkaloid Type | Example | AChE Inhibition Activity (IC | Reference |
| Benzophenanthridine | Chelerythrine | 0.72 µM | [11] |
| Protoberberine | Berberine | 0.36 µg/mL | [12] |
| Amaryllidaceae | Galantamine (Reference) | 1.46 µM | [11] |
| Simple THIQ | (Unsubstituted) | Generally low activity | N/A |
Section 2: Comparative Cytotoxicity and Antiproliferative Effects
The in vitro cytotoxicity of a compound is a critical parameter, indicating its potential as an anticancer agent or its general toxicity profile. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard for measuring the metabolic activity of cells as an indicator of viability.[13][14][15]
Sanguinarine , a benzophenanthridine alkaloid, is well-documented for its potent cytotoxic effects across numerous cancer cell lines.[16][17][18] It induces a dose-dependent decrease in cell viability, with reported IC50 values often in the low micromolar range. For instance, in human leukemia HL-60 cells, sanguinarine exhibited an IC50 of 0.9 µM, inducing apoptosis and necrosis.[19] In human cervical cancer cells (HeLa and SiHa), the IC50 values were 2.43 µM and 3.07 µM, respectively.[17] This high cytotoxicity is a hallmark of its class.[17]
In contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline core is significantly less cytotoxic. However, derivatization can dramatically increase its potency. A study on PC12 cells found that adding bulky alkyl or aryl groups at the C-1 position significantly increased cytotoxicity.[20] For example, 1-phenyl-THIQ and 1-cyclohexyl-THIQ were found to moderately and strongly induce apoptosis, respectively.[20] This demonstrates that while the basic THIQ scaffold has a low intrinsic toxicity, it serves as a viable backbone for developing cytotoxic agents through targeted chemical modification.
| Compound | Cell Line | Assay | Cytotoxicity (IC | Mechanism |
| Sanguinarine | HL-60 (Leukemia) | MTT | 0.9 µM | Apoptosis & Necrosis[19] |
| Sanguinarine | HeLa (Cervical Cancer) | N/A | 2.43 µM | Apoptosis[17] |
| Sanguinarine | PC-3 (Prostate Cancer) | CCK-8 | 0.4 µM | Antiproliferative[21] |
| 1-Phenyl-THIQ | PC12 (Pheochromocytoma) | Trypan Blue / Apoptosis Assay | Moderate Apoptosis Induction | Apoptosis[20] |
| 1-Cyclohexyl-THIQ | PC12 (Pheochromocytoma) | Trypan Blue / Apoptosis Assay | Strong Apoptosis Induction | Apoptosis[20] |
Expert Insight: The planar, rigid structure of sanguinarine allows it to intercalate with DNA and inhibit key cellular processes, leading to broad and potent cytotoxicity. The flexible, non-planar structure of THIQ lacks this inherent activity. Its cytotoxicity is therefore highly dependent on the properties of its substituents. Bulky, lipophilic groups at the C-1 position appear crucial for inducing apoptosis, suggesting a different mechanism of action, possibly related to interaction with specific proteins or membranes rather than DNA intercalation.[20]
Visualizing a Potential Mechanism: Sanguinarine-Induced Apoptosis
Sanguinarine is known to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[21]
Caption: Sanguinarine-induced apoptotic pathway.
Section 3: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following section details standardized in vitro protocols for assays discussed in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Cell Viability Assessment via MTT Assay
This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cultured cells.[13][14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[13][15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14][15]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4^ cells/well) in 100 µL of complete culture medium.[22] Incubate overnight (or for 6-24 hours) under appropriate conditions (e.g., 37°C, 5% CO
2) to allow for cell adherence and recovery.[15][23] -
Compound Treatment: Prepare serial dilutions of the test alkaloids (e.g., THIQ HCl, Sanguinarine) and controls in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Controls: Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) but no compound (negative control), and cells with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of ~0.5 mg/mL.[13][14]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing the viable cells to convert MTT into purple formazan crystals.[14][15]
-
Solubilization: Carefully aspirate the medium and add 100-130 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14][22]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][22] Read the absorbance on a microplate reader at a wavelength of 570 nm.[13][14] A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Analysis: Correct the absorbance values by subtracting the blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC
50value (the concentration that inhibits 50% of cell viability).
Workflow Visualization: MTT Assay
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Protocol: MAO-Glo™ Assay for Monoamine Oxidase Inhibition
This protocol describes a homogeneous, luminescence-based method for measuring MAO activity, ideal for screening inhibitors.[24][25]
Principle: The MAO enzyme converts a luminogenic substrate (a luciferin derivative) into methyl ester luciferin.[24][26] In a second step, a Luciferin Detection Reagent is added which simultaneously stops the MAO reaction and contains enzymes that convert the product into luciferin, generating a stable, glow-type luminescent signal that is directly proportional to MAO activity.[24][25][26]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare MAO Reaction Buffer, and reconstitute the lyophilized Luciferin Detection Reagent according to the manufacturer's protocol (e.g., Promega).[24][26] Prepare serial dilutions of test inhibitors (e.g., THIQ) and a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.
-
Reaction Setup: In a 96- or 384-well white plate, add the components in the following order:
-
Test compound or control.
-
MAO enzyme (recombinant human MAO-A or MAO-B).
-
Controls: Include no-enzyme wells (background) and no-inhibitor wells (100% activity).
-
-
Initiate MAO Reaction: Add the luminogenic MAO substrate to all wells to start the reaction.[25]
-
Incubation: Incubate the plate for 60 minutes at room temperature (25°C).[27]
-
Signal Generation: Add an equal volume of reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates light production.[24][26]
-
Data Acquisition: Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.[27] Measure luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (no-enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC
50value by plotting percent inhibition versus inhibitor concentration.
Conclusion
This comparative guide demonstrates that 1,2,3,4-tetrahydroisoquinoline (THIQ) and its more complex isoquinoline alkaloid relatives possess distinct in vitro activity profiles, largely dictated by their structural differences.
-
THIQ serves as a promising scaffold for MAO-B selective inhibitors , a property attributed to its conformational flexibility. Its intrinsic cytotoxicity is low, but it can be functionalized—particularly at the C-1 position—to generate potent apoptotic agents.[6][20]
-
Complex, planar alkaloids like sanguinarine and berberine exhibit broad-spectrum, high-potency cytotoxicity and are often powerful inhibitors of enzymes like AChE.[11][12][17][19] Their rigidity is a key factor in their mechanisms of action, which frequently involve DNA intercalation or potent binding to enzyme active sites.
These findings underscore a fundamental principle in medicinal chemistry: subtle changes in a core scaffold, such as the degree of saturation, can fundamentally alter biological activity and target selectivity. For researchers, THIQ represents a versatile and tunable starting point for developing targeted therapeutics, while alkaloids like sanguinarine serve as potent biological probes and potential anticancer leads.
References
- Vrba, J., Dolezel, P., Vicar, J., & Ulrichová, J. (2009). Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells. Toxicology in Vitro, 23(4), 580-588. (URL: [Link])
- Patsalos, P. N., & Al-Zuhair, A. G. (1993). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 36(25), 3995-4003. (URL: [Link])
- de Andrade, J. P., Guo, J., de Fátima, Â., & Dos Santos, T. C. (2009). Effect of isoquinoline alkaloids from two Hippeastrum species on in vitro acetylcholinesterase activity. Phytomedicine, 16(11), 1074-1077. (URL: [Link])
- The Anticancer Effect of Sanguinarine: A Review.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])
- Kim, Y. H., & Lee, Y. J. (2011). Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis. Oncology Reports, 26(3), 697-702. (URL: [Link])
- MTT (Assay protocol). Protocols.io. (URL: [Link])
- Malik, A., Jamil, U., & Butt, T. T. (2017). Anticancer potential of sanguinarine for various human malignancies. Future Oncology, 13(21), 1895-1907. (URL: [Link])
- Suzuki, Y., Akagi, M., & Takemasa, H. (1998). The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles. European Journal of Pharmacology, 355(1), 59-66. (URL: [Link])
- MTT Cell Assay Protocol. (URL: [Link])
- de Andrade, J. P., et al. (2009). Effect of isoquinoline alkaloids from two Hippeastrum species on in vitro acetylcholinesterase activity.
- Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. (URL: [Link])
- Husted, S., & Andersson, K. E. (1984). Effects of papaverine on human isolated bladder muscle.
- Tobolska, A., et al. (2021). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. Semantic Scholar. (URL: [Link])
- Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., ... & Horiguchi, Y. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. (URL: [Link])
- Carradori, S., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed Central. (URL: [Link])
- Giebułtowicz, J., et al. (2022). Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition. MDPI. (URL: [Link])
- Uemura, T., et al. (2023). Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery. MDPI. (URL: [Link])
- ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation.
- Inhibition of monoamine oxidase by isoquinoline derivatives.
- Comparative Inotropic Effects of the Some Isoquinoline Alkaloids. (URL: [Link])
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
- Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein. PLOS One. (URL: [Link])
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. (URL: [Link])
- Huddart, H., & Saad, K. H. (1982). Inhibition by papaverine of calcium movements and tension in the smooth muscles of rat vas deferens and urinary bladder. Journal of Physiology, 329, 21P-22P. (URL: [Link])
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. (URL: [Link])
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
- Comparative Inotropic Effects of the Some Isoquinoline Alkaloids.
- Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. (URL: [Link])
- Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI. (URL: [Link])
- Kong, L. D., Cheng, C. H., & Tan, R. X. (2004). Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones. Journal of Ethnopharmacology, 91(2-3), 351-355. (URL: [Link])
- Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. (URL: [Link])
- MAO-Glo™ Assay Systems.
- S. K., S., & C., M. (2009). In vitro antioxidant studies on the benzyl tetra isoquinoline alkaloid berberine. Journal of Natural Remedies, 9(2), 147-152. (URL: [Link])
- In Vitro Antioxidant Studies on the Benzyl Tetra Isoquinoline Alkaloid Berberine. (URL: [Link])
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors [mdpi.com]
- 5. In vitro antioxidant studies on the benzyl tetra isoquinoline alkaloid berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of isoquinoline alkaloids from two Hippeastrum species on in vitro acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 25. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
The Tale of a Methyl Group: A Comparative Guide to the Biological Activities of 1,2,3,4-Tetrahydroisoquinoline and its N-Methyl Derivative
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Structure-Activity Relationships and Pharmacological Nuances.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide delves into the fascinating dichotomy of biological effects that arise from a seemingly minor structural modification: the addition of a methyl group to the nitrogen atom, comparing the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), with its N-methyl derivative, N-methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-THIQ). Understanding these differences is paramount for researchers in neuropharmacology and drug development, as this single methyl group can dramatically alter the therapeutic potential and toxicological profile of the molecule.
At a Glance: Key Biological Distinctions
| Biological Activity | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | N-Methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-THIQ) |
| Monoamine Oxidase (MAO) Inhibition | Moderate inhibitor of MAO-A and MAO-B.[3] | Potent and selective inhibitor of MAO-B.[4] Substrate for both MAO-A and MAO-B.[5] |
| Neuroprotective Properties | Limited neuroprotective effects.[6] | Potential for neuroprotection through MAO-B inhibition. |
| Neurotoxic Potential | Can exhibit neurotoxic properties at high doses.[7][8] | Its oxidation product, the N-methyl-isoquinolinium ion, is a known neurotoxin.[5] |
| Interaction with Glutamatergic System | Does not prevent glutamate-induced cell death.[6] | Data not extensively available, but its metabolite may have excitotoxic properties. |
The Crucial Role of N-Methylation: A Structural Perspective
The addition of a methyl group to the nitrogen atom of the THIQ core profoundly impacts its physicochemical properties, including its lipophilicity, basicity, and steric profile. These changes, in turn, dictate how the molecule interacts with its biological targets. The N-methyl group can influence receptor binding, enzyme inhibition, and even the metabolic fate of the compound.
Monoamine Oxidase Inhibition: A Tale of Two Isoforms
One of the most well-documented differences between THIQ and N-Me-THIQ lies in their interaction with monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters.
1,2,3,4-Tetrahydroisoquinoline (THIQ): Simple, non-catecholic THIQs, including the parent compound, are recognized as moderate inhibitors of both MAO-A and MAO-B.[3] This dual inhibition can have broad effects on monoamine levels in the brain.
N-Methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-THIQ): The N-methyl derivative exhibits a more potent and selective inhibition of MAO-B, with an apparent Ki value of 1 µM.[4] This selectivity is a critical factor in its pharmacological profile, as MAO-B is primarily involved in the metabolism of dopamine.
Interestingly, N-Me-THIQ also acts as a substrate for both MAO-A and MAO-B, leading to its oxidation into the N-methyl-isoquinolinium ion.[5] This metabolic conversion is a pivotal point in understanding the dual nature of N-Me-THIQ's biological activity.
The Neuroprotective versus Neurotoxic Conundrum
The opposing neurobiological effects of THIQ and its methylated analogs are a central theme in their study. While some derivatives show promise in neuroprotection, others are implicated in neurodegenerative processes.
THIQ's Ambiguous Role: While some studies suggest a potential for neuroprotection through free radical scavenging, direct comparisons have shown that THIQ offers no clear neuroprotection against certain insults.[6] In fact, at high doses, THIQ has been observed to cause a mild but significant decrease in striatal dopamine concentrations, suggesting a degree of neurotoxicity.[7][8]
N-Me-THIQ: A Double-Edged Sword: The neuroprotective potential of N-Me-THIQ is primarily linked to its potent MAO-B inhibition, which can increase dopamine levels and reduce the formation of reactive oxygen species from dopamine metabolism. However, the enzymatic oxidation of N-Me-THIQ by MAO produces the N-methyl-isoquinolinium ion, a compound that has been shown to inhibit key enzymes involved in catecholamine metabolism, such as tyrosine hydroxylase, and is considered a neurotoxin.[5] This metabolic pathway highlights a significant liability for the therapeutic use of N-Me-THIQ.
The following diagram illustrates the metabolic fate of N-Me-THIQ and its implications:
Caption: Metabolic activation of N-Me-THIQ to a neurotoxic species.
Experimental Protocols: Assessing Biological Activity
To elucidate the distinct biological activities of THIQ and N-Me-THIQ, a series of in vitro and in vivo experiments are typically employed.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki values) of THIQ and N-Me-THIQ against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Purified human MAO-A and MAO-B enzymes or mitochondrial fractions from rat brain tissue.
-
Substrate: A fluorescent or radiolabeled substrate specific for each MAO isoform (e.g., kynuramine for both, or more specific substrates if available).
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds (THIQ or N-Me-THIQ).
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Detection: The formation of the product is measured over time using a fluorometer or liquid scintillation counter.
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to calculate the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
In Vitro Neurotoxicity and Neuroprotection Assays
Objective: To assess the effects of THIQ and N-Me-THIQ on neuronal cell viability and to determine any protective effects against known neurotoxins.
Methodology:
-
Cell Culture: Primary neuronal cultures (e.g., rat mesencephalic neurons) or neuronal cell lines (e.g., SH-SY5Y) are used.
-
Treatment: Cells are treated with a range of concentrations of THIQ or N-Me-THIQ, either alone (to assess direct toxicity) or in combination with a neurotoxin like MPP+ or 6-hydroxydopamine (to assess neuroprotection).
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Apoptosis/Necrosis Assays: To determine the mode of cell death, assays for caspase-3 activity (apoptosis) or propidium iodide staining (necrosis) can be performed.
-
Microscopy: Morphological changes in the neurons are observed and quantified using microscopy.
The workflow for assessing neuroprotection is depicted below:
Caption: Experimental workflow for in vitro neuroprotection studies.
Concluding Remarks for the Researcher
The comparison of 1,2,3,4-tetrahydroisoquinoline and its N-methyl derivative provides a compelling case study in structure-activity relationships. The addition of a single methyl group on the nitrogen atom dramatically shifts the biological activity profile, transforming a moderate, non-selective MAO inhibitor with potential neurotoxic liabilities into a potent and selective MAO-B inhibitor that, while potentially neuroprotective, carries the risk of metabolic activation to a neurotoxic species.
For drug development professionals, this underscores the critical importance of considering metabolic pathways and the potential for toxic metabolite formation, even with seemingly minor structural modifications. The nuanced differences between THIQ and N-Me-THIQ highlight the intricate dance between chemical structure and biological function, a fundamental principle that guides the quest for safer and more effective therapeutics. Future research should focus on further elucidating the downstream effects of the N-methyl-isoquinolinium ion and exploring structural modifications that could retain the beneficial MAO-B inhibitory activity of N-Me-THIQ while mitigating its metabolic conversion to a toxic entity.
References
- Kaur, H., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15343–15371. [Link]
- Jordaan, M. A., Ebenezer, O., & Owolabi, B. J. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
- Méndez-Alvarez, E., Soto-Otero, R., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1997). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. Life sciences, 60(19), 1719–1727. [Link]
- Kim, H. J., Lee, J. Y., Kim, J. H., Ryu, J. H., & Kim, D. J. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry letters, 17(12), 3469–3473. [Link]
- Faheem, Murugesan, S., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., & Kunjiappan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15343–15371. [Link]
- McNaught, K. S., Thull, U., Carrupt, P. A., Altomare, C., Cellamare, S., Testa, B., Jenner, P., & Marsden, C. D. (1995). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Biochemical pharmacology, 49(11), 1591–1600. [Link]
- Minami, M., Maruyama, W., Dostert, P., Takahashi, T., & Naoi, M. (1993). Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids. Journal of neural transmission. General section, 92(2-3), 125–135. [Link]
- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 864–874. [Link]
- Jordaan, M. A., Ebenezer, O., Owolabi, B. J., Beta, J., & Afolayan, D. O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
- Naoi, M., Maruyama, W., Dostert, P., & Minami, M. (1993). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of neurochemistry, 60(2), 615–620. [Link]
- Antkiewicz-Michaluk, L. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1–14. [Link]
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Vetulani, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. Pharmacological reports : PR, 66(4), 547–551. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to Absolute Configuration Determination of Chiral Tetrahydroisoquinolines
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral tetrahydroisoquinolines (THIQs) is a critical step. The stereochemistry of these privileged scaffolds profoundly influences their pharmacological activity, receptor binding affinity, and metabolic profile. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of chiral THIQs, grounded in experimental data and field-proven insights. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each described protocol is a self-validating system.
The Criticality of Stereochemical Integrity in THIQ Scaffolds
The tetrahydroisoquinoline core is a frequent flyer in both natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The three-dimensional arrangement of substituents around the chiral center(s) dictates the molecule's interaction with its biological target. A classic example is the differing activities of enantiomers, where one may be a potent therapeutic agent while the other is inactive or even toxic. Therefore, robust and reliable methods for absolute configuration determination are not just an analytical necessity but a cornerstone of safe and effective drug development.
Method Comparison at a Glance
The choice of method for determining the absolute configuration of a chiral THIQ is contingent on several factors, including the nature of the sample (e.g., crystallinity, presence of chromophores), the quantity of material available, and the desired level of certainty. The following table summarizes the key performance indicators for the most prevalent techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Amide Analysis) | Chiroptical Methods (VCD/ECD) |
| Sample Phase | Solid (High-quality single crystal) | Solution | Solution |
| Sample Amount | µg to mg scale | 1-5 mg per diastereomeric amide[1] | VCD: 1-10 mg; ECD: 0.1-1 mg/mL[1] |
| Experimental Time | Days to weeks (crystal growth is rate-limiting) | 4-6 hours over 1-2 days[2][3][4] | Hours to a day |
| Accuracy | High (often considered definitive)[1][5] | High, contingent on clear chemical shift differences[1] | High, with reliable computational correlation[1][6] |
| Key Requirement | Formation of a suitable single crystal | Derivatizable secondary amine (-NH-) | VCD: IR active modes; ECD: UV-Vis chromophore[1] |
| Primary Output | 3D molecular structure, Flack parameter | Δδ (δS - δR) values for diastereomers | Circular dichroism spectra |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules, providing a direct visualization of the three-dimensional atomic arrangement in the solid state.[5][7]
Expertise & Experience: The Rationale Behind Crystallization Strategies
The primary hurdle in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. For THIQs, which are often basic, salt formation with a chiral acid of known absolute configuration (e.g., tartaric acid, camphorsulfonic acid) can facilitate crystallization and introduce a known stereocenter to aid in the determination. The choice of counter-ion and solvent system is critical and often requires empirical screening. The presence of a heavy atom (e.g., Br, I) in the molecule or the co-crystal can significantly enhance the anomalous dispersion signal, leading to a more reliable assignment of the absolute configuration, as quantified by the Flack parameter.[8][9] A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides high confidence in the assignment.[9]
Trustworthiness: A Self-Validating System
The output of an X-ray diffraction experiment is a complete 3D structural model with associated quality metrics (e.g., R-factor, goodness-of-fit). The internal consistency of the bond lengths, bond angles, and thermal parameters, along with a low Flack parameter, provides a self-validating result.
Experimental Protocol: X-ray Crystallography of a Chiral THIQ
-
Crystal Growth:
-
Dissolve the purified THIQ (enantiomerically pure) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, ethyl acetate).
-
Slowly add a co-crystallizing agent if necessary (e.g., a chiral acid).
-
Employ a slow evaporation or solvent diffusion technique to promote the growth of single crystals. Place the solution in a small vial, covered with a cap containing a few pinholes, and leave undisturbed.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[8]
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation). Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data, including the determination of the absolute configuration based on anomalous scattering. The Flack parameter should be close to 0 for a confident assignment.
-
Caption: Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy: The Mosher's Amide Analysis
For non-crystalline or difficult-to-crystallize THIQs, NMR spectroscopy offers a powerful solution-phase alternative. The Mosher's method, adapted for secondary amines, is a widely used and reliable technique.[2][3][4][10]
Expertise & Experience: The Anisotropic Shielding Effect
The Mosher's method involves the derivatization of the chiral THIQ with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric amides.[11] In the preferred conformation of these diastereomers, the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons in the two diastereomers, the absolute configuration of the original THIQ can be deduced.[2][3][4][11]
Trustworthiness: A Self-Validating System
The reliability of the Mosher's method lies in the consistency of the Δδ values across multiple protons. A consistent pattern of positive and negative Δδ values on opposite sides of the molecule provides strong evidence for the assigned configuration. The use of both (R)- and (S)-MTPA amides provides a crucial internal check.
Experimental Protocol: Mosher's Amide Analysis of a Chiral THIQ
-
Preparation of (R)- and (S)-MTPA Amides:
-
In two separate vials, dissolve the enantiomerically pure THIQ (approx. 1-2 mg) in a dry, aprotic solvent (e.g., pyridine-d5 or CDCl3).
-
To one vial, add a slight excess of (R)-(-)-MTPA chloride. To the other, add a slight excess of (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion at room temperature. The reaction can be monitored by TLC or NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide derivatives.
-
It is crucial to assign the protons of the THIQ moiety in both spectra. 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignment.
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
-
Construct a model of the MTPA amide in its extended conformation, with the C=O and C-CF3 bonds eclipsing.
-
Map the signs of the calculated Δδ values onto the model. Protons with positive Δδ values will be on one side of the MTPA phenyl group, and those with negative Δδ values will be on the other.
-
This spatial arrangement of Δδ values directly correlates to the absolute configuration of the chiral center.
-
Caption: Workflow for the Mosher's amide analysis of a chiral THIQ.
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[12][13] When coupled with quantum chemical calculations, these methods provide a reliable means of determining absolute configuration in solution.[6][14]
Expertise & Experience: The Synergy of Experiment and Theory
The power of modern chiroptical methods lies in the comparison of an experimental spectrum with a theoretically predicted spectrum for a known enantiomer.[14] For VCD, which probes vibrational transitions in the infrared region, the entire spectrum is rich in structural information, making it applicable to a wide range of molecules.[6][15] ECD, which measures electronic transitions in the UV-Vis region, requires the presence of a suitable chromophore.[16] The accuracy of the assignment depends on the quality of the quantum chemical calculations (typically using Density Functional Theory, DFT) and the consideration of all significant solution-phase conformations of the THIQ.[6][16]
Trustworthiness: A Self-Validating System
The comparison of the experimental and calculated spectra provides a robust validation. A good match between the signs and relative intensities of the major bands in the experimental spectrum and the calculated spectrum for one enantiomer (and a mirror-image mismatch for the other) lends high confidence to the assignment.[12][14]
Experimental Protocol: VCD/ECD for Absolute Configuration Determination
-
Sample Preparation:
-
Dissolve the enantiomerically pure THIQ in a suitable solvent (e.g., CDCl3 for VCD, methanol for ECD) at an appropriate concentration (typically 0.05-0.1 M for VCD, 10⁻³-10⁻⁵ M for ECD). The solvent should be transparent in the spectral region of interest.
-
-
Spectral Acquisition:
-
Record the VCD or ECD spectrum on a dedicated spectrometer.
-
Record the corresponding IR or UV-Vis absorption spectrum.
-
-
Computational Modeling:
-
Perform a thorough conformational search for the THIQ molecule using molecular mechanics or other suitable methods.
-
For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies (for VCD) or electronic transition energies and rotational strengths (for ECD) using DFT (e.g., with a B3LYP functional and a suitable basis set like 6-31G(d)).
-
Generate the final predicted VCD or ECD spectrum by Boltzmann-averaging the spectra of the individual conformers based on their calculated relative energies.
-
-
Comparison and Assignment:
-
Compare the experimental VCD or ECD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
If the experimental spectrum matches the calculated spectrum, the absolute configuration is assigned as R. If it is the mirror image, the configuration is S.
-
Caption: Workflow for VCD/ECD-based absolute configuration determination.
Conclusion
The determination of the absolute configuration of chiral tetrahydroisoquinolines is a non-trivial but essential task in modern chemical and pharmaceutical research. While X-ray crystallography remains the ultimate arbiter, its requirement for high-quality single crystals can be a significant bottleneck. In such cases, solution-based methods like Mosher's amide analysis and chiroptical spectroscopy (VCD and ECD) provide powerful and reliable alternatives. The choice of method should be guided by the specific properties of the THIQ and the resources available. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately assign the stereochemistry of these vital chiral building blocks.
References
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link][2]
- Superchi, S., & Rosini, C. (2001). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 3(23), 3751–3754. [Link][17]
- Li, X., Wang, Y., Li, Y., Wang, Y., & Guo, Y. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 318. [Link][18]
- Li, X., Wang, Y., Li, Y., Wang, Y., & Guo, Y. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7. [Link][19]
- Kozak, J., & Drabina, P. (2020). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 85(15), 9677–9685. [Link][20]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-8. [Link][3]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link][4]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451-2458. [Link][21]
- Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
- Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569–8577. [Link][23]
- Mándi, A., & Kurtán, T. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link][24]
- Sheldrick, G. M. (1990). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Applications of Gas-Phase Electron Diffraction. VCH Publishers. [Link][8]
- Zhang, C., & Zhang, H. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1007788. [Link][25]
- Slideshare. (n.d.).
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2007). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link][6]
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). Vibrational CD, Theory and Application to Determination of Absolute Configuration. Chirality, 20(5), 643-663. [Link][27]
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(6), 2056–2063. [Link][10]
- Lyubchenko, S., & Lednev, I. K. (2018). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1039, 1-17. [Link][28]
- Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(7), 466-475. [Link][29]
- ScienceDirect. (n.d.). VCD - Proteins, Structure and Methods. ScienceDirect. [Link][15]
- Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link][30]
- Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Encyclopedia.pub. [Link][31]
- Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33458–33468. [Link][32]
- Keiderling, T. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences, 8(9), 1633. [Link][33]
- Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link][34]
- Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33458–33468. [Link][35]
- Wirsig, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link][36]
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2007). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link][37]
- Petrovic, A. G., & Berova, N. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Buma, W. J., & de Jong, A. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 8-12. [Link][12]
- Brossi, A., Blount, J. F., O'Brien, J., & Teitel, S. (1971). New synthesis and absolute configuration of tetrahydroisoquinoline cactus alkaloids. Journal of the American Chemical Society, 93(23), 6248–6252. [Link][38]
- Purechemistry. (2024).
- Zhang, H. J., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Natural Products and Bioprospecting, 2(1), 1-13. [Link][16]
- ResearchGate. (n.d.). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT).
- Szemán, J., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences, 25(3), 1835. [Link][40]
- Wang, Y., et al. (2019). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin.
- The Organic Chemistry Tutor. (2023, April 11). How I Used Mosher Esters in my PhD. YouTube. [Link][42]
- Li, X., et al. (2021). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 86(1), 661–669. [Link][43]
- Allen, F. H., & Johnson, O. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162. [Link][7]
- Allenmark, S., & Gawronski, J. (2008). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 20(5), 603-605. [Link][44]
- Allen, F. H., & Johnson, O. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. [Link][5]
- Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link][45]
- MIT Department of Chemistry. (n.d.). Absolute Configuration. MIT Department of Chemistry. [Link][9]
- Li, X., et al. (2021). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 86(1), 661–669. [Link][47]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. purechemistry.org [purechemistry.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. VCD – Proteins, Structure and Methods [bio-structure.com]
- 16. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroisoquinoline Synthesis for the Modern Chemist
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds, including morphine, papaverine, and the anticancer agent Ecteinascidin 743.[1][2][3] The efficient construction of this N-heterocycle is therefore a critical endeavor for researchers in drug development. This guide provides an in-depth comparative analysis of the principal methods for THIQ synthesis, balancing classic name reactions with modern catalytic approaches. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower chemists at the bench.
Classical Approaches: The Foundation of THIQ Synthesis
Three historical reactions form the bedrock of THIQ synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While foundational, they differ significantly in starting materials, reaction intermediates, and final products, making each suitable for different strategic applications.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for creating 3,4-dihydroisoquinolines from β-arylethylamides.[4][5] This intramolecular electrophilic aromatic substitution requires a dehydration/condensation agent and typically proceeds under harsh, refluxing acidic conditions.[5][6]
Mechanism and Rationale: The reaction proceeds via cyclization of a β-arylethylamide. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical.[4][6] These reagents activate the amide carbonyl for intramolecular attack by the electron-rich aromatic ring. The mechanism is believed to involve a highly electrophilic nitrilium ion intermediate, which readily undergoes cyclization.[1][4][5] This high electrophilicity allows for the cyclization of even moderately activated aromatic rings. However, the initial product is a 3,4-dihydroisoquinoline, an imine, which necessitates a subsequent reduction step (e.g., with NaBH₄) to yield the desired saturated THIQ.[1][5]
Logical Flow: Bischler-Napieralski Reaction
Caption: Workflow for the Bischler-Napieralski synthesis of THIQs.
Scope and Limitations: This reaction is most effective when the benzene ring possesses electron-donating groups, which facilitate the electrophilic substitution.[5] A significant drawback is the often harsh conditions required, which may not be suitable for sensitive substrates. Furthermore, a potential side reaction is the retro-Ritter reaction, which can lead to styrene byproducts, particularly when the intermediate nitrilium salt is stabilized by conjugation.[4]
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a cornerstone of alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[7][8] It represents a more direct route to the THIQ core compared to the Bischler-Napieralski approach.
Mechanism and Rationale: The reaction is typically catalyzed by a protic or Lewis acid.[9] The key mechanistic steps involve the initial formation of a Schiff base (imine), which is then protonated to form a highly electrophilic iminium ion.[7][8][10] This iminium ion is the crucial intermediate that undergoes intramolecular electrophilic attack on the aromatic ring. The driving force is the creation of a stable, six-membered ring. Unlike the Bischler-Napieralski reaction, the Pictet-Spengler directly yields the 1,2,3,4-tetrahydroisoquinoline product without requiring a separate reduction step.[1]
Logical Flow: Pictet-Spengler Reaction
Caption: Workflow for the direct Pictet-Spengler synthesis of THIQs.
Scope and Limitations: The reaction conditions can be remarkably mild, sometimes proceeding near physiological pH, especially for highly activated aryls like indoles or phenols.[11][12] For less activated systems, such as those with a simple phenyl group, harsher conditions with strong acids and heat are necessary.[7][12] The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups are often essential for good yields.[11]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines (the fully aromatic parent) from a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14] To obtain the desired THIQ, a modification is required.
Mechanism and Rationale: The classical reaction involves the acid-promoted cyclization of a benzalaminoacetal (a Schiff base).[13][14] The reaction typically requires strong acid, such as concentrated sulfuric acid, to promote cyclization and subsequent dehydration steps to form the aromatic isoquinoline ring.[14] The key modification for THIQ synthesis, known as the Bobbitt modification, involves hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization step.[14] This alters the cyclization pathway to directly form the saturated THIQ ring.
Scope and Limitations: The standard Pomeranz-Fritsch reaction is primarily for isoquinoline synthesis. The Bobbitt modification extends its utility to THIQs, but it adds a step to the sequence. The conditions for the cyclization step remain harsh, which limits substrate scope.
Comparative Analysis: Classical Methods
The choice between these classical methods is dictated by the available starting materials, desired substitution pattern, and tolerance of the substrate to the reaction conditions.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch-Bobbitt |
| Starting Materials | β-Arylethylamide[1] | β-Arylethylamine + Aldehyde/Ketone[1][7] | Benzaldehyde + 2,2-Dialkoxyethylamine[13] |
| Key Intermediate | Nitrilium Ion[1][5] | Iminium Ion[1][7] | N-Benzylethylamino Acetal |
| Initial Product | 3,4-Dihydroisoquinoline (Imine)[1] | 1,2,3,4-Tetrahydroisoquinoline[1] | 1,2,3,4-Tetrahydroisoquinoline |
| Subsequent Steps | Reduction required (e.g., NaBH₄)[1] | Often the final product | None required after cyclization |
| Typical Conditions | Harsh: Refluxing strong acid (POCl₃, P₂O₅)[1] | Mild to Harsh: Near neutral to strong acid (HCl, TFA) | Harsh: Strong acid (H₂SO₄) for cyclization[14] |
| Key Advantage | Can cyclize less-activated aromatic rings | Direct synthesis of THIQ; often milder conditions | Access to different substitution patterns |
| Key Disadvantage | Harsh conditions; requires extra reduction step | Requires electron-rich aromatic ring[11] | Multi-step; harsh cyclization conditions |
Modern Frontiers: Asymmetric and Catalytic Methods
While the classical methods are robust, modern drug development demands precise control over stereochemistry. This has spurred the development of asymmetric and transition-metal-catalyzed approaches to enantiopure THIQs.[15]
Asymmetric Catalysis: The field has seen an explosion of methods for the enantioselective synthesis of THIQs. Key strategies include:
-
Asymmetric Hydrogenation: Chiral transition-metal catalysts (often based on Ruthenium, Rhodium, or Iridium) are used for the asymmetric hydrogenation of dihydroisoquinolines (from Bischler-Napieralski) or other imine precursors.[15] This is a highly efficient and atom-economical approach.
-
Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst and a hydrogen donor like formic acid or isopropanol, avoiding the need for high-pressure hydrogen gas.[15]
-
Chiral Auxiliaries: Attaching a chiral auxiliary (like Ellman's sulfinamide) to the nitrogen can direct the stereochemical outcome of cyclization or addition reactions, after which the auxiliary is cleaved.[16][17]
-
Organocatalysis: Chiral Brønsted acids or primary amines can catalyze asymmetric versions of the Pictet-Spengler reaction or related cycloadditions, providing a metal-free alternative for synthesizing chiral THIQs.[18][19]
Transition-Metal Catalysis: Beyond asymmetric hydrogenation, transition metals (particularly Palladium) are used in novel cyclization strategies. For instance, Pd-catalyzed enolate arylation can form a key C-C bond, followed by cyclization with an ammonia source to construct the THIQ core, offering new synthetic disconnections.[2][20]
These modern methods provide access to enantiomerically pure THIQs with high yields and selectivities, which is often a critical requirement for developing safe and effective pharmaceuticals.
Experimental Protocols
To provide a practical context, a detailed protocol for a representative Pictet-Spengler reaction is provided below.
Protocol: Synthesis of (±)-1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol is a classic example of the Pictet-Spengler reaction, using dopamine hydrochloride and acetaldehyde.
Materials:
-
3,4-Dimethoxyphenethylamine (Dopamine methyl ether)
-
Acetaldehyde
-
Hydrochloric Acid (conc.)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in water, add concentrated hydrochloric acid until the pH is approximately 4-5.
-
Aldehyde Addition: Cool the solution in an ice bath and add acetaldehyde (1.2 equiv) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydroisoquinoline.
Causality: The acidic condition (pH 4-5) is crucial for the in-situ formation of the electrophilic iminium ion from the amine and aldehyde. Heating to reflux provides the necessary activation energy for the intramolecular electrophilic aromatic substitution on the electron-rich dimethoxy-substituted benzene ring. The basic workup with NaHCO₃ is necessary to deprotonate the product's nitrogen, making it soluble in the organic extraction solvent (DCM).
Conclusion
The synthesis of the tetrahydroisoquinoline core remains a vibrant area of chemical research. The classical Bischler-Napieralski and Pictet-Spengler reactions provide powerful and reliable, albeit sometimes harsh, methods for constructing the fundamental scaffold. They are foundational tools that every medicinal and organic chemist should understand. However, the increasing demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric catalytic methods that offer unparalleled control over stereochemistry. The modern synthetic chemist must now weigh the directness and scalability of classical routes against the precision and elegance of modern catalytic approaches to select the optimal strategy for their specific target.
References
- Zhang, Z., et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Wikipedia. (2023). Pomeranz–Fritsch reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Reddy, B. V. S., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications.
- QuimicaOrganica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
- Wang, Y., et al. (2016). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules.
- Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen.
- Organic Chemistry. (2022). Pomeranz-Fritsch Reaction Mechanism. YouTube.
- Wikipedia. (2023). Pictet–Spengler reaction.
- SAGE Publications Inc. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- American Chemical Society. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society.
- ChemEurope.com. (n.d.). Pictet-Spengler reaction.
- Stoltz, B. M., & Kang, H. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- American Chemical Society. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Wikipedia. (2023). Bischler–Napieralski reaction.
- Semantic Scholar. (n.d.). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- National Library of Medicine. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020).
- ResearchGate. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020).
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- National Library of Medicine. (2017). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction.
- American Chemical Society. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions.
- Russo, J. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. YouTube.
- Wiley Online Library. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- Thieme. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol.
- Northwestern Scholars. (2014). Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation.
- National Library of Medicine. (2020). The Pictet-Spengler Reaction Updates Its Habits.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet-Spengler_reaction [chemeurope.com]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. mdpi.com [mdpi.com]
- 16. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. armchemfront.com [armchemfront.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of 1,2,3,4-Tetrahydroisoquinoline Derivatives for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This guide offers a comparative analysis of the cytotoxic properties of various THIQ derivatives, providing a technical resource for researchers, scientists, and professionals in drug development. We will delve into the structure-activity relationships that govern their cytotoxicity, explore the diverse mechanisms of cell death they induce, and present detailed protocols for evaluating their efficacy. Our focus is to synthesize data from key studies to provide a clear, comparative overview to inform future research and development.
The Versatile THIQ Scaffold: A Foundation for Diverse Biological Activity
The THIQ core, a bicyclic amine, serves as a versatile template for the design of novel therapeutic agents. Its structural rigidity and the ability to introduce a wide array of substituents at various positions allow for the fine-tuning of its pharmacological properties. This has led to the development of THIQ derivatives with a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. The inherent reactivity and synthetic accessibility of the THIQ scaffold make it an ideal starting point for structure-activity relationship (SAR) studies aimed at discovering novel and potent cytotoxic agents.
Comparative Cytotoxicity: A Look at the Data
The cytotoxic potential of THIQ derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the cytotoxic activities of a selection of THIQ derivatives against various human cancer cell lines, as reported in the literature. This data highlights the significant impact of structural modifications on potency.
| Compound | R¹ | R² | R³ | HCT116 GI₅₀ (μM) | HCT-15 GI₅₀ (μM) | NUGC-3 GI₅₀ (μM) | NCI-H23 GI₅₀ (μM) | PC-3 GI₅₀ (μM) | Reference |
| 5a | H | H | H | 2.871 | 3.112 | 3.543 | 4.112 | 3.981 | |
| 5b | OCH₃ | H | H | 2.115 | 2.543 | 2.876 | 3.123 | 2.998 | |
| 5c | H | OCH₃ | H | 2.543 | 2.876 | 3.112 | 3.543 | 3.221 |
GI₅₀: Concentration required for 50% growth inhibition.
Structure-Activity Relationship (SAR): Unlocking the Keys to Cytotoxicity
The data presented above, along with other studies, reveals key structural features that govern the anticancer potency of THIQ derivatives.
-
Substitution at the Aryl Ring: The presence and position of substituents on the aryl ring significantly influence cytotoxicity. For example, the introduction of a methoxy group (OCH₃) can enhance activity, as seen in the comparison between compounds 5a and 5b .
-
Bulky Substituents: Several studies have demonstrated that the presence of bulky substituents can increase cytotoxic activity. This is supported by the finding that derivatives with bulky groups at the C-1 position, such as cyclobutyl, cyclohexyl, phenyl, or benzyl groups, significantly affect the viability of PC12 cells. Similarly, a 3,4-dimethoxybenzoyl group has been shown to contribute to high tumor-specific cytotoxicity.
-
Molecular Size and Hydrophobicity: Quantitative structure-activity relationship (QSAR) analyses have indicated a correlation between the cytotoxicity of THIQ derivatives and their molecular size (surface area, volume) and hydrophobicity (log P). This suggests that these physical properties play a crucial role in the interaction of these compounds with their biological targets.
Mechanisms of Cell Death: A Multifaceted Approach
THIQ derivatives induce cytotoxicity through a variety of mechanisms, often in a cell-type-dependent manner. Understanding these pathways is critical for the development of targeted therapies.
Apoptosis: The Programmed Cell Death Pathway
A common mechanism of action for many cytotoxic THIQ derivatives is the induction of apoptosis, or programmed cell death. This is often characterized by:
-
Mitochondrial Dysfunction: Some THIQ analogues induce apoptosis through a mitochondria-dependent pathway. This involves the accumulation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and a reduction in glutathione levels.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Certain THIQ derivatives have been shown to induce the activation of caspase-3, a key executioner caspase.
-
DNA Damage: Some compounds can lead to DNA double-strand breaks and the activation of the p53 pathway, a critical regulator of the cell cycle and apoptosis.
Autophagy: A Double-Edged Sword
In some cancer cell lines, THIQ derivatives have been observed to induce autophagy, a cellular process of self-digestion. This is characterized by the formation of acidic organelles. The role of autophagy in cancer is complex; it can act as a survival mechanism for cancer cells under stress, but it can also lead to cell death. The induction of autophagy by certain THIQ derivatives suggests a potential therapeutic strategy, particularly for apoptosis-resistant cancers.
Inhibition of Signaling Pathways
The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of cancer cell proliferation and survival. Some THIQ derivatives exert their anticancer effects by inhibiting this pathway.
Caption: Mechanisms of THIQ-induced cytotoxicity.
Experimental Protocols for Evaluating Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. Here, we outline the methodologies for two commonly used cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent).
Caption: General workflow for cytotoxicity assays.
Future Directions and Concluding Remarks
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a promising framework for the development of novel anticancer agents. The comparative analysis of the cytotoxicity of its derivatives reveals that subtle structural modifications can lead to significant changes in potency and mechanism of action. Future research should focus on:
-
Expanding SAR studies: Synthesizing and evaluating a wider range of derivatives to further refine our understanding of the structural requirements for optimal cytotoxicity.
-
Investigating novel mechanisms: Exploring other potential mechanisms of cell death, such as necroptosis and ferroptosis.
-
Improving selectivity: Designing derivatives with greater selectivity for cancer cells over normal cells to minimize off-target toxicity.
This guide provides a foundational understanding of the comparative cytotoxicity of THIQ derivatives. By leveraging the experimental data and protocols presented, researchers can accelerate the discovery and development of the next generation of THIQ-based therapeutics.
References
- Ishihara, M., Hatano, H., Takekawa, F., Kawase, M., & Sakagami, H. (2009). Estimation of relationship between descriptors and cytotoxicity of newly synthesized 1,2,3,4-tetrahydroisoquinoline derivatives. Anticancer Research, 29(10), 4077-4082. [Link]
- Yuan, Y., Liu, Y., Zhang, Y., Zhang, N., & Wang, K. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters, 30(16), 127286. [Link]
- Sun, X., Liu, L., Wang, Y., Zhang, Y., Li, Y., & Liu, Z. (2018). A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis. European Journal of Medicinal Chemistry, 150, 856-865. [Link]
- Al-Ostath, A., Al-Salahi, R., Al-Obaid, A. M., & Marzouk, M. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(19), 5989. [Link]
- Gasparyan, G., Gevorgyan, A., Ayvazyan, A., Stepanyan, A., & Danielyan, A. (2021). Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity.
- Kawase, M., Motohashi, N., Ishihara, M., & Sakagami, H. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 29(8), 3079-3086. [Link]
- Gasparyan, G. K., Gevorgyan, A. G., Ayvazyan, A. G., Stepanyan, A. H., & Danielyan, A. K. (2021). Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity. Pharmaceutical Chemistry Journal, 55(4), 368-375. [Link]
- Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2006).
A Comparative Guide to the Structural Elucidation of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride: An In-Depth Analysis of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals.
In the realm of pharmaceutical development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space dictates its physical properties, biological activity, and interaction with therapeutic targets. 1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of compounds, forming the core scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 1,2,3,4-tetrahydroisoquinoline hydrochloride, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
For the absolute confirmation of molecular structure, including relative and absolute stereochemistry, single-crystal X-ray diffraction stands as the gold standard. This technique provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms and the bonds between them can be determined. While other techniques provide valuable structural information, X-ray crystallography offers an unparalleled level of detail and certainty.
A survey of the Cambridge Structural Database (CSD) reveals that the crystal structure of a solvent-free hydrochloride salt of 1,2,3,4-tetrahydroisoquinoline has been determined (CSD refcode: GESVOR).[1][2] This provides a foundational dataset for understanding the solid-state conformation and intermolecular interactions of this important pharmaceutical salt.
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure by X-ray diffraction is a multi-step procedure that demands careful execution and interpretation. The following protocol outlines the key stages, with an emphasis on the rationale behind each experimental choice.
Caption: Workflow for X-ray Crystal Structure Determination.
Detailed Experimental Protocol for Crystallization and Data Collection
Objective: To obtain high-quality single crystals of this compound suitable for X-ray diffraction analysis and to collect a complete set of diffraction data.
Materials:
-
This compound powder
-
Methanol (ACS grade)
-
Deionized water
-
Small glass vials or test tubes
-
Microscope
Protocol:
-
Preparation of a Saturated Solution:
-
In a clean glass vial, dissolve a small amount of this compound in a minimal amount of a solvent mixture. A water/methanol (3:1) solution has been shown to be effective for crystallizing similar salts.[1][2] The goal is to create a solution that is saturated or nearly saturated at room temperature. Gentle warming can be used to increase solubility.
-
-
Crystal Growth:
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole. This allows for the slow evaporation of the solvent over several days to weeks at room temperature. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.
-
Controlled Cooling: Alternatively, heat the solution to dissolve more solute and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. This can also induce crystallization.
-
-
Crystal Selection and Mounting:
-
Once crystals have formed, examine them under a microscope. Select a well-formed, transparent crystal with sharp edges and no visible defects.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is then placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[3]
-
The crystal is cooled to a low temperature (e.g., 115 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[1][2]
-
The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffraction pattern is recorded on a detector.
-
-
Data Processing and Structure Refinement:
-
The collected diffraction images are processed to determine the position and intensity of each diffraction spot.
-
This data is then used to solve the crystal structure, typically using direct methods for small molecules.
-
The initial structural model is then refined against the experimental data to obtain the final, highly accurate atomic coordinates.
-
Key Crystallographic Data for 1,2,3,4-Tetrahydroisoquinoline Salts
The following table presents representative crystallographic data for a salt of 1,2,3,4-tetrahydroisoquinoline, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | 1,2,3,4-Tetrahydroisoquinolinium Tartrate Monohydrate[1][2] |
| Chemical Formula | C₉H₁₂N⁺ · C₄H₅O₆⁻ · H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0695 (3) |
| b (Å) | 7.4842 (3) |
| c (Å) | 26.9573 (10) |
| V (ų) | 1426.30 (10) |
| Z | 4 |
| Temperature (K) | 115 |
| Radiation Type | Mo Kα |
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and may be more suitable in certain contexts. The choice of analytical method is often guided by the specific question being asked, the availability of instrumentation, and the nature of the sample.
| Technique | Principle | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | - Provides unambiguous 3D structure. - Determines absolute and relative stereochemistry. - Reveals packing and intermolecular interactions. | - Requires a high-quality single crystal. - Provides a solid-state structure, which may differ from the solution-state conformation. - Can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | - Provides detailed information about the connectivity and chemical environment of atoms in solution.[4] - Can be used to study dynamic processes. - Does not require crystallization.[4] | - Does not directly provide 3D coordinates. - Can be difficult to interpret for complex molecules. - Less sensitive than mass spectrometry. |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of the ions based on their mass-to-charge ratio. | - Provides the exact molecular weight and elemental composition.[5] - Fragmentation patterns can provide structural information.[6][7] - High sensitivity. | - Does not provide information about stereochemistry or 3D conformation. - Isomeric compounds can be difficult to distinguish. |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular skeleton and the protonation state of the nitrogen atom. In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen will show a characteristic downfield shift upon protonation. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of all atoms in the molecule.[8]
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry. Electron ionization (EI) mass spectrometry of the free base typically shows a prominent molecular ion peak and characteristic fragmentation patterns, including the loss of a hydrogen atom.[5][6]
Conclusion
The structural confirmation of this compound is a critical step in its development and application in the pharmaceutical industry. While NMR and mass spectrometry provide essential and complementary data regarding the molecule's connectivity and composition, single-crystal X-ray crystallography remains the unparalleled and definitive method for elucidating its precise three-dimensional structure in the solid state. The detailed atomic coordinates and intermolecular interactions revealed by X-ray diffraction provide a level of understanding that is crucial for rational drug design, formulation development, and ensuring the quality and consistency of the final drug product. Therefore, a comprehensive analytical approach that leverages the strengths of each of these techniques is recommended for the complete structural characterization of this and other important pharmaceutical compounds.
References
- Kolev, T. M., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.
- National Center for Biotechnology Information. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.
- Fernández-López, R., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13576–13591. [Link]
- Ben-saber, S. M., et al. (2006). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 11(8), 603–610. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]
- MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499–1506. [Link]
- ResearchGate. (2008).
- The Royal Society of Chemistry. (2011). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. [Link]
- Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819. [Link]
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-reactivity of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride in Biological Assays
For the discerning researcher in pharmacology and drug development, the promise of a novel molecular scaffold is always tempered by the critical question of its specificity. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] However, this inherent bioactivity also raises a crucial question: to what extent does the foundational molecule, 1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit cross-reactivity in common biological assays? This guide provides an in-depth comparison of THIQ's potential for off-target interactions, offering a framework for researchers to anticipate and control for these effects in their experimental designs.
The THIQ scaffold is a cornerstone in the development of therapeutics targeting a range of conditions, from cancer to neurodegenerative disorders.[1][2] Its derivatives have been explored as inhibitors of Bcl-2/Mcl-1, antagonists for NMDA and CXCR4 receptors, and modulators of dopamine and serotonin pathways.[3][4][5] This very versatility, however, hints at a potential for the parent molecule to interact with multiple biological targets, a phenomenon that can lead to confounding results in screening assays and misinterpretation of structure-activity relationships (SAR).
This guide will dissect the potential cross-reactivity of this compound by comparing its theoretical and observed interactions with those of two key comparators: the endogenous neurotransmitter dopamine hydrochloride and the structurally related aromatic heterocycle isoquinoline . Through this comparative lens, we will explore the nuances of receptor binding and immunoassay interactions, providing detailed protocols and data to empower researchers to navigate the complexities of THIQ pharmacology.
The Structural Basis of Cross-Reactivity: A Tale of Three Molecules
The potential for a molecule to interact with multiple biological targets is often rooted in its structural and electronic features. A comparison of 1,2,3,4-tetrahydroisoquinoline, dopamine, and isoquinoline reveals key differences that underpin their distinct pharmacological profiles.
Caption: Structural relationships and key features of THIQ, Dopamine, and Isoquinoline.
1,2,3,4-Tetrahydroisoquinoline (THIQ): The presence of a saturated, flexible six-membered heterocyclic ring fused to a benzene ring, along with a basic secondary amine, makes THIQ a versatile pharmacophore. Its three-dimensional structure allows it to adopt various conformations, potentially fitting into a wider range of binding pockets compared to its planar aromatic counterpart, isoquinoline.
Dopamine: As an endogenous neurotransmitter, dopamine possesses a phenethylamine backbone and a catechol group, features that are critical for its high-affinity interactions with dopamine receptors and monoamine transporters.[6][7] The structural similarity of the phenethylamine moiety within THIQ suggests a potential for interaction with these same targets.
Isoquinoline: This aromatic heterocycle is structurally related to THIQ but lacks the conformational flexibility due to its planar nature. Comparing the biological activity of THIQ to isoquinoline can help elucidate the importance of the saturated heterocyclic ring in receptor recognition and binding.
Comparative Analysis in Key Biological Assays
The potential for cross-reactivity of this compound is most pronounced in assays where its structural features can mimic those of endogenous ligands or other bioactive molecules. Here, we delve into two major classes of assays: receptor binding assays and enzyme-linked immunosorbent assays (ELISAs).
Receptor Binding Assays: A Focus on Dopaminergic Systems
Given the structural similarity to dopamine, a primary area of concern for THIQ cross-reactivity is within the dopaminergic system. Indeed, studies have shown that THIQ analogs can stimulate dopamine release, which in turn leads to competitive inhibition of radioligand binding to D2 receptors.[4] This indirect cross-reactivity is a critical consideration in interpreting binding data.
To provide a quantitative comparison, the following table summarizes the known and predicted binding affinities (Ki values) of our three compounds of interest at key dopamine receptors and monoamine transporters.
| Target | 1,2,3,4-Tetrahydroisoquinoline HCl (Predicted/Reported) | Dopamine HCl (Reported)[6][8] | Isoquinoline (Predicted) |
| Dopamine D1 Receptor | Micromolar range (potential for weak interaction) | ~650 nM | Low to no affinity |
| Dopamine D2 Receptor | Micromolar range (indirect effects observed)[4] | ~1 µM | Low to no affinity |
| Dopamine D3 Receptor | Micromolar range (derivatives show high affinity)[4] | ~50 nM | Low to no affinity |
| Dopamine Transporter (DAT) | Micromolar range (derivatives are potent inhibitors)[3] | ~1-5 µM | Low to no affinity |
| Norepinephrine Transporter (NET) | Micromolar range (derivatives are potent inhibitors)[3] | ~1-2 µM | Low to no affinity |
| Serotonin Transporter (SERT) | Micromolar range (derivatives are potent inhibitors)[3] | ~2-8 µM | Low to no affinity |
Data Interpretation and Experimental Causality:
The data, while containing some predictive values for the parent THIQ molecule, highlights a crucial point: while THIQ itself may only exhibit weak, micromolar-range affinity for these targets, its derivatives can be highly potent. This suggests that the THIQ core serves as a scaffold that, with appropriate substitutions, can be optimized for high-affinity binding. The observed indirect effects of the parent THIQ on D2 receptor binding underscore the importance of considering not just direct binding, but also functional consequences like neurotransmitter release when evaluating cross-reactivity.[4]
For researchers, this implies that even at concentrations where direct binding of THIQ hydrochloride is minimal, functional assays could still show a response. Therefore, a comprehensive assessment of cross-reactivity should include both direct binding assays and functional assays that can capture these indirect effects.
Enzyme-Linked Immunosorbent Assays (ELISAs): The Challenge of Small Molecule Interference
ELISAs are a cornerstone of biological research for the quantification of proteins and other macromolecules. However, their reliance on antibody-antigen interactions makes them susceptible to interference from small molecules, which can lead to false-positive or false-negative results. Small molecules like THIQ can interfere through several mechanisms:
-
Direct binding to the antibody: If THIQ shares structural motifs with the target antigen, it could bind to the antibody's antigen-binding site, leading to competitive inhibition and a false-negative result.
-
Non-specific binding: THIQ could bind non-specifically to the assay plate or other components, leading to increased background noise or false positives.
-
Alteration of protein conformation: THIQ could bind to the target protein and alter its conformation, thereby affecting the antibody's ability to recognize its epitope.
Given the diverse bioactivity of THIQ derivatives, it is plausible that the parent molecule could interfere with a range of ELISAs, particularly those for cytokines, growth factors, or other signaling molecules where the antibodies may have broader specificity.
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to directly assess the cross-reactivity of this compound in their own laboratories, we provide the following detailed, step-by-step methodologies for a competitive radioligand binding assay and a generic ELISA protocol designed to detect small molecule interference.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a known radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]Spiperone (a D2 antagonist)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compounds: this compound, Dopamine hydrochloride, Isoquinoline
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well microplates
-
Glass fiber filters (pre-treated with polyethylenimine)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds (THIQ, dopamine, isoquinoline) in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound dilution.
-
50 µL of the radioligand ([3H]Spiperone) at a concentration close to its Kd (e.g., 0.2 nM).
-
100 µL of the D2 receptor-containing membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: ELISA Interference Assessment
This protocol provides a framework for assessing whether this compound interferes with a sandwich ELISA.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 3. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of single and repeated administration of 1,2,3,4-tetrahydroisoquinoline analogs on the binding of [11C]raclopride to dopamine D2 receptors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 8. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Researcher's Guide to Differentiating 1,2,3,4-Tetrahydroisoquinoline Isomers by NMR Spectroscopy
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Distinguishing between positional and stereoisomers of substituted THIQs is a critical step in drug discovery and development, as subtle structural variations can lead to profound differences in pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed insights into molecular connectivity and spatial arrangement.[2]
This guide provides an in-depth comparison of various NMR techniques for the unambiguous differentiation of 1,2,3,4-tetrahydroisoquinoline isomers. We will delve into the practical application of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments, supported by experimental data and protocols, to empower researchers in their structural elucidation endeavors.
The Challenge: Isomeric Ambiguity in Tetrahydroisoquinolines
Positional isomerism, arising from the different locations of substituents on the aromatic or heterocyclic ring, and stereoisomerism at chiral centers (typically C1 and C3), present significant analytical challenges. While other analytical techniques might provide ambiguous or overlapping data, NMR spectroscopy offers a robust solution by exploiting the distinct magnetic environments of individual nuclei within each isomer.
Core NMR Techniques for Isomer Differentiation
A multi-pronged NMR approach is often necessary for complete and confident structural assignment. The primary techniques employed are:
-
¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms in the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY): Establishes correlations between nuclei, providing crucial data on through-bond and through-space connectivities.
¹H NMR: The First Line of Investigation
The ¹H NMR spectrum offers a wealth of information for initial assessment. Key parameters to analyze are:
-
Chemical Shifts (δ): The position of a signal in the spectrum is highly sensitive to the electronic environment of the proton. Substituents on the aromatic ring will induce characteristic upfield or downfield shifts on the aromatic protons, aiding in the differentiation of positional isomers. For instance, the chemical shifts of the protons on the heterocyclic ring (at C1, C3, and C4) are also influenced by the nature and position of substituents.
-
Coupling Constants (J): The splitting of a proton signal due to neighboring protons provides valuable information about dihedral angles, which is particularly useful for determining the relative stereochemistry of substituents on the heterocyclic ring. The Karplus relationship links the vicinal coupling constant (³JHH) to the dihedral angle between the coupled protons.[3] A larger coupling constant (typically > 9 Hz) suggests an anti-periplanar (180°) relationship, often seen between axial protons in a chair-like conformation, while smaller coupling constants (around 2-5 Hz) are indicative of gauche (60°) relationships, such as axial-equatorial or equatorial-equatorial interactions.[3]
-
Signal Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent, non-equivalent protons.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Unsubstituted 1,2,3,4-Tetrahydroisoquinoline
| Proton(s) | Chemical Shift (ppm) | Multiplicity |
| H-5, H-6, H-7, H-8 | ~6.9 - 7.2 | Multiplet |
| H-1 | ~4.0 | Singlet/Multiplet |
| H-3 | ~3.1 | Triplet |
| H-4 | ~2.8 | Triplet |
| NH | Variable | Broad Singlet |
Note: These are approximate ranges and can vary significantly with substitution.
¹³C NMR: A Complementary Perspective
While ¹H NMR is often the primary tool, ¹³C NMR provides complementary and sometimes more straightforward data for isomer differentiation.[4]
-
Number of Signals: In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a distinct signal. Isomers with different symmetry will exhibit a different number of signals.
-
Chemical Shifts: The chemical shifts of carbon atoms are also sensitive to their electronic environment. Substituent effects on the aromatic and heterocyclic rings can be clearly observed, aiding in the assignment of positional isomers.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Unsubstituted 1,2,3,4-Tetrahydroisoquinoline
| Carbon(s) | Chemical Shift (ppm) |
| Aromatic C | ~125 - 135 |
| C-1 | ~47 |
| C-3 | ~42 |
| C-4 | ~29 |
Note: These are approximate ranges and can vary significantly with substitution.[5]
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex cases, especially those involving multiple chiral centers or extensive substitution, 2D NMR experiments are indispensable.[2][6][7]
Correlation Spectroscopy (COSY)
COSY reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that the two protons are scalar-coupled (typically over two or three bonds). This is invaluable for tracing the connectivity of protons within the heterocyclic ring and assigning signals that may be overlapping in the 1D spectrum.[7]
Heteronuclear Single Quantum Coherence (HSQC)
HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). This experiment is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC)
HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlation). This is particularly powerful for identifying positional isomers by establishing connectivity between substituents and the core THIQ scaffold.[6][7] For example, a correlation between a substituent's proton and a specific carbon in the aromatic ring can pinpoint the substitution site.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
NOESY and ROESY are the definitive techniques for determining stereochemistry. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).[2] A cross-peak in a NOESY or ROESY spectrum indicates a spatial relationship, not a through-bond coupling. This is critical for:
-
Distinguishing Diastereomers: The relative orientation of substituents on the heterocyclic ring can be determined by observing key NOE correlations. For example, an NOE between the proton at C1 and a substituent at C3 would indicate a cis relationship.
-
Determining Conformation: The preferred conformation of the flexible heterocyclic ring can often be deduced from the pattern of NOE enhancements.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified 1,2,3,4-tetrahydroisoquinoline isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.
-
Ensure Homogeneity: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Modern NMR spectrometers can also reference to the residual solvent peak.[1]
Protocol 2: Acquisition of 1D and 2D NMR Spectra
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH coupling constants (typically ~145 Hz).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range ²JCH and ³JCH coupling constants (typically 6-10 Hz).
-
NOESY/ROESY: Use a standard NOESY or ROESY pulse sequence with a mixing time appropriate for the size of the molecule (typically 300-800 ms).
-
Data Interpretation and Visualization
A systematic approach to data analysis is crucial. Start by assigning the more straightforward signals in the ¹H NMR spectrum, then use COSY to establish proton spin systems. Subsequently, use HSQC and HMBC to assign the carbon spectrum and establish long-range connectivities. Finally, analyze the NOESY/ROESY spectrum to determine the stereochemistry.
Diagram 1: Key NOE Correlations for Differentiating cis and trans 1,3-Disubstituted Tetrahydroisoquinoline Isomers
Caption: Differentiating cis and trans isomers using NOESY.
Note: The DOT script above is a template. Actual images of the molecules would be required for a functional diagram.
Diagram 2: Workflow for NMR-Based Isomer Differentiation
Caption: Systematic workflow for isomer differentiation by NMR.
Conclusion
The differentiation of 1,2,3,4-tetrahydroisoquinoline isomers is a critical task that is reliably achieved through a comprehensive application of NMR spectroscopy. By systematically employing a combination of 1D and 2D NMR techniques, researchers can confidently determine the connectivity and stereochemistry of these important molecules. This guide provides a foundational framework and practical protocols to aid in this essential aspect of chemical research and drug development.
References
- Clayden, J., & Coldham, I. (2013). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Research Explorer, The University of Manchester. [Link]
- Narayanaswami, S., et al. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1599. [Link]
- Reddy, B. V. S., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13549–13562. [Link]
- How can Hydrogen NMR be used to distinguish between these two isomers?. (2017). Chemistry Stack Exchange. [Link]
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]
- ResearchGate. COSY (above) and NOESY (below) (2D NMR) spectra of A and B in CDCl 3. [Link]
- Kole, P. B., & Singh, F. V. (2019). NMR Spectra for Versatile Synthesis of Functionalized Tetrahydroisoquinolines.
- ResearchGate.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
- Mary, Y., et al. (2000). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. Chemical and Pharmaceutical Bulletin, 48(1), 91-98.
- Mary, Y., et al. (2000). A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. Chemical & Pharmaceutical Bulletin, 48(1), 91-98. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Efficacy comparison of different catalysts for asymmetric tetrahydroisoquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The critical importance of stereochemistry in drug action necessitates the development of efficient and highly selective methods for the synthesis of enantioenriched THIQs. This guide provides a comparative analysis of the leading catalytic systems for asymmetric THIQ synthesis, offering insights into their mechanisms, performance, and practical applications to inform catalyst selection in research and development.
Two predominant strategies have emerged for the asymmetric synthesis of THIQs: the organocatalytic Pictet-Spengler reaction and the transition-metal-catalyzed asymmetric hydrogenation of dihydroisoquinolines (DHIQs) or isoquinolinium salts. Each approach offers distinct advantages and is suited to different synthetic challenges.
Performance Comparison of Leading Catalyst Systems
The choice of catalyst is paramount in achieving high yield and enantioselectivity in THIQ synthesis. Below is a summary of the performance of representative catalysts from the two major classes.
| Catalyst System | Reaction Type | Typical Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Key Advantages |
| Chiral Phosphoric Acids (CPAs) | Pictet-Spengler | Tryptamines, β-Arylethylamines | 85-99 | 90->99 | 0.5-10 | Broad substrate scope, operational simplicity, metal-free. |
| Ruthenium Complexes (e.g., Ru/TsDPEN) | Asymmetric Transfer Hydrogenation | 3,4-Dihydroisoquinolines | 90-99 | 94-99 | 1-5 | High efficiency, excellent enantioselectivity, recyclable catalysts.[3] |
| Rhodium Complexes (e.g., Rh/Diamine) | Asymmetric Transfer Hydrogenation | 3,4-Dihydroisoquinolines | up to 96 | up to 99 | 1-2 | High yields and enantioselectivities.[3] |
| Iridium Complexes | Asymmetric Hydrogenation | Isoquinolinium Salts | 68-97 | 68-97 | 0.5-2 | Effective for challenging substrates.[4][5] |
| Norcoclaurine Synthase (NCS) | Enzymatic Pictet-Spengler | Dopamine & Aldehydes | 86-99 | 95-98 | Enzyme | High stereoselectivity under physiological conditions.[6] |
In-Depth Analysis of Catalyst Families
Chiral Phosphoric Acid (CPA) Catalysis: The Power of Brønsted Acids
Chiral phosphoric acids have revolutionized organocatalysis, and their application in the Pictet-Spengler reaction is a prime example of their utility.[7][8][9][10] This approach is biomimetic, mimicking the enzymatic cyclization that forms the THIQ core in alkaloid biosynthesis.[7]
Mechanistic Rationale
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to yield the THIQ ring system.[11][12]
A chiral phosphoric acid catalyst operates as a bifunctional catalyst. It protonates the imine, activating it for nucleophilic attack by the aromatic ring. Simultaneously, the chiral backbone of the catalyst creates a stereochemically defined environment, directing the approach of the nucleophile to one face of the iminium ion, thus inducing asymmetry.[13]
Caption: Proposed catalytic cycle for the CPA-catalyzed Pictet-Spengler reaction.
Experimental Protocol: CPA-Catalyzed Synthesis of a THIQ Derivative
This protocol is adapted from representative procedures in the literature and should be optimized for specific substrates.
-
To a stirred solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, 0.1 M) is added the aldehyde (1.2 equiv).
-
The chiral phosphoric acid catalyst (e.g., (R)-TRIP, 2 mol%) is then added in one portion.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature to 50 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline product.
Causality Behind Experimental Choices: The use of a slight excess of the aldehyde ensures complete consumption of the more valuable amine starting material.[11] Toluene is a common solvent as it is non-coordinating and allows for azeotropic removal of water if necessary, which can drive the initial imine formation. The catalyst loading is kept low (0.5-5 mol%) for efficiency and cost-effectiveness.[7]
Transition Metal Catalysis: Asymmetric Hydrogenation and Transfer Hydrogenation
Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective for the asymmetric reduction of C=N bonds in DHIQs or isoquinolinium salts.[3] This method provides a direct route to chiral THIQs from readily available precursors.
Mechanistic Rationale
Asymmetric transfer hydrogenation, famously developed by Noyori and others, typically involves a metal complex with a chiral diamine ligand (e.g., TsDPEN).[3][14] A hydride is transferred from a hydrogen source (e.g., formic acid/triethylamine or isopropanol) to the metal center, creating a chiral metal-hydride species. This species then delivers the hydride to one enantiotopic face of the imine substrate, which is coordinated to the metal.
Caption: General experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Key Catalyst Systems
-
Ruthenium/TsDPEN: This system is a workhorse for the asymmetric transfer hydrogenation of DHIQs, consistently providing excellent yields and enantioselectivities.[3] Heterogenized versions of this catalyst have also been developed to facilitate catalyst recycling, a significant advantage for industrial applications.[3][15]
-
Rhodium/Diamine: Rhodium complexes are also highly effective, particularly for the transfer hydrogenation of DHIQs, offering a valuable alternative to ruthenium catalysts.[3][16]
-
Iridium/Chiral Phosphine: For the direct hydrogenation of more challenging neutral isoquinolines or isoquinolinium salts, iridium catalysts are often employed.[4][17][18] Activation of the substrate, for instance by forming an isoquinolinium salt with a chloroformate, can be crucial for achieving high reactivity and enantioselectivity.[17]
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of a DHIQ
This protocol is a generalized representation of procedures for Ru/TsDPEN systems.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%) are dissolved in a suitable solvent (e.g., CH2Cl2).
-
The mixture is stirred at room temperature for 30 minutes to allow for pre-catalyst formation.
-
The 3,4-dihydroisoquinoline substrate (1.0 equiv) is added, followed by the hydrogen source, typically a 5:2 mixture of formic acid and triethylamine.
-
The reaction is stirred at a specified temperature (e.g., 28 °C) for the required time (e.g., 12-24 hours), with progress monitored by an appropriate analytical technique.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the optically active tetrahydroisoquinoline.
Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent oxidation and deactivation of the ruthenium catalyst. The pre-formation of the active catalyst by stirring the ruthenium precursor and the chiral ligand is a common practice to ensure homogeneity and optimal activity. The formic acid/triethylamine azeotrope serves as a convenient and effective hydride source for the transfer hydrogenation.
Conclusion and Future Outlook
Both chiral Brønsted acids and transition metal complexes have proven to be powerful tools for the asymmetric synthesis of tetrahydroisoquinolines.
-
Chiral Phosphoric Acids are often favored for their operational simplicity, mild reaction conditions, and broad applicability in the context of the Pictet-Spengler reaction. They represent a robust, metal-free option.
-
Transition Metal Catalysts excel in the direct reduction of DHIQs and related compounds, frequently delivering exceptionally high enantioselectivities and turnover numbers. The development of recyclable heterogeneous versions of these catalysts enhances their appeal for large-scale synthesis.[3]
The choice between these catalytic systems will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Ongoing research continues to expand the scope and efficiency of these methods, with new ligands and catalyst variants being developed. The synergy between these approaches, for example, using an enzymatic reaction to set a key stereocenter followed by further elaboration, also holds great promise for the efficient construction of complex, biologically active THIQ alkaloids.[19]
References
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society. [Link]
- Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline deriv
- Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. (2022). Organic Letters. [Link]
- Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. (2021). The Journal of Organic Chemistry. [Link]
- Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. (2025). Organic Letters. [Link]
- Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines. (2006). Chemistry. [Link]
- Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. (2022). The Journal of Organic Chemistry. [Link]
- Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions for Synthesis of 5',11'-Dihydrospiro[indoline-3,6'-indolo[3,2- c]qui-nolin]-2-ones Containing Quaternary Stereocenters. (2021). The Journal of Organic Chemistry. [Link]
- Asymmetric synthesis of THIQs via heterogeneous Ru-catalyzed hydrogenation. (2013).
- Organocatalytic Asymmetric Synthesis of trans-1,3-Disubstituted Tetrahydroisoquinolines via a Reductive Amination/Aza-Michael Sequence. (2010). ElectronicsAndBooks. [Link]
- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2022). Molecules. [Link]
- Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. (2013). Bioscience, Biotechnology, and Biochemistry. [Link]
- Asymmetric hydrogenation of isoquinolines.
- Pictet–Spengler reaction. Wikipedia. [Link]
- Ir-catalyzed asymmetric hydrogenation of quinolinium salts.
- The mechanism of the Pictet–Spengler reaction.
- Organocatalyzed Asymmetric Pictet‐Spengler Reactions. (2023). ChemistrySelect. [Link]
- Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using ``Named´´ and Some Other Newer Methods. (2012).
- Enantioselective Hydrogenation of Isoquinolines. (2013).
- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters. [Link]
- Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. (2021).
- Asymmetric Synthesis of Fused-Ring Tetrahydroisoquinolines and Tetrahydro-β-carbolines from 2-Arylethylamines via a Chemoenzymatic Approach. (2022). Organic Letters. [Link]
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). Molecules. [Link]
- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2006).
- Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis. (1986). Journal of the American Chemical Society. [Link]
- Asymmetric hydrogenation of 3‐substituted isoquinolinium salts.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
- Enantiodivergent Synthesis of Chiral Tetrahydroquinoxaline Derivatives via Ruthenium‐Catalyzed Asymmetric Hydrogenation. (2023).
Sources
- 1. armchemfront.com [armchemfront.com]
- 2. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Purity Assessment of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride: A Comparative Analysis Focused on Melting Point Determination
For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of methods for assessing the purity of 1,2,3,4-tetrahydroisoquinoline hydrochloride, with a primary focus on the classical yet highly informative technique of melting point determination. We will explore the theoretical underpinnings, present a detailed experimental protocol, and objectively compare its performance against modern analytical techniques such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Spectroscopic methods.
The Principle of Melting Point Depression: A Fundamental Indicator of Purity
The melting point of a pure, crystalline solid is a distinct physical property. However, the presence of impurities disrupts the uniform crystalline lattice structure. This disruption weakens the intermolecular forces holding the solid together, resulting in a lower temperature required to transition the substance into a liquid state—a phenomenon known as melting point depression. Furthermore, the melting process occurs over a broader temperature range as different parts of the impure solid melt at slightly different temperatures. Consequently, a sharp melting point range is a strong indicator of high purity, while a depressed and broadened melting range suggests the presence of contaminants.
Experimental Protocol: Melting Point Determination of this compound
This protocol outlines the procedure for determining the melting point of this compound using a standard capillary melting point apparatus, adhering to principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[1]
Materials and Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
-
Reference standards with known melting points (for calibration)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine powder with a mortar and pestle to ensure uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.
-
The packed sample height should be approximately 2-3 mm. A larger sample size can lead to an artificially broad melting range.
-
-
Melting Point Measurement:
-
Calibration: Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.
-
Approximate Melting Point Determination: If the expected melting point is unknown, perform a rapid preliminary measurement by heating the sample at a fast rate (e.g., 10-20 °C per minute) to determine an approximate melting range.
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert the capillary tube containing the sample into the apparatus.
-
Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the melting point is approached.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the clear point).
-
The recorded melting range is the temperature from the onset of melting to the clear point.
-
-
-
Interpretation of Results:
-
A high-purity sample of this compound is expected to have a sharp melting range. Based on supplier information, a typical melting point for the hydrochloride salt is in the range of 198-204 °C.[2] A melting range of 1-2 °C within this expected value is indicative of high purity.
-
A melting range that is significantly lower than the expected value and broader than 2 °C suggests the presence of impurities.
-
Visualizing the Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Comparative Analysis of Purity Assessment Methods
While melting point determination is a valuable and accessible technique, a comprehensive purity assessment often involves orthogonal methods. The following section compares the melting point method with other common analytical techniques for the purity assessment of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For purity analysis, DSC provides a more quantitative measure of melting behavior. The presence of impurities not only lowers the melting temperature but also broadens the melting endotherm, which can be mathematically analyzed to estimate the purity level.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can identify and quantify individual impurities. A reversed-phase HPLC method is suitable for the analysis of 1,2,3,4-tetrahydroisoquinoline.[3] This method can separate the main compound from its impurities, allowing for the determination of their respective concentrations.
Spectroscopic Methods (NMR and IR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for purity assessment by comparing the integrals of the signals corresponding to the main compound with those of any impurities.[4][5] It provides structural information about the impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: While primarily used for structural elucidation, IR spectroscopy can indicate the presence of impurities if they possess functional groups that give rise to characteristic absorption bands not present in the pure compound.
Comparison Summary
| Feature | Melting Point Determination | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy |
| Principle | Observation of phase transition temperature range. | Measurement of heat flow during phase transition. | Separation based on differential partitioning between phases. | Detection of nuclear spin transitions in a magnetic field. |
| Information Provided | Purity indication (qualitative), Identity. | Purity estimation (quantitative), Melting profile. | Identification and quantification of individual impurities. | Structural confirmation, Quantification of impurities. |
| Sensitivity | Low to moderate. | Moderate to high. | High. | Moderate. |
| Specificity | Low (does not identify impurities). | Low (does not identify impurities). | High (can identify and resolve specific impurities). | High (provides structural information). |
| Sample Amount | Milligrams. | Milligrams. | Micrograms. | Milligrams. |
| Analysis Time | Relatively fast. | Moderate. | Moderate. | Fast to moderate. |
| Instrumentation Cost | Low. | Moderate to high. | High. | Very high. |
| Key Advantage | Simple, rapid, and inexpensive. | Quantitative purity data. | High sensitivity and specificity for individual impurities. | Provides structural information on impurities. |
| Key Limitation | Not quantitative, insensitive to amorphous impurities. | Not suitable for thermally unstable compounds. | Requires reference standards for impurity identification. | Lower sensitivity compared to HPLC. |
Logical Comparison of Analytical Techniques
Caption: Decision matrix for selecting a purity assessment method.
Conclusion and Recommendations
The purity of this compound is a critical parameter in research and drug development. Melting point determination serves as an invaluable, accessible, and rapid preliminary method for assessing purity. A sharp melting range close to the established value for the pure compound (ca. 198-204 °C) provides a high degree of confidence in the sample's integrity.
For a comprehensive and regulatory-compliant purity assessment, it is highly recommended to employ orthogonal methods. DSC offers a more quantitative thermal analysis, while HPLC provides unparalleled sensitivity and specificity for the separation and quantification of individual impurities. NMR spectroscopy is the gold standard for structural confirmation and can offer insights into the identity of unknown impurities. The choice of method will ultimately depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.
References
- SOP Guide for Pharma. (2024). SOP for Melting Point Determination.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- CHEMICAL POINT. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound(14099-81-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride: LC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of 1,2,3,4-tetrahydroisoquinoline hydrochloride is paramount for ensuring the quality, stability, and safety of pharmaceutical products. This in-depth technical guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the robust quantitative analysis of this critical compound. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, ensuring a trustworthy and self-validating approach to your analytical workflows.
Introduction: The Significance of Quantifying this compound
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds with significant pharmacological interest. The hydrochloride salt is a common form used in pharmaceutical preparations.[1] Precise and accurate quantification is essential for dosage form manufacturing, stability testing, and pharmacokinetic studies. This guide will focus on the practical application and comparative performance of modern analytical techniques for this purpose.
The Power of LC-MS: A Deep Dive into the Primary Analytical Technique
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the quantitative analysis of many pharmaceutical compounds due to its high sensitivity, selectivity, and specificity.[2] When coupled with tandem mass spectrometry (MS/MS), it provides an unparalleled ability to quantify analytes in complex matrices with minimal interference.
The Rationale Behind the LC-MS/MS Method
An effective LC-MS/MS method for this compound hinges on the careful selection of chromatographic conditions and mass spectrometric parameters. The goal is to achieve a balance between efficient separation, strong ionization, and specific fragmentation for unambiguous quantification.
Diagram: LC-MS/MS Analytical Workflow
Caption: High-level workflow for the quantitative analysis of this compound by LC-MS/MS.
Experimental Protocol: LC-MS/MS Method
This protocol is a robust starting point for the quantitative analysis of this compound in a bulk drug substance or pharmaceutical formulation.
Sample Preparation:
-
Standard Solution Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), to prepare a stock solution of known concentration.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the desired concentration range.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for the moderately polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic modifier for elution. Formic acid maintains a consistent pH. |
| Gradient | Optimized linear gradient (e.g., 5% to 95% B over 5 minutes) | Ensures efficient elution and separation from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions and ensures good peak shape. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine in the structure is readily protonated. |
| Precursor Ion (Q1) | m/z 134.1 (for the free base, [M+H]⁺) | This corresponds to the protonated molecule of 1,2,3,4-tetrahydroisoquinoline. |
| Product Ions (Q3) | To be determined by infusion and fragmentation experiments. A likely fragment would be m/z 117.1, corresponding to the loss of NH₃. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
| Collision Energy | Optimized for maximum product ion intensity. | Ensures efficient fragmentation of the precursor ion. |
| Dwell Time | 100-200 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, it is essential to consider other analytical techniques that may be suitable depending on the specific requirements of the analysis, such as the available instrumentation, sample matrix, and desired level of sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantitative analysis of pharmaceuticals.[3]
Principle: Separation is achieved based on the analyte's affinity for the stationary and mobile phases, and quantification is based on the analyte's absorption of UV light at a specific wavelength.
Experimental Protocol: HPLC-UV Method
The sample preparation and chromatographic conditions for HPLC-UV are similar to those for LC-MS, with the key difference being the detector.
| Parameter | Recommended Condition | Rationale |
| Detector | UV/Vis or Photodiode Array (PDA) | Allows for the detection of the analyte based on its chromophore. |
| Detection Wavelength | Determined by acquiring the UV spectrum of the analyte (typically around 210 nm and 270 nm for the isoquinoline ring system). | Maximizes the signal-to-noise ratio for the analyte. |
Performance Comparison: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV | Supporting Evidence |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to mg/mL) | LC-MS/MS can achieve much lower limits of detection and quantification due to the selectivity of mass-based detection.[3][4] |
| Selectivity | Very High | Moderate to High | MRM in LC-MS/MS minimizes interference from co-eluting compounds that do not have the same mass transition. HPLC-UV can be susceptible to interference from compounds with similar retention times and UV absorbance.[4] |
| Specificity | Very High | Moderate | Mass spectrometry provides structural information (mass and fragmentation pattern), confirming the identity of the analyte. UV detection is less specific as multiple compounds can absorb at the same wavelength. |
| Linearity | Wide dynamic range | Good linearity over a narrower range | LC-MS/MS often exhibits a wider linear dynamic range. |
| Cost | High (instrumentation and maintenance) | Low to Moderate | HPLC-UV systems are significantly less expensive to purchase and maintain. |
| Throughput | High (with modern UPLC systems) | Moderate | UPLC-MS/MS can achieve very short run times.[5] |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6]
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR Method
-
Sample Preparation:
-
Accurately weigh the this compound sample and a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Performance Comparison: LC-MS vs. qNMR
| Feature | LC-MS/MS | qNMR | Supporting Evidence |
| Traceability | Requires a certified reference material of the analyte for calibration. | Can be a primary ratio method, traceable to SI units through a certified internal standard.[7] | qNMR provides a high level of metrological traceability. |
| Sample Throughput | High | Low to Moderate | LC-MS/MS with an autosampler can analyze many samples unattended. qNMR is typically a more manual process. |
| Sensitivity | Very High | Low | qNMR requires significantly higher sample concentrations than LC-MS/MS. |
| Selectivity | High (chromatographic separation) | High (spectral resolution) | Both techniques offer high selectivity, but through different mechanisms. |
| Sample Integrity | Destructive | Non-destructive | The sample can be recovered after qNMR analysis. |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[8] Key validation parameters, as per ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For LC-based methods, this is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: A Key to Demonstrating Specificity
Forced degradation studies are essential for developing and validating stability-indicating methods.[9][10] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate the intact drug from these degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies to establish method specificity.
Conclusion and Recommendations
The choice of the optimal analytical technique for the quantitative analysis of this compound depends on the specific application and available resources.
-
LC-MS/MS is the recommended method for applications requiring high sensitivity and selectivity, such as the analysis of low-dose formulations, pharmacokinetic studies, or the quantification of trace-level impurities and degradation products. Its specificity provides a high degree of confidence in the results.
-
HPLC-UV is a reliable and cost-effective alternative for routine quality control of bulk drug substances and high-concentration formulations where the analyte concentration is well above the detection limit and the sample matrix is relatively simple.
-
qNMR serves as an excellent orthogonal technique for the purity assessment of reference standards and for independent verification of results obtained by chromatographic methods. Its non-destructive nature and direct traceability to SI units are significant advantages.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the development of robust, reliable, and scientifically sound analytical methods for this compound.
References
- Cenmed Enterprises. 1 2 3 4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE. [Link]
- Journal of Chromatography A. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
- Journal of Medicinal Chemistry.
- Journal of Pharmaceutical and Biomedical Analysis.
- Journal of Pharmaceutical and Biomedical Analysis.
- Journal of Pharmaceutical and Biomedical Analysis. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
- Mestrelab Research.
- Miami Valley Regional Crime Laboratory. Confirmation and Quantitation of THC and THCA by LC/MS/MS. [Link]
- National Center for Biotechnology Information. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. [Link]
- Otto Chemie Pvt. Ltd. 1,2,3,4-Tetrahydroisoquinoline, 95% 91-21-4. [Link]
- ResearchGate.
- Research Journal of Pharmacy and Technology. A Validated LC-MS/MS Method for the Determination of Tamsulosin Hydrochloride in Six Brands; Applications to Content Uniformity and Dissolution Studies. [Link]
- Science.gov. validated hplc methods: Topics by Science.gov. [Link]
- Science.gov. validated lc method: Topics by Science.gov. [Link]
- UU Research Portal.
- Waters Corporation.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- American Journal of Chemistry.
- ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B)
- MedCrave. Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
Sources
- 1. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 8. validated lc method: Topics by Science.gov [science.gov]
- 9. waters.com [waters.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Spectroscopic Guide to the Pictet-Spengler Reaction: From β-Phenylethylamine to 1,2,3,4-Tetrahydroisoquinoline
This guide provides an in-depth spectroscopic comparison of 1,2,3,4-tetrahydroisoquinoline (THIQ), a foundational scaffold in numerous natural products and pharmaceuticals, and its primary precursors, β-phenylethylamine and formaldehyde.[1] We will explore the characteristic spectral changes observed during the acid-catalyzed Pictet-Spengler reaction, offering researchers, scientists, and drug development professionals a clear understanding of how techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be used to monitor this critical transformation.
The formation of the THIQ ring system from a β-arylethylamine and an aldehyde or ketone is a cornerstone of heterocyclic chemistry.[2][3][4] Understanding the spectroscopic signatures of the starting materials versus the cyclized product is paramount for reaction monitoring, purity assessment, and structural confirmation.
The Pictet-Spengler Reaction: A Mechanistic Overview
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or iminium ion under acidic conditions) from the condensation of β-phenylethylamine and formaldehyde. This electrophilic iminium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the new heterocyclic ring.[2][3][4][5] Subsequent loss of a proton re-aromatizes the system, yielding the stable 1,2,3,4-tetrahydroisoquinoline product.
Caption: The Pictet-Spengler reaction pathway.
Spectroscopic Comparison: Precursors vs. Product
The structural transformation from the acyclic precursors to the cyclic THIQ molecule is accompanied by distinct changes in their spectroscopic profiles.
¹H NMR Spectroscopy
The most dramatic changes in the ¹H NMR spectrum upon cyclization are the appearance of new signals corresponding to the newly formed heterocyclic ring protons and a change in the chemical environment of the benzylic and aromatic protons.
| Compound | Aromatic Protons (ppm) | -CH₂-CH₂-NH₂ (ppm) | Other Key Signals (ppm) |
| β-Phenylethylamine | ~7.2-7.3 (m, 5H) | ~2.75 (t, 2H), ~2.95 (t, 2H) | ~1.4 (s, 2H, -NH₂) |
| 1,2,3,4-THIQ | ~6.9-7.1 (m, 4H) | - | C1-H₂: ~4.0 (s, 2H), C3-H₂: ~3.2 (t, 2H), C4-H₂: ~2.8 (t, 2H), N-H: ~2.0 (s, 1H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The formation of the new C1 methylene bridge in THIQ gives rise to a characteristic singlet around 4.0 ppm. The aromatic protons in THIQ are also shifted slightly upfield compared to β-phenylethylamine due to the fusion of the saturated heterocyclic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides clear evidence of the carbon skeleton rearrangement. The key diagnostic signal for the formation of THIQ is the appearance of the new sp³-hybridized carbon at the C1 position.
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| β-Phenylethylamine | ~126-139 | ~39 (-CH₂-Ar), ~42 (-CH₂-N) |
| 1,2,3,4-THIQ | ~126-135 | C1: ~47, C3: ~43, C4: ~29 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for observing changes in the functional groups during the reaction. The disappearance of the primary amine stretches of β-phenylethylamine and the appearance of a secondary amine stretch in THIQ are key indicators of a successful reaction.
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| β-Phenylethylamine | ~3300-3400 (two bands, primary amine) | ~1000-1250 | >3000 |
| Formaldehyde | - | - | C=O stretch ~1750 |
| 1,2,3,4-THIQ | ~3350 (one band, secondary amine) | ~1200-1350 | >3000 |
The disappearance of the strong C=O stretching vibration from formaldehyde is another key indicator of its consumption in the reaction.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight of the product. The molecular ion peak in the mass spectrum of THIQ will correspond to its molecular weight of 133.19 g/mol .[8][9]
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| β-Phenylethylamine | 121.18 | Loss of -CH₂NH₂ (m/z 91, tropylium ion) |
| Formaldehyde | 30.03 | - |
| 1,2,3,4-THIQ | 133.19 | M-1, M-15, M-16[10] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Sample Preparation for NMR, IR, and MS
Caption: General workflow for sample preparation.
1. NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound (β-phenylethylamine or THIQ) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
2. IR Sample Preparation (ATR):
-
Place a small drop of the liquid sample (β-phenylethylamine or THIQ) or a few milligrams of a solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) between samples.
3. Mass Spectrometry (GC-MS) Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the components of the sample before they enter the mass spectrometer for analysis.
Conclusion
The transformation of β-phenylethylamine and formaldehyde into 1,2,3,4-tetrahydroisoquinoline is clearly delineated by a suite of spectroscopic techniques. By carefully analyzing the changes in NMR, IR, and MS data, researchers can confidently track the progress of the Pictet-Spengler reaction, confirm the structure of the desired product, and ensure its purity. This guide provides a foundational framework for the spectroscopic characterization of this important class of heterocyclic compounds.
References
- Name-Reaction.com. Pictet-Spengler reaction. [Link]
- NROChemistry. Pictet-Spengler Reaction. [Link]
- PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link]
- Wikipedia. Pictet–Spengler reaction. [Link]
- J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
- Taylor & Francis Online.
- VPL. Formaldehyde (H 2 CO). [Link]
- PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]
- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
- Allen. Amines, Amides, and Imines: Structure, Properties & Differences. [Link]
- SpectraBase. Formaldehyde - Optional[MS (GC)] - Spectrum. [Link]
- PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
- PubChem. Phenethylamine. [Link]
- Canadian Science Publishing. Mass spectra of tetrahydroquinolines. [Link]
- Chemical Reviews.
- ResearchGate. The Ground State Spectroscopic Constants of Formaldehyde. [Link]
- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
- Chemistry LibreTexts. 25.5 Spectroscopic Properties of Amines. [Link]
- SpectraBase. Phenethylamine. [Link]
- SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]
- NIST WebBook. Benzeneethanamine. [Link]
- FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]
- ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]
- ResearchGate.
- ResearchGate. 1 H-NMR spectra of (A) phenylethylamine (PhEA) loaded in βCDNS.... [Link]
- Indian Academy of Sciences.
- ResearchGate.
- ResearchGate. FTIR spectrum of phenylethylamine. [Link]
- NC State University Libraries. 24.
- TutorChase. Describe the differences between imines and amines. [Link]
- Wikipedia. Phenethylamine. [Link]
- Human Metabolome Database. Showing metabocard for Phenylethylamine (HMDB0012275). [Link]
- Pearson. Imine vs Enamine Explained: Definition, Examples, Practice & Video Lessons. [Link]
- NP-MRD. Showing NP-Card for Phenylethylamine (NP0000779). [Link]
- RSC Publishing. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. [Link]
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 8. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
The Tetrahydroisoquinoline Scaffold: A Privileged Core for Modulating Diverse Biological Targets
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry, celebrated for its structural rigidity and synthetic tractability.[1] This heterocyclic motif is embedded in a multitude of natural products and clinically significant drugs, demonstrating its remarkable ability to interact with a wide array of biological targets.[2] From disrupting cancer cell division to fine-tuning neuronal signaling, the THIQ core serves as a versatile template for developing potent and selective therapeutic agents.
This guide offers an in-depth comparative analysis of SAR studies for three distinct classes of THIQ analogs: antitumor agents targeting tubulin, dopaminergic ligands, and opioid receptor modulators. By examining the causal relationships between specific structural modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing the next generation of THIQ-based therapeutics.
The Architectural Blueprint: The THIQ Core and Key Synthetic Strategies
The power of the THIQ scaffold lies in its defined three-dimensional structure, which presents substituents in precise vectors, allowing for tailored interactions within complex biological binding sites. The core structure provides multiple points for chemical modification, primarily at the N2-position, C1-position, and on the aromatic ring.
The construction of this versatile core is most commonly achieved through two cornerstone reactions in heterocyclic chemistry: the Pictet-Spengler and the Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] It is particularly powerful for creating C1-substituted THIQs and can be performed under relatively mild conditions, even physiological pH, if the aromatic ring is sufficiently electron-rich.[3]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[4][5] The initial product is a 3,4-dihydroisoquinoline, which is then readily reduced to the corresponding THIQ. This approach is highly effective for synthesizing THIQs with substituents on the aromatic ring.[4]
The choice between these synthetic routes is a strategic one, dictated by the desired substitution pattern on the final THIQ analog, a key consideration in any SAR campaign.
Class 1: THIQ Analogs as Antitumor Agents - Targeting Microtubule Dynamics
A clinically validated strategy in oncology is the disruption of microtubule dynamics, which are crucial for forming the mitotic spindle during cell division.[6] Several THIQ derivatives have emerged as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[7][8]
Comparative SAR of Antiproliferative THIQ Analogs
The antiproliferative activity of THIQ analogs is profoundly influenced by substitutions at the C3 and N2 positions, as well as modifications on the aromatic ring. The following table summarizes the SAR for a series of C3-substituted THIQs, highlighting the impact of these changes on cytotoxicity against the DU-145 prostate cancer cell line.[7]
| Compound | R¹ (N-benzyl sub.) | R² (C3-sub.) | GI₅₀ (μM) vs DU-145 |
| 4b | 3-OCH₃ | H | 2.1 |
| 6b | 3-OCH₃ | CH₃ | 0.22 |
| 6c | 4-OCH₃ | CH₃ | 1.1 |
| 6d | 2-OCH₃ | CH₃ | >50 |
| 6e | H | CH₃ | 1.6 |
Data adapted from Purdie, L. et al., ChemMedChem, 2014.[7]
Expertise & Experience: Causality Behind the SAR
-
C3-Methyl Substitution is Key: A striking observation is the ~10-fold increase in potency when a methyl group is introduced at the C3 position (compare 4b and 6b ).[7] This substitution introduces a steric bias, constraining the conformation of the THIQ ring and the N-benzyl group. This pre-organization likely reduces the entropic penalty upon binding to tubulin, leading to higher affinity.
-
N-Benzyl Substitution Pattern is Critical: The position of the methoxy group on the N-benzyl ring dramatically affects activity. A 3-methoxy group (6b ) is optimal, while moving it to the 4-position (6c ) reduces potency by 5-fold. A 2-methoxy substitution (6d ) completely abolishes activity, likely due to a steric clash within the colchicine binding site.[7] This highlights the precise spatial requirements of the binding pocket.
-
Sulfamoyloxy Group for Enhanced Activity: The data shown is for compounds bearing a 6-sulfamoyloxy group. This moiety is crucial as it is believed to be hydrolyzed in vivo by sulfatases to the corresponding phenol, which is the active form. This phenol can act as a hydrogen bond donor, a key interaction in the colchicine site.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is a self-validating system for assessing a compound's direct effect on microtubule assembly.
-
Reagent Preparation:
-
Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[7]
-
Prepare a reaction mix on ice containing purified bovine tubulin (>99%) at a final concentration of 2 mg/mL in GTB, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI).[6][7]
-
Prepare 10x stocks of test compounds, a known inhibitor (e.g., 10 µM Nocodazole), and a known stabilizer (e.g., 10 µM Paclitaxel) in GTB.
-
-
Assay Procedure:
-
Pre-warm a 96-well, black, clear-bottom plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle (GTB with DMSO) to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors will decrease the rate and maximum level of polymerization compared to the vehicle control.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the data to a dose-response curve.
-
Class 2: THIQ Analogs as Dopaminergic Ligands
Dopamine receptors, particularly the D₂ and D₃ subtypes, are critical targets for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[3][4] The THIQ scaffold serves as an excellent mimic of the dopamine pharmacophore, with the nitrogen atom and the aromatic ring correctly positioned to interact with key residues in the receptor binding pocket.
Comparative SAR of THIQ-Based Dopamine Receptor Ligands
The affinity and selectivity of THIQ analogs for dopamine receptor subtypes are highly dependent on the nature and position of substituents on the N2-sidechain and the THIQ aromatic ring. The table below presents binding affinity data (Kᵢ) for a series of THIQ derivatives with a rigidified o-xylenyl linker, demonstrating the delicate balance required for high D₃ receptor affinity and selectivity.[9]
| Compound | R¹ (THIQ) | R² (Benzamide) | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₃/D₂ Selectivity |
| 5i | 6-OCH₃, 7-OH | 3-CN | 1340 | 26 | 51.5 |
| 5s | 6,7-di-OCH₃ | 3-CN | 500 | 1.2 | 416.7 |
| 5t | 6,7-di-OCH₃ | 4-CN | 148 | 3.4 | 43.5 |
| 6a | 6,7-di-OH | 2-F | 84 | 2.0 | 42.0 |
| 6c | 6,7-di-OH | 4-F | 68 | 3.9 | 17.4 |
Data adapted from Bonifazi, A. et al., ACS Med. Chem. Lett., 2017.[9]
Expertise & Experience: Causality Behind the SAR
-
Aromatic Hydroxylation vs. Methoxy Groups: The pattern of oxygenation on the THIQ ring is a critical determinant of affinity and selectivity. Comparing analogs with a 6,7-dimethoxy pattern (5s , 5t ) to those with a 6,7-dihydroxy (catechol) pattern (6a , 6c ) reveals that while both can achieve high affinity, the dimethoxy analogs can reach higher D₃/D₂ selectivity.[9] The catechol hydroxyls are known to form strong hydrogen bonds with serine residues in the binding pocket of D₂-like receptors, while the methoxy groups may engage in favorable hydrophobic interactions.[3]
-
Role of the Benzamide Moiety: The substituent on the terminal benzamide ring fine-tunes the receptor interaction. A 3-cyano group on the benzamide coupled with a 6,7-dimethoxy THIQ core (5s ) yields the most potent and selective D₃ ligand in this series.[9] This suggests the cyano group engages in a specific, favorable interaction within a sub-pocket of the D₃ receptor that is less accommodating in the D₂ receptor.
-
Rigidified Linker Impact: The use of a rigid o-xylenyl linker, compared to more flexible alkyl chains, generally resulted in a reduction in D₃R affinity in the broader study, indicating that some conformational flexibility is beneficial for optimal binding.[9] This underscores the importance of linker design in balancing potency and selectivity.
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
This protocol provides a self-validating system for determining the binding affinity of test compounds at the D₂ receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the human D₂ receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and recentrifuging. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration via a Bradford assay.[10]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine assay buffer, membrane suspension (20-50 µg protein), and increasing concentrations of the test THIQ compound.
-
Add the radioligand, [³H]-Spiperone, at a fixed concentration near its Kₔ value (e.g., 0.2-0.5 nM).[1][11]
-
Define non-specific binding (NSB) in a set of wells containing a saturating concentration of a known D₂ antagonist (e.g., 2 µM (+)-butaclamol).[11]
-
Define total binding (TB) in a set of wells with only the radioligand and membranes.
-
Incubate the plate at 30°C for 60 minutes to reach equilibrium.[11]
-
-
Data Acquisition and Analysis:
-
Rapidly harvest the samples by filtration through glass fiber filters (e.g., GF/B) and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-Spiperone and Kₔ is its dissociation constant.[10]
-
Class 3: THIQ Analogs as Opioid Receptor Modulators
The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) subtypes, is central to pain perception and addiction.[8] THIQ-based structures have been developed as potent and selective modulators of these receptors, offering potential for new analgesics with improved side-effect profiles or as treatments for substance abuse disorders.[8]
Comparative SAR of THIQ-Based Opioid Ligands
The functional activity of THIQ analogs at opioid receptors is highly sensitive to the nature of the N2-substituent, which often projects into a key binding pocket. A study by Otte et al. on non-THIQ U-opioids provides valuable SAR insights that can be extrapolated to the design of THIQ-based modulators, particularly concerning the N-substituent. The table below shows functional data from a [³⁵S]-GTPγS assay, which measures G-protein activation upon receptor binding.
| Compound | N-Substituent | MOR EC₅₀ (nM) | KOR EC₅₀ (nM) |
| U-47700 | Dimethylamino | 111 | >10,000 |
| U-48800 | Pyrrolidinyl | 215 | 1,489 |
| U-51754 | Piperidinyl | 1,010 | 120 |
| U-62066 | N-Methyl-N-propylamino | 1,200 | 201 |
Data adapted from Otte, L. et al., Drug Test. Anal., 2022.[12]
Expertise & Experience: Causality Behind the SAR
-
N-Substituent Governs Selectivity: The data clearly illustrates that the nature of the basic nitrogen-containing substituent dramatically shifts the selectivity between the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR).
-
A small, acyclic dimethylamino group (U-47700 ) confers high potency and selectivity for the MOR.[12]
-
Incorporating the nitrogen into a five-membered pyrrolidine ring (U-48800 ) retains MOR activity but introduces significant KOR activity.[12]
-
Expanding to a six-membered piperidine ring (U-51754 ) reverses the selectivity profile, resulting in a potent and selective KOR agonist.[12]
-
-
Implications for THIQ Design: This principle is directly applicable to designing THIQ-based opioid ligands. The N2-substituent of the THIQ core can be elaborated with these same amine-containing fragments to tune activity and selectivity. A THIQ analog with an N2-(dimethylamino)ethyl sidechain would be predicted to favor MOR, while an N2-(piperidino)ethyl sidechain would be expected to target KOR. This provides a rational starting point for designing novel analgesics or addiction therapies.
Experimental Protocol: [³⁵S]-GTPγS Opioid Receptor Functional Assay
This assay is a self-validating system to measure the functional consequence (G-protein activation) of a compound binding to an opioid receptor.
-
Reagent Preparation:
-
Prepare membranes from CHO cells stably expressing the cloned human mu or kappa opioid receptor.
-
Prepare an assay buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.[13]
-
Prepare a solution of [³⁵S]-GTPγS (final concentration ~0.08 nM) and GDP (final concentration ~3 µM) in assay buffer.[13]
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (5-10 µg), and increasing concentrations of the test THIQ compound.
-
To determine antagonist activity, incubate the test compound in the presence of a known full agonist (e.g., DAMGO for MOR).
-
Initiate the reaction by adding the [³⁵S]-GTPγS/GDP solution.
-
Incubate for 60 minutes at 30°C.[13]
-
-
Data Acquisition and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with cold buffer.
-
Measure the bound [³⁵S]-GTPγS on the filters using a liquid scintillation counter.
-
For agonists, plot stimulated binding versus log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.
-
For antagonists, plot the inhibition of agonist-stimulated binding versus log concentration to determine the IC₅₀ value.
-
Conclusion: The Enduring Potential of the THIQ Scaffold
The structure-activity relationships of tetrahydroisoquinoline analogs demonstrate the scaffold's remarkable versatility in medicinal chemistry. Through strategic and logical modifications at key positions, the THIQ core can be tailored to achieve high potency and selectivity for diverse and challenging biological targets, from the dynamic tubulin protein to the nuanced subtypes of G-protein coupled receptors. The experimental workflows and SAR insights presented in this guide underscore the power of a systematic, iterative approach to drug design. By understanding the causal links between chemical structure and biological function, researchers can continue to unlock the full therapeutic potential of this privileged scaffold, paving the way for novel treatments for cancer, neuropsychiatric disorders, and pain.
References
- García-Álvarez, I., et al. (2014). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 4(94), 52256-52279. [Link]
- Uesawa, Y., et al. (2011). Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives. Anticancer Research, 31(12), 4231-4238. [Link]
- Ibrahim, M. T., et al. (2021). In Silico Quantitative Structure-Activity Relationship Studies on P-gp Modulators of Tetrahydroisoquinoline-Ethyl-Phenylamine Series. Journal of Toxicology, 2021, 8868357. [Link]
- Bonifazi, A., et al. (2017). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. ACS Medicinal Chemistry Letters, 8(11), 1174-1178. [Link]
- Kranjc, K. F., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5035. [Link]
- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]
- Enriz, R. D., et al. (2012). Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations. Journal of Molecular Modeling, 18(10), 4549-4560. [Link]
- ResearchGate. (2016). Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands. [Link]
- Purdie, L., et al. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem, 9(8), 1680-1689. [Link]
- Zvarych, V. I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21. [Link]
- NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
- Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 36-46. [Link]
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Bio-protocol. (2018). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [Link]
- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7687. [Link]
- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]
- Otte, L., et al. (2022). Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35S]-GTPγS assay: U-47700 and its analogues. Drug Testing and Analysis, 14(7), 1188-1198. [Link]
- BindingDB. (n.d.). Assay in Summary: Functional Assay (GTPgammaS Binding). [Link]
- Scott, J. D., et al. (2015). Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. ACS Medicinal Chemistry Letters, 6(10), 1091-1096. [Link]
- Renaud, J., et al. (2003). Estrogen Receptor Modulators: Identification and Structure-Activity Relationships of Potent ERα-Selective Tetrahydroisoquinoline Ligands. Journal of Medicinal Chemistry, 46(14), 2945-2957. [Link]
- ResearchGate. (n.d.). IC50 and Ki values of various opioid receptor ligands for the cloned human p receptor. [Link]
Sources
- 1. Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solicitar una copia del documento [ri.conicet.gov.ar]
- 5. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]
- 7. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 11. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 13. zenodo.org [zenodo.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2,3,4-Tetrahydroisoquinoline hydrochloride, a compound recognized for its utility in pharmaceutical synthesis and its notable hazardous properties. Our commitment is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring that value is delivered beyond the product itself.
Understanding the Hazard Profile: The "Why" Behind the "How"
This compound is not a benign substance. A thorough understanding of its intrinsic hazards is paramount to appreciating the necessity of the stringent disposal protocols outlined herein. This compound is classified with several hazard statements that dictate its handling and disposal.
Key Hazards:
-
Acute Toxicity: It is toxic if swallowed and can be fatal if it comes into contact with the skin[1][2]. It is also harmful if inhaled[1][2].
-
Corrosivity: It causes severe skin burns and serious eye damage[1][2][3].
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects[1].
These hazards underscore that improper disposal can lead to significant health risks for personnel and lasting damage to the environment. The hydrochloride salt form suggests it is acidic in solution[4].
Immediate Safety and Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the immediate safety of laboratory personnel is the highest priority. Adherence to proper PPE protocols is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is recommended. | Protects against splashes of the chemical which can cause serious eye damage[1][3]. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Use chemically resistant gloves (e.g., nitrile, neoprene)[1][3][5]. | Prevents fatal skin contact and severe burns[1][2]. Contaminated clothing should be removed and washed before reuse[1][3]. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge[1][3]. | Protects against inhalation of harmful dust or vapors[1][2]. |
Work Area Preparation: All disposal-related activities should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks[5][6]. An eyewash station and safety shower must be readily accessible[5][7].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to ensure that it is managed as a hazardous waste from cradle to grave. This involves careful collection, segregation, and transfer to a licensed waste disposal facility.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, tight-fitting lid[6].
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound." The approximate concentration and any other components in the waste mixture should also be noted.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials, such as strong oxidizing agents and strong acids, should be kept separate to prevent hazardous reactions[3][6].
Step 2: On-Site Pre-treatment (for Dilute Aqueous Solutions - Expert Use Only)
For very dilute aqueous solutions, neutralization may be considered as a pre-treatment step to reduce the corrosivity hazard. However, this should only be performed by trained personnel with a thorough understanding of the reaction.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring in a well-ventilated area. Monitor the pH of the solution. The goal is to bring the pH to a neutral range (pH 6-8). This process may generate heat and fumes, so it must be done with caution.
-
Important Note: Neutralization does not eliminate the toxicity of the compound. The resulting solution must still be collected and disposed of as hazardous waste.
Step 3: Managing Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[6].
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container[6]. Avoid generating dust[5].
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety office.
-
Contaminated PPE: All PPE used during the cleanup should be considered contaminated and disposed of as hazardous waste.
Step 4: Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company[3][6].
-
Incineration: High-temperature incineration with appropriate flue gas scrubbing is a common and effective method for destroying organic chemical waste. During combustion, toxic gases such as carbon oxides and nitrogen oxides (NOx) will be formed, which must be managed by the disposal facility's pollution control systems[6][7][8].
-
Landfill: Direct landfilling of this chemical is not an appropriate disposal method due to its toxicity and potential to leach into the environment.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data | Buy from China Manufacturer [quinoline-thiophene.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Senior Scientist's Guide to the Safe Handling of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 1,2,3,4-Tetrahydroisoquinoline hydrochloride is a valuable building block, but its potent physiological properties are matched by significant handling hazards. This guide moves beyond mere compliance to instill a deep, causal understanding of the necessary safety protocols. It is designed to be your essential resource for ensuring personal safety and experimental integrity when working with this compound.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any handling protocol is established, a thorough understanding of the inherent risks is paramount. This compound is classified as hazardous under the Globally Harmonized System (GHS) and presents multiple routes of potential exposure, each with severe consequences.[1] The primary dangers include acute toxicity if it enters the body, and severe corrosive damage to skin and eyes upon contact.[2][3]
A summary of its hazard classifications underscores the critical need for stringent protective measures.
| Hazard Classification | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. | [2][3] |
| Acute Toxicity, Dermal (Category 2) | Danger | H310: Fatal in contact with skin. | [2][3] |
| Skin Corrosion (Sub-category 1B) | Danger | H314: Causes severe skin burns and eye damage. | [1][2][3] |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage. | [1][2][3] |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled. | [1][3] |
| Aquatic Hazard, Long-Term (Category 3) | - | H412: Harmful to aquatic life with long lasting effects. | [2] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its use must be contextualized within a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes systematic risk reduction, ensuring that reliance on PPE is minimized through more effective, higher-level interventions.
Figure 1: Hierarchy of Controls for Mitigating Exposure.
This guide focuses on the correct implementation of Engineering Controls, Administrative Controls, and especially PPE, which are critical for the direct handling of this chemical.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the "Fatal in contact with skin" classification, the selection and use of PPE are non-negotiable and must be meticulous.[2][3] Equipment must be chosen based on the task and the potential for exposure.
| Task | Minimum Required PPE |
| Weighing Solid Compound | Double-gloving (e.g., nitrile), chemical-resistant lab coat, tightly-sealed safety goggles, and face shield. Perform only in a ventilated balance enclosure or chemical fume hood. |
| Preparing Solutions | Double-gloving (e.g., nitrile), impervious chemical-resistant apron over a lab coat, tightly-sealed safety goggles, and a full-face respirator with organic vapor cartridges. All work must be done inside a certified chemical fume hood. |
| General Handling (in solution) | Nitrile gloves, chemical-resistant lab coat, and safety glasses with side shields. All work should be within a chemical fume hood. |
Eye and Face Protection Due to its corrosive nature and the potential for severe eye damage, eye protection must be comprehensive.
-
Safety Goggles: Wear tightly fitting, indirectly-vented chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][2]
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashes, such as when preparing solutions or handling larger quantities.[4] This protects the entire face from corrosive splashes.
Skin and Body Protection
-
Gloves: Handle with chemical-resistant gloves.[5] Nitrile gloves are a common choice, but always check the manufacturer's compatibility data for breakthrough time. For tasks with high splash risk, consider wearing heavier-duty gloves or double-gloving. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.
-
Lab Coat/Clothing: Wear a chemical-resistant or rubber-coated lab coat.[6] Fire-resistant and impervious clothing is recommended.[2] Do not wear shorts or open-toed shoes in the laboratory. All contaminated clothing must be removed immediately and decontaminated before reuse.[2]
Respiratory Protection Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are kept below occupational limits, or when symptoms of irritation are experienced.[2]
-
When to Use: A respirator is required if working outside of a fume hood (not recommended), if there is a risk of aerosol or dust formation, or during a spill cleanup.[1][5]
-
Type: Use a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1][5] A full-face respirator provides the dual benefit of protecting the respiratory system and the eyes from vapors and splashes.
Operational Plan: A Step-by-Step Handling Protocol
This protocol for preparing a stock solution illustrates the integration of safety measures into the workflow.
Objective: To safely prepare a 100 mM stock solution of this compound in DMSO.
Step 1: Pre-Operational Safety Check
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary PPE as specified for "Preparing Solutions" in the table above.
-
Prepare a designated waste container for chemically contaminated sharps and consumables.
-
Confirm the location of the appropriate spill kit.
Step 2: Weighing the Compound
-
Don all required PPE, including a full-face respirator.
-
Tare a suitable container on a balance located within a ventilated enclosure or chemical fume hood.
-
Carefully weigh the required mass of the solid compound, avoiding any dust generation.[2] Use non-sparking tools.[2]
-
Securely cap the container before moving it from the balance.
Step 3: Solubilization
-
Perform all subsequent steps inside the chemical fume hood.
-
Add the appropriate volume of solvent to the container with the weighed compound.
-
Cap and mix the solution until the solid is fully dissolved.
-
Transfer the solution to a clearly labeled, sealed storage vial.
Step 4: Post-Handling and Decontamination
-
Wipe down all surfaces and equipment used with an appropriate deactivating agent, followed by a standard laboratory cleaner.
-
Dispose of all contaminated consumables (e.g., pipette tips, weighing paper, gloves) in the designated hazardous waste container.[2]
-
Carefully remove PPE, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water.[1][7]
Emergency and Disposal Procedures
Emergency Response: In Case of Exposure Immediate and correct first aid is critical.[5]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help.[1][2]
-
Skin Contact: Instantly remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek emergency medical help.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate emergency medical help.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[1][2]
Spill Containment and Cleanup
-
Evacuate all non-essential personnel from the area.[2]
-
Wearing full PPE (including a full-face respirator), contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1][5]
-
Carefully collect the absorbed material into a suitable, sealable container for hazardous waste.[2]
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[2][5]
-
Decontaminate the spill area thoroughly.
Disposal Plan All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated solids and liquids in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal: The material must be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of it down the sewer system.[2]
References
- Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety D
- 1,2,3,4-Tetrahydroisoquinoline.
- Safety Data Sheet for 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Angene Chemical. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 6. Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data | Buy from China Manufacturer [quinoline-thiophene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
